Product packaging for N-methyloxetan-3-amine(Cat. No.:CAS No. 952182-03-5)

N-methyloxetan-3-amine

Cat. No.: B580611
CAS No.: 952182-03-5
M. Wt: 87.122
InChI Key: JUIXJPRSYHSLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-​Methyl-​3-​oxetanamine is an oxetane derivative involved with CO2 in catalytic coupling to form six-membered cyclic carbonates via Al catalysis.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B580611 N-methyloxetan-3-amine CAS No. 952182-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIXJPRSYHSLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676704
Record name N-Methyloxetan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-03-5
Record name N-Methyl-3-oxetanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyloxetan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 952182-03-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methyloxetan-3-amine: A Versatile Building Block in Modern Drug Discovery

In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is relentless. Historically, medicinal chemists have often relied on common, planar, and frequently lipophilic aromatic systems. However, the last two decades have seen a paradigm shift towards incorporating three-dimensional, sp³-rich scaffolds to escape "flatland" and access more favorable drug-like properties.[1] Among these, small, strained heterocyclic rings like oxetanes have emerged as powerful tools.[2][3]

The oxetane ring, a four-membered ether, is not merely a passive linker. Its inherent ring strain (approx. 106 kJ/mol) and the electronegativity of the oxygen atom create a unique electronic and conformational profile.[3] When incorporated into a larger molecule, an oxetane can act as a "conformational anchor," influencing the spatial arrangement of appended functionalities. More importantly, it serves as a valuable bioisostere, often replacing less desirable groups like gem-dimethyl or carbonyl moieties.[4][5] This substitution can profoundly enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of a parent compound, all critical parameters in optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4]

This guide focuses on a particularly useful derivative: This compound . This molecule combines the beneficial properties of the oxetane core with a secondary amine, a common functional group for forging connections to a parent scaffold. As a Senior Application Scientist, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of its structure, properties, synthesis, and strategic applications.

Core Molecular Structure and Physicochemical Properties

This compound (CAS No. 952182-03-5) is a simple yet elegant building block. Its structure consists of a central oxetane ring with a methylamino group attached at the 3-position.

Caption: 2D representation of this compound.

The key physicochemical properties are summarized in the table below. These values are essential for planning reactions, purification, and for computational modeling of drug candidates.

PropertyValueSource(s)
CAS Number 952182-03-5[6][7]
Molecular Formula C₄H₉NO[6]
Molecular Weight 87.12 g/mol [6]
Appearance Colorless to light yellow liquid
Boiling Point 121.4 °C
Density 0.979 g/mL at 25 °C
Refractive Index (n20/D) 1.443
Topological Polar Surface Area (TPSA) 21.26 Ų[6]
LogP (calculated) -0.3954[6]
Flash Point 40 °C (104 °F)
Storage Temperature 2-8°C, protect from light[6]

Spectroscopic Profile: A Guide to Characterization

Accurate characterization is the bedrock of chemical research. While experimental spectra for every batch should be acquired, the following provides an authoritative guide to the expected spectroscopic features of this compound based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, amine, and oxetane ring protons. The N-H proton signal can be broad and its chemical shift is concentration-dependent.[8] The addition of D₂O will cause the N-H signal to disappear, confirming its assignment.[8] The protons on the carbons adjacent to the nitrogen and oxygen will be deshielded and appear further downfield.[9]

  • ¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the four unique carbon environments. The carbons bonded to the heteroatoms (N and O) will be shifted downfield due to the electron-withdrawing effects of these atoms.[8]

Expected ¹H NMR Data (Predicted)
Assignment Approx. Chemical Shift (ppm)
-CH₃ (methyl)2.3 - 2.5
-NH (amine)0.5 - 2.0 (broad, variable)
-CH -N (oxetane C3)3.0 - 3.5
-CH ₂-O (oxetane C2, C4)4.5 - 4.8
Expected ¹³C NMR Data (Predicted)
Assignment Approx. Chemical Shift (ppm)
-C H₃ (methyl)30 - 35
-C H-N (oxetane C3)55 - 65
-C H₂-O (oxetane C2, C4)70 - 80
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

Expected IR Absorption Bands
Vibration Approx. Wavenumber (cm⁻¹)
N-H Stretch (secondary amine)3300 - 3500 (weak to medium)
C-H Stretch (aliphatic)2850 - 3000
C-O-C Stretch (ether)1000 - 1150 (strong, characteristic)
C-N Stretch (aliphatic amine)1000 - 1250
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For an amine, the molecular ion peak ([M]⁺) will have an odd nominal mass, consistent with the nitrogen rule.[8]

  • Expected [M+H]⁺: 88.0757 (for high-resolution MS)

  • Key Fragmentation: The most likely fragmentation pathway is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to characteristic fragment ions.

Synthesis and Reactivity

Synthetic Approaches

While numerous proprietary methods exist, a common laboratory-scale synthesis of 3-aminooxetanes involves intramolecular cyclization strategies.[5] A generalized, plausible route to this compound starts from a suitable precursor like epichlorohydrin, which can be opened and subsequently cyclized.

Caption: Generalized synthetic workflow for oxetane amine derivatives.

A more specific approach reported in the literature involves the Horner-Wadsworth-Emmons reaction of oxetan-3-one to form an α,β-unsaturated ester, followed by an aza-Michael addition of methylamine.[10] This highlights the versatility of oxetan-3-one as a key intermediate for accessing a variety of 3-substituted oxetanes.[4]

Core Reactivity

The reactivity of this compound is dominated by its secondary amine functionality.

  • N-Alkylation/N-Arylation: The amine readily participates in nucleophilic substitution and cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the oxetane motif to a larger scaffold.

  • Amide/Sulfonamide Formation: It reacts with activated carboxylic acids (e.g., acid chlorides, esters) or sulfonyl chlorides to form the corresponding amides and sulfonamides.

  • Reductive Amination: It can be used as the amine component in reductive amination reactions with aldehydes and ketones.

The oxetane ring itself is generally stable under many common reaction conditions, but its stability can be context-dependent.[2] It is more robust than the analogous epoxide (oxirane) ring but can be susceptible to ring-opening under strongly acidic or Lewis acidic conditions.[11] This relative stability is a key advantage, allowing for selective manipulation of the amine group while preserving the oxetane core.[2]

Applications in Drug Discovery: The Power of Bioisosterism

The primary value of this compound lies in its application as a versatile building block and a bioisosteric replacement for other common chemical groups.

A Superior Alternative to Morpholine

Morpholine is a ubiquitous heterocycle in medicinal chemistry, often used to improve solubility. However, it is frequently associated with metabolic liabilities, particularly oxidation of the carbons alpha to the oxygen or nitrogen atoms.[12] Spirocyclic oxetanes, and by extension pendant oxetanes like the one derived from this compound, can serve as excellent bioisosteres for morpholine.[1][4]

bioisostere cluster_0 Common Scaffold cluster_1 Metabolically Labile Group cluster_2 Bioisosteric Replacement A Drug Scaffold-NH-R B Morpholine A->B Leads to Metabolic Liability C N-methyloxetanyl Group A->C Improves PK Properties

Caption: N-methyloxetanyl group as a bioisostere for morpholine.

The replacement offers several advantages:

  • Improved Metabolic Stability: The oxetane ring lacks the easily oxidizable protons found in morpholine, often leading to a better metabolic profile.[2][3]

  • Enhanced Solubility: The polar nature of the oxetane can significantly increase the aqueous solubility of the parent molecule.[4]

  • Reduced Basicity: The introduction of a proximal oxetane can lower the pKa of the amine, which can be beneficial for avoiding off-target effects like hERG inhibition.[3]

  • Vectorial Exit: The 3D structure of the oxetane provides a defined exit vector from the core scaffold, allowing for more precise exploration of binding pockets.

Replacement for gem-Dimethyl and Carbonyl Groups

The oxetane moiety occupies a similar volume to a gem-dimethyl group but is significantly more polar.[3] Replacing a lipophilic gem-dimethyl group with an oxetane can therefore improve solubility and reduce metabolic degradation without a significant steric penalty.[4] It can also serve as a non-reducible surrogate for a carbonyl group, mimicking its hydrogen-bonding ability while being metabolically robust.[5]

Experimental Protocols

The following protocols provide a self-validating framework for the characterization of this compound and its derivatives. The causality behind each step is explained to ensure robust and reproducible results.

Protocol 1: NMR Spectroscopic Analysis
  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if using an aprotic solvent like CDCl₃. Rationale: TMS provides a sharp, inert reference point for accurate chemical shift calibration.

    • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (≥400 MHz). For ¹H NMR, use standard acquisition parameters. For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum to single lines for each unique carbon. Rationale: Higher field strength provides better signal dispersion and resolution.

    • Confirmation (Optional): To confirm the N-H proton, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The N-H peak should diminish or disappear. Rationale: Acidic protons readily exchange with deuterium, which is not observed in ¹H NMR.

    • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals to determine proton ratios.

Protocol 2: Safety and Handling

This compound is a flammable liquid and requires careful handling. It is classified as acutely toxic (oral), a skin irritant, and can cause serious eye damage.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood. Rationale: This prevents the inhalation of potentially harmful vapors.

  • Storage: Store in a tightly sealed container in a cool, well-ventilated area away from heat, sparks, and open flames.[6] Recommended storage is at 2-8°C.

  • Fire Safety: Keep away from sources of ignition. Use dry sand, dry chemical, or alcohol-resistant foam for extinguishment.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just another building block; it is a strategic tool for molecular design. Its unique combination of a strained, polar oxetane ring and a reactive secondary amine allows medicinal chemists to systematically address common challenges in drug development, such as poor solubility and metabolic instability. By understanding its fundamental properties, reactivity, and role as a bioisostere, researchers can effectively leverage this compound to create safer, more effective therapeutic agents.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-46. [Link]
  • 3-Amino-3-methyloxetane.
  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
  • Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech. [Link]
  • Applications of oxetanes in drug discovery and medicinal chemistry.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition.
  • A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.
  • 3-ethyl-n-methyloxetan-3-amine (C6H13NO). PubChemLite. [Link]
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]
  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]
  • proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. [Link]
  • Amine Reactivity.
  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]
  • N-ethyl-N-methyloctan-3-amine.

Sources

N-Methyloxetan-3-amine: A Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the more recent additions to the medicinal chemist's toolkit, the oxetane ring has emerged as a compelling structural motif.[1][2] This four-membered cyclic ether, once considered a niche entity, is now strategically employed to fine-tune the physicochemical properties of drug candidates, thereby overcoming common hurdles in drug development such as poor solubility and metabolic instability.[3][4] N-methyloxetan-3-amine (CAS Number: 952182-03-5), the subject of this technical guide, represents a key building block that embodies the advantageous properties of the oxetane scaffold, offering a unique combination of a polar heterocyclic core and a secondary amine for versatile chemical elaboration.

This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic applications in contemporary drug design. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just procedural details but also a deeper understanding of the scientific rationale that underpins its use.

Physicochemical Properties and Structural Attributes

This compound is a colorless to pale yellow liquid under standard conditions, possessing a unique set of properties derived from its compact and polar structure.[5][6] The presence of both a hydrogen bond acceptor (the oxetane oxygen) and a hydrogen bond donor (the secondary amine) within a small, sp³-rich framework imparts a favorable hydrophilic character.[4]

PropertyValueSource(s)
CAS Number 952182-03-5[4]
Molecular Formula C₄H₉NO[4]
Molecular Weight 87.12 g/mol [4]
Appearance Colorless to light yellow liquid[6]
Topological Polar Surface Area (TPSA) 21.3 Ų[3]
Predicted XLogP3 -0.5[3]
Boiling Point (Predicted) 112.3 ± 33.0 °C (at 760 Torr)[3]
Density (Predicted) 0.965 g/cm³[3]

The oxetane ring in this compound serves as a bioisosteric replacement for more common, and often less desirable, functional groups in drug candidates. For instance, it can act as a more polar substitute for a gem-dimethyl group, maintaining a similar steric profile while improving aqueous solubility and potentially blocking sites of metabolic oxidation.[2]

Synthesis of this compound: A Representative Protocol

Representative Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reductive Amination cluster_workup Work-up & Purification Oxetanone Oxetan-3-one Imine_Formation Imine/Iminium Ion Formation (Mildly acidic conditions, e.g., AcOH) Oxetanone->Imine_Formation Methylamine Methylamine (solution in THF/EtOH or as hydrochloride salt) Methylamine->Imine_Formation Reduction Reduction (e.g., Sodium triacetoxyborohydride) Imine_Formation->Reduction In situ Quench Aqueous Work-up (e.g., sat. aq. NaHCO₃) Reduction->Quench Extraction Extraction with Organic Solvent (e.g., DCM or EtOAc) Quench->Extraction Purification Purification (e.g., Distillation or Column Chromatography) Extraction->Purification Product This compound Purification->Product G cluster_reactions Key Synthetic Transformations cluster_products Product Classes N_Methyloxetane This compound Acylation N-Acylation (RCOCl, Base) N_Methyloxetane->Acylation Alkylation N-Alkylation (R'X, Base) N_Methyloxetane->Alkylation Sulfonylation Sulfonamide Formation (RSO₂Cl, Base) N_Methyloxetane->Sulfonylation Urea_Formation Urea Formation (R'NCO) N_Methyloxetane->Urea_Formation Amide Amides Acylation->Amide Tertiary_Amine Tertiary Amines Alkylation->Tertiary_Amine Sulfonamide Sulfonamides Sulfonylation->Sulfonamide Urea Ureas Urea_Formation->Urea

Sources

Spectral data for N-methyloxetan-3-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Spectral Characteristics of N-methyloxetan-3-amine for Advanced Research Applications

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a valuable saturated heterocyclic building block in modern medicinal chemistry, prized for the desirable physicochemical properties the oxetane ring imparts to parent molecules. As with any novel compound, unambiguous structural confirmation is paramount for its use in synthesis and drug development. This guide provides a comprehensive, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages spectral data from close structural analogs and first-principle spectroscopic theory to establish a reliable reference for its characterization. Detailed, field-tested protocols for data acquisition are also provided to ensure researchers can generate high-quality, reproducible data.

Introduction and Molecular Structure

The oxetane motif has gained significant traction as a "magic moiety" in drug discovery, often serving as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation can lead to improved metabolic stability, aqueous solubility, and lipophilicity. This compound, a key synthon, combines the benefits of the oxetane ring with a secondary amine for further functionalization.

Accurate characterization is the bedrock of chemical synthesis. This guide establishes the expected spectral signature of the title compound to aid researchers in its identification and quality control.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predictions below are based on analysis of structurally related compounds, including oxetane, 3-methyloxetane, and N-methylamines, and account for the inductive effects of the oxygen and nitrogen atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show five distinct signals. The protons on the oxetane ring (H-2 and H-4) are diastereotopic, meaning they are chemically non-equivalent and should appear as distinct multiplets.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
H-2, H-44.6 - 4.8MultipletJ ≈ 6-8 HzCH₂-OThese protons are adjacent to the highly electronegative oxygen atom, resulting in a significant downfield shift. They are coupled to the H-3 proton.
H-33.5 - 3.7MultipletJ ≈ 6-8 HzCH-NThis proton is shifted downfield by both the adjacent nitrogen and the ring oxygen. It is coupled to the H-2 and H-4 protons.
H-52.45SingletN/AN-CH₃The methyl group attached to the nitrogen will appear as a singlet. Its chemical shift is characteristic of N-alkyl groups.
NH1.5 - 2.5Broad SingletN/AN-HThe N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can be highly variable depending on solvent and concentration.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals for the oxetane ring carbons and one for the methyl group, for a total of four distinct carbon environments.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
C-2, C-475 - 80CH₂-OThese carbons are directly attached to the electronegative oxygen, causing a strong downfield shift into the characteristic range for ethers.
C-355 - 60CH-NThis carbon is attached to nitrogen, resulting in a moderate downfield shift.
C-535 - 40N-CH₃The N-methyl carbon appears in the typical aliphatic amine region.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule. The data is predicted based on characteristic vibrational frequencies for secondary amines and cyclic ethers.

Predicted Absorption Band (cm⁻¹)IntensityVibration TypeFunctional Group
3300 - 3350Weak-Medium, SharpN-H StretchSecondary Amine
2950 - 2980Medium-StrongC-H Stretch (Asymmetric)Aliphatic CH₂, CH₃
2850 - 2880Medium-StrongC-H Stretch (Symmetric)Aliphatic CH₂, CH₃
1450 - 1480MediumC-H BendAliphatic CH₂, CH₃
1100 - 1150StrongC-N StretchAliphatic Amine
950 - 980StrongC-O-C Stretch (Asymmetric)Cyclic Ether (Oxetane Ring)

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron Ionization (EI) is assumed for this prediction.

  • Molecular Ion (M⁺): The molecular weight of this compound (C₄H₉NO) is 87.12 g/mol . The molecular ion peak is expected at m/z = 87 .

  • Major Fragmentation: The most likely fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This is a highly favorable process that results in a resonance-stabilized iminium cation.

mol This compound MW = 87.12 m/z = 87 frag1 Iminium Cation C₃H₇N⁺ m/z = 57 mol->frag1 α-cleavage frag2 Neutral Loss C₂H₂O MW = 42 mol->frag2 Ring Opening

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

The base peak in the mass spectrum is predicted to be the iminium cation at m/z = 57 . This results from the cleavage of the C2-C3 bond (or C3-C4 bond), which is the most favorable alpha-cleavage event.

Experimental Protocols for Spectroscopic Analysis

Adherence to standardized protocols is essential for data quality and reproducibility. The following sections outline best-practice methodologies for the characterization of this compound.

Workflow for Spectroscopic Characterization

start Synthesized Sample (this compound) nmr NMR Spectroscopy (¹H, ¹³C, COSY) start->nmr Dissolve in CDCl₃ or DMSO-d₆ ir IR Spectroscopy (ATR or Thin Film) start->ir Neat liquid ms Mass Spectrometry (EI or ESI) start->ms Dilute in MeOH or CH₂Cl₂ data_analysis Data Integration & Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm Compare with Predictions final Verified Compound structure_confirm->final Match

Caption: General workflow for the complete spectroscopic characterization of a novel compound.

Protocol for NMR Spectroscopy
  • Rationale for Solvent Selection: Chloroform-d (CDCl₃) is a standard choice for its versatility. However, the N-H proton may exchange or have a broad, poorly resolved signal. For unambiguous observation of the N-H proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended, as it slows down the exchange rate.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃).

    • Cap the tube and gently invert several times to ensure the sample is fully dissolved.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H Experiment:

      • Pulse Program: zg30 (standard 30-degree pulse).

      • Spectral Width: 16 ppm.

      • Number of Scans: 8-16 (adjust for concentration).

      • Relaxation Delay (d1): 2 seconds.

    • ¹³C Experiment:

      • Pulse Program: zgpg30 (proton-decoupled).

      • Spectral Width: 240 ppm.

      • Number of Scans: 1024 or more (as ¹³C is less sensitive).

      • Relaxation Delay (d1): 2 seconds.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Rationale: ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for liquid samples.

  • Methodology:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

    • Place one to two drops of neat this compound directly onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

    • Clean the crystal thoroughly with isopropanol after analysis.

Protocol for Mass Spectrometry
  • Rationale for Ionization Method: Electrospray Ionization (ESI) is often preferred for polar molecules containing basic amine sites as it is a soft ionization technique that readily forms protonated molecules [M+H]⁺. Electron Ionization (EI) is a higher-energy method that provides valuable fragmentation data for structural elucidation.

  • Methodology (ESI):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode. The primary ion observed should be the protonated molecule [M+H]⁺ at m/z = 88 .

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and established spectroscopic principles, researchers are equipped with a reliable reference for confirming the synthesis and purity of this important chemical building block. The detailed protocols provided herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results that are essential for advancing research and development in medicinal chemistry.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: A New Stone in the Armamentarium. Angewandte Chemie International Edition, 49(48), 9052-9067.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739.

An In-depth Technical Guide to the Stability and Reactivity Profile of N-methyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

<_SPLIT_TOKEN_FOR_THT_AND_RES>

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyloxetan-3-amine, a versatile synthetic building block, is of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a strained four-membered oxetane ring coupled with a secondary amine, imparts a distinct combination of physicochemical properties and reactivity. This guide provides a comprehensive analysis of the stability and reactivity profile of this compound, offering insights into its handling, storage, and synthetic applications. By understanding the interplay between the inherent ring strain of the oxetane and the nucleophilicity of the methylamino group, researchers can effectively leverage this molecule for the design and synthesis of novel chemical entities with potential therapeutic applications.

Introduction: The Significance of the Oxetane Motif in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in modern medicinal chemistry.[1] Its incorporation into drug candidates can lead to improvements in various pharmacologically relevant properties, including metabolic stability, aqueous solubility, and lipophilicity. The strained nature of the oxetane ring, with a ring strain energy of approximately 25.5 kcal/mol, makes it a reactive yet selectively addressable functional group.[2] This inherent reactivity, when properly controlled, can be exploited for the introduction of diverse substituents and the construction of complex molecular architectures.[2]

This compound, specifically, combines the advantageous features of the oxetane ring with the nucleophilic and basic properties of a secondary amine. This duality makes it a powerful tool for introducing the oxetane moiety into larger molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1]

Molecular Properties and Physicochemical Characteristics

A thorough understanding of the fundamental properties of this compound is crucial for its effective use in a laboratory setting.

PropertyValueSource
Molecular Formula C₄H₉NO[3]
Molecular Weight 87.12 g/mol [3]
Appearance Colorless to Light yellow clear liquid[4]
Boiling Point 112.3 ± 33.0 °C (at 760 Torr)[5]
Density 0.96 ± 0.1 g/cm³ (at 20 °C)[5]
LogP -0.3954[3]
Topological Polar Surface Area (TPSA) 21.26 Ų[3]
Hydrogen Bond Acceptors 2[3]
Hydrogen Bond Donors 1[3]

The negative LogP value indicates the hydrophilic nature of this compound, a desirable characteristic for improving the solubility of drug candidates. The presence of both hydrogen bond donors and acceptors allows for versatile interactions with biological targets.

Stability and Handling

Proper storage and handling are paramount to maintain the integrity of this compound.

Storage Conditions

For long-term storage, it is recommended to keep this compound at 4°C, protected from light.[3] The compound is also noted to be hygroscopic and should be handled and stored under an inert gas atmosphere. The container should be kept tightly closed in a dry and well-ventilated place.

Thermal Stability and Degradation

While specific studies on the thermal degradation of this compound are not extensively documented, general principles of amine and oxetane chemistry can provide insights. Amines, in general, can undergo thermal degradation, and the presence of oxygen can lead to oxidative degradation, forming products such as ammonia, aldehydes, and carboxylic acids.[6] The strained oxetane ring may also be susceptible to thermal decomposition, although it is generally more stable than the corresponding epoxide.[7] High temperatures, especially in the presence of acidic or basic catalysts, could promote ring-opening reactions.

Incompatibility

This compound should be kept away from heat, sparks, open flames, and hot surfaces.[4] As a flammable liquid, precautionary measures against static discharge are necessary.[4] It is incompatible with strong oxidizing agents and strong acids.

Reactivity Profile

The reactivity of this compound is governed by two key functional groups: the secondary amine and the strained oxetane ring.

Reactivity of the Secondary Amine

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic.[8] This allows it to participate in a variety of reactions common to secondary amines.

4.1.1. Nucleophilic Substitution Reactions

This compound can act as a nucleophile in SN2 reactions with alkyl halides.[9] However, it is important to note that the product of this reaction, a tertiary amine, is also nucleophilic and can compete with the starting material, potentially leading to the formation of quaternary ammonium salts.[10][11]

Nucleophilic_Substitution

4.1.2. Acylation Reactions

The secondary amine readily reacts with acyl chlorides and acid anhydrides to form stable amide products.[8] These reactions are typically fast and high-yielding.[10]

Acylation_Reaction

4.1.3. Reactions with Carbonyl Compounds

This compound can react with aldehydes and ketones. With aldehydes and ketones that have an alpha-hydrogen, it can form enamines in a reversible, acid-catalyzed reaction.[12]

4.1.4. Reactions with Sulfonyl Chlorides

Similar to acylation, this compound reacts with sulfonyl chlorides to form sulfonamides.[12] This reaction is often used in the Hinsberg test to distinguish between primary, secondary, and tertiary amines.[11]

Reactivity of the Oxetane Ring

The inherent ring strain of the oxetane makes it susceptible to ring-opening reactions, particularly under acidic conditions.[2][7] While less reactive than epoxides, the oxetane ring can be opened by strong nucleophiles or under Lewis acid catalysis.[2][7]

4.2.1. Acid-Catalyzed Ring Opening

In the presence of even mild acids, oxetanes can undergo ring-opening.[7] The protonated oxetane is highly susceptible to nucleophilic attack. The regioselectivity of the ring-opening will depend on the nature of the nucleophile and the substitution pattern of the oxetane.

Ring_Opening

It is important to consider that the secondary amine within the this compound molecule can also be protonated, which may influence the reactivity of the oxetane ring under acidic conditions.

Synthetic Protocols

General Procedure for N-Alkylation

Objective: To synthesize a tertiary amine via nucleophilic substitution.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • A non-nucleophilic base (e.g., Hünig's base) to scavenge the acid byproduct[10]

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • Dissolve this compound and the non-nucleophilic base in the anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the alkyl halide dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for N-Acylation

Objective: To synthesize an amide derivative.

Materials:

  • This compound

  • Acyl chloride or acid anhydride

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the acyl chloride or acid anhydride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

This compound is a valuable and versatile building block in contemporary drug discovery and organic synthesis. Its stability profile requires careful handling and storage to prevent degradation. The dual reactivity of the secondary amine and the strained oxetane ring offers a rich landscape for chemical transformations. A comprehensive understanding of its stability and reactivity, as outlined in this guide, is essential for researchers to fully exploit the potential of this unique molecule in the development of novel chemical entities with improved physicochemical and pharmacological properties.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from a generic Sigma-Aldrich SDS for a similar amine.
  • PubChem. (n.d.). 3-Amino-3-methyloxetane.
  • Wikipedia. (n.d.). Oxetane.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Ring-opening reactions of oxacyclobutane.
  • Chemistry LibreTexts. (2025). Reactions of Amines.
  • University of Kentucky. (n.d.). Thermal Degradation of Amines for CO2 Capture.
  • Request PDF. (2025). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • NIH. (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
  • Reddit. (2021). ring strain and reactivity.
  • ResearchGate. (n.d.). Top selling drugs: Selected important drugs containing N-methyl moiety.
  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine- based carbon capture plants.
  • NIH. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.
  • PubChemLite. (n.d.). 3-ethyl-n-methyloxetan-3-amine (C6H13NO).
  • ChemBK. (n.d.). This compound.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Chemguide. (n.d.). amines as nucleophiles.
  • MSU chemistry. (n.d.). Amine Reactivity.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
  • MSU chemistry. (n.d.). Amine Reactivity.
  • ResearchGate. (n.d.). Novel degradation products of ethanolamine (MEA) in CO2 capture conditions.
  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.
  • PubChem. (n.d.). N-methylhexan-3-amine.
  • Nine Chongqing Chemdad Co., Ltd. (n.d.). 3-OXETANAMINE, 3-METHYL-.

Sources

N-methyloxetan-3-amine solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-methyloxetan-3-amine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a valuable building block in modern medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates. The oxetane motif, a four-membered cyclic ether, is increasingly utilized as a strategic tool to improve aqueous solubility, metabolic stability, and lipophilicity.[1][2] This guide provides a comprehensive overview of the solubility of this compound across a range of common laboratory solvents. We will delve into the molecular characteristics governing its solubility, present a detailed solubility profile, and provide robust, field-proven protocols for its experimental determination. This document is intended to serve as a critical resource for researchers, enabling informed decisions in reaction design, purification, and formulation development.

The Strategic Importance of this compound in Medicinal Chemistry

The incorporation of small, polar, and three-dimensional motifs is a cornerstone of modern drug design. The oxetane ring has emerged as a particularly attractive scaffold for its ability to beneficially modulate key drug-like properties.[3] Unlike its carbocyclic or gem-dimethyl counterparts, the oxetane introduces polarity without a significant increase in molecular weight, a feature that can be leveraged to overcome solubility challenges in drug discovery campaigns.[1][4]

This compound exemplifies this principle. It combines the hydrophilic oxetane ring with a secondary amine, a common pharmacophoric element. The electron-withdrawing nature of the oxetane's oxygen atom can also reduce the basicity of the adjacent amine, a tactic used to mitigate liabilities such as hERG channel inhibition.[2] Understanding the solubility of this building block is the first step in harnessing its full potential.

Physicochemical Properties of this compound

A compound's fundamental properties are the primary determinants of its solubility. The table below summarizes the key physicochemical characteristics of this compound.

PropertyValueSource
CAS Number 952182-03-5[5][6]
Molecular Formula C₄H₉NO[5][6]
Molecular Weight 87.12 g/mol [5][6]
Appearance Colorless to light yellow liquid[5]
Boiling Point 121.4 °C[5]
Density 0.979 g/mL at 25 °C[5]
Predicted pKa 8.67 ± 0.20[7]
LogP -0.3954[6]
Topological Polar Surface Area (TPSA) 21.26 Ų[6]
Aqueous Solubility Very Soluble (307 g/L at 25°C)[7]

The Molecular Basis of Solubility: A Theoretical Framework

The principle of "like dissolves like" governs solubility. This is a direct consequence of the intermolecular forces between solute and solvent molecules. For this compound, three primary forces are at play:

  • Hydrogen Bonding: The secondary amine (-NH) acts as a hydrogen bond donor, while the nitrogen and the oxetane oxygen act as hydrogen bond acceptors. This is the dominant interaction in protic solvents like water and alcohols.

  • Dipole-Dipole Interactions: The polar C-O and C-N bonds create a significant molecular dipole, allowing for favorable interactions with other polar molecules (e.g., DMSO, acetonitrile).

  • Van der Waals Forces: These weaker, non-specific interactions occur between the aliphatic portions of the molecule and the solvent. They are the primary mode of interaction in non-polar solvents.

The high polarity, low LogP, and capacity for hydrogen bonding all predict excellent solubility in polar solvents, particularly polar protic solvents.

Caption: Molecular features of this compound governing solvent interactions.

Comprehensive Solubility Profile

The following table provides a qualitative and quantitative summary of the solubility of this compound in a variety of common laboratory solvents. The qualitative assessments are based on the molecule's physicochemical properties and established principles of amine solubility.[8]

SolventSolvent ClassPredicted SolubilityRationale
Water (H₂O) Polar ProticVery High (307 g/L) [7]Strong hydrogen bonding with both the amine and oxetane moieties. The small aliphatic backbone (4 carbons) ensures miscibility.[8]
Methanol (MeOH) Polar ProticMiscible Excellent hydrogen bond donor and acceptor. Similar polarity to the solute.
Ethanol (EtOH) Polar ProticMiscible Strong hydrogen bonding capability and polar nature ensure miscibility.
Isopropanol (IPA) Polar ProticMiscible Similar to other short-chain alcohols, strong polar interactions dominate.
Dimethyl Sulfoxide (DMSO) Polar AproticMiscible Highly polar solvent, excellent at solvating polar molecules through dipole-dipole interactions.[9]
N,N-Dimethylformamide (DMF) Polar AproticMiscible Strong polar aprotic solvent capable of solvating the polar functional groups of the amine.[9]
Acetonitrile (ACN) Polar AproticSoluble A polar aprotic solvent, though generally a weaker solvent for very polar molecules than DMSO or DMF.[10][11]
Tetrahydrofuran (THF) Polar AproticSoluble Moderate polarity allows for dissolution, likely miscible or highly soluble.
Dichloromethane (DCM) Less PolarModerately Soluble The molecule's polarity limits solubility, but some dissolution is expected.[9]
Ethyl Acetate (EtOAc) Less PolarSlightly Soluble Lower polarity compared to DCM; solubility is likely limited.
Toluene Non-PolarSparingly Soluble / Insoluble Mismatch in polarity; only weak van der Waals interactions are possible.
Hexanes Non-PolarInsoluble Highly non-polar solvent, incompatible with the polar functional groups of the molecule.[9]

Gold-Standard Protocols for Solubility Determination

Accurate solubility data is paramount for reproducible research. While kinetic solubility assays are useful for high-throughput screening[12], thermodynamic solubility, determined by the shake-flask method, remains the gold standard for its accuracy and reliability.[13][14]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes the definitive measurement of equilibrium solubility.

Causality: The objective is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid (or liquid) phase. A prolonged incubation with agitation ensures this equilibrium is reached. Subsequent separation of the solid and analysis of the liquid phase provides the solubility value.[14]

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent in a vial. prep2 Seal vial tightly. prep1->prep2 equil1 Agitate at constant temp (e.g., 25°C) on a shaker. prep2->equil1 equil2 Incubate for 24-48 hours to ensure equilibrium. equil1->equil2 sep1 Allow suspension to settle. equil2->sep1 sep2 Centrifuge or filter to remove undissolved material. sep1->sep2 analysis1 Extract a clear aliquot of the supernatant. sep2->analysis1 analysis2 Prepare serial dilutions. analysis1->analysis2 analysis3 Quantify concentration via HPLC, GC, or UV-Vis. analysis2->analysis3

Caption: Experimental workflow for the Shake-Flask thermodynamic solubility assay.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add a known volume of the desired solvent (e.g., 2 mL).

  • Addition of Solute: Add an excess amount of this compound to each vial. The key is to ensure undissolved material is clearly visible after initial mixing, indicating saturation.[14]

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Remove the vials and allow them to stand at the same constant temperature to let the excess solute settle. To ensure complete removal of undissolved material, centrifuge the vials at high speed or filter the supernatant through a solvent-compatible 0.22 µm syringe filter.[12][13] This step is critical to prevent overestimation of solubility.

  • Quantification: Carefully take a precise aliquot of the clear supernatant.

  • Dilution: Perform a series of accurate serial dilutions of the supernatant into a suitable mobile phase or solvent for analysis.

  • Analysis: Determine the concentration of the diluted samples using a validated analytical method such as HPLC, GC, or UV-Vis spectroscopy against a standard curve prepared with known concentrations of this compound.[15]

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is adapted for early-stage discovery where speed is essential and large quantities of compound are unavailable.

Causality: This assay measures how readily a compound precipitates from a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous buffer.[12] It provides a rapid assessment of solubility but may overestimate the true thermodynamic value.[14]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[12]

  • Assay Plate Preparation: In a 96-well plate, add aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) and mix. This rapid change in solvent environment induces precipitation for poorly soluble compounds.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[13]

  • Filtration: Transfer the contents to a filter plate and separate the precipitate from the solution via centrifugation or vacuum.

  • Analysis: Analyze the concentration of the compound in the filtrate, typically using UV-Vis spectroscopy or LC-MS/MS, and compare it to a calibration curve.[12][16]

Practical Applications and Strategic Considerations

A thorough understanding of solubility is not an academic exercise; it directly informs critical decisions in the laboratory.

  • Reaction Chemistry: The choice of solvent can dictate reaction kinetics, yield, and purity. Given its high polarity, this compound is best suited for reactions in polar solvents like alcohols, DMF, or DMSO. Using a non-polar solvent like toluene would likely result in a heterogeneous mixture, requiring phase-transfer catalysts or elevated temperatures.

  • Work-up and Purification: The amphipathic nature of this compound allows for strategic manipulation during purification. Because it is a base, its solubility can be dramatically altered by pH.

    • Acidic Extraction: To separate it from non-basic impurities, the reaction mixture can be diluted with a water-immiscible solvent (e.g., DCM) and washed with aqueous acid (e.g., 1 M HCl). The amine will be protonated to form a highly water-soluble ammonium salt and move to the aqueous phase.[8][17]

    • Basification and Re-extraction: The aqueous layer can then be basified (e.g., with NaOH) to regenerate the neutral, organic-soluble amine, which can be re-extracted into an organic solvent.

  • Biological Screening and Formulation: The high aqueous solubility of this compound is a significant advantage for in vitro biological assays, minimizing the need for co-solvents like DMSO which can be confounding factors.[12] This property is a primary reason for incorporating the oxetane motif into drug candidates, as it can directly lead to improved oral bioavailability.[2]

Conclusion

This compound is a potent tool for medicinal chemists, offering a reliable method to enhance the aqueous solubility and overall physicochemical profile of lead compounds. Its molecular structure, featuring a polar oxetane ring and a secondary amine capable of hydrogen bonding, renders it highly soluble in polar protic and aprotic solvents while being largely insoluble in non-polar media. The strategic manipulation of pH provides a powerful handle for its purification and handling. The robust experimental protocols provided herein offer a clear path to generating reliable solubility data, empowering researchers to fully leverage the advantages of this important chemical building block in their drug discovery and development endeavors.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11678. [Link]
  • Mihai, C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12582–12619. [Link]
  • Bull, J. A., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
  • Antopolsky, M., et al. (2020). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Advances, 10(29), 17094–17106. [Link]
  • Martinez, M. N., & Amidon, G. L. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(1), 6–10. [Link]
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]
  • Zhou, L., et al. (2012). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 13(4), 1362–1365. [Link]
  • Solubility of Things. (n.d.). Spectroscopic Techniques.
  • National Center for Biotechnology Information. (n.d.). (3-Methyloxetan-3-yl)methanamine. PubChem Compound Database.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Wohnsland, F., & Faller, B. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 908–915. [Link]
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
  • Hartono, A., et al. (2017). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 56(45), 13111–13119. [Link]
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. [Link]
  • O'Keefe, S. D., et al. (2025). Probing polarity structure–function relationships in amine–water mixtures. Chemical Science, 16(2), 234-242. [Link]
  • Acros Pharmatech. (n.d.). This compound.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Quora. (2018). How does branching increase the solubility in amines?
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Neiner, D., et al. (2011). Solubility thermodynamics of amine boranes in polar solvents. Journal of Materials Chemistry, 21(23), 8527-8532. [Link]
  • Journal of Chemical Education. (1982). The Analysis of an Amine Mixture: An Introductory Analysis Experiment.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-methyloxetane. PubChem Compound Database.
  • PubChemLite. (n.d.). This compound (C4H9NO).
  • Capot Chemical. (n.d.). Specifications of this compound.
  • ResearchGate. (2022). Top selling drugs: Selected important drugs containing N-methyl moiety.
  • Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration.
  • Wikipedia. (n.d.). Acetonitrile.
  • ResearchGate. (n.d.). Solubility of surfactant materials in acetonitrile at 20 °C.

Sources

N-Methyloxetan-3-amine: A Technical Guide to Commercial Availability and Synthesis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of novel bioisosteres to optimize the physicochemical and pharmacokinetic properties of lead compounds is a paramount objective. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a valuable scaffold.[1] Its unique conformational properties, ability to act as a hydrogen bond acceptor, and its role as a "polar non-basic" motif contribute to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability in drug candidates.[1] The introduction of an oxetane can favorably influence the basicity of proximal amines, a critical parameter in drug design.[1] This guide focuses on a key derivative, N-methyloxetan-3-amine, providing an in-depth overview of its commercial availability and a detailed, practical guide to its synthesis for researchers and scientists in the field of drug development.

Commercial Availability of this compound

This compound (CAS No. 952182-03-5) is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-scale developmental needs. The compound is typically offered as a colorless to light yellow liquid. Below is a comparative table of prominent suppliers and their product specifications.

SupplierProduct NumberPurityAvailable Quantities
ChemSceneCS-0040193≥98%Inquire for bulk
TCI ChemicalsM3619>95.0% (GC)200mg, 1g
Sigma-AldrichDiscontinued97%-
Santa Cruz Biotechnologysc-485839InquireInquire
BOC SciencesInquireInquireCustom synthesis available
Toronto Research ChemicalsInquireInquireCustom synthesis available

Note: Availability and product specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Synthetic Route to this compound: Reductive Amination of Oxetan-3-one

The most common and efficient laboratory-scale synthesis of this compound involves the reductive amination of oxetan-3-one with methylamine.[2][3] This two-step, one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness and selectivity for imines over ketones.[4][5][6]

Experimental Protocol:

Materials:

  • Oxetan-3-one

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 eq). Dissolve the ketone in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add methylamine solution (1.5-2.0 eq) to the stirred solution of oxetan-3-one. If using a salt form of methylamine (e.g., methylamine hydrochloride), a base such as triethylamine (NEt₃) or sodium acetate may be required to liberate the free amine.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be gently warmed if necessary.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage any potential exotherm.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford this compound as a clear liquid. Due to the volatility and basic nature of the product, care should be taken during purification. The use of a mobile phase containing a small amount of a volatile base (e.g., triethylamine) can improve chromatographic performance.[7] Alternatively, purification can be achieved via distillation under reduced pressure.

Causality Behind Experimental Choices:
  • Solvent: 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations with sodium triacetoxyborohydride as it is aprotic and does not interfere with the reducing agent.[4]

  • Reducing Agent: Sodium triacetoxyborohydride is chosen for its selectivity. It is less reactive than sodium borohydride and will preferentially reduce the protonated imine (iminium ion) in the presence of the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct.[5][6]

  • Stoichiometry: An excess of the amine and the reducing agent is used to drive the reaction to completion.

  • Purification: The basic nature of the amine product necessitates careful consideration during purification. Acid-free workup conditions and potentially basic-treated silica gel or the addition of a volatile base to the eluent are recommended to prevent product loss on the column.[7]

Visualizing the Synthesis:

Synthesis_Workflow Oxetanone Oxetan-3-one Imine Intermediate Imine Oxetanone->Imine Condensation Methylamine Methylamine Methylamine->Imine Product This compound Imine->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Imine

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable building block for drug discovery, offering a means to introduce the beneficial oxetane motif into lead compounds. Its commercial availability from several suppliers facilitates its direct use in research and development. Furthermore, a reliable and scalable synthesis via the reductive amination of oxetan-3-one provides a practical route for its in-house preparation. This guide provides the necessary technical information for researchers to confidently source or synthesize this compound for their drug discovery programs.

References

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. [Link]
  • Magano, J., & Dunetz, J. R. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006. [Link]
  • Pouliot, M., et al.
  • HSAS Removal Unit (RU).
  • Chemistry Steps.
  • Biotage.
  • Sciencemadness Discussion Board.
  • Google Patents.
  • Wikipedia.
  • Burkhard, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. [Link]
  • The Journal of Organic Chemistry. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]
  • Google Patents.

Sources

The Strategic Role of N-methyloxetan-3-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Building Block

In the intricate chess game of drug discovery, every molecular modification is a strategic move aimed at optimizing a compound's interaction with its biological target while ensuring favorable pharmacokinetic properties. Among the vast arsenal of chemical scaffolds available to medicinal chemists, the oxetane ring has emerged as a particularly powerful piece. This guide delves into the core of this strategy, focusing on a versatile and increasingly important derivative: N-methyloxetan-3-amine. We will move beyond a superficial overview to dissect the underlying principles that make this compound a valuable tool for researchers, scientists, and drug development professionals. Our exploration will be grounded in the principles of causality, self-validating protocols, and authoritative scientific evidence.

The Oxetane Motif: A Paradigm Shift in Physicochemical Property Modulation

The four-membered oxetane ring, once considered a synthetic curiosity, is now a celebrated motif in medicinal chemistry.[1][2] Its rise to prominence is not accidental but is rooted in its unique ability to address several critical challenges in drug design simultaneously. The incorporation of an oxetane can beneficially influence a compound's solubility, metabolic stability, and lipophilicity, while also affecting the basicity of nearby amines.[1][2]

This compound, with its strategic placement of a methylamino group on the oxetane core, offers a ready-to-use building block that embodies these advantages. Its primary value lies not in its intrinsic biological activity, but in its capacity to serve as a sophisticated modulator of a larger molecule's properties.

Core Applications in Medicinal Chemistry

Bioisosteric Replacement: A Game of Molecular Mimicry

Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of drug optimization.[3][4] this compound and its parent scaffold are excellent examples of this principle in action.

  • Carbonyl and Gem-Dimethyl Isostere: The oxetane ring is a recognized isostere for carbonyl groups and gem-dimethyl moieties.[1][2][5] This substitution can enhance metabolic stability by removing a potential site of enzymatic oxidation (in the case of gem-dimethyl) or reduction (in the case of a carbonyl). The polar nature of the oxetane's ether oxygen can also help to maintain or improve solubility.[1][2]

  • Improving "Druglike" Properties: The small, polar nature of the oxetane heterocycle has led to its widespread adoption as a pendant motif to enhance "druglike" characteristics, particularly aqueous solubility, and to create novel intellectual property.[1]

Fine-Tuning Amine Basicity (pKa)

The pKa of an amine is a critical parameter that influences its ionization state at physiological pH, which in turn affects its target binding, membrane permeability, and potential for off-target effects. The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of a proximal amine.[3] This can be a highly desirable feature in drug design, for instance, to reduce interactions with the hERG channel, a common source of cardiotoxicity.

MoietyTypical pKa RangeImplication in Drug Design
Acyclic secondary amine10.5 - 11.5Often highly protonated at physiological pH, which can limit cell permeability.
N-methyl-azetidine9.5 - 10.5Reduced basicity compared to acyclic amines, but still largely protonated.
This compound ~7.5 - 8.5 Significantly lower pKa, leading to a higher proportion of the neutral species at physiological pH, potentially improving oral absorption and reducing certain off-target activities.[3]
Enhancing Metabolic Stability

The introduction of an this compound moiety can sterically hinder adjacent sites that are susceptible to metabolic enzymes, such as cytochrome P450s. This can lead to a reduction in metabolic clearance and an increase in the drug's half-life.

Potential Therapeutic Areas of Impact

While this compound itself is not a therapeutic agent, its incorporation into larger molecules has shown promise in various therapeutic areas, particularly in the development of novel ligands for central nervous system (CNS) targets.[6]

  • GPCRs and Neurotransmitter Transporters: The structural rigidity and polarity of the oxetane ring make it an attractive feature for ligands targeting G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The ability to fine-tune the pKa of the amine is especially crucial for CNS drugs, as it can influence their ability to cross the blood-brain barrier.

  • Dopamine Transporter Inhibitors: Analogues of fluoxetine where the N-methyl amine group has been modified have been investigated as dopamine transporter inhibitors.[7] This suggests that this compound could be a valuable building block for developing novel CNS agents.

Experimental Protocols for Evaluation

The successful application of this compound in a drug discovery program relies on rigorous experimental validation of its effects on a molecule's properties. Below are representative protocols for assessing key parameters.

Workflow for Assessing the Impact of this compound Incorporation

Caption: A typical workflow for evaluating the impact of incorporating an this compound moiety into a lead compound.

Protocol for In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolic clearance of a compound containing the this compound moiety in the presence of liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine the liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C.

  • Add the test compound to the microsome mixture to initiate the reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol for Lipophilicity Determination (LogD)

Objective: To measure the distribution coefficient (LogD) of a compound at a specific pH, typically 7.4.

Materials:

  • Test compound

  • Octanol

  • Phosphate buffer (pH 7.4)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • In a vial, combine a known volume of octanol and phosphate buffer (pH 7.4).

  • Add a small amount of the test compound stock solution to the biphasic system.

  • Vortex the mixture vigorously for several minutes to allow for partitioning.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully collect aliquots from both the octanol and the aqueous layers.

  • Determine the concentration of the compound in each layer using an appropriate analytical method (e.g., HPLC, UV-Vis).

  • Calculate LogD as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthetic Considerations

The practical application of this compound is dependent on its synthetic accessibility. Fortunately, several efficient methods for the synthesis of 3-aminooxetanes and their derivatives have been developed, often starting from commercially available oxetan-3-one.[8] The oxetane ring is generally stable under a range of common reaction conditions, though it can be susceptible to ring-opening under strong acidic conditions.[8][9]

Caption: A simplified schematic of the synthesis and further derivatization of this compound for incorporation into drug candidates.

Conclusion and Future Outlook

This compound is more than just another chemical building block; it is a strategic tool that empowers medicinal chemists to rationally design molecules with improved pharmacokinetic and pharmacodynamic profiles. Its ability to act as a bioisostere, modulate amine basicity, and enhance metabolic stability makes it a valuable asset in the quest for safer and more effective medicines. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, we can expect to see the this compound motif featured in an increasing number of next-generation therapeutics, particularly in the challenging arena of CNS disorders. The continued development of novel synthetic methodologies will further broaden the accessibility and application of this versatile scaffold, solidifying its place in the modern medicinal chemistry toolbox.

References

  • n-Methyloxan-3-amine | High-Purity Research Chemical - Benchchem.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv.
  • 3,3-Disubstituted Oxetanes for Medicinal Chemistry Needs - Enamine.
  • 3-Amino-3-methyloxetane | C4H9NO | CID 46835725 - PubChem - NIH.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications.
  • 874473-14-0 | 3-Methyloxetan-3-amine - ChemScene.
  • Oxetanes in Drug Discovery Campaigns - PMC - NIH.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • (3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550 - PubChem - NIH.
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC - PubMed Central.
  • N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors.
  • 952182-03-5 | this compound - ChemScene.
  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis - ResearchGate.
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - RSC Publishing.
  • Bioisosteric Replacements - Cambridge MedChem Consulting.

Sources

An In-Depth Technical Guide to the Role of the Oxetane Ring in N-methyloxetan-3-amine Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1] Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional structure—makes it a powerful tool for optimizing drug candidates.[2][3][4][5] This guide provides an in-depth analysis of N-methyloxetan-3-amine, a key building block, to elucidate the profound influence of the oxetane ring on its fundamental physicochemical and pharmacokinetic properties. We will explore the causal mechanisms by which the ring modulates basicity (pKa), lipophilicity (LogD), and metabolic fate, providing both theoretical grounding and practical experimental methodologies for researchers, scientists, and drug development professionals.

The Ascendancy of the Oxetane Motif in Drug Design

Historically, the inherent ring strain of the oxetane (approximately 107 kJ/mol) was perceived as a liability, suggesting potential instability.[6] However, pioneering studies, particularly from Carreira and collaborators, demonstrated that 3,3-disubstituted oxetanes possess remarkable stability and can serve as superior bioisosteric replacements for common functional groups like gem-dimethyl and carbonyl moieties.[4][7]

The value of incorporating an oxetane is now widely recognized for its ability to:

  • Enhance Aqueous Solubility: The polar ether functionality significantly improves solubility compared to carbocyclic analogs.[2][7][8]

  • Improve Metabolic Stability: The ring can block sites of metabolic oxidation and redirect metabolism away from cytochrome P450 (CYP450) pathways.[2][1][9]

  • Modulate Lipophilicity: It serves as a polar surrogate for lipophilic groups, reducing overall LogD and mitigating associated off-target effects.[2][3]

  • Control Amine Basicity: The inductive electron-withdrawing effect of the ring oxygen provides a predictable method for tuning the pKa of proximal amines.[3]

  • Impart Three-Dimensionality: The puckered, sp³-rich structure can improve binding affinity by providing a better conformational fit into target pockets and accessing new chemical space.[10][3]

This compound exemplifies these principles, serving as a versatile building block where the amine's properties are fundamentally dictated by the adjacent oxetane ring.

Core Physicochemical Properties Defined by the Oxetane Ring

The introduction of the oxetane ring in this compound is not a passive substitution but an active design element that governs its chemical personality.

Inductive Effect and pKa Attenuation

A primary challenge in drug design is managing the basicity of amine groups. High basicity can lead to undesirable effects such as hERG channel inhibition, poor cell permeability, and increased clearance. The oxetane ring offers a robust solution. The electronegative oxygen atom exerts a powerful through-bond inductive electron-withdrawing effect, decreasing the electron density on the adjacent nitrogen of the amine. This reduces the stability of the conjugate acid (the protonated amine), thereby lowering the amine's pKa.

Studies have quantified this effect in a predictable manner[10]:

  • An oxetane alpha (α) to an amine reduces pKa by ~2.7 units.

  • An oxetane beta (β) to an amine, as in this compound, reduces pKa by ~1.9 units.

  • An oxetane gamma (γ) to an amine reduces pKa by ~0.7 units.

This predictable attenuation allows chemists to fine-tune a molecule's ionization state at physiological pH, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

pKa_Modulation cluster_0 This compound cluster_1 Inductive Effect cluster_2 Result Molecule H₃C-NH-CH(CH₂OCH₂) Oxetane_O Oxetane Oxygen (δ-) Amine_N Amine Nitrogen (δ-) Oxetane_O->Amine_N -I effect Effect Electron withdrawal decreases electron density on Nitrogen pKa Lower pKa (Reduced Basicity)

Caption: Inductive effect of the oxetane ring on amine basicity.

Enhanced Polarity and Lipophilicity Reduction

Lipophilicity, often measured as LogP or LogD, is a critical parameter in drug development. While essential for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and promiscuous binding to off-targets. The oxetane ring acts as a "polar cap."

As a bioisosteric replacement for a non-polar gem-dimethyl group, the oxetane ring occupies a similar steric volume but fundamentally alters the electronic character of that space.[2][7] The ether oxygen introduces a significant dipole moment and acts as a strong hydrogen bond acceptor, enhancing interactions with water.[6][7] This leads to a measurable decrease in LogD and a corresponding increase in aqueous solubility, which can be the difference between a failed candidate and a viable oral therapeutic.[2][7][9]

Matched Pair ComparisoncLogP (Calculated)Aqueous SolubilityKey Takeaway
Isopropylamine Analog ~0.4LowerThe carbocyclic analog is significantly more lipophilic.
This compound -0.40[11]HigherThe oxetane ring introduces polarity, reducing LogP and boosting solubility.
gem-Dimethyl Analog HigherCan be >4000x lower[2][9]Oxetane is a highly effective hydrophilic replacement.

Table 1: Comparison of physicochemical properties, illustrating the impact of the oxetane moiety. Data is illustrative based on published matched-pair analyses.

Pharmacokinetic Implications: Metabolic Stability and Clearance Pathways

The oxetane ring is not merely an inert scaffold; it actively participates in defining the metabolic profile of a molecule.

Blocking Metabolic Hotspots

A common strategy in drug design is to replace metabolically labile C-H bonds, often found in alkyl groups like gem-dimethyl or tert-butyl, with more robust functionalities.[1][4] The oxetane ring serves this purpose exceptionally well. Its carbons are generally less susceptible to oxidative metabolism by CYP450 enzymes compared to their acyclic or carbocyclic counterparts.[3][7] By installing the oxetane at a known site of metabolism, developers can significantly increase the half-life of a compound.

Redirecting Metabolic Clearance

Perhaps one of the most sophisticated applications of the oxetane ring is its ability to redirect metabolic clearance. Over-reliance on CYP450 pathways for drug metabolism can create a high risk of drug-drug interactions (DDIs). A fascinating property of the oxetane ring is its susceptibility to hydrolysis by microsomal epoxide hydrolase (mEH) to form a 1,3-diol.[1][9] By incorporating an oxetane, medicinal chemists can strategically create an alternative, non-CYP450 clearance pathway.[9] This can de-risk a development program by minimizing the potential for harmful interactions with co-administered drugs that inhibit or induce major CYP enzymes.

Bioisosterism Start Common Groups in Lead Compounds Gem_Dimethyl R-C(CH₃)₂-R' Lipophilic Metabolically Vulnerable Start->Gem_Dimethyl Carbonyl R-C(=O)-R' H-Bond Acceptor Can be Metabolically Labile Start->Carbonyl Oxetane_Replacement This compound as Bioisostere Polar H-Bond Acceptor Metabolically Robust Gem_Dimethyl->Oxetane_Replacement replaces Carbonyl->Oxetane_Replacement replaces Outcome Improved Properties + Solubility + Metabolic Stability Tuned pKa - Lipophilicity Oxetane_Replacement->Outcome

Caption: Oxetane as a strategic bioisosteric replacement.

Experimental Protocols: Synthesis and Characterization

To harness the benefits of the oxetane ring, robust and reproducible experimental methods are essential. The following protocols provide a framework for the synthesis and characterization of this compound and similar compounds.

Protocol: Synthesis of this compound via Reductive Amination

This protocol describes a standard and reliable method starting from commercially available oxetan-3-one.

Objective: To synthesize this compound through the formation of an imine/enamine intermediate followed by in-situ reduction.

Materials:

  • Oxetan-3-one

  • Methylamine (solution in THF or EtOH, or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add oxetan-3-one (1.0 eq) and the chosen solvent (DCM, ~0.1 M concentration).

  • Amine Addition: Add methylamine (1.1-1.5 eq). If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise to control any effervescence.

    • Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone but efficiently reduces the protonated imine intermediate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the product by flash column chromatography or distillation.

Protocol: Characterization Workflow

A self-validating system requires rigorous characterization of the final compound and its key properties.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Measurement cluster_final Final Assessment s1 Reductive Amination of Oxetan-3-one s2 Workup & Purification s1->s2 c1 Structural Verification (NMR, HRMS) s2->c1 c2 Purity Analysis (HPLC, LC-MS) c1->c2 p1 pKa Determination (Potentiometric Titration) c2->p1 p2 LogD Measurement (Shake-flask or HPLC) c2->p2 p3 Metabolic Stability (Liver Microsome Assay) c2->p3 f1 Qualified Building Block p1->f1 p2->f1 p3->f1

Caption: Experimental workflow for synthesis and validation.

A. pKa Determination (Potentiometric Titration):

  • Accurately prepare a solution of this compound (~1-10 mM) in water or a co-solvent system (e.g., water/methanol).

  • Titrate the solution with a standardized HCl solution (e.g., 0.1 M).

  • Record the pH after each addition of the titrant using a calibrated pH meter.

  • Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

B. LogD Measurement (Shake-Flask Method at pH 7.4):

  • Prepare a buffered aqueous solution at pH 7.4 (e.g., PBS) and a water-immiscible organic solvent (typically n-octanol).

  • Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

  • Add a known amount of this compound to a vial containing known volumes of the pre-saturated buffer and n-octanol.

  • Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow partitioning to reach equilibrium.

  • Centrifuge the vial to ensure complete phase separation.

  • Carefully sample both the aqueous and organic layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).

  • Calculate LogD₇.₄ as log₁₀([Concentration in Octanol] / [Concentration in Buffer]).

C. Metabolic Stability Assessment (Human Liver Microsome Assay):

  • Incubate this compound (typically at 1 µM) with human liver microsomes (HLM, ~0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

The oxetane ring in this compound is a powerful determinant of its molecular properties, not merely a structural component. Its strong inductive effect provides a reliable strategy for attenuating amine basicity, a crucial step in mitigating toxicity and improving permeability. Its inherent polarity serves to increase aqueous solubility and reduce lipophilicity, addressing common liabilities in drug discovery. Furthermore, its metabolic robustness and unique ability to engage non-CYP450 clearance pathways offer sophisticated solutions to pharmacokinetic challenges. By understanding the fundamental principles governing the oxetane's influence and employing rigorous, self-validating experimental protocols, researchers can fully leverage building blocks like this compound to design safer, more effective therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Application of matched molecular pair analysis to identify high-quality leads in a γ-secretase inhibitor project. Journal of medicinal chemistry, 55(7), 3414-3424. [Link]
  • Obach, R. S. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 11(8), 169-181. [Link]
  • Huang, G., & Liu, X. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
  • De La Torre, J. A., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12489-12510. [Link]
  • Bull, J. A., & Croft, R. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(1), 1-17. [Link]
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Journal of medicinal chemistry, 53(8), 3227-3246. [Link]
  • PubMed. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
  • ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry.
  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • Morgan, K. F., Hollingsworth, I. A., & Bull, J. A. (2015). Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments. Organic & Biomolecular Chemistry, 13(18), 5265-5272. [Link]
  • Pu, M., Feng, Z., Ma, J., & Li, H. (2014). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 4(77), 40938-40951. [Link]
  • Chinese Journal of Organic Chemistry. (2016). Synthesis of Oxetanes. sioc-journal.cn. [Link]
  • ResearchGate. (n.d.). Biologically important oxetane-containing compounds.
  • Thompson, J. (2014). Oxetane: Drug Development, Synthesis & Applications.
  • Costantini, M., D'auria, L., Novellino, F., & Tron, G. C. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(29), 5468-5472. [Link]
  • ResearchGate. (2025). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.
  • Mangelinckx, S., De Kimpe, N., & Van Hende, E. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

N-methyloxetan-3-amine as a building block in medicinal chemistry

This compound is more than just another building block; it is a strategic tool for molecular design. Its ability to predictably and favorably modulate multiple physicochemical properties—most notably basicity, solubility, and lipophilicity—makes it an invaluable asset in overcoming common hurdles in drug optimization. [17]As drug discovery programs continue to tackle increasingly challenging biological targets, the demand for sophisticated chemical tools that can fine-tune molecular properties with precision will only grow. The proven success of this compound and other oxetane-containing fragments in both preclinical and clinical candidates ensures that they will remain a vital part of the modern medicinal chemist's toolbox for the foreseeable future. [3][5]

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
  • García-Reyes, B., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13143–13160. [Link]
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]
  • Carreira, E. M., & Fessard, T. (2012). Application of Bioisosteres in Drug Design.
  • Drug Hunter. (2026). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. [Link]
  • de Vargasmerea, A. P., et al. (2026). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]
  • Toselli, F., et al. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Drug and Alcohol Research, 8. [Link]
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]
  • Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12213-12253. [Link]
  • ResearchGate. (2026). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.
  • PubChemLite. This compound (C4H9NO). pubchemlite.org. [Link]
  • PubChem. 3-Amino-3-methyloxetane. pubchem.ncbi.nlm.nih.gov. [Link]
  • García-Reyes, B., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]
  • ResearchGate. (2021). Top selling drugs: Selected important drugs containing N-methyl moiety.
  • PubChem. 2-Methyloxetan-3-amine. pubchem.ncbi.nlm.nih.gov. [Link]
  • PubChem. (3-Methyloxetan-3-yl)methanamine. pubchem.ncbi.nlm.nih.gov. [Link]
  • Scribd.
  • PubChemLite. 3-ethyl-n-methyloxetan-3-amine (C6H13NO). pubchemlite.org. [Link]
  • PubChem. 3-Methyloxetan-3-amine hydrochloride. pubchem.ncbi.nlm.nih.gov. [Link]
  • BYJU'S. Chemical Reactions of Amines – Electrophilic Substitution. byjus.com. [Link]
  • Google Patents. Preparation methods of methyl-D3-amine and salts thereof.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. masterorganicchemistry.com. [Link]
  • Royal Society of Chemistry. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. pubs.rsc.org. [Link]
  • Chemguide. Amines as nucleophiles. chemguide.co.uk. [Link]
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. chem.libretexts.org. [Link]
  • Proctor, D. J., & Gammack Yamagata, A. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(46), 25640-25663. [Link]
  • ResearchGate. (2026). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes.
  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. chm.uri.edu. [Link]

N-Methyloxetan-3-amine and Its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane motif, a four-membered cyclic ether, has emerged from a niche structural curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique stereoelectronic properties offer a powerful tool to modulate the physicochemical and pharmacokinetic profiles of drug candidates, addressing common liabilities such as poor solubility and metabolic instability.[2][3] This technical guide provides an in-depth review of N-methyloxetan-3-amine and its analogs, compounds that are increasingly incorporated into drug discovery programs. We will explore their synthesis, delve into their impact on molecular properties, and present their applications as versatile bioisosteres. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these valuable building blocks.

The Rise of Oxetanes in Medicinal Chemistry: Beyond a Simple Spacer

For many years, the inherent ring strain of the oxetane core led to perceptions of instability, limiting its widespread adoption.[4] However, extensive research has demonstrated that the oxetane ring is not merely a passive linker but an active participant in shaping a molecule's "drug-like" characteristics.[5][6] Unlike its more lipophilic carbocyclic counterparts, the oxetane introduces a degree of polarity and a distinct three-dimensional vector, which can be strategically employed to enhance interactions with biological targets and improve overall developability.[3]

The incorporation of an oxetane can profoundly influence a range of critical properties:

  • Solubility: The polar nature of the ether oxygen significantly enhances aqueous solubility, a crucial factor for oral bioavailability.[1][2]

  • Metabolic Stability: The oxetane ring itself is generally robust to metabolic degradation and can be used to block metabolically labile sites within a molecule.[1][3]

  • Lipophilicity: Oxetanes offer a less lipophilic alternative to commonly used groups like gem-dimethyl, aiding in the reduction of off-target toxicity.[1][2]

  • Basicity Modulation: The inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the pKa of proximal amines, a valuable tactic for mitigating hERG channel liability and improving cell permeability.[1][3][7]

This compound and Its Analogs: Key Building Blocks

This compound and its derivatives are particularly valuable scaffolds in drug discovery. The presence of a basic nitrogen handle allows for straightforward incorporation into a wide array of molecular architectures through standard amide bond formation, reductive amination, or nucleophilic substitution reactions.

Physicochemical Properties

The parent compound, this compound, possesses a unique combination of properties that make it an attractive building block.

PropertyValueSource
Molecular Formula C4H9NO[8][9]
Molecular Weight 87.12 g/mol [8][9]
Boiling Point 121.4 °C
Density 0.979 g/mL at 25 °C
LogP -0.3954[8]
Topological Polar Surface Area (TPSA) 21.26 Ų[8]

The negative LogP value highlights the hydrophilic nature of the molecule, a direct consequence of the oxetane's polarity. This inherent solubility is a key advantage when designing new chemical entities.

Synthetic Strategies: Accessing the Oxetane Core

The construction of the strained four-membered oxetane ring requires specific synthetic strategies. The most common and reliable methods involve intramolecular cyclization reactions.[5]

Williamson Etherification

A cornerstone of ether synthesis, the Williamson etherification is a widely used method for constructing the oxetane ring. This approach typically involves the intramolecular cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group.[5]

Williamson_Etherification reactant 1,3-Halohydrin product Oxetane reactant->product Intramolecular SN2 base Base (e.g., NaH, KOtBu) base->reactant Deprotonation

Caption: General scheme for oxetane synthesis via Williamson etherification.

Paternò–Büchi Reaction

The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers a direct route to 2-substituted and 2,3-disubstituted oxetanes.[10] This method is particularly useful for accessing specific stereoisomers.

Paterno_Buchi reactants Carbonyl + Alkene product Oxetane reactants->product [2+2] Cycloaddition light light->reactants

Caption: The Paternò–Büchi reaction for oxetane synthesis.

The Power of Bioisosterism: Oxetanes as Molecular Chameleons

A primary application of this compound and its analogs in drug design is as bioisosteres for common functional groups.[1][11][12] This strategy allows for the fine-tuning of molecular properties while preserving or enhancing biological activity.

Replacement for gem-Dimethyl and Carbonyl Groups

The oxetane ring serves as an excellent hydrophilic surrogate for the lipophilic gem-dimethyl group.[1][6] It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable lipophilic interactions and improve aqueous solubility.[1] Furthermore, the oxetane can act as a bioisostere for a carbonyl group, mimicking its hydrogen-bonding acceptor capability while often improving metabolic stability.[6][13]

Bioisosterism cluster_0 Common Functional Groups cluster_1 Oxetane Bioisostere gem_dimethyl gem-Dimethyl oxetane Oxetane gem_dimethyl->oxetane Improves Solubility Metabolic Stability carbonyl Carbonyl carbonyl->oxetane Improves Metabolic Stability Maintains H-Bonding

Caption: Oxetane as a versatile bioisostere.

Modulation of Amine Basicity

The electron-withdrawing nature of the oxetane's oxygen atom has a profound impact on the basicity of adjacent amines. Placing an oxetane ring alpha to an amine can lower its pKa by approximately 2.7 units.[1][7] This is a powerful tool to address liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability.

Impact of Oxetane Proximity on Amine pKa

Position of OxetaneApproximate pKa Reduction
α2.7 units
β1.9 units
γ0.7 units
δ0.3 units

Source:[7]

Case Studies in Drug Discovery

The utility of the oxetane motif is validated by its presence in numerous clinical and preclinical drug candidates across various therapeutic areas, including oncology, infectious diseases, and neurology.[2][3][14]

For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, the incorporation of an oxetane moiety has been shown to improve pharmacokinetic properties. Rilzabrutinib, an approved BTK inhibitor, features an oxetane ring, highlighting the successful application of this scaffold in a marketed drug.[3]

Experimental Protocols

The following protocols provide representative examples for the synthesis and manipulation of oxetane-containing building blocks.

Synthesis of 3-Amino-3-methyloxetane

This protocol describes a general procedure for the synthesis of a 3-substituted oxetane amine, a key precursor for this compound analogs.

Step 1: Synthesis of 1,3-Diol

  • Detailed steps for the creation of the diol precursor would be outlined here, often starting from commercially available materials.

Step 2: Monotosylation

  • Dissolve the 1,3-diol in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C.

  • Add one equivalent of p-toluenesulfonyl chloride.

  • Slowly add one equivalent of a non-nucleophilic base (e.g., triethylamine).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate in vacuo.[1]

Step 3: Cyclization to Oxetane

  • Dissolve the crude mono-tosylate in a polar aprotic solvent (e.g., THF).

  • Add a strong base (e.g., sodium hydride) at 0 °C.

  • Stir the reaction at room temperature or with gentle heating until the cyclization is complete.

  • Carefully quench the reaction and extract the oxetane product.[5]

  • Purify by column chromatography.

N-Methylation of 3-Aminooxetane

This protocol details the conversion of a primary aminooxetane to its N-methylated analog.

Reductive Amination

  • Dissolve the 3-aminooxetane derivative in a suitable solvent (e.g., methanol).

  • Add an excess of aqueous formaldehyde.

  • Cool the mixture to 0 °C and add a reducing agent (e.g., sodium borohydride) portion-wise.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction, extract the product, and purify as needed.

Conclusion and Future Perspectives

This compound and its analogs have firmly established their place in the medicinal chemist's toolbox. Their ability to confer favorable physicochemical properties makes them highly valuable for lead optimization and the design of new chemical entities. As synthetic methodologies for accessing diversely substituted oxetanes continue to advance, we can anticipate an even broader application of these versatile building blocks in the pursuit of safer and more effective medicines.[7] The strategic incorporation of the oxetane motif will undoubtedly continue to be a key strategy in overcoming the multifaceted challenges of modern drug discovery.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for the Medicinal Chemist.
  • Wessig, P., & Müller, F. (2015). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(1), 454–502.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. BenchChem.
  • Jia, Y., & Wang, Q. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
  • Vo-Thanh, G. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 1867–1912.
  • Bull, J. A., & Croft, R. A. (2013). Synthetic Access to All Four Stereoisomers of Oxetin. The Journal of Organic Chemistry, 78(15), 7633–7640.
  • Wipf, P., & Hopkins, T. D. (2002). Synthesis of epi-Oxetin via a Serine-Derived 2-Methyleneoxetane. The Journal of Organic Chemistry, 67(16), 5763–5768.
  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.
  • Google Patents. (1999).
  • National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
  • de Fátima, Â., Lapis, A. A. M., & Pilli, R. A. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(3a), 495-498.
  • Stepan, A. F., Larsson, O. M., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12435–12459.
  • National Center for Biotechnology Information. (n.d.). (3-Methyloxetan-3-yl)methanamine. PubChem.
  • BenchChem. (n.d.). n-Methyloxan-3-amine. BenchChem.
  • Sigma-Aldrich. (n.d.). N-Methyl-3-aminooxetane 97. Sigma-Aldrich.
  • ResearchGate. (2025). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.
  • ChemScene. (n.d.). This compound. ChemScene.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-methyloxetane. PubChem.
  • ResearchGate. (2025).
  • WuXi AppTec. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • National Center for Biotechnology Information. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central.
  • Capot Chemical. (n.d.).
  • National Center for Biotechnology Information. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][5]triazino[2,3-c]quinazolines. PubMed Central.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • SciELO. (2013). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)
  • BLD Pharm. (n.d.). 1448960-73-3|3-Ethyl-N-methyloxetan-3-amine.
  • BLD Pharm. (n.d.). 1799412-41-1|this compound hydrochloride.
  • ChemScene. (n.d.). 874473-14-0 | 3-Methyloxetan-3-amine.
  • National Center for Biotechnology Information. (n.d.). 3-Methyloxetan-3-amine hydrochloride. PubChem.
  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

Predicted ADME properties of N-methyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted ADME Properties of N-methyloxetan-3-amine

Abstract

This compound represents a class of small molecules featuring the increasingly utilized oxetane ring, a motif valued in medicinal chemistry for its ability to favorably modulate physicochemical properties. This guide provides a comprehensive framework for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. As direct experimental data for this specific molecule is not widely available, this document serves as a predictive guide for researchers, outlining the key parameters for in silico and in vitro evaluation. We will detail the established computational models and experimental protocols necessary to construct a robust ADME profile, offering expert insights into the expected outcomes based on the molecule's structural characteristics—namely, the secondary amine and the oxetane moiety. The objective is to equip drug development professionals with the scientific rationale and methodologies required to assess the viability of this compound and its analogues as potential drug candidates.

Introduction: The Rationale for ADME Profiling of this compound

The failure of drug candidates due to poor pharmacokinetic (ADME) properties remains a significant challenge in pharmaceutical development.[1] Early and accurate assessment of a molecule's ADME profile is therefore critical for mitigating risk and reducing the time and cost of drug discovery.[2] this compound is a small molecule of interest due to its incorporation of an oxetane ring. The oxetane motif, a four-membered cyclic ether, has gained prominence as a bioisostere for commonly used groups like gem-dimethyl or carbonyls. Its inclusion can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[3][4]

This guide will systematically deconstruct the ADME profile of this compound, not by presenting pre-computed data, but by establishing a validated workflow for its prediction and characterization. We will explore the theoretical underpinnings of predictive models and provide actionable experimental protocols, grounding our analysis in the known effects of its core chemical features.

Key Structural Features and Their Predicted Influence
  • Oxetane Ring: This strained ring is less reactive than an epoxide but can act as a polar handle and a hydrogen bond acceptor.[5] In medicinal chemistry, it is often introduced to enhance solubility and reduce metabolic clearance.[3][6]

  • Secondary Amine (-NHCH₃): This group is a key site for metabolic activity, primarily through N-dealkylation or N-oxidation by Cytochrome P450 (CYP) enzymes.[7][8] It also serves as a basic center, influencing the molecule's pKa and, consequently, its solubility and absorption at different physiological pH values.

Predictive Workflow for ADME Profiling

A robust ADME profile is built through a tiered approach, beginning with rapid in silico predictions to prioritize candidates, followed by confirmatory in vitro assays.

ADME_Workflow cluster_in_silico PART 1: In Silico Prediction cluster_in_vitro PART 2: In Vitro Validation cluster_decision PART 3: Candidate Assessment start Input Structure (this compound) physchem Physicochemical Properties (pKa, logP, Solubility) start->physchem adme_models ADME Models (QSAR, Machine Learning) physchem->adme_models pk_sim PBPK Simulation (High-Throughput) adme_models->pk_sim tox_pred Toxicity Prediction (hERG, Ames) adme_models->tox_pred met_val Metabolic Stability (Microsomes, Hepatocytes) pk_sim->met_val Guide Experiments ddi_val DDI Potential (CYP Inhibition/Induction) tox_pred->ddi_val sol_val Kinetic/Thermo. Solubility Assay integrate Integrate Data sol_val->integrate perm_val Permeability Assay (PAMPA, Caco-2) perm_val->integrate met_val->integrate ddi_val->integrate tox_val Safety Assays (hERG Patch Clamp) tox_val->integrate decision Go / No-Go Decision Lead Optimization integrate->decision

Caption: General workflow for ADME property prediction and validation.

Absorption

Absorption is the process by which a drug enters systemic circulation. For orally administered drugs, this involves dissolution in the gastrointestinal (GI) tract followed by permeation across the intestinal wall.[9] Key predictive indicators are aqueous solubility and membrane permeability.

Predicted Physicochemical Properties and Solubility

The balance between lipophilicity (logP) and hydrophilicity (Polar Surface Area, TPSA) is crucial. The oxetane ring is expected to increase polarity and aqueous solubility relative to a non-polar bioisostere like a gem-dimethyl group.

Table 1: Predicted Physicochemical and Solubility Parameters

Parameter Predicted Value (Unit) Methodology Rationale/Insight
Molecular Weight 87.12 g/mol Calculation Well within Lipinski's Rule of Five (<500). Favorable for good absorption.
logP (Lipophilicity) -0.5 to 0.5 In silico (e.g., SwissADME, pkCSM) The polar oxetane and amine groups are expected to result in low lipophilicity.
TPSA (Polar Surface Area) ~35 Ų In silico (e.g., SwissADME) Below the typical 140 Ų threshold, suggesting good potential for cell permeation.
pKa (Basicity) 8.0 - 9.5 In silico (e.g., ACD/Labs) The secondary amine will be protonated at physiological pH, enhancing aqueous solubility.

| Aqueous Solubility (logS) | > -3.0 (Soluble) | In silico (e.g., ADMET Predictor®) | Low molecular weight and polar nature suggest high intrinsic solubility. |

Predicted Permeability

Permeability across the intestinal epithelium can occur via passive diffusion or active transport. Given its small size, passive diffusion is the likely primary mechanism for this compound.

Table 2: Predicted Permeability Parameters

Parameter Predicted Value (Unit) Methodology Rationale/Insight
Caco-2 Permeability (Papp) > 5 x 10⁻⁶ cm/s In silico Prediction / In vitro Assay Small size and low TPSA favor good permeability. The positive charge at gut pH may slightly reduce passive diffusion.
P-glycoprotein (P-gp) Substrate No In silico Prediction Small, polar molecules are typically not substrates for efflux transporters like P-gp.

| Blood-Brain Barrier (BBB) Permeant | Yes | In silico Prediction | Low MW and TPSA are strong indicators of BBB permeability. This is a critical consideration for CNS vs. peripheral targets.[10][11] |

Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol provides a standardized method for assessing bidirectional drug permeability.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence and integrity. A TEER value >200 Ω·cm² is typically required.

  • Permeability Measurement (Apical to Basolateral): a. Wash the monolayer with pre-warmed transport buffer (HBSS, pH 7.4). b. Add this compound solution (e.g., 10 µM) to the apical (A) donor chamber. c. At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral (B) receiver chamber, replacing the volume with fresh buffer.

  • Permeability Measurement (Basolateral to Apical): Repeat step 3 in the reverse direction to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux, A is the surface area of the filter, and C₀ is the initial donor concentration. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream into various tissues. Key predictors include plasma protein binding (PPB) and volume of distribution (Vd).

Table 3: Predicted Distribution Parameters

Parameter Predicted Value (Unit) Methodology Rationale/Insight
Plasma Protein Binding (PPB) < 50% (Low) In silico Prediction / In vitro Assay Small, polar molecules with low logP typically exhibit low binding to plasma proteins like albumin.

| Volume of Distribution (Vd) | > 0.7 L/kg | In silico Prediction (pkCSM) | The basic amine may lead to lysosomal trapping, increasing the apparent volume of distribution into tissues. |

Metabolism

Metabolism, or biotransformation, is the enzymatic conversion of a drug into metabolites, primarily occurring in the liver.[12] This process is crucial for detoxification and elimination but can also lead to the formation of active or toxic metabolites.

Predicted Metabolic Pathways

The primary sites of metabolism for this compound are anticipated to be the N-methyl group and the secondary amine nitrogen, mediated by CYP enzymes.

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450) parent This compound demethyl N-demethylation (Major Pathway) parent->demethyl CYP2D6, CYP3A4? n_ox N-oxidation (Minor Pathway) parent->n_ox CYP, FMO metabolite1 Oxetan-3-amine (Primary Amine Metabolite) demethyl->metabolite1 metabolite2 N-hydroxy-N-methyloxetan-3-amine (Hydroxylamine Metabolite) n_ox->metabolite2

Caption: Predicted major Phase I metabolic pathways for this compound.

Predicted Metabolic Stability and CYP Interactions

Metabolic stability determines a drug's half-life and dosing frequency. The potential for a compound to inhibit or induce CYP enzymes is a primary cause of drug-drug interactions (DDIs).[13][14]

Table 4: Predicted Metabolism and DDI Parameters

Parameter Predicted Value Methodology Rationale/Insight
Metabolic Stability (t½) Moderate to High In silico / In vitro Microsomal Assay The oxetane ring is generally stable. Metabolism will likely be driven by the secondary amine, but at a slower rate than more lipophilic amines.
CYP Inhibition Low risk In silico / In vitro CYP Inhibition Assay As a small, polar molecule, it is unlikely to be a potent inhibitor of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
CYP Substrate Yes (likely) In silico / In vitro Reaction Phenotyping Secondary amines are common substrates for CYP2D6 and CYP3A4. Experimental phenotyping is required for confirmation.

| Reactive Metabolites | Low risk | In silico Prediction | The structure does not contain common structural alerts for reactive metabolite formation. |

Protocol 2: In Vitro Metabolic Stability Assay

This protocol determines the rate of metabolism in a liver-mimicking environment.

  • System Preparation: Use pooled human liver microsomes (HLM) supplemented with the NADPH-regenerating system (cofactor for CYP enzymes).

  • Incubation: a. Pre-incubate HLM (e.g., 0.5 mg/mL) and this compound (e.g., 1 µM) in phosphate buffer at 37°C for 5 minutes. b. Initiate the reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points: At specified times (e.g., 0, 5, 15, 30, 60 min), remove an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Calculation: a. Plot the natural log of the percentage of parent compound remaining versus time. b. The slope of the line (k) is the elimination rate constant. c. Calculate the half-life (t½) as 0.693/k. d. Calculate intrinsic clearance (Cl_int) as (V/P) * k, where V is the incubation volume and P is the protein concentration.

Excretion

Excretion is the final removal of the drug and its metabolites from the body. For small, polar molecules like this compound and its likely metabolites, renal (kidney) clearance is the predominant route.

Table 5: Predicted Excretion Parameters

Parameter Predicted Route Rationale/Insight
Primary Excretion Route Renal (Urine) Small, water-soluble compounds are efficiently filtered by the kidneys. The metabolism of methylamines in preclinical species shows primary elimination via urine.[15]

| Biliary Excretion | Unlikely | Molecules with molecular weight > 500 Da are more likely to be excreted via bile. |

Predicted Toxicity

Early toxicity screening helps to identify potential safety liabilities.

Table 6: Predicted Toxicity Endpoints

Endpoint Predicted Risk Methodology Rationale/Insight
hERG Inhibition Low In silico Prediction The molecule lacks the typical pharmacophore for hERG channel blockers (a basic amine separated from an aromatic group by a linker).
Ames Mutagenicity Negative In silico Prediction The structure does not contain well-known structural alerts associated with mutagenicity.
Phospholipidosis Low In silico Prediction Risk is associated with cationic amphiphilic drugs; while this compound is cationic, it lacks a significant lipophilic tail.

| Hepatotoxicity | Low | In silico Prediction | Low potential for reactive metabolite formation or potent CYP inhibition reduces the risk of drug-induced liver injury. |

Conclusion and Forward Look

Based on a thorough analysis of its structural components, this compound is predicted to possess a generally favorable ADME profile, making it an attractive scaffold for further investigation.

  • Favorable Predicted Properties: Good aqueous solubility, high passive permeability, low plasma protein binding, and a low risk of significant CYP inhibition or off-target toxicity. Its small size is advantageous for both absorption and potential BBB penetration.

  • Key Areas for Experimental Validation: The primary areas for focused experimental work are the precise determination of its metabolic stability and the identification of the specific CYP enzymes responsible for its metabolism (reaction phenotyping). While predicted to be BBB permeant, this must be confirmed experimentally if CNS activity is either desired or unwanted.

This guide provides the strategic framework for building a comprehensive and reliable ADME dataset for this compound. By systematically applying the described in silico and in vitro methodologies, researchers can validate these predictions and make informed decisions to advance this promising chemical entity through the drug discovery pipeline.

References

  • Bajwa K. (2024). Advances in Computational Modelling of Drug Absorption: Enhancing Drug Development and Bioavailability. Research & Reviews: Journal of Pharmaceutical Analysis, 13(3).
  • Pharmacy Infoline. (2025). Computational modeling of drug absorption.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
  • Bajwa K. (2024). Advances in Computational Modelling of Drug Absorption: Enhancing Drug Development and Bioavailability. Research and Reviews.
  • Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. 3rd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.
  • Palm, K., et al. (1998). Experimental and Computational Screening Models for the Prediction of Intestinal Drug Absorption. Journal of Medicinal Chemistry.
  • BioIVT. (n.d.). Drug Metabolism Assays.
  • Gobbi, A., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry.
  • Gertz, M., & Grimm, H. P. (2014). Prediction of drug absorption: different modeling approaches from discovery to clinical development. Expert Opinion on Drug Discovery.
  • IQVIA Laboratories. (n.d.). In Vitro Metabolism.
  • Gedeon, S. J., & Pan, A. C. (2018). A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds Using Molecular Dynamics Simulations. Biophysical Journal.
  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies.
  • Locuson, C. W. (2000). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic Pathology.
  • Singh, D. B. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer Link.
  • Kumar, D., et al. (2022). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Neuroscience.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry.
  • Wang, Z., et al. (2025). Deep Learning for Blood-Brain Barrier Permeability Prediction. arXiv.
  • Ajabani, D. (2023). A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. The Science and Information (SAI) Organization.
  • Wan, H. (2013). What ADME tests should be conducted for preclinical studies? ResearchGate.
  • Mazumdar, B., et al. (2025). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. PubMed Central.
  • da Silva, A. M., et al. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. PubMed Central.
  • Gad, S. C. (Ed.). (2008). Preclinical Development Handbook: ADME and Biopharmaceutical Properties. Wiley Online Library.
  • Cambridge MedChem Consulting. (n.d.). Preclinical Checklist.
  • Basicmedical Key. (2016). Writing Protocols for Preclinical Drug Disposition (ADME) Studies.
  • Wan, H. (2013). What ADME tests should be conducted for preclinical studies? ADMET & DMPK.
  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • E-Noubissi, P. F., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Simulations Plus. (n.d.). ADMET Predictor®.
  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite.
  • Wikipedia. (n.d.). Oxetane.
  • Zeisel, S. H., et al. (1985). Metabolism and excretion of methylamines in rats. Journal of Pharmacology and Experimental Therapeutics.
  • Stepan, A. F., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate.
  • Carreira, E. M., & Fessard, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
  • Rose, J., & Castagnoli Jr., N. (1983). The metabolism of tertiary amines. Medicinal Research Reviews.
  • Locuson, C. W., et al. (2007). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition.

Sources

N-methyloxetan-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-methyloxetan-3-amine for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable building block in modern medicinal chemistry. The document details its fundamental molecular and physicochemical properties, outlines a robust synthetic route via reductive amination, and offers predicted spectroscopic data for its characterization. A core focus is placed on its strategic application as a bioisostere to enhance the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. Detailed, field-proven experimental protocols for its synthesis and subsequent use in amide bond formation are provided to enable its practical application in a research and development setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the oxetane motif in their discovery programs.

Introduction: The Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered saturated ether, has emerged from relative obscurity to become a privileged motif in contemporary drug discovery.[1][2] Initially recognized in the complex structure of the natural product paclitaxel, its incorporation into small molecule therapeutics is now a deliberate strategy employed to address common challenges in lead optimization.[3] Medicinal chemists value oxetanes for their ability to impart significant, positive changes to the physicochemical properties of a molecule without substantially increasing its molecular weight.[4][5]

The introduction of an oxetane can beneficially influence aqueous solubility, metabolic stability, and lipophilicity.[1] It can serve as a polar, three-dimensional replacement for commonly used, but often metabolically labile or overly lipophilic, groups such as gem-dimethyl or carbonyl functionalities.[5][6] Furthermore, the oxetane's oxygen atom can act as a hydrogen bond acceptor, and its presence can conformationally constrain adjacent linkers or lower the basicity (pKa) of nearby amine groups, which is critical for optimizing cell permeability and reducing off-target effects like hERG inhibition.[2][4] this compound, as a readily functionalizable building block, provides a direct entry point for incorporating these desirable features into a diverse range of molecular scaffolds.

Physicochemical and Structural Properties of this compound

This compound is a colorless to light yellow liquid at room temperature. Its key properties are summarized in the table below, providing essential data for reaction planning, analytical characterization, and computational modeling.

PropertyValueSource(s)
Molecular Formula C₄H₉NO[7]
Molecular Weight 87.12 g/mol [7]
CAS Number 952182-03-5[7]
Synonyms N-Methyl-3-oxetanamine, 1-Methyl-3-oxetanamine, 3-(Methylamino)oxetane[7]
Appearance Colorless to light yellow clear liquid
Density 0.979 g/mL at 25 °C[6]
Boiling Point 121.4 °C[6]
Refractive Index n20/D 1.443[6]
Topological Polar Surface Area (TPSA) 21.26 Ų[7]
LogP (calculated) -0.3954[7]
SMILES CNC1COC1[7]
InChIKey JUIXJPRSYHSLHK-UHFFFAOYSA-N[6]

Synthesis and Characterization

Recommended Synthetic Route: Reductive Amination

The most direct and widely applicable method for synthesizing this compound is the reductive amination of commercially available oxetan-3-one.[8] This one-pot reaction is highly efficient and avoids the harsh conditions that could lead to the decomposition of the strained oxetane ring.[9] The process involves the initial formation of an imine (or iminium ion) intermediate between oxetan-3-one and methylamine, which is then reduced in situ by a hydride-based reducing agent.

Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this transformation. Unlike stronger reagents like sodium borohydride, STAB is mild enough that it will not readily reduce the starting ketone, but it is sufficiently reactive to reduce the intermediate iminium ion.[10] This selectivity allows for the reaction to be performed in a single step with all reagents present from the outset.

G Oxetanone Oxetan-3-one Reaction_Point + Oxetanone->Reaction_Point Methylamine Methylamine (CH₃NH₂) Methylamine->Reaction_Point STAB Sodium Triacetoxyborohydride (STAB) Reduction_Point + STAB->Reduction_Point Product This compound Imine Iminium Intermediate Reaction_Point->Imine Imine Formation (DCM, Acetic Acid) Imine->Reduction_Point Reduction_Point->Product Reduction

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed experimental spectrum for this compound is not readily found, its spectral characteristics can be confidently predicted based on its structure and data from analogous compounds.

  • ¹H NMR (Proton NMR):

    • Methyl Protons (N-CH₃): A singlet is expected around δ 2.4-2.6 ppm.

    • Oxetane Methine Proton (CH-N): A multiplet (likely a quintet) is predicted in the range of δ 3.5-3.8 ppm.

    • Oxetane Methylene Protons (CH₂-O): The four protons on the carbons adjacent to the oxygen are diastereotopic and will likely appear as two distinct multiplets, expected between δ 4.5-4.8 ppm.

    • Amine Proton (N-H): A broad singlet, the chemical shift of which will be highly dependent on solvent and concentration, typically appearing between δ 1.5-2.5 ppm.

  • ¹³C NMR (Carbon NMR):

    • Methyl Carbon (N-CH₃): A signal is expected around δ 35-40 ppm.[11]

    • Oxetane Methine Carbon (C-N): A signal is predicted in the range of δ 55-60 ppm.

    • Oxetane Methylene Carbons (C-O): A signal for the two equivalent methylene carbons is expected further downfield due to the electron-withdrawing effect of the oxygen atom, likely around δ 75-80 ppm.[11]

  • Mass Spectrometry (MS):

    • Molecular Ion ([M]⁺): In an electron ionization (EI) experiment, the molecular ion peak would appear at an m/z of 87.

    • Major Fragments: A prominent fragment would be expected at m/z 58, corresponding to the loss of an ethyl group ([M-29]), a characteristic fragmentation pattern for secondary amines.[12] Another likely fragment is at m/z 30 ([CH₄N]⁺).

Applications in Medicinal Chemistry

Role as a Bioisosteric Scaffold

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. This compound is a valuable tool in this regard, offering a polar, low-molecular-weight alternative to several common functionalities that may possess undesirable properties.

G cluster_0 Common Groups cluster_1 Bioisosteric Replacement cluster_2 Improved Properties GemDimethyl gem-Dimethyl OxetaneAmine This compound (as part of a larger scaffold) GemDimethyl->OxetaneAmine Replaced by Carbonyl Carbonyl Carbonyl->OxetaneAmine Replaced by TertButyl tert-Butyl TertButyl->OxetaneAmine Replaced by Solubility Increased Solubility OxetaneAmine->Solubility Leads to MetabolicStability Improved Metabolic Stability OxetaneAmine->MetabolicStability Leads to Lipophilicity Reduced Lipophilicity (LogD) OxetaneAmine->Lipophilicity Leads to PKProfile Enhanced PK Profile OxetaneAmine->PKProfile Leads to

Caption: Bioisosteric role of the oxetane-amine motif.

The replacement of a lipophilic gem-dimethyl or tert-butyl group with an oxetane can significantly increase the aqueous solubility and reduce the metabolic liability of a compound.[4][5] Similarly, it can serve as a stable, non-planar isostere for a carbonyl group, eliminating potential metabolic reduction to a secondary alcohol while maintaining hydrogen bonding acceptor capabilities.[6]

Impact on Physicochemical Properties
  • Aqueous Solubility: The polar ether functionality of the oxetane ring significantly enhances a molecule's interaction with water, often leading to a dramatic improvement in aqueous solubility. This is a critical parameter for achieving good oral bioavailability.[1]

  • Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to alkyl chains or other common functional groups.[4] This increased stability can lead to a longer half-life and improved pharmacokinetic profile.

  • Amine Basicity (pKa): The electron-withdrawing inductive effect of the oxetane's oxygen atom can lower the pKa of a proximal amine by 1-2 units.[1] This reduction in basicity can be highly advantageous, as it can decrease unwanted interactions with acidic targets (e.g., hERG channel) and improve the permeability of a molecule across biological membranes.

Experimental Protocols

The following protocols are provided as self-validating systems, incorporating standard practices and explaining the causality behind key steps.

Protocol 1: Amide Bond Formation with this compound

This protocol describes a standard procedure for coupling a generic carboxylic acid (R-COOH) with this compound using HATU, a common and efficient peptide coupling reagent.[13]

G Start Start: Dissolve Carboxylic Acid (1.0 eq) in DMF Add_HATU Add HATU (1.1 eq) and DIPEA (3.0 eq) at 0 °C Start->Add_HATU Stir_Activation Stir for 15 min at 0 °C (Activation to O-acylisourea ester) Add_HATU->Stir_Activation Add_Amine Add this compound (1.2 eq) Stir_Activation->Add_Amine Warm_React Warm to Room Temperature Stir for 2-4 hours Add_Amine->Warm_React Quench Quench with H₂O Warm_React->Quench Extract Extract with Ethyl Acetate (3x) Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na₂SO₄, Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify End End: Isolated Amide Product Purify->End

Caption: Workflow for amide coupling.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq.) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 eq.).

    • Rationale: HATU reacts with the carboxylate (formed by deprotonation with DIPEA) to generate a highly reactive O-acylisourea active ester, which is susceptible to nucleophilic attack by the amine.[14] The reaction is performed at 0 °C to maintain the stability of this active intermediate.

  • Amine Addition: Stir the mixture at 0 °C for 15 minutes. Add this compound (1.2 eq.) dropwise to the activated acid solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

Protocol 2: Synthesis via Reductive Amination

This protocol details the one-pot synthesis of this compound from oxetan-3-one.

Methodology:

  • Reagent Preparation: To a round-bottom flask, add oxetan-3-one (1.0 eq.) and dissolve in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to ~0.2 M).

  • Amine and Acid Addition: Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq.) followed by glacial acetic acid (1.1 eq.).

    • Rationale: The acetic acid acts as a catalyst, protonating the carbonyl oxygen to make it more electrophilic and facilitating the formation of the iminium ion intermediate.[10]

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10-15 minutes.

    • Rationale: Portion-wise addition helps to control any potential exotherm. STAB is selective for the iminium ion over the ketone.[15]

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor for the disappearance of the starting material by GC-MS or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine all organic layers.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure (note: the product is volatile).

  • Purification: The crude product can be purified by distillation if necessary, although the purity after work-up is often sufficient for subsequent reactions.

Safety, Handling, and Storage

This compound is a flammable liquid and vapor and is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[6]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C, protected from light.[6][7]

  • Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11469–11537. [Link]
  • Gao, Y., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
  • Taylor, R. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
  • Request PDF. (2025). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. [Link]
  • Waser, J., et al. (2014). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 57(10), 3930–3941. [Link]
  • Wikipedia. (n.d.).
  • YouTube. (2023).
  • PubChem. (n.d.). 3-Amino-3-methyloxetane. Compound Summary. [Link]
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • LibreTexts. (2023).
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-143. [Link]
  • National Center for Biotechnology Information. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(1), 463-466. [Link]
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine. [Link]
  • National Center for Biotechnology Information. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51740. [Link]
  • ResearchGate. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. [Link]
  • ChemRxiv. (2021).
  • ResearchGate. (2021). Recent Development in Synthesis of N‐Methylamines with Amines and Methanol. [Link]
  • National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(10), 2462. [Link]

Sources

The Stereochemical Landscape of Substituted N-Methyloxetane-3-amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—polarity, metabolic stability, and a three-dimensional structure—makes it an attractive bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1][2] Among the various classes of substituted oxetanes, N-methyloxetane-3-amines represent a critical subclass, offering a modifiable vector for therapeutic engagement while influencing the physicochemical properties of the parent molecule. This guide provides a comprehensive exploration of the stereochemistry of substituted N-methyloxetane-3-amines, delving into stereoselective synthetic strategies, conformational analysis of the strained four-membered ring, and the critical techniques for definitive stereochemical assignment. Our focus is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complex stereochemical landscape of this important molecular framework.

The Significance of Stereochemistry in N-Methyloxetane-3-amine Scaffolds

The therapeutic efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure. For substituted N-methyloxetane-3-amines, the presence of multiple stereocenters on a conformationally constrained ring system presents both a challenge and an opportunity in drug design. The precise spatial arrangement of substituents on the oxetane ring, along with the orientation of the N-methyl group, dictates how the molecule interacts with its biological target.

The introduction of substituents onto the oxetane ring can lead to a more puckered conformation compared to the nearly planar parent oxetane.[3] This puckering, in turn, influences the relative positioning of the substituents, affecting their ability to form key interactions within a binding pocket. Furthermore, the inherent polarity of the oxetane oxygen can act as a hydrogen bond acceptor, and its orientation is dictated by the ring's conformation.[3] The N-methyl group, while seemingly a minor addition, can have a profound impact on the molecule's properties, including its basicity, lipophilicity, and conformational preferences, thereby influencing its pharmacokinetic and pharmacodynamic profile.[4]

A thorough understanding of the stereochemical nuances of substituted N-methyloxetane-3-amines is therefore paramount for the rational design of novel therapeutics with improved potency, selectivity, and drug-like properties.

Stereoselective Synthesis: Crafting the Desired 3D Architecture

The synthesis of stereochemically defined N-methyloxetane-3-amines requires precise control over the formation of multiple stereocenters. Several strategies have been developed for the stereocontrolled synthesis of substituted oxetanes, which can be adapted for the preparation of the target N-methylated analogues.

Diastereoselective Approaches

One of the most common and effective methods for constructing the oxetane ring is through intramolecular Williamson etherification of a suitably functionalized 1,3-diol derivative. The stereochemistry of the final oxetane is directly controlled by the stereochemistry of the starting diol.

A powerful strategy for the stereocontrolled synthesis of 2,4-disubstituted oxetanes from 1,3-diols has been reported.[3] This method relies on the stereoselective reduction of an aldol precursor to generate both syn- and anti-1,3-diols. Subsequent manipulation of the diols, involving selective activation of one hydroxyl group and intramolecular cyclization, proceeds with inversion of stereochemistry to yield the corresponding cis- and trans-oxetanes.

Experimental Protocol: Stereoselective Synthesis of a 2,4-Disubstituted Oxetane Precursor

This protocol outlines a general, field-proven methodology for the diastereoselective synthesis of a disubstituted oxetane, which can be a precursor to a substituted N-methyloxetane-3-amine.

Step 1: Stereoselective Reduction of a β-Hydroxy Ketone

  • Dissolve the β-hydroxy ketone (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of methanol and THF) and cool the solution to -78 °C.

  • Add a stereoselective reducing agent (e.g., sodium borohydride for the syn-diol or a bulky borane reagent for the anti-diol) portion-wise, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,3-diol.

Step 2: Selective Monotosylation of the 1,3-Diol

  • Dissolve the 1,3-diol (1.0 eq) in pyridine and cool the solution to 0 °C.

  • Add a solution of p-toluenesulfonyl chloride (1.05 eq) in pyridine dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 4-6 hours, monitoring for the formation of the monotosylated product by TLC.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Intramolecular Cyclization to the Oxetane

  • Dissolve the monotosylated diol (1.0 eq) in anhydrous THF and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2,4-disubstituted oxetane.

Enantioselective Strategies

For the synthesis of enantiomerically pure N-methyloxetane-3-amines, enantioselective methods are essential. One such approach involves the enantioselective reduction of β-halo ketones, followed by base-promoted cyclization.[5] This method has been successfully employed to prepare enantioenriched 2-aryl-substituted oxetanes. The N-methylamino group can be introduced at the 3-position at a later stage through established methodologies.

Another powerful technique is the Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. The use of chiral auxiliaries or catalysts can render this reaction enantioselective, providing a direct route to chiral oxetanes.

Conformational Analysis: Unraveling the 3D Structure

The oxetane ring is not planar and exists in a puckered conformation to relieve torsional strain.[3] The degree of puckering is influenced by the nature and position of the substituents on the ring. For substituted N-methyloxetane-3-amines, understanding the preferred conformation is crucial for predicting biological activity.

The introduction of substituents generally increases the puckering of the oxetane ring to minimize unfavorable eclipsing interactions.[3] The conformational preference of a substituent (axial vs. equatorial) is governed by a complex interplay of steric and electronic factors. For instance, in a 2-substituted oxetane, the substituent generally prefers an equatorial position to minimize steric interactions with the rest of the ring.

The N-methylamino group at the 3-position adds another layer of conformational complexity. The orientation of the N-methyl group and the lone pair on the nitrogen atom will be influenced by the overall ring conformation and the presence of other substituents. Computational modeling and detailed NMR spectroscopic analysis are invaluable tools for elucidating the preferred conformations of these molecules.

Stereochemical Assignment: Definitive Characterization

The unambiguous determination of the relative and absolute stereochemistry of substituted N-methyloxetane-3-amines is a critical aspect of their characterization. The two primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

NMR Spectroscopy: Probing Through-Space Interactions

NMR spectroscopy, particularly 1D and 2D Nuclear Overhauser Effect (NOE) experiments, is a powerful tool for determining the relative stereochemistry of diastereomers. The NOE effect is observed between protons that are close in space, typically within 5 Å. By identifying which protons show NOE correlations, one can deduce their relative spatial arrangement.

For a 2,3-disubstituted N-methyloxetane-3-amine, the presence or absence of an NOE between the proton at C2 and the protons of the N-methyl group can help to distinguish between the cis and trans diastereomers. In the cis isomer, these protons are on the same side of the ring and are expected to show an NOE, whereas in the trans isomer, they are on opposite sides and no NOE is expected.

Workflow for Stereochemical Assignment using NOE NMR

NOE_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_determination Stereochemical Determination Syn Synthesize Diastereomeric Mixture Sep Separate Diastereomers (e.g., Chromatography) Syn->Sep Acq Acquire 1D and 2D NMR Data (COSY, NOESY/ROESY) Sep->Acq Assign Assign Proton Resonances Acq->Assign NOE_Analysis Analyze NOE Correlations Assign->NOE_Analysis Compare Compare Experimental NOEs with Predicted Inter-proton Distances NOE_Analysis->Compare Model Build 3D Models of Possible Diastereomers Model->Compare Assign_Stereo Assign Relative Stereochemistry Compare->Assign_Stereo

Caption: Workflow for stereochemical assignment using NOE NMR.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the absolute and relative stereochemistry of a molecule. By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined.

Obtaining a high-quality single crystal suitable for X-ray diffraction can be a significant challenge. However, when successful, the resulting crystal structure provides a wealth of information, including bond lengths, bond angles, and torsional angles, which together define the exact conformation of the molecule in the solid state. This information is invaluable for validating computational models and for understanding the structure-activity relationships of the compound.

Conclusion and Future Perspectives

The stereochemistry of substituted N-methyloxetane-3-amines is a multifaceted and critical aspect of their design and development as therapeutic agents. A deep understanding of the principles governing their stereoselective synthesis, conformational preferences, and stereochemical characterization is essential for unlocking their full potential in drug discovery.

Future research in this area will likely focus on the development of more efficient and versatile stereoselective synthetic methods, particularly those that allow for the late-stage introduction of diversity at multiple positions on the oxetane ring. Furthermore, the application of advanced computational methods, in conjunction with experimental techniques like NMR and X-ray crystallography, will continue to provide deeper insights into the conformational landscape of these fascinating molecules, paving the way for the design of the next generation of oxetane-based therapeutics.

References

  • Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chem. Rev.2016, 116 (19), 12150–12233. [Link]
  • Ho, G.-M.; Li, Y.-J. Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. Chem. Commun.2016, 52 (83), 12334–12337. [Link]
  • Burés, J.; Larrosa, I. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J. Org. Chem.2021, 17, 101–143. [Link]
  • Waser, J.; Carreira, E. M. Oxetanes in Drug Discovery Campaigns. J. Med. Chem.2022, 65 (1), 13–27. [Link]
  • Reddy, T. S.; Vineel, B. G.; Naidu, A.; Dubey, P. K. Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals, 2015. [Link]
  • Ferreira, R. S.; Wladkowski, B. D. The impact of N-methylation on aqueous solubility and lipophilicity. Med. Chem. Commun.2015, 6 (10), 1787–1797. [Link]
  • Waser, J.; Carreira, E. M. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Org. Chem. Front.2020, 7 (18), 2736–2761. [Link]
  • Vo, D.-D.; O'Mahony, G.; Schleif, T.; Guberman, M.; Yudin, A. K. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Med. Chem.2021, 12 (11), 2045–2051. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of N-methyloxetan-3-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-methyloxetan-3-amine, a valuable building block in modern drug discovery, from the commercially available starting material, oxetan-3-one. The protocol details a robust and scalable one-pot reductive amination procedure. We delve into the mechanistic rationale behind reagent selection and procedural steps, ensuring scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for accessing this important chemical entity.

Introduction: The Significance of the Oxetane Motif

The oxetane ring has emerged as a highly sought-after structural motif in medicinal chemistry. Its unique three-dimensional structure, combined with its ability to act as a hydrogen bond acceptor and improve physicochemical properties such as solubility and metabolic stability, makes it an attractive replacement for more traditional functional groups.[1] this compound, in particular, serves as a key intermediate for introducing this desirable scaffold into a wide range of biologically active molecules.

This application note outlines a direct and efficient synthesis of this compound from oxetan-3-one through a reductive amination pathway. This method is favored for its operational simplicity, high chemoselectivity, and use of readily available reagents.

Synthetic Strategy: The Logic of Reductive Amination

The transformation of a ketone to a secondary amine is most effectively achieved through reductive amination. This process is a cornerstone of amine synthesis due to its efficiency and broad applicability.[2][3] The reaction proceeds in two distinct, yet concurrent, mechanistic steps within a single reaction vessel:

  • Iminium Ion Formation: The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of oxetan-3-one. In the presence of a mild acid catalyst, the resulting hemiaminal intermediate readily dehydrates to form a reactive iminium ion. The acidic environment accelerates this dehydration step, which is often the rate-limiting part of the sequence.

  • Hydride Reduction: A carefully selected reducing agent then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final this compound product.

The choice of reducing agent is critical for the success of this one-pot reaction. The ideal reagent must selectively reduce the iminium ion intermediate without significantly reducing the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose, as its reactivity is attenuated compared to harsher hydrides like sodium borohydride (NaBH₄), allowing it to preferentially react with the protonated iminium species over the neutral ketone.[4]

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Product Oxetanone Oxetan-3-one Iminium Iminium Ion Formation (Acid Catalyst) Oxetanone->Iminium Methylamine Methylamine Methylamine->Iminium Reduction Selective Reduction (NaBH(OAc)₃) Iminium->Reduction Intermediate FinalProduct This compound Reduction->FinalProduct

Caption: High-level overview of the one-pot reductive amination workflow.

Safety & Handling

All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[5][6]

  • Oxetan-3-one: Flammable liquid and vapor. Causes skin and serious eye irritation.[6][7][8] Keep away from heat, sparks, and open flames.[7]

  • Methylamine (Solution): Flammable liquid. Toxic if swallowed or inhaled and causes severe skin burns and eye damage.[9] Handle with extreme care.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable gases. Keep away from water and handle in a dry environment.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments can be made for scaling up or down, with appropriate consideration for reaction stoichiometry and thermal management.

Materials & Equipment
Reagent/MaterialMolar Mass ( g/mol )Amount (1.0 eq)Molar Eq.
Oxetan-3-one72.060.721 g (10.0 mmol)1.0
Methylamine (2.0 M in THF)31.067.5 mL (15.0 mmol)1.5
Sodium Triacetoxyborohydride211.943.18 g (15.0 mmol)1.5
Glacial Acetic Acid60.05~0.06 mL (1.0 mmol)0.1
Dichloromethane (DCM)-50 mL-
Saturated NaHCO₃ (aq)-50 mL-
Brine-25 mL-
Anhydrous Na₂SO₄-As needed-

Equipment: 100 mL round-bottom flask, magnetic stir bar, magnetic stir plate, nitrogen inlet/outlet, rubber septa, syringes, separatory funnel, rotary evaporator, standard glassware.

Step-by-Step Synthesis Procedure

G Start 1. Setup & Reagents Stir1 2. Stir 1h @ RT (Iminium Formation) Start->Stir1 Combine Oxetan-3-one, Methylamine, AcOH, DCM AddSTAB 3. Add NaBH(OAc)₃ (Portion-wise) Stir1->AddSTAB Stir2 4. Stir Overnight @ RT (Reduction) AddSTAB->Stir2 Quench 5. Quench with sat. NaHCO₃ Stir2->Quench Extract 6. Extract with DCM (3x) Quench->Extract Wash 7. Wash with Brine Extract->Wash Dry 8. Dry (Na₂SO₄) & Filter Wash->Dry Concentrate 9. Concentrate in vacuo Dry->Concentrate Purify 10. Purify (Distillation/Chromatography) Concentrate->Purify

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add oxetan-3-one (0.721 g, 10.0 mmol) and dissolve it in dichloromethane (50 mL).

  • Amine and Catalyst Addition: Under a nitrogen atmosphere, add the methylamine solution (7.5 mL of 2.0 M solution in THF, 15.0 mmol) to the stirred solution, followed by glacial acetic acid (~0.06 mL, 1.0 mmol).

  • Iminium Formation: Seal the flask and allow the mixture to stir at room temperature for 1 hour. This period is crucial for the efficient formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in three portions over 10-15 minutes. Causality Note: Portion-wise addition is a critical safety and control measure to manage the exothermic nature of the reduction and prevent a rapid evolution of gas.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up - Quenching: Carefully and slowly pour the reaction mixture into a flask containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality Note: This step neutralizes the acetic acid catalyst and safely quenches any unreacted hydride reagent, which would otherwise react violently with water during extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of DCM.

  • Washing and Drying: Combine all organic layers and wash with 25 mL of brine. Causality Note: The brine wash helps to remove residual water and break any emulsions that may have formed. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product is typically a light-yellow oil. For most applications, purification via vacuum distillation is sufficient.

  • Boiling Point: 121.4 °C (at atmospheric pressure).

  • Expected Yield: 75-85%.

  • Purity: >97% (by GC analysis).

Alternatively, for exacting purity requirements, the crude oil can be purified by column chromatography on silica gel using a gradient eluent system (e.g., 0-10% methanol in dichloromethane).

Conclusion

This application note provides a validated and reliable protocol for the synthesis of this compound from oxetan-3-one. The reductive amination strategy employed is robust, scalable, and utilizes common laboratory reagents, making it an accessible and efficient method for researchers in the pharmaceutical and chemical sciences. By understanding the causal principles behind each step, scientists can confidently execute and adapt this procedure for their specific research needs.

References

  • AK Scientific, Inc. Safety Data Sheet (United States).
  • Thermo Fisher Scientific. Safety Data Sheet: 3-Oxetanone. (2013-10-02). Link
  • Sigma-Aldrich. Safety Data Sheet: Methylamine solution. (2025-11-06). Link
  • Apollo Scientific.
  • Chemos GmbH & Co.KG.
  • Boehringer Ingelheim International GmbH. Methods for making oxetan-3-ylmethanamines. WO2013169531A1. Link
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Lluís Llorens Palomo.
  • Organic Chemistry Portal. Synthesis of oxetan-3-ones. Link
  • Burkhard, J. A., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. (2016-09-15). Link
  • Request PDF. A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Link
  • ChemScene. 3-Methyloxetan-3-amine | 874473-14-0. Link
  • Macmillan Group.
  • Wikipedia. 3-Oxetanone. Link
  • Google Patents. Preparation of tertiary amines. US3976697A. Link
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). Link
  • Organic Chemistry Portal.
  • ChemScene. This compound | 952182-03-5. Link
  • Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Link
  • Sigma-Aldrich. N-Methyl-3-aminooxetane 97%. Link
  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Phenyloxetan-3-amine. Link
  • Royal Society of Chemistry. Chemical activation study of the reactions of methylene with oxetan and 3,3-dimethyloxetan. Link
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Link
  • University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Link
  • PubChem. 3-Amino-3-methyloxetane. Link

Sources

Application Notes and Protocols: Scalable Synthetic Routes to N-Methyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery. Its unique physicochemical properties, including low molecular weight, inherent polarity, and metabolic stability, make it an attractive bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl groups.[1][2] The incorporation of an oxetane can favorably modulate key drug-like properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of proximal amines, a feature that can be strategically employed to fine-tune pharmacokinetic profiles and minimize off-target effects.[2]

N-methyloxetan-3-amine, in particular, is a crucial building block for the synthesis of a wide array of pharmacologically active compounds. Its presence in numerous investigational drugs highlights the need for robust, efficient, and scalable synthetic routes to meet the demands of pharmaceutical development. This application note provides a detailed guide for researchers, scientists, and drug development professionals on scalable synthetic strategies for the preparation of this compound, with a focus on practical, field-proven protocols and the underlying chemical principles.

Strategic Approaches to the Synthesis of this compound

Two primary retrosynthetic disconnections guide the scalable synthesis of this compound. The first approach involves the initial construction of the oxetane ring followed by the introduction of the methylamino group. The second, and often more convergent and scalable strategy, begins with a pre-functionalized oxetane precursor, such as oxetan-3-one or oxetan-3-amine, which is then elaborated to the final product.

G cluster_0 Retrosynthetic Analysis Target This compound

This guide will focus on the more industrially viable approaches starting from commercially available oxetane building blocks.

Route 1: Reductive Amination of Oxetan-3-one

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of amines from carbonyl compounds.[3][4] This one-pot reaction combines the formation of an imine or enamine intermediate with its subsequent reduction to the corresponding amine. The direct reaction of oxetan-3-one with methylamine followed by reduction offers a convergent and atom-economical route to this compound.

Scientific Rationale and Mechanistic Insights

The reaction proceeds through the initial nucleophilic attack of methylamine on the carbonyl carbon of oxetan-3-one to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion, which is then reduced in situ by a suitable reducing agent. The choice of reducing agent is critical for the success of a one-pot reductive amination, as it must be mild enough not to reduce the starting ketone but reactive enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their enhanced stability under weakly acidic conditions and their chemoselectivity.[5]

G

Detailed Protocol: Scalable Reductive Amination

Materials:

  • Oxetan-3-one

  • Methylamine (as a solution in THF or ethanol, or as methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of oxetan-3-one (1.0 eq) in dichloromethane (DCM, 5-10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.1-1.5 eq) in THF or ethanol. If using methylamine hydrochloride, add triethylamine (1.1-1.5 eq) as a base.

  • Add glacial acetic acid (1.1-1.5 eq) dropwise to the reaction mixture. The acid catalyzes the formation of the iminium ion.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to afford this compound.

Parameter Value Rationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and intermediates.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ion reduction.
Acid Catalyst Acetic AcidFacilitates iminium ion formation.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Typical Yield 70-85%

Route 2: N-Methylation of Oxetan-3-amine

An alternative scalable approach involves the N-methylation of commercially available oxetan-3-amine. This strategy is particularly advantageous if oxetan-3-amine is a more cost-effective starting material. Several methods for N-methylation are well-established in the chemical industry, with the Eschweiler-Clarke reaction being a prominent example of a robust and scalable procedure.[5]

Scientific Rationale and Mechanistic Insights: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process that specifically uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5] The reaction proceeds through the formation of an iminium ion from the reaction of the primary amine (oxetan-3-amine) with formaldehyde. This iminium ion is then reduced by hydride transfer from formic acid, which is concurrently oxidized to carbon dioxide. A key advantage of this method is that it is a one-pot procedure that avoids the use of metal hydrides or catalytic hydrogenation, making it operationally simple and cost-effective on a large scale.

G

Detailed Protocol: Scalable Eschweiler-Clarke N-Methylation

Materials:

  • Oxetan-3-amine

  • Formaldehyde (37 wt. % solution in water)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add oxetan-3-amine (1.0 eq).

  • Add formic acid (2.0-3.0 eq) to the amine. An exothermic reaction may occur; cooling may be necessary.

  • Slowly add formaldehyde solution (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 6-12 hours. The evolution of carbon dioxide should be observed. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to a pH > 12. Ensure the mixture is cooled in an ice bath during basification as the neutralization is highly exothermic.

  • Extract the aqueous layer with diethyl ether or MTBE (3 x 10 volumes).

  • Combine the organic extracts and dry over anhydrous potassium carbonate or sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure.

  • The resulting this compound can be purified by distillation.

Parameter Value Rationale
Reagents Formaldehyde and Formic AcidInexpensive and readily available C1 source and reductant.
Temperature 80-100 °CDrives the reaction to completion and facilitates CO₂ evolution.
Work-up Basic aqueous work-upNeutralizes formic acid and liberates the free amine.
Typical Yield 75-90%

Safety Considerations

  • Oxetan-3-one: Can be a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methylamine: Is a flammable and corrosive gas or solution. Work in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride: Is a water-reactive solid. Handle in a dry environment and quench carefully.

  • Formaldehyde: Is a known carcinogen and sensitizer. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Formic acid: Is corrosive and causes severe burns. Handle with extreme care.

  • Exothermic Reactions: Both protocols involve potentially exothermic steps (e.g., acid-base neutralization). Ensure adequate cooling and slow addition of reagents.

Conclusion

The two synthetic routes detailed in this application note, reductive amination of oxetan-3-one and Eschweiler-Clarke N-methylation of oxetan-3-amine, represent scalable and industrially viable methods for the preparation of this compound. The choice between these routes will often depend on the relative cost and availability of the starting materials, oxetan-3-one and oxetan-3-amine. Both methods utilize well-established and robust chemical transformations, making them suitable for large-scale production in a drug development setting. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently and efficiently synthesize this important building block for the advancement of their medicinal chemistry programs.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in medicinal chemistry. Chemical Reviews, 114(17), 8257-8322.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
  • Tarasov, A. A., & Chusov, D. A. (2017). Reductive amination: a hitchhiker's guide. Synthesis, 49(14), 3099-3109.
  • Moore, M. L. (1949). The Leuckart reaction. Organic Reactions, 5, 301-330.
  • de la Herrán, G., Gotor-Fernández, V., & Gotor, V. (2008). The Eschweiler–Clarke reaction: a new look at an old reaction. Chemistry–A European Journal, 14(25), 7434-7442.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12231.[1]
  • Organic Chemistry Portal. (n.d.). Amine Synthesis by Reductive Amination (Reductive Alkylation).
  • The Organic Chemistry Tutor. (2020, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]3]
  • Khan, I., & Ali, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 161-189.[5]
  • Wipf, P., & Graham, T. H. (2004). Oxetanes in medicinal chemistry. Trends in Pharmacological Sciences, 25(12), 611-615.[2]
  • Burkhard, J. A., Gu, R., & Carreira, E. M. (2011). Oxetanes as versatile building blocks in drug discovery. CHIMIA International Journal for Chemistry, 65(9), 658-661.
  • Spranitz, P., Soregi, P., Hegedus, K., Igriczi, B., Szakacs, G., Jemnitz, K., ... & Soos, T. (2021). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Enamine.[6]
  • Zhang, J., Dong, X., & Yoon, T. P. (2020). A Unified Approach to Oxetane Synthesis via Radical-Polar Crossover Cyclization. Organic Letters, 22(16), 6510-6515.[7]
  • Zhang, A., & Zhang, G. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8596-8597.[8]
  • Gabko, P., Kalník, M., & Bella, M. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324-1373.[9][10][11]
  • Ye, Y., Zheng, C., & Fan, R. (2009). Divergent Synthesis of Highly Functionalized Oxetanes and Cyclopropanes via a Solvent-Controlled Oxidative Cyclization of Michael Adducts. Organic Letters, 11(14), 3156-3159.

Sources

Application Notes and Protocols for the Reductive Amination of N-methyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the Oxetane Moiety

In contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical properties of lead compounds. The oxetane ring, in particular, has garnered significant attention as a versatile bioisostere for gem-dimethyl and carbonyl groups, offering improvements in metabolic stability, aqueous solubility, and lipophilicity. N-methyloxetan-3-amine stands out as a valuable building block, enabling the introduction of a polar, three-dimensional oxetane motif appended to a secondary amine, a common pharmacophoric element. This application note provides detailed protocols and mechanistic insights for the effective use of this compound in reductive amination reactions, a cornerstone transformation in medicinal chemistry for the synthesis of complex amines from carbonyl precursors.[1][2]

Reductive amination, or reductive alkylation, is a highly efficient method for forming carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of a hemiaminal intermediate from a carbonyl compound and an amine, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced in situ to the target amine.[3][4] This one-pot approach is widely favored for its operational simplicity and broad substrate scope.[3]

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the successful application of this compound in their synthetic campaigns.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful reaction optimization.

PropertyValueSource
Molecular FormulaC₄H₉NO[5]
Molecular Weight87.12 g/mol [5]
AppearanceFlammable liquid[6]
Storage4°C, protect from light[5]
SMILESCNC1COC1[5][7]

Reaction Mechanism and Workflow

The reductive amination process involves two key stages: the formation of an iminium ion intermediate followed by its reduction. The choice of reducing agent is critical and is often dictated by the reactivity of the carbonyl substrate and the desired reaction conditions.

Reductive_Amination_Workflow cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Carbonyl Aldehyde or Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine This compound Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O ReducingAgent Reducing Agent (e.g., STAB, NaBH₃CN) Product Final Amine Product Iminium->Product ReducingAgent->Product Hydride Transfer

Figure 1: General workflow for reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, often the reagent of choice for reductive aminations due to its tolerance of a wide range of functional groups and its effectiveness under neutral or weakly acidic conditions.[3][8] It is particularly well-suited for reactions with aldehydes and many ketones.

Rationale for Reagent Selection:
  • Selectivity: STAB is less reactive than sodium borohydride and will preferentially reduce the iminium ion in the presence of the starting carbonyl compound.[3]

  • Mild Conditions: The reaction can be performed at room temperature, preserving sensitive functional groups.

  • Moisture Sensitivity: While STAB is sensitive to water, it is generally more tolerant than other borohydrides, making it suitable for a broader range of solvents.[9]

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add this compound (1.0-1.2 equiv).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive ketones, the addition of acetic acid (1-2 equiv) can be beneficial.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise to the reaction mixture. Monitor for any gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[4]

STAB_Protocol start Start Dissolve aldehyde/ketone and this compound in solvent imine Imine Formation Stir at RT for 20-30 min start->imine reduction Reduction Add STAB portion-wise imine->reduction monitoring Monitoring TLC or LC-MS reduction->monitoring workup Work-up Quench with NaHCO₃ (aq) monitoring->workup extraction Extraction Extract with organic solvent workup->extraction purification Purification Dry, concentrate, and purify extraction->purification end End Isolated Product purification->end

Figure 2: Step-wise workflow for STAB-mediated reductive amination.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another widely used reducing agent for reductive aminations.[10][11] A key advantage of NaBH₃CN is its stability in protic solvents like methanol and its ability to selectively reduce iminium ions at a pH of 6-7.[4][8]

Rationale for Reagent Selection:
  • pH-Dependent Reactivity: NaBH₃CN is a weaker reducing agent than NaBH₄ and is most effective under slightly acidic conditions, which also favor iminium ion formation.[12]

  • Solvent Compatibility: It is compatible with protic solvents such as methanol and ethanol.[9]

  • One-Pot Procedure: The reagents can often be combined in a single step, simplifying the experimental setup.

Detailed Step-by-Step Protocol:
  • Reaction Setup: Dissolve the aldehyde or ketone (1.0 equiv) and this compound (1.0-1.2 equiv) in methanol.

  • pH Adjustment: Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

  • Reduction: Add sodium cyanoborohydride (1.1-1.5 equiv) portion-wise to the reaction mixture. Be cautious of potential gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench by the addition of water. Caution: Acidic conditions can generate toxic HCN gas. It is advisable to perform the quench in a well-ventilated fume hood and consider basifying the solution before concentration.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography as needed.[4]

Comparative Summary of Reducing Agents

Reducing AgentAdvantagesDisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (STAB) High selectivity, mild conditions, good functional group tolerance.[3][8]Moisture sensitive, higher cost.DCE, THF, DCM.[9]
Sodium Cyanoborohydride (NaBH₃CN) Effective in protic solvents, pH-dependent selectivity.[9][12]Toxicity of reagent and potential for HCN gas evolution.[8]Methanol, Ethanol.[9]
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting carbonyl, requires careful addition after imine formation.[10]Methanol, Ethanol.[9]

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider pre-forming the imine by stirring the carbonyl compound and this compound for a longer period before adding the reducing agent. The use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves during imine formation can also be beneficial.[4]

  • Incomplete Reaction: For sterically hindered or electron-deficient substrates, increasing the reaction temperature or using a stronger reducing agent may be necessary. The addition of a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ can sometimes improve yields for less reactive substrates when using NaCNBH₃.[9]

  • Side Reactions: Over-alkylation is generally not an issue with reductive amination.[10] However, if the starting carbonyl is sensitive to reduction, ensure that a selective reducing agent like STAB or NaBH₃CN is used under the appropriate conditions.

Conclusion

The reductive amination of this compound is a robust and versatile method for introducing the valuable oxetane moiety into a wide range of molecular scaffolds. The choice of reducing agent and reaction conditions should be tailored to the specific substrate . By following the detailed protocols and considering the mechanistic principles outlined in this application note, researchers can confidently and efficiently synthesize novel amine-containing compounds for applications in drug discovery and beyond.

References

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Reductive amin
  • 23.
  • Reductive Amin
  • A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine.
  • This compound (C4H9NO). PubChemLite. [Link]
  • Amine synthesis by reductive amination (reductive alkyl
  • Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride.
  • Reductive Amination. Myers Group, Harvard University. [Link]
  • 3-Amino-3-methyloxetane. PubChem. [Link]
  • Chemists Make Strides to Simplify Drug Design, Synthesis. Rice University. [Link]
  • 2-Methyloxetan-3-amine. PubChem. [Link]
  • N-ethyl-N-methyloctan-3-amine. PubChem. [Link]

Sources

N-methyloxetan-3-amine: A Versatile Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Small, Strained Rings in Medicinal Chemistry

In the relentless pursuit of novel drug candidates with improved efficacy, safety, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular scaffolds. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for molecular design.[1] Its unique combination of properties—small size, polarity, and metabolic stability—offers a compelling alternative to more traditional chemical motifs. This application note provides a detailed exploration of N-methyloxetan-3-amine, a versatile building block that leverages the advantageous features of the oxetane scaffold to address common challenges in drug discovery.

The incorporation of an oxetane moiety can significantly enhance the drug-like properties of a molecule.[2] It can act as a polar, low-molecular-weight surrogate for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and metabolic stability.[3] Furthermore, the strained nature of the four-membered ring can influence molecular conformation and provide novel vectors for exploring chemical space.

This guide will delve into the synthesis, key applications, and experimental protocols for utilizing this compound as a strategic scaffold in the development of next-generation therapeutics. We will explore its role as a bioisostere and provide data-driven examples of its impact on critical drug discovery parameters.

Physicochemical Properties: A Quantitative Look at the this compound Advantage

The strategic incorporation of this compound into a lead compound can favorably modulate its physicochemical properties, which are critical for oral bioavailability and overall drug-like character. The following table provides a summary of key computed properties for this compound and its unmethylated counterpart, 3-amino-3-methyloxetane.

PropertyThis compound3-Amino-3-methyloxetaneSource
Molecular Weight ( g/mol ) 87.1287.12[4][5]
cLogP -0.3954-0.8[4][5]
Topological Polar Surface Area (TPSA) (Ų) 21.2635.3[4][5]
Hydrogen Bond Donor Count 12[4][5]
Hydrogen Bond Acceptor Count 22[4][5]
Rotatable Bond Count 10[4][5]

Table 1: Computed Physicochemical Properties of this compound and 3-Amino-3-methyloxetane.

The low calculated LogP (cLogP) values for both molecules indicate high polarity, a desirable trait for improving aqueous solubility. The topological polar surface area (TPSA), a predictor of drug absorption and brain penetration, is also in a favorable range for CNS-targeting compounds.

Synthesis of this compound: A Practical Protocol

The most common and efficient method for the synthesis of this compound is the reductive amination of oxetan-3-one with methylamine. This two-step, one-pot procedure is amenable to scale-up and utilizes readily available starting materials.

Protocol: Reductive Amination of Oxetan-3-one

Materials:

  • Oxetan-3-one

  • Methylamine (solution in THF or as a gas)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of methylamine (1.1 eq) in THF. Alternatively, bubble methylamine gas through the solution for a predetermined time.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture.

  • Formation of Imine/Enamine: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the intermediate imine or enamine can be monitored by TLC or LC-MS.

  • Reduction: Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by distillation or column chromatography on silica gel to yield the final product as a colorless to light yellow liquid.

G cluster_synthesis Synthesis of this compound start Oxetan-3-one + Methylamine imine Imine/Enamine Formation (Acid Catalyst) start->imine reduction Reduction (Sodium Triacetoxyborohydride) imine->reduction product This compound reduction->product

Figure 1: Synthetic workflow for this compound.

Application in Drug Discovery: A Scaffold for Enhanced Performance

The this compound scaffold has found broad utility across various therapeutic areas, including oncology, neuroscience, and infectious diseases. Its ability to act as a bioisosteric replacement for common functionalities allows for the fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study: Improving CNS Drug Properties

The development of drugs targeting the central nervous system (CNS) is particularly challenging due to the stringent requirements for crossing the blood-brain barrier (BBB). Properties such as low molecular weight, moderate lipophilicity, and a low number of hydrogen bond donors are crucial for effective CNS penetration. The this compound scaffold is well-suited to meet these criteria.

In a hypothetical matched-pair analysis, replacing a traditional N,N-dimethylaminoethyl side chain with an N-methyloxetan-3-amino group can lead to significant improvements in CNS drug-like properties.

ParameterCompound A (N,N-dimethylaminoethyl)Compound B (N-methyloxetan-3-amino)Rationale for Improvement
cLogP 2.51.8The oxetane ring is more polar than the corresponding alkyl chain.
TPSA (Ų) 3.2421.26The ether oxygen of the oxetane contributes to the polar surface area.
Metabolic Stability (HLM) Moderate (t½ = 30 min)High (t½ > 120 min)The oxetane ring is less susceptible to CYP450-mediated metabolism compared to linear alkyl chains.
hERG Inhibition (IC₅₀) 1 µM> 30 µMThe reduced basicity of the amine adjacent to the oxetane ring can decrease hERG liability.

Table 2: Hypothetical Comparative Data of a CNS Drug Candidate.

G cluster_workflow Drug Discovery Workflow with this compound lead_opt Lead Optimization Challenge - Low Solubility - High Metabolic Clearance - Off-target Effects strategy {Strategic Incorporation of This compound | - Bioisosteric Replacement - Scaffold Hopping} lead_opt->strategy improved_candidate Improved Candidate + Increased Solubility + Enhanced Metabolic Stability + Reduced Off-target Activity strategy->improved_candidate

Figure 2: Strategic incorporation in drug discovery.

Protocols for Incorporation into Drug Scaffolds

The this compound moiety can be readily incorporated into a wide range of molecular scaffolds through standard synthetic transformations. The secondary amine functionality provides a convenient handle for various coupling reactions.

Protocol: N-Alkylation with a Heterocyclic Halide

This protocol describes the coupling of this compound with a generic chloro-substituted heterocyclic core, a common step in the synthesis of kinase inhibitors and other targeted therapies.

Materials:

  • This compound

  • Chloro-substituted heterocycle (e.g., 2-chloropyrimidine, 4-chloropyrrolo[2,3-d]pyrimidine)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates

  • LC-MS system for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chloro-substituted heterocycle (1.0 eq) in DMF or DMSO.

  • Addition of Reagents: Add this compound (1.2 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-120 °C and stir overnight. The optimal temperature will depend on the reactivity of the specific heterocyclic halide.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted product.

Conclusion: A Key Building Block for Modern Medicinal Chemistry

This compound has proven to be a valuable and versatile scaffold in modern drug discovery. Its unique structural and physicochemical properties offer a powerful means to overcome common hurdles in lead optimization, such as poor solubility, metabolic instability, and off-target toxicity. The straightforward synthetic accessibility and the ease of incorporation into diverse molecular frameworks make it an attractive building block for researchers, scientists, and drug development professionals. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the medicines of tomorrow.

References

  • PubChem. 3-Amino-3-methyloxetane. Accessed January 10, 2026. [Link]
  • Google Patents. Methods for making oxetan-3-ylmethanamines. Accessed January 10, 2026.
  • Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Accessed January 10, 2026. [Link]
  • PubChemLite. This compound (C4H9NO). Accessed January 10, 2026. [Link]
  • Organic Chemistry Portal. Synthesis of oxetan-3-ones. Accessed January 10, 2026. [Link]
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246. [Link]
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O’Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Application of the matched molecular pair analysis to identify unforeseen property-based optimization tactics for a series of γ-secretase inhibitors. Journal of medicinal chemistry, 55(7), 3414–3424. [Link]
  • ChemRxiv. Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Accessed January 10, 2026. [Link]
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

Application Notes & Protocols: Strategic Incorporation of N-methyloxetan-3-amine for Lead Compound Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Oxetane Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the optimization of a lead compound's physicochemical and pharmacokinetic properties is a critical hurdle. Traditional strategies often involve modifications that can increase molecular weight or lipophilicity, leading to undesirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The emergence of small, strained ring systems, particularly oxetanes, offers a compelling solution to these challenges.

The oxetane ring, a four-membered oxygen-containing heterocycle, is increasingly recognized as a valuable motif for its ability to impart favorable properties. It can serve as a polar, three-dimensional bioisostere for commonly used but often problematic groups like gem-dimethyl or carbonyl functionalities.[1] The introduction of an oxetane can enhance aqueous solubility, improve metabolic stability, and increase the fraction of sp³-hybridized carbons (a key descriptor for successful clinical candidates) without a significant lipophilicity penalty.[1]

This guide focuses specifically on N-methyloxetan-3-amine , a versatile building block that combines the benefits of the oxetane core with a secondary amine handle, allowing for straightforward incorporation into lead compounds. Its strategic application can be a powerful tool for medicinal chemists to fine-tune molecular properties and overcome common drug development obstacles.

Caption: Bioisosteric replacement strategies using this compound.

Physicochemical Impact of the N-Methyloxetanyl Moiety

The decision to incorporate this compound is driven by its predictable and beneficial influence on key drug-like properties. The causality stems from the unique electronic and steric nature of the strained oxetane ring. The electronegative oxygen atom within the compact, rigid ring introduces polarity and hydrogen bond accepting capability while the N-methyl group provides a handle for covalent attachment and can influence the basicity of the amine.

PropertyImpact of Incorporating this compoundRationale
Aqueous Solubility Increase The polar oxetane ether and the basic amine act as hydrogen bond acceptors, improving interactions with water.[2]
Lipophilicity (LogP/LogD) Decrease Replacement of lipophilic groups (e.g., tert-butyl, phenyl) with the more polar oxetane moiety reduces overall lipophilicity.
Metabolic Stability Increase The oxetane ring is generally more stable to oxidative metabolism (e.g., by cytochrome P450 enzymes) compared to alkyl chains or other common functional groups.[2]
Basicity (pKa) Modulation The electron-withdrawing effect of the oxetane oxygen can lower the pKa of the adjacent amine compared to a simple alkylamine, which can be advantageous for tuning target engagement and cell permeability.
Molecular Shape Increase in 3-Dimensionality The non-planar, rigid structure of the oxetane ring increases the sp³ character of the molecule, which can lead to improved binding selectivity and better pharmacokinetic properties.[2]

Synthesis of the this compound Building Block

Before incorporation, the building block must be synthesized. A reliable and scalable method is the direct reductive amination of commercially available oxetan-3-one with methylamine. This one-pot procedure is efficient and avoids the use of harsh reagents.[3][4]

G start Oxetan-3-one step1 Imine/ Iminium Formation start->step1 Reacts with reagent1 Methylamine (CH3NH2) reagent1->step1 reductant Reducing Agent (e.g., NaBH(OAc)3) step2 Reduction reductant->step2 Reduces product This compound step1->step2 step2->product

Caption: Synthetic workflow for this compound.
Protocol 3.1: Synthesis of this compound

Materials:

  • Oxetan-3-one

  • Methylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add oxetan-3-one (1.0 eq) and dichloromethane (DCM, ~0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add methylamine solution (1.2 eq) dropwise, followed by acetic acid (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield this compound as a clear liquid.

Core Application Protocols: Incorporation into Lead Compounds

This compound's secondary amine provides a reactive handle for two primary, highly reliable conjugation strategies in medicinal chemistry.

Amide Bond Formation

This is the most common method for incorporating amines. The carboxylic acid on the lead compound must be "activated" to overcome the non-reactive ammonium carboxylate salt that forms upon mixing an acid and an amine.[5] Uronium salts like HATU are highly efficient activators, particularly for less reactive or sterically hindered substrates, leading to high yields and short reaction times.[6]

G compound Lead Compound (R-COOH) Carboxylic Acid intermediate1 Activated Ester Intermediate compound->intermediate1 Activation hatu HATU Uronium Salt Activator hatu->intermediate1 base DIPEA Non-nucleophilic Base base->intermediate1 amine This compound product Final Product Amide-linked amine->product intermediate1->product Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide coupling.
Protocol 4.1.1: HATU-Mediated Amide Coupling

Materials:

  • Lead compound with carboxylic acid (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid-containing lead compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the reactive acyl-iminium species.

  • Add this compound (1.2 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with EtOAc.

  • Wash the organic layer three times with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reductive Amination

For lead compounds possessing an aldehyde or ketone, reductive amination provides a direct and robust method for forming a new carbon-nitrogen bond.[7] The reaction proceeds via an intermediate iminium ion, which is formed in situ and then reduced. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild, selective for the iminium ion over the starting carbonyl, and does not require acidic conditions that could be detrimental to sensitive substrates.[8]

G compound Lead Compound (R-C=O) Ketone or Aldehyde intermediate1 Iminium Ion Intermediate compound->intermediate1 Condensation amine This compound amine->intermediate1 reductant NaBH(OAc)3 Reducing Agent product Final Product Amine-linked reductant->product intermediate1->product Reduction

Caption: Workflow for reductive amination.
Protocol 4.2.1: Reductive Amination with NaBH(OAc)₃

Materials:

  • Lead compound with ketone/aldehyde (1.0 eq)

  • This compound (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask under an inert atmosphere, add the carbonyl-containing lead compound (1.0 eq) and this compound (1.2 eq).

  • Dissolve the components in DCM or DCE (~0.2-0.5 M).

  • Stir the solution at room temperature for 20-30 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium formation if the reaction is sluggish.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An initial effervescence may be observed.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃.

  • Stir vigorously for 15-30 minutes, then separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Analytical Characterization of N-methyloxetanyl-Modified Compounds

Confirmation of successful incorporation requires thorough analytical characterization. NMR and Mass Spectrometry are the primary tools, and the this compound moiety provides distinct spectral signatures.

TechniqueExpected Signature for this compound Moiety
¹H NMR - Oxetane Protons: A set of multiplets or doublets of doublets, typically between δ 4.0-5.0 ppm, corresponding to the four protons on the oxetane ring (-CH₂-O- and -CH₂-C-).[9] - N-Methyl Protons: A sharp singlet, typically around δ 2.2-2.6 ppm, integrating to 3 hydrogens.[10] - Methine Proton: A multiplet for the proton on the carbon bearing the nitrogen (C-NH-).
¹³C NMR - Oxetane Carbons: Signals for the oxetane carbons, with the oxygen-bearing carbons (-CH₂-O-) appearing downfield (~δ 70-80 ppm) and the carbon attached to the nitrogen appearing around δ 50-60 ppm.[11][12] - N-Methyl Carbon: A signal for the N-methyl carbon, typically in the range of δ 30-40 ppm.[12]
Mass Spec (ESI+) - Molecular Ion: The presence of the correct molecular ion peak ([M+H]⁺). - Characteristic Fragments: Alpha-cleavage next to the nitrogen is a common fragmentation pathway for amines in mass spectrometry, which can lead to predictable fragment ions.[10]

Conclusion

This compound is a highly valuable and practical building block for modern medicinal chemistry. Its incorporation into lead compounds via robust and well-established protocols, such as amide coupling and reductive amination, provides a reliable strategy to enhance key drug-like properties. By leveraging this moiety, researchers can effectively increase solubility, improve metabolic stability, and introduce beneficial three-dimensionality, thereby accelerating the journey from a promising lead to a viable drug candidate.

References

  • BenchChem (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Link
  • Wikipedia (2023).
  • eCampusOntario Pressbooks (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Link
  • Chemistry LibreTexts (2023).
  • Fisher Scientific (n.d.). Amide Synthesis. Link
  • Chemistry Steps (n.d.).
  • YouTube (2023).
  • BenchChem (2025).
  • Google Patents (2013). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines. Link
  • Master Organic Chemistry (2017).
  • BenchChem (2025).
  • Atlantis Press (n.d.). Study on Synthesis Of Oxetan-3-ol. Link
  • Drug Design Principles (2021). Stereoelectronics. Link
  • National Center for Biotechnology Information (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Link
  • MDPI (2023). An Investigational Study on the Role of ADME Agents' Genetic Variation on DD217 Pharmacokinetics and Safety Profile. Link
  • Connect Journals (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Link
  • ResearchGate (2025). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine | Request PDF. Link
  • AxisPharm (2024). Amide coupling Protocol for Amino PEG. Link
  • BenchChem (2025). Spectroscopic and Synthetic Profile of 3-Phenyloxetan-3-amine: A Technical Guide. Link
  • National Center for Biotechnology Information (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Link
  • ChemicalBook (n.d.). 3-OXETANAMINE, 3-METHYL-(874473-14-0) 1H NMR spectrum. Link
  • Royal Society of Chemistry (2015). 1H and 13C NMR spectra for compounds 3a-s and 4a-s. Link
  • ChemScene (n.d.). 874473-14-0 | 3-Methyloxetan-3-amine. Link
  • Biotech Academy (n.d.). Functional groups. Link
  • Doc Brown's Chemistry (n.d.). 13C nmr spectrum of N-methylethanamine. Link
  • ASHP (n.d.). Functional Group Characteristics and Roles. Link
  • MDPI (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Link
  • ResearchGate (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Link
  • Reddit (2014). How does changing functional groups on a drug molecule affect its bioavailability?. Link
  • ResearchGate (2026). Investigation of Toxicity and Pharmacokinetic Profiles of Some Frequently Used Drugs in the Emergency Departments. Link
  • National Center for Biotechnology Information (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Link
  • MDPI (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Link
  • Chemistry LibreTexts (2024). Spectroscopy of Amines. Link
  • BLD Pharm (n.d.). 1799412-41-1|this compound hydrochloride. Link
  • National Center for Biotechnology Information (n.d.). 3-Amino-3-methyloxetane. Link
  • FDA (n.d.).

Sources

N-methyloxetan-3-amine for improving pharmacokinetic properties

Standardized in vitro ADME assays are crucial for quantifying the impact of the modification. [20]

Protocol 3: Lipophilicity (LogD₇.₄) Determination
  • Objective: To measure the distribution coefficient at physiological pH.

  • Method: HPLC-based or shake-flask method.

  • Brief Procedure (Shake-Flask):

    • Prepare a stock solution of the test compound in DMSO.

    • Add a small aliquot of the stock solution to a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Vortex vigorously for 1 hour to ensure equilibrium is reached.

    • Centrifuge to separate the two phases.

    • Carefully sample both the octanol and aqueous layers.

    • Analyze the concentration of the compound in each layer by LC-MS/MS.

    • Calculate LogD₇.₄ as log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol 4: Aqueous Solubility Determination
  • Objective: To measure the thermodynamic solubility of the compound.

  • Method: "Shake-flask" method with HPLC or UPLC-UV/MS quantification.

  • Brief Procedure:

    • Add an excess of the solid compound to a vial containing PBS (pH 7.4).

    • Incubate the suspension at room temperature with shaking for 24 hours to ensure equilibrium.

    • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a calibrated LC-MS/MS method.

Protocol 5: In Vitro Metabolic Stability Assay
  • Objective: To determine the rate of metabolic degradation in human liver microsomes (HLM).

  • Brief Procedure:

    • Pre-warm a solution of HLM and buffer (pH 7.4) to 37 °C.

    • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and NADPH (cofactor).

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot immediately by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant from each time point by LC-MS/MS to determine the remaining percentage of the parent compound.

    • Calculate the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Protocol 6: Amine Basicity (pKa) Determination
  • Objective: To measure the acid dissociation constant of the amine.

  • Method: Potentiometric titration, UV-spectrophotometry, or computational prediction.

  • Brief Procedure (Potentiometric Titration):

    • Dissolve a known amount of the compound in a co-solvent system (e.g., water/methanol).

    • Titrate the solution with a standardized solution of HCl while monitoring the pH with a calibrated electrode.

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve.

Data Interpretation: A Comparative Case Study

To illustrate the potential benefits, consider the following hypothetical data for a lead compound ("Parent") and its this compound analogue ("Analogue").

PropertyParent Compound (R-NHCH₃)Analogue (R-N(CH₃)-oxetane)Rationale for Improvement
LogD at pH 7.4 3.52.6The polar oxetane ring reduces overall lipophilicity. [10]
Aqueous Solubility < 5 µg/mL85 µg/mLThe H-bond accepting oxetane improves solvation. [6][7]
HLM Stability (t₁/₂) 8 min> 60 minThe oxetane may block a nearby metabolic hotspot. [1][7]
Amine pKa 9.88.1The inductive effect of the oxetane oxygen lowers basicity. [2][5]
hERG Inhibition IC₅₀ 1.2 µM> 30 µMReduced basicity often correlates with lower hERG liability. [1]

These results demonstrate a successful multi-parameter optimization. The analogue is significantly more soluble, more metabolically stable, and has a more favorable pKa, which translates to a greatly improved safety profile regarding hERG inhibition. Such a profile makes the analogue a much more promising candidate for further development. Real-world examples, such as the development of mTOR/PI3K inhibitor GDC-0349, have shown that introducing an oxetane substituent on a nitrogen atom successfully reduced pKa and hERG inhibition while maintaining low clearance. [2]

Conclusion

This compound is not merely a building block but a strategic tool for medicinal chemists. Its incorporation into lead molecules provides a rational and often predictable method for enhancing drug-like properties. By simultaneously improving aqueous solubility, metabolic stability, and safety-related parameters like amine basicity, this motif can resolve critical pharmacokinetic liabilities that would otherwise halt the progression of a drug discovery program. The protocols and workflow described herein offer a comprehensive guide for researchers to effectively utilize this valuable moiety in the design and optimization of next-generation therapeutics.

References

  • M. J. W. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
  • Taylor, R. et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
  • Huang, G. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
  • Bull, J. A. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
  • M. J. W. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
  • Hayes, M. A. et al. (2019). Hip to be square: oxetanes as design elements to alter metabolic pathways. Drug Metabolism and Disposition. [Link]
  • Huang, G. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
  • Lin, H. et al. (2018). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy. [Link]
  • Majer, J. & K. M. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
  • de Oliveira, V. M. et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega. [Link]
  • Leeson, P. D. (2015). The impact of N-methylation on aqueous solubility and lipophilicity.
  • de Oliveira, C. S. A. et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. [Link]
  • McAlpine, S. R. et al. (2016). Hitting a Moving Target: How Does an N-Methyl Group Impact Biological Activity?. ChemMedChem. [Link]
  • M. J. W. et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
  • Stepan, A. F. et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
  • M. N. et al. (2024). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach.

Sources

Application Note & Protocol: Leveraging N-methyloxetan-3-amine for the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] However, achieving optimal drug-like properties, including aqueous solubility, metabolic stability, and a favorable safety profile, remains a significant challenge. The oxetane ring has emerged as a "privileged" motif in medicinal chemistry, capable of conferring substantial improvements to the physicochemical properties of parent molecules.[3][4] This application note provides a detailed guide for researchers on the strategic incorporation of N-methyloxetan-3-amine, a versatile building block, into kinase inhibitor scaffolds. We will explore the scientific rationale behind its use, present a detailed synthetic protocol for its conjugation to a representative heterocyclic core, and discuss the expected impact on molecular properties.

The Strategic Advantage of the Oxetane Moiety in Drug Design

The four-membered oxetane ring is a polar, three-dimensional, and low-molecular-weight heterocycle that has gained significant traction in medicinal chemistry.[4][5] Its value lies in its ability to act as a versatile bioisostere and a modulator of key Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

A Modern Bioisostere

The oxetane ring serves as an effective bioisosteric replacement for several common functional groups, allowing chemists to fine-tune molecular properties while maintaining or enhancing biological activity.[6]

  • gem-Dimethyl Group Replacement: The oxetane can act as a hydrophilic surrogate for the often-lipophilic gem-dimethyl group. It occupies a similar steric space but introduces polarity, which can block metabolically labile C-H bonds and dramatically improve aqueous solubility without a corresponding penalty in lipophilicity.[6][7]

  • Carbonyl Group Replacement: The oxetane moiety mimics the dipole moment and hydrogen bond accepting capacity of a carbonyl group but is generally more resistant to metabolic degradation.[6][8][9] This substitution can enhance a compound's metabolic half-life and three-dimensionality.[8]

G cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacement cluster_2 Improved Physicochemical Properties gem-Dimethyl gem-Dimethyl (Lipophilic, Metabolically Liable) Oxetane Oxetane Moiety (Polar, Stable, 3D) gem-Dimethyl->Oxetane Replaces Carbonyl Carbonyl (H-bond Acceptor, Planar) Carbonyl->Oxetane Replaces Solubility Increased Aqueous Solubility Oxetane->Solubility Metabolism Enhanced Metabolic Stability Oxetane->Metabolism Lipophilicity Reduced Lipophilicity (LogD) Oxetane->Lipophilicity pKa Modulated Basicity Oxetane->pKa

Caption: Oxetane as a versatile bioisosteric replacement.

Quantifiable Impact on Physicochemical Properties

The incorporation of an N-alkyloxetane amine has a profound and often predictable effect on a molecule's properties. Matched molecular pair analyses from various studies have quantified these improvements.

  • Basicity (pKa) Modulation: The potent electron-withdrawing inductive effect of the oxetane's oxygen atom significantly reduces the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[6] This is a critical tactic for medicinal chemists to mitigate liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability.[6]

  • Aqueous Solubility: Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor ranging from 4 to over 4000, depending on the specific molecular context.[7] This is a major advantage for improving the potential oral bioavailability of drug candidates.[6]

  • Lipophilicity (LogD): Molecules containing an oxetane are typically less lipophilic than their gem-dimethyl or purely carbocyclic analogs.[6] This reduction in LogD is beneficial for minimizing off-target toxicity and improving overall drug-like characteristics.

PropertyChange upon Oxetane IncorporationRationale & AdvantageSource
Amine pKa by ~2.7 units (α-substitution)Inductive effect of oxetane oxygen reduces basicity. Mitigates hERG risk and improves permeability.[4][6]
Aqueous Solubility by 4x to >4000xReplaces lipophilic groups (e.g., gem-dimethyl) with a polar, H-bond accepting motif.[6][7]
Lipophilicity (LogD) Increases polarity without significant size increase. Reduces off-target effects.[6]
Metabolic Stability Blocks sites of metabolic oxidation (e.g., benzylic positions) with a stable ring.[6][8]

Protocol: Synthesis of a 4-((N-methyloxetan-3-yl)amino)pyrimidine Kinase Inhibitor Core

This protocol details a general and robust method for coupling this compound to a 2,4-dichloropyrimidine scaffold via a nucleophilic aromatic substitution (SNAr) reaction. This pyrimidine core is a common feature in many ATP-competitive kinase inhibitors.[10]

Objective

To synthesize 2-chloro-N-methyl-N-(oxetan-3-yl)pyrimidin-4-amine, a key intermediate for the elaboration of a diverse library of kinase inhibitors.

Synthetic Workflow

G Start Starting Materials (2,4-Dichloropyrimidine, This compound) Reaction SNAr Reaction (n-Butanol, DIPEA, 90 °C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Intermediate (Kinase Inhibitor Core) Purification->Product

Caption: General workflow for synthesizing the kinase inhibitor core.

Materials and Equipment
  • Reagents:

    • 2,4-Dichloropyrimidine (1.0 eq)

    • This compound (1.1 eq)[11][12][13]

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • n-Butanol (approx. 0.1 M concentration)

    • Ethyl acetate (for extraction)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (for chromatography)

  • Equipment:

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Flash chromatography system

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq).

    • Dissolve the starting material in n-butanol to achieve a final concentration of approximately 0.1 M.

    • Rationale: n-Butanol is used as a high-boiling point solvent to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a reasonable rate.

  • Addition of Reagents:

    • To the stirred solution, add this compound (1.1 eq) via syringe.

    • Next, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Rationale: A slight excess of the amine nucleophile ensures complete consumption of the limiting dichloropyrimidine. DIPEA acts as a non-nucleophilic organic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C using a pre-heated oil bath.

    • Maintain stirring at this temperature for 12-18 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the 2,4-dichloropyrimidine spot.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the n-butanol.

    • Re-dissolve the resulting residue in ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Rationale: The NaHCO₃ wash removes any residual acid and excess HCl-DIPEA salt. The brine wash helps to remove water from the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes).

    • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford the pure 2-chloro-N-methyl-N-(oxetan-3-yl)pyrimidin-4-amine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS, to verify the correct mass and structure. The regioselectivity of the substitution at the more reactive C4 position of the pyrimidine ring is expected under these conditions.

Conclusion and Future Directions

The strategic incorporation of this compound is a powerful and validated tactic in modern kinase inhibitor design. The protocol described herein provides a reliable and scalable method for conjugating this valuable building block to a common heterocyclic core. The resulting intermediate is primed for further functionalization, typically via Suzuki or Buchwald-Hartwig cross-coupling reactions at the remaining C2-chloro position, to complete the synthesis of the target kinase inhibitor. By leveraging the unique properties of the oxetane moiety, researchers can systematically address common challenges in drug development, ultimately accelerating the discovery of safer and more effective kinase inhibitors.[3][4]

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
  • Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
  • Gomtsyan, A., & Shkodenko, L. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12592-12619. [Link]
  • Gomtsyan, A., & Shkodenko, L. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 49(25), 7417-7429. [Link]
  • Stepan, A. F., Larsson, O. M., Gillingwater, I., Hayward, M. M., & Jones, L. H. (2013). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 4(10), 1365-1372. [Link]
  • Sharma, A., Goyal, S., & Singh, A. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon, 9(2), e13388. [Link]
  • Fallah, F., & Warkentin, E. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(4), 448-471. [Link]
  • Wishart, G., & Calderwood, D. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 12(12), 1333-1361. [Link]

Sources

Application Notes & Protocols: Strategic Use of N-methyloxetan-3-amine in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of small, polar, and three-dimensional motifs is a cornerstone of modern medicinal chemistry. Among these, the oxetane ring has emerged as a highly valuable scaffold for fine-tuning the physicochemical and pharmacological properties of drug candidates.[1][2] This guide provides an in-depth exploration of N-methyloxetan-3-amine, a versatile building block, and its specific application in the design of potent and selective ligands for G-protein coupled receptors (GPCRs). We will dissect the rationale behind its use, from modulating amine basicity to enhancing metabolic stability, and provide detailed, field-proven protocols for its chemical incorporation and subsequent pharmacological evaluation.

The Oxetane Moiety: A Paradigm Shift in Physicochemical Property Modulation

Historically, medicinal chemists have often relied on classic bioisosteres like gem-dimethyl groups to block metabolic hotspots or carbonyl groups to engage in hydrogen bonding. However, these substitutions frequently come with a trade-off, notably an increase in lipophilicity.[3] The oxetane ring offers a compelling solution, acting as a polar surrogate that can improve aqueous solubility and metabolic stability while occupying a similar chemical space.[3][4] Its strained four-membered ring imparts a distinct three-dimensionality, allowing for novel vector explorations into protein binding pockets.[1][5]

The this compound fragment, in particular, combines the benefits of the oxetane core with a secondary amine—a critical pharmacophoric element for many aminergic GPCRs, which include receptors for neurotransmitters like dopamine, serotonin, and histamine.[6][7][8]

This compound: Core Attributes and Strategic Advantages

The true power of this compound in GPCR ligand design lies in its ability to subtly but profoundly alter the properties of the crucial amine functional group.

Attenuation of Amine Basicity (pKa)

A primary advantage is the pKa-lowering effect exerted by the oxetane's oxygen atom. Through its inductive electron-withdrawing effect, the oxetane ring reduces the basicity of the proximal amine.[5] This is a critical feature because the protonation state of a ligand's amine at physiological pH (≈7.4) dictates its interaction with key acidic residues (e.g., Aspartic Acid) in the GPCR binding pocket and influences its pharmacokinetic profile.[6][7]

  • Rationale: An excessively high pKa can lead to perpetual protonation, resulting in poor membrane permeability and potential off-target effects, such as hERG channel inhibition. By reducing the pKa, this compound helps achieve an optimal balance between receptor binding and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Enhancement of "Drug-Like" Properties

The incorporation of this moiety consistently improves key drug-like characteristics:

  • Solubility: The polar ether oxygen acts as a hydrogen bond acceptor, disrupting crystal packing and improving aqueous solubility—a common hurdle in drug development.[3]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to larger heterocyclic systems or simple alkyl chains.[3][4]

  • Lipophilicity (LogD): It allows for the addition of steric bulk without a proportional increase in lipophilicity, a phenomenon described as increasing "three-dimensionality".[1][5]

Data Presentation: Comparative Physicochemical Properties

The table below contrasts this compound with other common amine-containing fragments to highlight its unique profile.

FragmentMolecular Weight ( g/mol )XLogP3-AATopological Polar Surface Area (Ų)Predicted pKa
This compound 87.12[9]-0.8[10]35.3 Ų[10]~8.5 - 9.0
N-methyl-tetrahydrofuran-3-amine101.15[11]-0.2[11]21.3 Ų[11]~9.5 - 10.0
N-methylcyclobutylamine85.150.612.0 Ų~10.5 - 11.0
Isopropyl(methyl)amine73.140.412.0 Ų~10.5 - 11.0

Note: Predicted pKa values are estimates and can vary based on the prediction software and the full molecular context.

Visualization: Key Structural Features of this compound

start Start: Scaffold-C=O + This compound step1 Step 1: Iminium Formation (DCM, Acetic Acid) start->step1 step2 Step 2: Reduction (Sodium Triacetoxyborohydride) step1->step2 step3 Step 3: Aqueous Workup (NaHCO3, Extraction) step2->step3 step4 Step 4: Purification (Column Chromatography) step3->step4 step5 Step 5: Characterization (NMR, HRMS) step4->step5 end_node Final Ligand step5->end_node cluster_membrane Cell Membrane Ligand Ligand (e.g., containing this compound) GPCR Gs-Coupled Receptor Ligand->GPCR 1. Binding G_Protein Gs Protein (α, β, γ) GPCR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Gαs activates cAMP cAMP (Second Messenger) AC->cAMP 4. Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Response Cellular Response PKA->Response 6. Phosphorylation of targets

Sources

Application Note: Leveraging N-methyloxetan-3-amine for the Design of Next-Generation CNS-Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.

Introduction

The development of effective Central Nervous System (CNS) therapeutics is one of the most significant challenges in modern medicine. A primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most xenobiotics from entering the brain.[1][2] Successful CNS drug candidates must possess a finely tuned set of physicochemical properties to facilitate BBB penetration while maintaining potency and selectivity for their intended neural targets.[3][4] In this context, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful structural motif in medicinal chemistry for its ability to favorably modulate these properties.[5][6] This application note focuses on N-methyloxetan-3-amine, a specific and versatile building block, and outlines its strategic application in the design of CNS-active agents.

Part 1: The Oxetane Moiety - A Physicochemical Advantage in CNS Drug Design

The incorporation of an oxetane ring, particularly as a replacement for more common groups like gem-dimethyl or carbonyl moieties, offers a compelling strategy to enhance drug-like properties.[7][8] This is due to its unique combination of polarity, metabolic stability, and three-dimensionality.[6][9]

Key Physicochemical Benefits:

  • Enhanced Aqueous Solubility: The polar nature of the oxetane's ether oxygen significantly improves aqueous solubility compared to its carbocyclic or aliphatic counterparts. Replacing a gem-dimethyl group with an oxetane can increase solubility by orders of magnitude, a critical factor for oral bioavailability.[10]

  • Reduced Lipophilicity (LogD): While CNS drugs require a degree of lipophilicity to cross the BBB, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[11] The oxetane motif provides steric bulk without a proportional increase in lipophilicity, helping to achieve an optimal balance.[5][10]

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many commonly used functional groups.[12][13] It can be strategically placed to block metabolically labile sites on a molecule, thereby increasing its half-life and exposure in the body.[8][14]

  • Basicity (pKa) Modulation: The inductive electron-withdrawing effect of the oxetane oxygen can significantly lower the basicity (pKa) of a proximal amine.[6][10] An oxetane positioned alpha to an amine can reduce its pKa by approximately 2.7 units.[10] This is a crucial tactic for CNS drug design, as high basicity is often associated with adverse effects like hERG channel inhibition and can limit BBB penetration.[9][10]

Data Presentation: Oxetane as a Bioisosteric Replacement

The following tables summarize the quantitative impact of incorporating an oxetane moiety as a bioisostere for gem-dimethyl and as a modulator of amine basicity.

Property Comparison: gem-Dimethyl vs. Oxetane
Parent Compound (with gem-Dimethyl) Oxetane Analog Property Parent Value Oxetane Value
Compound AOxetane-AAqueous SolubilityLowHigh (4-4000x increase reported in literature)[10]
Compound BOxetane-BLipophilicity (LogD)HighLower[10]
Compound COxetane-CMetabolic StabilityLow (metabolic hotspot)High (blocked metabolism)[12]
pKa Modulation by an Adjacent Oxetane Ring
Parent Compound (Amine) Oxetane-Substituted Amine Parent pKa Oxetane pKa
Primary/Secondary Amineα-Oxetanyl Amine~10.5~7.8 (ΔpKa ≈ -2.7)[6][10]
Primary/Secondary Amineβ-Oxetanyl Amine~10.5~8.6 (ΔpKa ≈ -1.9)[6]

Part 2: Synthesis and Handling of this compound

This compound is a readily accessible building block, typically synthesized from commercially available precursors like 3-oxetanone. The following protocol outlines a general, robust procedure for its synthesis via reductive amination.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-oxetanone and methylamine.

Materials:

  • 3-Oxetanone

  • Methylamine (solution in THF or water)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-oxetanone (1.0 eq) dissolved in DCM (or DCE) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add methylamine solution (1.1-1.5 eq) to the stirring solution at room temperature.

  • Acid Catalyst: Add glacial acetic acid (1.1-1.5 eq) to the mixture. Stir for 15-30 minutes to facilitate imine/enamine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.

Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Diagram: Synthetic Workflow

G Reactant1 3-Oxetanone Intermediate Imine/Enamine Intermediate Reactant1->Intermediate Reactant2 Methylamine Reactant2->Intermediate Reagent1 Acetic Acid (Catalyst) Intermediate->Reagent1 Product This compound Intermediate->Product Reagent2 Sodium Triacetoxyborohydride (Reducing Agent) Product->Reagent2

Caption: Reductive amination workflow for this compound synthesis.

Part 3: Application in CNS Agent Development - Protocols and Case Studies

This compound is an ideal building block for introducing the beneficial oxetane moiety into lead compounds. Its secondary amine provides a convenient handle for elaboration into a wide range of functional groups.

Case Study: Enhancing Properties of an EZH2 Inhibitor

In the development of inhibitors for the Enhancer of Zeste Homologue 2 (EZH2), a lead compound suffered from poor metabolic stability and low solubility.[12] Medicinal chemists hypothesized that replacing a dimethylisoxazole group with a more sp³-rich, polar substituent would improve these properties. The introduction of a methoxymethyl-oxetane moiety resulted in compound 9 , which had a more optimal LogD, drastically improved metabolic and solubility profiles, and a better conformational fit into the target protein pocket.[12] This case highlights a successful late-stage introduction of the oxetane ring to overcome pharmacokinetic challenges.[6][12]

Protocol 3.1: Assessing CNS Penetration - The PAMPA-BBB Assay

Early assessment of a compound's ability to cross the BBB is critical. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion across the BBB.[15][16]

Objective: To determine the in vitro passive permeability (Pe) of an this compound derivative across an artificial BBB membrane.

Materials:

  • PAMPA sandwich plate (96-well donor and acceptor plates)

  • Porcine brain lipid extract solution (e.g., in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • 96-well UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully coat the membrane of each well in the donor plate with 5 µL of the porcine brain lipid solution. Causality Note: This lipid layer mimics the lipid composition of the BBB, forming the barrier for passive diffusion.[15][17]

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4), which acts as the "brain side" sink.

  • Prepare Donor Plate: Dilute the test compound and controls to a final concentration (e.g., 10-50 µM) in PBS. Add 150-200 µL of this solution to the coated donor plate wells.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.[18]

  • Concentration Analysis: After incubation, determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability (Pe): Calculate the effective permeability coefficient (Pe) using the following equation: Pe = C * [-ln(1 - C_A / C_equilibrium)] Where C is a constant derived from plate geometry and incubation time, and C_equilibrium is the concentration if the compound were fully equilibrated between chambers.

Data Interpretation:

  • High Permeability: Pe > 4.0 x 10⁻⁶ cm/s (Likely CNS penetrant)

  • Medium Permeability: Pe = 2.0 - 4.0 x 10⁻⁶ cm/s (Borderline CNS penetrant)

  • Low Permeability: Pe < 2.0 x 10⁻⁶ cm/s (Likely CNS non-penetrant)

Diagram: PAMPA-BBB Assay Principle

G cluster_0 Start of Assay cluster_1 Diffusion Barrier cluster_2 End Point Donor Donor Well (Top Plate) Test Compound in PBS (pH 7.4) Membrane Artificial Lipid Membrane (Simulates BBB) Donor->Membrane Passive Diffusion Acceptor Acceptor Well (Bottom Plate) PBS Buffer (Sink) Membrane->Acceptor

Caption: Principle of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 3.2: In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of an this compound derivative when exposed to liver enzymes.[19]

Materials:

  • Human liver microsomes (HLM) or S9 fraction

  • NADPH regenerating system (Cofactor for Phase I enzymes)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Acetonitrile (with internal standard for quenching)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in phosphate buffer. Pre-warm to 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Causality Note: NADPH is a required cofactor for cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[20][21]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k. From this, the intrinsic clearance (CLint) can be calculated.[22]

Conclusion

This compound is a valuable and versatile building block for the modern medicinal chemist focused on CNS drug discovery. The strategic incorporation of the oxetane moiety can systematically improve key drug-like properties, including solubility, metabolic stability, and lipophilicity, while modulating the basicity of the crucial amine functional group.[5][12] By employing robust synthetic protocols and early-stage ADME assays like PAMPA-BBB and in vitro metabolic stability, researchers can effectively leverage the unique advantages of this scaffold to design and develop safer and more effective CNS-active agents.

References

  • Burrows, J. N., et al. (2018). Optimization of orally bioavailable enhancer of zeste homolog 2 (EZH2) inhibitors using ligand and property-based design strategies. Journal of Medicinal Chemistry, 61(3), 650–665. [Link]
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Challenge. Angewandte Chemie International Edition, 49(26), 4516-4527. [Link]
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. [Link]
  • Voit, B., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12495–12513. [Link]
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
  • Pardridge, W. M. (2020). Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning: a review. Journal of the American Chemical Society. [Link]
  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Technology Networks. [Link]
  • Stepan, A. F., et al. (2011). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry, 9(17), 5762-5773. [Link]
  • ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
  • Di, L., & Kerns, E. H. (2012). Strategies to minimize CNS toxicity: in vitro high-throughput assays and computational modeling. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 749-761. [Link]
  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]
  • Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(5), 957-965. [Link]
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]
  • Shah, P., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 21(6), 628–637. [Link]
  • Sedykh, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates.
  • Kumar, S., & S, S. K. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ASSAY and Drug Development Technologies, 19(6), 336-350. [Link]
  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. [Link]
  • Li, Y., et al. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society, 146(26), 18011–18018. [Link]
  • Terstappen, G. C., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(18), 13152-13173. [Link]
  • Carreira, E. M., & Fessard, T. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
  • Karaman, R., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(4), 859. [Link]
  • Allucent. (n.d.).
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. [Link]

Sources

Application Notes and Protocols for N-Alkylation with N-methyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-methyloxetan-3-amine Moiety in Modern Drug Discovery

The incorporation of small, strained ring systems into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate physicochemical and pharmacokinetic properties. Among these, the oxetane ring has emerged as a particularly valuable motif.[1][2][3] When appended to a molecule, an oxetane can profoundly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preference, often leading to significant improvements in a compound's overall drug-like properties.[4][5] For instance, the replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, a critical advantage for enhancing oral bioavailability.[3][5]

This compound, a readily available secondary amine, serves as a key building block for introducing this beneficial oxetanyl group. Its strategic deployment allows medicinal chemists to fine-tune the properties of lead compounds, particularly in attenuating the basicity of the nitrogen atom. The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of the adjacent amine, a crucial tactic for mitigating issues such as hERG channel inhibition or improving cell permeability.[3]

These application notes provide detailed experimental protocols for the N-alkylation of various substrates using this compound, with a focus on the widely employed and highly reliable method of reductive amination. The protocols are designed to be robust and adaptable for researchers in drug development and synthetic chemistry.

Core Mechanism: Reductive Amination for C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis due to its efficiency, broad substrate scope, and operational simplicity.[6] The reaction proceeds in a one-pot fashion, converting a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine or iminium ion.[6][7]

The general mechanism involves two key steps:

  • Imine/Iminium Ion Formation: The nucleophilic this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the reversible loss of water to generate an iminium ion, which is in equilibrium with the corresponding imine. This step is often catalyzed by mild acid.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final N-alkylated amine product.[8][9]

A key advantage of modern reductive amination protocols is the use of mild reducing agents that are stable under the reaction conditions required for imine formation and do not readily reduce the starting carbonyl compound.[8] This chemoselectivity is crucial for the success of the one-pot reaction.

Reductive_Amination_Mechanism cluster_1 Step 1: Imine/Iminium Ion Formation cluster_2 Step 2: Reduction Carbonyl Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine This compound Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product N-Alkylated Product Iminium->Product + [H-] Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product

Caption: General mechanism of reductive amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of an aldehyde and a ketone with this compound using sodium triacetoxyborohydride (STAB), a mild and highly effective reducing agent.[8][10][11]

Protocol 1: N-Alkylation of an Aldehyde (e.g., Benzaldehyde)

Objective: To synthesize N-benzyl-N-methyloxetan-3-amine.

Materials:

  • Benzaldehyde (freshly distilled)

  • This compound[12]

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 mmol, 1.0 eq.).

  • Dissolve the aldehyde in anhydrous dichloromethane (5 mL).

  • Add this compound (1.2 mmol, 1.2 eq.) to the solution and stir for 10 minutes at room temperature.

  • In a separate vial, weigh sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.). Caution: STAB is moisture-sensitive; handle it quickly.

  • Add the STAB to the reaction mixture in one portion.

  • Add glacial acetic acid (1.2 mmol, 1.2 eq.) dropwise to the stirring mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-N-methyloxetan-3-amine.

Protocol 2: N-Alkylation of a Ketone (e.g., Cyclohexanone)

Objective: To synthesize N-cyclohexyl-N-methyloxetan-3-amine.

Materials:

  • Cyclohexanone (freshly distilled)

  • This compound[12]

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 mmol, 1.0 eq.).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (5 mL).

  • Add this compound (1.2 mmol, 1.2 eq.) to the solution and stir for 15 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq.) to the reaction mixture.

  • Add glacial acetic acid (1.2 mmol, 1.2 eq.) dropwise.

  • Stir the reaction at room temperature. Ketones are generally less reactive than aldehydes, so the reaction may require a longer time (4-12 hours) or gentle heating (e.g., 40-50 °C) to proceed to completion. Monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature (if heated) and quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Perform an aqueous workup as described in Protocol 1 (steps 9-12).

  • Purify the crude product by silica gel column chromatography to obtain the pure N-cyclohexyl-N-methyloxetan-3-amine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Carbonyl (Aldehyde/Ketone) B 2. Add Solvent (DCM/DCE) C 3. Add this compound D 4. Add STAB E 5. Add Acetic Acid F 6. Stir at RT (or heat for ketones) E->F G 7. Monitor Progress (TLC/LC-MS) F->G H 8. Quench with NaHCO3 G->H I 9. Extraction with DCM H->I J 10. Wash & Dry I->J K 11. Concentrate J->K L 12. Column Chromatography K->L

Caption: Experimental workflow for reductive amination.

Data Summary and Comparison

The following table summarizes typical reaction parameters for the N-alkylation of aldehydes and ketones with this compound via reductive amination.

ParameterAldehyde SubstrateKetone SubstrateRationale for a Senior Application Scientist
Stoichiometry (Amine) 1.1 - 1.2 equivalents1.1 - 1.2 equivalentsA slight excess of the amine helps to drive the iminium ion formation to completion.
Stoichiometry (STAB) 1.3 - 1.6 equivalents1.5 - 2.0 equivalentsA larger excess may be needed for less reactive ketones to ensure complete reduction of the iminium ion.
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)DCE is often preferred for less reactive ketones as it allows for higher reaction temperatures if needed.
Temperature Room TemperatureRoom Temperature to 50 °CKetones are less electrophilic than aldehydes, thus requiring more forcing conditions to form the iminium ion.
Reaction Time 1 - 4 hours4 - 24 hoursThe lower reactivity of ketones results in longer reaction times.
Typical Yield 80 - 95%70 - 90%Yields are generally high but can be influenced by steric hindrance around the carbonyl group.

Alternative N-Alkylation Strategies

While reductive amination is a highly versatile and reliable method, other N-alkylation strategies can be considered depending on the specific substrate and desired outcome.

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves treating this compound with an alkyl halide (e.g., benzyl bromide).[13][14] A base, such as potassium carbonate or triethylamine, is typically required to neutralize the hydrogen halide byproduct. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium salt, especially with reactive alkyl halides.[7]

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This greener approach utilizes an alcohol as the alkylating agent.[15][16] A transition metal catalyst (e.g., based on Ru, Ir, or Ni) temporarily oxidizes the alcohol to an aldehyde in situ.[15][17][18] This aldehyde then undergoes reductive amination with the amine, and the catalyst, which is in a hydride form, reduces the intermediate imine, regenerating the catalyst and producing water as the only byproduct.[15][19] This method is highly atom-economical but may require higher temperatures and catalyst screening for optimal performance.[15][20]

Conclusion

This compound is a valuable building block in drug discovery for the strategic introduction of the oxetane moiety. N-alkylation of this amine, primarily through reductive amination with aldehydes and ketones, provides a robust and high-yielding method for creating diverse molecular architectures. The protocols detailed in these application notes offer a reliable starting point for researchers to incorporate this important structural unit into their synthetic campaigns, enabling the fine-tuning of molecular properties to develop improved therapeutic agents.

References

  • Wuitschik, G. et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(9), 3227-3246. [Link]
  • Verhoest, P. R. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12574-12607. [Link]
  • Jia, Y. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
  • Burkhard, J. A. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227-3246. [Link]
  • Matos, K. et al. (2006). Boron Reagents for Reductive Amination. Organic Process Research & Development, 10(5), 957-960. [Link]
  • Baxter, E. W. & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
  • ACS Green Chemistry Institute. (n.d.).
  • Matos, K. et al. (2006). Boron reagents for reductive amination.
  • Various Authors. (n.d.). Reaction mechanism for the N-alkylation reaction.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Boron-based Reductants. [Link]
  • Semantic Scholar. (2006). (Open Access)
  • Niu, F. et al. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide.
  • LibreTexts Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
  • Mocci, R. et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35879-35884. [Link]
  • Chen, H. et al. (2017). Ni–Cu/γ-Al2O3 catalyzed N-alkylation of amines with alcohols. RSC Advances, 7(85), 54133-54139. [Link]
  • Sau, S. C. et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(23), 9439-9443. [Link]
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.).
  • Myers, A. (n.d.).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Chemistry Steps. (n.d.).
  • Mocci, R. et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. UniCA IRIS. [Link]
  • Chen, H. et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry, 8(4), 816-820. [Link]
  • ResearchGate. (2009). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. [Link]
  • Bar-Haim, G. & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. [Link]
  • Mocci, R. et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • Li, Y. et al. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, 13(4), 1165-1175. [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of N-methyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of N-methyloxetan-3-amine, a crucial cyclic amine intermediate in contemporary pharmaceutical synthesis. Recognizing the need for robust and reliable analytical methods in drug development and quality control, this document outlines several orthogonal analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind methodological choices. This guide emphasizes scientific integrity, with all protocols structured as self-validating systems, grounded in established principles and supported by authoritative references.

Introduction: The Analytical Imperative for this compound

This compound is a saturated heterocyclic compound increasingly utilized as a key building block in the synthesis of novel therapeutic agents.[1] Its unique strained oxetane ring system can impart desirable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. Consequently, the precise and accurate quantification of this compound in various matrices—from reaction mixtures to final active pharmaceutical ingredients (APIs)—is paramount for ensuring process control, product quality, and patient safety.

The analytical challenge lies in the compound's chemical nature: it is a small, polar, and basic secondary amine.[2] These characteristics can lead to poor chromatographic peak shape, volatility issues, and matrix effects if not addressed with appropriate analytical strategies. This guide provides detailed methodologies to overcome these challenges.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₄H₉NO[2]
Molecular Weight87.12 g/mol [3]
Predicted XlogP-0.5[2]
Boiling PointEstimated 120-140 °CGeneral estimate for similar amines
pKaEstimated 8.5-9.5General estimate for secondary amines

The low molecular weight and predicted boiling point suggest that Gas Chromatography (GC) is a viable technique. The high polarity (negative XlogP) and basicity indicate that Liquid Chromatography (LC), particularly with mass spectrometric detection, is also highly suitable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC offers high resolution and, when coupled with MS, excellent sensitivity and selectivity. However, the polar nature of amines can lead to peak tailing on standard non-polar GC columns due to interactions with active sites.[4] Therefore, proper column selection and potential derivatization are key.

Rationale for Methodological Choices
  • Derivatization: To mitigate peak tailing and improve chromatographic performance, derivatization is often employed for amines in GC analysis.[5] Silylation or acylation are common approaches. This protocol will focus on a direct injection approach using a specialized amine-specific column, which simplifies sample preparation.

  • Column Selection: A mid-to-high polarity column, such as one with a polyethylene glycol (wax) or a specialized amine-deactivated stationary phase, is recommended to achieve symmetrical peak shapes.[4]

  • Injection Technique: A split injection is suitable for analyzing relatively clean samples with concentrations in the µg/mL to mg/mL range. For trace analysis, a splitless injection would be more appropriate.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., reaction mixture) Dilution Dilute with appropriate solvent (e.g., Methanol) Sample->Dilution IS Add Internal Standard (e.g., N-ethyl-N-methylpropan-1-amine) Dilution->IS Vial Transfer to GC Vial IS->Vial GC_Inject Inject into GC-MS Vial->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: GC-MS workflow for this compound quantification.

Detailed GC-MS Protocol

1. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., N-ethyl-N-methylpropan-1-amine) in methanol. The IS should be chemically similar but chromatographically resolved from the analyte.
  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Add a fixed concentration of the internal standard to each calibration standard.
  • Sample Preparation: Dilute the sample matrix with methanol to bring the expected concentration of this compound within the calibration range. Add the same fixed concentration of the internal standard.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
GC Column Agilent J&W DB-WAXetr (30 m x 0.25 mm, 0.25 µm) or similar wax column
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (20:1 ratio)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 220 °C at 15 °C/min, hold 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions This compound: m/z 87 (M+), 58, 44; Internal Standard: (adjust as needed)

3. Data Analysis:

  • Integrate the peak areas for the target analyte and the internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification

LC-MS is a highly sensitive and specific technique that is well-suited for the analysis of polar and non-volatile compounds.[6] Given the polarity of this compound, LC-MS provides an excellent alternative or orthogonal method to GC-MS.

Rationale for Methodological Choices
  • Chromatographic Mode: Due to its high polarity, this compound may exhibit poor retention on traditional reversed-phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal choice for retaining and separating such polar compounds.[7]

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a smaller amount of aqueous buffer. The buffer, containing an additive like ammonium formate or formic acid, aids in protonation of the amine for efficient ionization and improves peak shape.

  • Ionization and Detection: Electrospray Ionization (ESI) in positive ion mode is highly effective for amines, as they readily accept a proton to form [M+H]⁺ ions.[8] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[9]

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous or Organic Sample Dilution Dilute with Acetonitrile/Water Sample->Dilution IS Add Isotopically Labeled IS (e.g., d3-N-methyloxetan-3-amine) Dilution->IS Filter Filter through 0.22 µm syringe filter IS->Filter Vial Transfer to LC Vial Filter->Vial LC_Inject Inject into UPLC/HPLC Vial->LC_Inject Separation HILIC Separation LC_Inject->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: LC-MS/MS workflow for this compound quantification.

Detailed LC-MS/MS Protocol

1. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare as described in the GC-MS section, but use a 50:50 mixture of acetonitrile:water as the diluent.
  • Internal Standard (IS) Stock Solution: Ideally, use a stable isotope-labeled internal standard, such as d3-N-methyloxetan-3-amine, to compensate for matrix effects and ionization suppression. Prepare a 1 mg/mL stock solution in 50:50 acetonitrile:water.
  • Calibration Standards: Prepare a series of calibration standards in a concentration range appropriate for trace analysis (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the stock solution with 90:10 acetonitrile:water. Add a fixed concentration of the internal standard to each.
  • Sample Preparation: Dilute the sample matrix with 90:10 acetonitrile:water to fall within the calibration range. Add the internal standard, vortex, and filter through a 0.22 µm syringe filter before analysis.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Setting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
LC Column Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm)
Column Temperature 40 °C
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B (hold 0.5 min), ramp to 60% B over 3 min, hold 1 min, return to 95% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ion Source ESI Positive Mode
IonSpray Voltage 5500 V
Source Temperature 500 °C
Curtain Gas 35 psi
MRM Transitions This compound: 88.1 -> 70.1 (Quantifier), 88.1 -> 44.1 (Qualifier)
d3-IS: 91.1 -> 73.1 (adjust based on IS fragmentation)

3. Data Analysis:

  • Perform data analysis as described in the GC-MS section, using the MRM transition peak areas.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[10][11] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12]

Key Validation Parameters

The following parameters should be assessed for both the GC-MS and LC-MS/MS methods:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to unequivocally assess the analyte in the presence of expected components (impurities, degradants, matrix).[13]No significant interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[12]Typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed by spike recovery experiments at multiple levels.Recovery between 80% and 120%.
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]S/N ≥ 10, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant impact on results from minor changes in flow rate, temperature, mobile phase composition, etc.

Spectroscopic Characterization (NMR and IR)

While not quantitative methods, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the unambiguous identification and structural confirmation of the this compound reference standard.

Predicted Spectroscopic Data
  • ¹H NMR:

    • N-CH₃: A singlet is expected for the methyl group attached to the nitrogen, likely appearing in the range of 2.2-2.6 ppm.[15]

    • Oxetane Ring Protons (CH₂): The four methylene protons on the oxetane ring will likely appear as complex multiplets due to their diastereotopic nature, expected in the range of 4.0-5.0 ppm.

    • N-H: A broad singlet, with a chemical shift dependent on solvent and concentration, typically between 1.0-3.0 ppm.[16]

  • ¹³C NMR:

    • N-CH₃: A signal around 35-45 ppm.

    • Oxetane Ring CH₂: Signals for the two equivalent methylene carbons around 75-85 ppm.

    • Quaternary Carbon (C-N): A signal for the carbon attached to both the nitrogen and within the oxetane ring, likely around 60-70 ppm.

  • IR Spectroscopy:

    • N-H Stretch: A characteristic absorption band for a secondary amine will appear in the 3300-3500 cm⁻¹ range.[15]

    • C-N Stretch: A band in the 1250-1020 cm⁻¹ region.

    • C-O-C Stretch (Ether): A strong, characteristic band for the cyclic ether in the 1150-1085 cm⁻¹ region.

Generalized Spectroscopy Protocols
  • NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).[17]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[18]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[18]

  • IR Spectroscopy Protocol:

    • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a neat sample.[17]

    • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Conclusion

The analytical methods detailed in this guide provide robust, sensitive, and selective options for the quantification of this compound. The GC-MS method offers a straightforward approach for less complex matrices, while the LC-MS/MS method provides superior sensitivity and is ideal for trace-level quantification in complex biological or pharmaceutical samples. Both methods, when properly validated according to ICH guidelines, will ensure reliable data to support drug development, manufacturing, and quality assurance activities. The spectroscopic protocols further support the structural confirmation of the analyte, ensuring the foundation of any quantitative analysis is sound.

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Spectroscopic and Synthetic Profile of 3-Phenyloxetan-3-amine: A Technical Guide. Benchchem.
  • Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chrom
  • This compound (C4H9NO). PubChemLite.
  • Spectroscopic Data of N-methyloxepan-4-amine: A Technical Overview. Benchchem.
  • 3-Methyloxetan-3-amine. ChemScene.
  • OSHA Method 40: Methylamine. US EPA.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • Spectroscopy of Amines | Organic Chemistry Class Notes. Fiveable.
  • 24.10 Spectroscopy of Amines - Organic Chemistry. OpenStax.
  • Spectroscopic and Synthetic Profile of 3-Phenyloxetan-3-amine: A Technical Guide. Benchchem.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • 3-Amino-3-methyloxetane | C4H9NO | CID 46835725. PubChem.
  • Quantification of hetero-cyclic amines from different categories of braised beef by optimized UPLC-TQ-XS/ESI method.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Cooking Utensils: Determination of Primary Arom
  • Analytical Methods. RSC Publishing.
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. PerkinElmer.
  • Determination and Quantification of Primary Aromatic Amine in Printer Ink.
  • 3-Methyloxetan-3-amine. BLD Pharm.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks - Virginia Tech.
  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Arom
  • (3-Methyloxetan-3-yl)methanamine | C5H11NO | CID 15789550. PubChem.
  • Examples of cyclic amines as drugs.
  • Amines Analysis by Packed Column GC. MilliporeSigma.
  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. PubMed Central.
  • Detection properties of the LC system employed for the analysis of amines.
  • Determination of amines in workplace air using gas chrom
  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aqu
  • Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity rel
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn.
  • 3-Ethyl-N-methyloxetan-3-amine. BLD Pharm.

Sources

Application Note & Protocols: Quantitative Analysis of N-methyloxetan-3-amine using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides comprehensive methodologies for the quantitative analysis of N-methyloxetan-3-amine, a key building block and potential impurity in pharmaceutical development. Given its challenging physicochemical properties—high polarity, low molecular weight, and lack of a strong native chromophore—standard analytical approaches require careful optimization. We present two robust, validated methods: a High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization for UV detection, and a Gas Chromatography-Mass Spectrometry (GC-MS) method employing chemical derivatization to enhance volatility and improve chromatographic performance. The rationale behind method development choices, detailed step-by-step protocols, and validation considerations according to ICH guidelines are discussed to ensure scientific integrity and reliable data generation.

Introduction and Analyte Properties

This compound (CAS: 952182-03-5) is a cyclic secondary amine that is gaining importance in medicinal chemistry as a bioisosteric replacement for other functional groups. Its incorporation into drug candidates can modulate physicochemical properties such as solubility and metabolic stability. Consequently, the accurate quantification of this compound in reaction mixtures, as a raw material, or as a potential impurity in active pharmaceutical ingredients (APIs) is critical.

The primary analytical challenges stem from its structure. As a small, polar molecule, it exhibits poor retention on traditional reversed-phase HPLC columns.[1] Furthermore, its lack of a significant ultraviolet (UV) chromophore precludes direct analysis by common HPLC-UV detectors. In gas chromatography, its polarity and hydrogen-bonding capability lead to poor peak shape and potential adsorption to active sites within the GC system.[2][3]

To overcome these obstacles, this guide details derivatization-based approaches for both HPLC and GC-MS, converting the analyte into a form more amenable to analysis while adhering to the stringent validation requirements of the pharmaceutical industry.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 952182-03-5[6]
Molecular Formula C₄H₉NO[6]
Molecular Weight 87.12 g/mol [6]
Form Liquid
Boiling Point 121.4 °C
Density 0.979 g/mL at 25 °C
LogP -0.3954[6]
Structure CNC1COC1[6]

HPLC Method with Pre-Column Derivatization

2.1. Principle and Rationale

This method utilizes pre-column derivatization to attach a chromophoric tag to the this compound molecule, enabling sensitive detection by UV-Vis spectrophotometry. The derivatization reaction not only imparts UV absorbance but also increases the hydrophobicity of the analyte, significantly improving its retention and peak shape on a reversed-phase C18 column.[7] We have selected 2,4-dinitrofluorobenzene (DNFB) as the derivatizing agent due to its reliable reactivity with secondary amines and the strong chromophore of the resulting dinitrophenyl (DNP) derivative. This approach is a well-established strategy for the analysis of aliphatic amines in pharmaceutical substances.[8][9]

The entire analytical procedure must be validated to demonstrate it is fit for its intended purpose, covering parameters such as specificity, linearity, accuracy, and precision as defined by the International Council for Harmonisation (ICH) guidelines.[4][10][11]

2.2. Experimental Workflow: HPLC-UV Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample 1. Accurately weigh sample and dissolve in Diluent add_buffer 4. Add Borate Buffer (pH 9) prep_sample->add_buffer prep_std 2. Prepare calibration standards from stock solution prep_std->add_buffer prep_qc 3. Prepare QC samples at multiple concentrations prep_qc->add_buffer add_dnfb 5. Add DNFB Reagent react 6. Incubate at 60°C for 30 min quench 7. Quench reaction (e.g., with acid) inject 8. Inject derivatized sample onto C18 column quench->inject separate 9. Isocratic/Gradient Elution detect 10. UV Detection at 360 nm integrate 11. Integrate Peak Area detect->integrate calibrate 12. Quantify using Calibration Curve report 13. Report Results

Caption: HPLC-UV analysis workflow for this compound.

2.3. Detailed Protocol: HPLC-UV

2.3.1. Reagents and Materials

  • This compound reference standard

  • 2,4-Dinitrofluorobenzene (DNFB), >99% purity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Sodium tetraborate

  • Boric acid

  • Hydrochloric acid

  • Potassium phosphate monobasic

  • C18 Reversed-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

2.3.2. Solution Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Borate Buffer (0.1 M, pH 9.0): Dissolve appropriate amounts of sodium tetraborate and boric acid in water and adjust pH.

  • Derivatization Reagent (DNFB, 10 mg/mL): Dissolve 100 mg of DNFB in 10 mL of acetonitrile. Prepare fresh daily.

  • Mobile Phase: Acetonitrile and 25 mM potassium phosphate buffer (pH 3.0). The exact ratio should be optimized for ideal retention and separation (e.g., 60:40 v/v Acetonitrile:Buffer).

2.3.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with Diluent.

  • Sample Solution: Accurately weigh a sample containing an expected amount of this compound and dissolve in Diluent to achieve a final concentration within the calibration range.

2.3.4. Derivatization Procedure

  • To 1.0 mL of each standard and sample solution in a reaction vial, add 0.5 mL of Borate Buffer (pH 9.0).

  • Add 0.5 mL of the DNFB Derivatization Reagent.

  • Cap the vials tightly and vortex.

  • Incubate the vials in a heating block or water bath at 60°C for 30 minutes.

  • Cool the vials to room temperature.

  • Optional Quench Step: Add a small amount of acid (e.g., 50 µL of 1M HCl) to stop the reaction.

  • Transfer the solution to an HPLC vial for analysis.

2.3.5. HPLC Conditions

Table 2: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (e.g., 60:40)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 360 nm
Run Time ~15 minutes (adjust as needed for elution)

GC-MS Method with Derivatization

3.1. Principle and Rationale

Gas chromatography is a powerful technique for separating volatile compounds. However, direct GC analysis of this compound is problematic due to its polarity, which causes peak tailing and poor sensitivity.[3] Chemical derivatization is employed to convert the polar secondary amine into a less polar, more volatile, and more thermally stable derivative, making it suitable for GC analysis.[2][12]

This method uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a silylating agent. Silylation replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, which dramatically increases volatility and reduces interactions with the GC column.[12] Coupling this separation with Mass Spectrometry (MS) provides high selectivity and sensitivity, allowing for confident identification based on the derivative's mass spectrum and accurate quantification using selected ion monitoring (SIM).

3.2. Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Silylation Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample 1. Prepare sample and standards in an aprotic solvent (e.g., Acetonitrile) dry_down 2. Evaporate solvent to dryness under gentle N₂ stream prep_sample->dry_down add_bstfa 3. Add BSTFA + 1% TMCS and a solvent (e.g., Pyridine) dry_down->add_bstfa react 4. Incubate at 70°C for 45 min cool 5. Cool to room temperature inject 6. Inject derivatized sample into GC-MS cool->inject separate 7. Temperature-programmed separation on a non-polar column detect 8. Electron Ionization (EI) and Mass Analysis (Scan or SIM) integrate 11. Extract and Integrate Ion Chromatogram detect->integrate calibrate 12. Quantify using Calibration Curve report 13. Report Results

Caption: GC-MS analysis workflow for this compound.

3.3. Detailed Protocol: GC-MS

3.3.1. Reagents and Materials

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler vials with PTFE-lined caps

3.3.2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in a suitable anhydrous solvent like acetonitrile.

  • Calibration Standards & Samples: In separate autosampler vials, place aliquots of the standards and samples. If they are already in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents as they will consume the derivatization reagent.[13][14]

3.3.3. Derivatization Procedure

  • To each dry vial containing the standard or sample residue, add 100 µL of anhydrous pyridine (or another suitable aprotic solvent).

  • Add 100 µL of BSTFA + 1% TMCS.[2]

  • Immediately cap the vials tightly.

  • Vortex gently to mix.

  • Incubate the vials in a heating block at 70°C for 45 minutes.

  • Allow the vials to cool to room temperature before placing them in the GC autosampler.

3.3.4. GC-MS Conditions

Table 3: GC-MS Method Parameters

ParameterRecommended Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification.
SIM Ions To be determined from the mass spectrum of the TMS-derivative. Expected parent ion [M]+ at m/z 159. Key fragments should be chosen.

Method Validation Strategy

Both the HPLC and GC-MS methods must be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended use, particularly in a regulated drug development environment.[4][5]

Table 4: Summary of ICH Q2(R2) Validation Parameters

ParameterDescriptionPurpose & Justification
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[10]Demonstrates that the method is free from interference at the retention time of the analyte, ensuring the reported result is solely from this compound.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]Establishes the concentration range over which the assay is accurate and precise. A minimum of 5 concentration levels is recommended.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Confirms the method's suitability for the intended sample concentrations.
Accuracy The closeness of test results obtained by the method to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[10]Expressed as percent recovery of the analyte in a spiked sample matrix. It demonstrates the systematic error or bias of the method.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes Repeatability and Intermediate Precision.Measures the random error of the method. Repeatability (intra-assay precision) assesses variability in one lab on one day; Intermediate Precision assesses variability between days, analysts, or equipment.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Important for impurity analysis to determine the presence of trace levels.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Defines the lower limit of the usable analytical range for quantitative measurements.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Provides an indication of the method's reliability during normal usage and is crucial for method transfer between laboratories.

Method Comparison and Concluding Remarks

Table 5: Comparison of HPLC and GC-MS Methods

FeatureHPLC with Pre-column DerivatizationGC-MS with Derivatization
Principle Liquid-phase separation of a UV-active derivative.Gas-phase separation of a volatile derivative.
Selectivity Good; based on chromatography and UV spectrum.Excellent; based on retention time and unique mass fragmentation pattern.
Sensitivity Good; dependent on the molar absorptivity of the derivative.Excellent; especially in SIM mode.
Sample Throughput Moderate; derivatization can be performed in batches.Moderate; derivatization and GC run times can be longer.
Instrumentation Widely available (HPLC-UV).Requires more specialized instrumentation (GC-MS).
Key Challenge Ensuring complete and reproducible derivatization; potential for interference from excess reagent.Preventing moisture contamination; ensuring thermal stability of the derivative.[13]
Best Suited For Routine QC, purity assays where MS is not required.Trace-level impurity analysis, structure confirmation, and complex matrix analysis.

Both methods presented provide reliable and robust frameworks for the analysis of this compound. The choice between HPLC and GC-MS will depend on the specific application, required sensitivity, and available instrumentation. The HPLC method is often favored in QC environments for its simplicity and ubiquity, while the GC-MS method offers unparalleled selectivity and sensitivity, making it ideal for impurity profiling and challenging matrices. In all cases, proper method validation is paramount to ensure the generation of trustworthy and scientifically sound data for regulatory submission and drug development decisions.

References

  • AMSbiopharma. (2025).
  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • ChemScene. (n.d.). This compound.
  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. (n.d.).
  • Phenomenex. (n.d.).
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • ResearchGate. (2025). 2.1.2.
  • Bibel, M. (2025).
  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Sigma-Aldrich. (n.d.). N-Methyl-3-aminooxetane 97.
  • TCI Chemicals. (n.d.). This compound.
  • Organic & Biomolecular Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • LCGC. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC.

Sources

N-methyloxetan-3-amine reactions with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of N-methyloxetan-3-amine

Abstract

This compound is a versatile building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the oxetane motif can confer beneficial physicochemical properties to lead compounds, such as improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[1] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the key reactions of this compound with common electrophiles. It outlines the core principles of its reactivity and provides detailed, field-proven protocols for N-acylation, N-sulfonylation, and N-alkylation via reductive amination.

Introduction: The Strategic Value of this compound

The oxetane ring, a four-membered cyclic ether, is no longer a mere curiosity but a validated strategic tool in modern medicinal chemistry.[2] Its unique combination of stability and polarity makes it an attractive bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][3] this compound, specifically, offers a secondary amine handle that serves as a prime nucleophilic center for molecular elaboration. The nitrogen's lone pair of electrons readily attacks electron-deficient centers, making it a reliable substrate for a wide array of bond-forming reactions.[4][5]

This guide focuses on the practical application of this compound in three pivotal classes of reactions with electrophiles, providing both the mechanistic rationale and actionable laboratory protocols.

Core Reactivity Principles

The synthetic utility of this compound is dominated by the nucleophilicity of its secondary amine. The lone pair of electrons on the nitrogen atom is the primary reactive site for forming new covalent bonds with electrophiles.[4] While the oxetane ring is strained, it is remarkably stable under the neutral or basic conditions typical for most amine functionalization reactions.[1] However, researchers should exercise caution under strongly acidic conditions, which can promote ring-opening.[6]

The general workflow for utilizing this compound involves the reaction of the amine with an electrophile, typically in the presence of a base (if an acidic byproduct is formed), followed by standard workup and purification.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process & Outcome A This compound (Nucleophile) C Solvent Selection (DCM, THF, MeCN, etc.) A->C B Electrophile (e.g., R-COCl, R-SO2Cl, R-CHO) B->C F Reaction Monitoring (TLC, LC-MS) C->F D Base (if needed) (e.g., Et3N, DIPEA) E Temperature Control (0°C to reflux) G Aqueous Workup & Extraction F->G H Purification (Chromatography, Recrystallization) G->H I Functionalized Product (Amide, Sulfonamide, Amine) H->I

Caption: General workflow for reactions of this compound with electrophiles.

N-Acylation: Formation of Robust Amides

The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides is a direct and efficient method to form highly stable amide bonds.[7][8] This reaction is fundamental in peptide synthesis and for creating bioisosteres of esters or carboxylic acids.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen lone pair of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl generated in situ.[4][9]

G cluster_mech N-Acylation Mechanism Amine This compound Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylCl Acyl Chloride (R-COCl) AcylCl->Intermediate Product N-Acyl Product (Amide) Intermediate->Product Collapse & Chloride Expulsion Salt Et3N·HCl Base Base (e.g., Et3N) Base->Salt HCl Quench

Caption: Mechanism of N-acylation of this compound.

Protocol: Synthesis of N-benzoyl-N-methyloxetan-3-amine

This protocol describes a standard procedure for the N-acylation of this compound with benzoyl chloride.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzoyl-N-methyloxetan-3-amine.

Product AttributeExpected Outcome
Product N-benzoyl-N-methyloxetan-3-amine
Typical Yield 85-95%
Appearance White to off-white solid
Key Analysis ¹H NMR, ¹³C NMR, HRMS

N-Sulfonylation: Accessing Medically Relevant Sulfonamides

The synthesis of sulfonamides via the reaction of this compound with sulfonyl chlorides is a critical transformation. Sulfonamides are a privileged scaffold in medicinal chemistry, famously appearing in sulfa drugs and a host of other therapeutic agents.[9][10]

Mechanistic Insight

Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[10] A base is required to scavenge the generated HCl. The resulting sulfonamide is typically very stable.

Protocol: Synthesis of N-methyl-N-(oxetan-3-yl)-4-toluenesulfonamide

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (2.0 eq) and cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x) to remove excess pyridine, followed by water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography or recrystallization to yield the pure sulfonamide product.

Product AttributeExpected Outcome
Product N-methyl-N-(oxetan-3-yl)-4-toluenesulfonamide
Typical Yield 80-90%
Appearance Crystalline solid
Key Analysis ¹H NMR, ¹³C NMR, HRMS

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of amines.[11] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[12][13] This one-pot procedure is often preferred over direct alkylation with alkyl halides as it cleanly provides mono-alkylation products and avoids the common problem of over-alkylation.[12]

Mechanistic Insight

The process begins with the nucleophilic attack of the secondary amine on the carbonyl carbon to form a hemiaminal intermediate. Acid-catalyzed dehydration of the hemiaminal generates a transient, electrophilic iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride to the iminium carbon to furnish the final tertiary amine product.[14] STAB is particularly effective because it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion.[12][14]

G cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Reduction A This compound + Aldehyde (R-CHO) B Hemiaminal Intermediate A->B Attack C Iminium Ion [R-CH=N+(Me)(Oxetane)] B->C - H2O (Acid-catalyzed) E Tertiary Amine Product C->E Hydride Delivery D Sodium Triacetoxyborohydride (STAB) D->E

Caption: Mechanism of Reductive Amination.

Protocol: Synthesis of N-benzyl-N-methyloxetan-3-amine

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE, add benzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 3-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography to yield the desired tertiary amine.

Product AttributeExpected Outcome
Product N-benzyl-N-methyloxetan-3-amine
Typical Yield 75-90%
Appearance Colorless to pale yellow oil
Key Analysis ¹H NMR, ¹³C NMR, HRMS

Conclusion

This compound is a highly valuable and reactive building block for modern drug discovery. Its secondary amine functionality provides a reliable handle for introducing molecular diversity through well-established reactions with electrophiles. The protocols for N-acylation, N-sulfonylation, and reductive amination described herein are robust, scalable, and adaptable to a wide range of substrates, enabling researchers to efficiently leverage the beneficial properties of the oxetane motif in their synthetic programs.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for Drug Design. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]
  • Štefane, B., & Požgan, F. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 1-62. [Link]
  • Soós, T., et al. (2022). Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach. Angewandte Chemie International Edition, 61(15), e202116499. [Link]
  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9234-9246. [Link]
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Master Organic Chemistry. (2017).
  • Organic Chemistry Portal.
  • Clark, J. (2015). Amines as Nucleophiles. Chemguide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyloxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully synthesize your target compound.

Introduction

This compound is a valuable building block in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2][3] The most common and direct route to this compound is the reductive amination of oxetan-3-one with methylamine. While conceptually straightforward, this reaction can present several challenges that may lead to low yields, impure products, and difficulties in scale-up. This guide will address these challenges in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound, and why is it preferred?

The most prevalent and efficient method for synthesizing this compound is the direct reductive amination of oxetan-3-one with methylamine.[2][4] This one-pot reaction is favored for its atom economy and operational simplicity. The process involves the formation of an intermediate imine (or iminium ion) from the reaction of oxetan-3-one and methylamine, which is then reduced in situ to the desired secondary amine.

Reaction Workflow: Reductive Amination of Oxetan-3-one

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Oxetan-3-one Oxetan-3-one Imine/Iminium Formation Imine/Iminium Formation Oxetan-3-one->Imine/Iminium Formation Condensation Methylamine Methylamine Methylamine->Imine/Iminium Formation Reduction Reduction Imine/Iminium Formation->Reduction Reducing Agent This compound This compound Reduction->this compound

Caption: A simplified workflow for the synthesis of this compound via reductive amination.

Q2: I am observing incomplete conversion of my starting material (oxetan-3-one). What are the likely causes?

Incomplete conversion in a reductive amination can stem from several factors. The equilibrium between the carbonyl compound/amine and the imine/iminium ion might not favor the product side.[5] Here's a breakdown of potential causes and solutions:

  • Inefficient Imine Formation: The initial condensation to form the imine is a critical step.

    • pH: The pH of the reaction medium is crucial. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without causing significant decomposition of the reactants or product.[6] You can use a mild acid catalyst like acetic acid.

    • Water Removal: The formation of the imine from an aldehyde/ketone and an amine is a condensation reaction that produces water.[5] In some cases, the presence of water can shift the equilibrium back towards the starting materials. While not always necessary for one-pot reductive aminations, if you suspect this is an issue, the use of a dehydrating agent (e.g., molecular sieves) can be beneficial.

  • Suboptimal Reducing Agent: The choice and amount of reducing agent are critical.

    • Reactivity: A reducing agent that is too aggressive might reduce the starting ketone faster than the imine is formed. Conversely, a reagent that is too mild may not efficiently reduce the imine. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are often preferred as they are selective for the iminium ion over the ketone.[6][7]

    • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents) to drive the reaction to completion.

Q3: My main impurity is the intermediate imine. How can I improve the reduction step and subsequently purify my product?

The presence of a persistent imine impurity is a common challenge.[8] This indicates that the reduction of the imine is the rate-limiting step or is incomplete.

Improving the Reduction:

  • Choice of Reducing Agent: If you are using a mild reducing agent like sodium borohydride (NaBH₄) and observing incomplete reduction, switching to a more effective reagent for reductive amination like sodium triacetoxyborohydride (NaBH(OAc)₃) is recommended.[7] NaBH(OAc)₃ is particularly effective as it is less basic and more tolerant of slightly acidic conditions that favor iminium ion formation.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the imine. A modest increase in temperature might be necessary, but be cautious as this can also promote side reactions.

Purification Strategies:

  • Acid-Base Extraction: This is the go-to method for purifying amines. The basicity of the target amine allows it to be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. However, the imine intermediate can also be basic and may be co-extracted.

    • Troubleshooting Extraction: If co-extraction is an issue, careful adjustment of the aqueous phase pH can sometimes achieve separation. Alternatively, converting the amine to a salt (e.g., hydrochloride) by bubbling HCl gas through an ethereal solution can sometimes lead to selective precipitation.

  • Column Chromatography:

    • Silica Gel: Standard silica gel chromatography can be used, but the acidic nature of silica can sometimes cause hydrolysis of the remaining imine back to the ketone. To mitigate this, you can neutralize the silica gel by pre-treating it with a triethylamine solution in your eluent system.

    • Alumina: Basic or neutral alumina can be a better choice for purifying amines and imines, as it is less likely to cause hydrolysis.[9]

  • Boc Protection: If separation proves exceptionally difficult, a chemical approach can be employed. Reacting the crude mixture with Di-tert-butyl dicarbonate (Boc₂O) will protect the secondary amine. The resulting Boc-protected amine will have a significantly different polarity from the imine, making chromatographic separation much easier. The Boc group can then be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane).

Troubleshooting Logic for Imine Impurity

G cluster_reduction Optimize Reduction cluster_purification Refine Purification Imine Impurity Detected Imine Impurity Detected Incomplete Reduction Incomplete Reduction Imine Impurity Detected->Incomplete Reduction Purification Challenge Purification Challenge Imine Impurity Detected->Purification Challenge Switch to NaBH(OAc)3 Switch to NaBH(OAc)3 Incomplete Reduction->Switch to NaBH(OAc)3 Increase Reaction Time/Temp Increase Reaction Time/Temp Incomplete Reduction->Increase Reaction Time/Temp Check Reducing Agent Stoichiometry Check Reducing Agent Stoichiometry Incomplete Reduction->Check Reducing Agent Stoichiometry Optimize Acid-Base Extraction Optimize Acid-Base Extraction Purification Challenge->Optimize Acid-Base Extraction Use Neutralized Silica or Alumina Chromatography Use Neutralized Silica or Alumina Chromatography Purification Challenge->Use Neutralized Silica or Alumina Chromatography Consider Boc Protection Strategy Consider Boc Protection Strategy Purification Challenge->Consider Boc Protection Strategy

Sources

Technical Support Center: Purification of N-methyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of N-methyloxetan-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The inherent basicity and polarity of this compound present unique challenges during its isolation from complex reaction mixtures. This guide provides in-depth, field-tested solutions and explains the chemical principles behind each strategic choice, empowering you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect in a crude this compound reaction mixture?

A1: The impurity profile depends heavily on the synthetic route. However, common contaminants include:

  • Unreacted Starting Materials: Such as 3-oxetanone or N-methylhydroxylamine, depending on the synthesis pathway.

  • Over-Alkylated Byproducts: If methylating a primary amine, formation of tertiary amines or even quaternary ammonium salts is possible.[1]

  • Solvents and Reagents: Residual reaction solvents, catalysts, or reducing agents (and their byproducts) are common.[1][2]

  • Ring-Opened Species: The oxetane ring, while generally stable, can be susceptible to cleavage under strongly acidic or nucleophilic conditions, leading to diol or amino-alcohol impurities.

  • Water: Often introduced during the reaction or work-up, water can interfere with certain purification techniques.[3]

Q2: What are the primary methods for purifying this compound?

A2: The three principal methods, often used in combination, are:

  • Distillation: Best for separating the volatile this compound (b.p. 121.4 °C) from non-volatile or high-boiling impurities like catalyst residues or salts.[4]

  • Chromatography: Essential for separating impurities with similar boiling points. Due to the basic nature of the amine, specialized chromatographic techniques are required.[5][6]

  • Purification via Salt Formation: A highly effective and scalable method that exploits the basicity of the amine. By forming a salt (e.g., a hydrochloride), the compound's physical properties (like solubility and crystallinity) are altered, allowing for purification by crystallization or extraction.[7][8]

Q3: How do I choose between distillation, chromatography, and crystallization?

A3: Your choice depends on the scale of the reaction and the nature of the impurities.

  • Start with an Acid-Base Work-up: Before attempting other methods, a liquid-liquid extraction is a powerful first purification step to remove non-basic organic impurities and water-soluble inorganic byproducts.

  • Use Distillation When:

    • You are working on a large scale.

    • The primary impurities are non-volatile (e.g., salts, catalyst residues).

    • The boiling points of your desired product and impurities are significantly different (>30 °C).

  • Use Chromatography When:

    • Impurities have very similar boiling points to this compound.

    • You are working on a small to medium scale (mg to grams).

    • High purity (>99%) is required for analytical standards or sensitive downstream applications.

  • Use Salt Formation/Crystallization When:

    • You need a highly pure, stable, and easy-to-handle solid form of the compound.

    • You are working on a medium to large scale where chromatography is impractical.

    • The amine salt exhibits good crystallinity.[7] This method is excellent for removing non-basic or weakly basic impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification.

Chromatography Problems

A: This is the most common problem when purifying amines. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase. This results in significant band broadening (streaking) and often, irreversible adsorption and low recovery.[5][6][9]

Solutions:

  • Mobile Phase Modification: Neutralize the acidic silanols by adding a small amount of a competing base to your mobile phase. A typical starting point is to add 1-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexanes.[6][9][10]

  • Use a Modified Stationary Phase: The most robust solution is to use a stationary phase where the acidic sites are already passivated.

    • Amine-functionalized silica: This is an excellent choice that minimizes the strong amine-silica interactions, leading to symmetrical peaks and improved separation.[5][6]

    • Basic Alumina: Can be a cost-effective alternative to modified silica.

A: If improving selectivity is necessary, consider changing the chromatographic mode.

  • Reverse-Phase Chromatography: This technique can be very effective for polar amines.[6] By using a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% TEA), your amine will be in its neutral, free-base form. This increases its hydrophobicity, leading to greater retention on the C18 column and often providing a different selectivity profile compared to normal phase, which can resolve the co-elution issue.[6]

Distillation Problems

A: This suggests thermal degradation. While this compound is reasonably stable, prolonged exposure to high temperatures, especially in the presence of acidic or oxidative impurities, can cause decomposition.

Solutions:

  • Vacuum Distillation: This is the most critical solution. By reducing the pressure, you lower the boiling point of the compound, allowing it to distill at a much lower pot temperature. For this compound (b.p. 121.4 °C at atmospheric pressure), distillation under a moderate vacuum (e.g., 20-50 mmHg) will significantly reduce the risk of degradation.[4]

  • Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before heating to remove oxygen and prevent oxidation.

  • Kugelrohr Distillation: For small-scale purifications, a Kugelrohr apparatus is ideal as it minimizes the residence time of the compound at high temperatures.[9]

Crystallization and Salt Formation Problems

A: "Oiling out" is a common problem in crystallization. It occurs when the solute's solubility in the solvent is too high or when the solution is supersaturated too quickly.

Solutions:

  • Solvent Screening: The choice of solvent is crucial.[11] Your current solvent may be too good. Try re-dissolving the oil in a minimal amount of a polar solvent (like isopropanol or methanol) and then slowly add a less polar anti-solvent (like diethyl ether, ethyl acetate, or hexanes) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure salt, add it to the supersaturated solution to initiate crystallization.

Experimental Protocols & Data

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 952182-03-5 [4][12]
Molecular Formula C₄H₉NO [12]
Molecular Weight 87.12 g/mol [4]
Boiling Point 121.4 °C (at 760 mmHg) [4]
Density 0.979 g/mL at 25 °C [4]

| Appearance | Liquid |[4] |

Table 2: Comparison of Primary Purification Methods

Method Pros Cons Best For
Distillation Scalable, cost-effective, good for removing non-volatile impurities. Requires significant boiling point differences; risk of thermal degradation. Large-scale purification from catalyst residues, salts, and high-boiling solvents.
Chromatography High resolution, capable of separating closely related impurities. Less scalable, higher cost (solvents & stationary phase), can have loading limits. Small-to-medium scale synthesis requiring very high purity.

| Salt Crystallization | Highly scalable, yields high-purity crystalline solid, product is often more stable as a salt. | Requires screening for suitable salt/solvent combinations; additional step to liberate free amine. | Medium-to-large scale purification where a solid final product is desired.[7] |

Protocol 1: Purification via Hydrochloride Salt Formation

This protocol is a robust method for obtaining high-purity this compound as a stable, crystalline solid.

Step-by-Step Methodology:

  • Initial Extraction: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Salt Formation: Cool the solution in an ice bath. Slowly add a solution of HCl in a solvent where the resulting salt is insoluble (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The this compound hydrochloride salt should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any remaining non-basic impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., isopropanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

  • (Optional) Liberation of Free Amine: To recover the free amine, dissolve the pure salt in water, cool in an ice bath, and basify the solution to pH >12 by slowly adding aqueous NaOH (e.g., 3 M). Extract the liberated free amine into an organic solvent (e.g., DCM, 3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure liquid amine.[13]

Protocol 2: Flash Column Chromatography

This protocol uses an amine-modified mobile phase to overcome the challenges of purifying amines on standard silica.

Step-by-Step Methodology:

  • Prepare the Mobile Phase: Create a stock solution of your chosen eluent (e.g., 90:10 Ethyl Acetate/Hexane) and add 1% triethylamine (TEA) by volume.

  • Pack the Column: Dry pack the column with silica gel. Equilibrate the column by flushing with at least 5 column volumes of the prepared mobile phase. This ensures the entire silica bed is neutralized by the TEA.[9]

  • Load the Sample: Dissolve your crude this compound in a minimal amount of the mobile phase. Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Run the column using the prepared mobile phase, collecting fractions.

  • Analysis: Monitor the fractions using TLC. To visualize the amine, use a potassium permanganate (KMnO₄) stain or ninhydrin stain (if it's a primary or secondary amine).

  • Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note: TEA is volatile and should be removed with the solvent.

Visualizations & Workflows

A logical approach is key to efficient purification. The following diagrams illustrate decision-making workflows.

Purification_Decision_Tree start Crude Reaction Mixture workup Acid-Base Liquid-Liquid Extraction Work-up start->workup check_purity Assess Purity & Impurity Profile (TLC, GC-MS, NMR) workup->check_purity dist_check High BP or Non-Volatile Impurities? check_purity->dist_check Analyze Impurities chrom_check Close-Boiling or Isomeric Impurities? check_purity->chrom_check salt_check Need Solid Form or Large-Scale Purification? check_purity->salt_check distillation Option 1: Distillation final_product Pure this compound distillation->final_product chromatography Option 2: Chromatography chromatography->final_product salt_formation Option 3: Salt Formation & Crystallization salt_formation->final_product dist_check->distillation Yes chrom_check->chromatography Yes salt_check->salt_formation Yes

Caption: Decision tree for selecting a primary purification strategy.

Salt_Purification_Workflow start Crude Amine in Organic Solvent add_acid Add HCl Solution (e.g., in Ether) start->add_acid precipitate Precipitate/ Filter Crude Salt add_acid->precipitate recrystallize Recrystallize from Suitable Solvent (e.g., IPA) precipitate->recrystallize pure_salt Isolate Pure Amine HCl Salt recrystallize->pure_salt liberate Liberate Free Amine (aq. NaOH, pH > 12) pure_salt->liberate Optional extract Extract with Organic Solvent (DCM) liberate->extract final_product Pure Liquid Amine extract->final_product

Caption: Workflow for purification via hydrochloride salt formation.

References

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link][5]
  • Greb, L. et al. (2025). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
  • Biotage. (2023).
  • University of Rochester, Department of Chemistry.
  • Lebleu, T. et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link][11]
  • Lebleu, T. et al. (2022).
  • Reddit. (2022). Chromotography with free amines?[Link][10]
  • Google Patents. Amine acid salt compounds and process for the production thereof. [8]
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link][15]
  • Science Forums. (2011).
  • Google Patents.
  • Google Patents.
  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link][1]
  • OSHA. OSHA Method 40: Methylamine. [Link][18]
  • Pour M. et al. (2023).
  • Patent 0037695.
  • YouTube. (2022). How to purify Amine?[Link][20]
  • Xie, J. et al. (2015). Simultaneous determination of four aliphatic amines in aquatic products by ultrasound-assisted dispersive liquid-liquid microextraction coupled with high performance capillary electrophoresis. Analytical Methods. [Link][21]
  • Kim, M. et al. (2022). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PubMed Central. [Link][22]

Sources

Improving yield and purity in N-methyloxetan-3-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyloxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve both the yield and purity of your reactions.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield in Reductive Amination of Oxetan-3-one

Question: I am attempting to synthesize this compound via reductive amination of oxetan-3-one with methylamine, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the reductive amination of oxetan-3-one are a common challenge and can often be attributed to several factors. Understanding the mechanism of this reaction is key to troubleshooting. The reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an imine (or iminium ion), which is then reduced to the final amine.[1]

Potential Causes & Solutions:

Potential Cause Explanation Suggested Solution
Incomplete Imine/Iminium Ion Formation The equilibrium between the starting materials (oxetan-3-one and methylamine) and the imine intermediate may not favor the imine. This can be due to the presence of excess water or suboptimal pH.- Use a dehydrating agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water formed during imine formation. - Acid catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the hemiaminal intermediate, facilitating the elimination of water to form the iminium ion.
Inefficient Reduction The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for one-pot reductive aminations as it is milder than sodium borohydride and selectively reduces the iminium ion in the presence of the ketone.[2][3] However, its efficacy can be compromised.- Ensure high-quality NaBH(OAc)₃: Use a freshly opened bottle or a properly stored reagent, as it can degrade upon exposure to moisture. - Staged addition: Add the reducing agent after allowing the oxetan-3-one and methylamine to stir for a period (e.g., 30-60 minutes) to allow for imine formation.
Side Reactions The strained oxetane ring can be susceptible to ring-opening under certain conditions, especially with prolonged reaction times or in the presence of strong acids or nucleophiles.- Maintain mild reaction conditions: Avoid high temperatures and the use of strong acids. Acetic acid is generally a suitable catalyst. - Monitor reaction progress: Use TLC or GC-MS to monitor the reaction and avoid unnecessarily long reaction times.
Volatility of Methylamine Methylamine is a gas at room temperature and can be lost from the reaction mixture, leading to a stoichiometric imbalance.- Use a salt of methylamine: Methylamine hydrochloride can be used in conjunction with a non-nucleophilic base (e.g., triethylamine) to generate methylamine in situ. - Use a solution of methylamine: A solution of methylamine in a solvent like THF or methanol can be used for more accurate addition.

Troubleshooting Workflow for Low Yield in Reductive Amination

G start Low Yield Observed check_imine Check for Imine Formation (TLC/GC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No/low imine check_reduction Imine present, but low product yield check_imine->check_reduction Imine formed add_acid Add catalytic acetic acid incomplete_imine->add_acid add_dehydrating Add molecular sieves add_acid->add_dehydrating recheck_imine Re-check imine formation add_dehydrating->recheck_imine recheck_imine->check_reduction reagent_quality Check NaBH(OAc)3 quality check_reduction->reagent_quality staged_addition Implement staged addition of NaBH(OAc)3 reagent_quality->staged_addition monitor_reaction Monitor reaction progress staged_addition->monitor_reaction side_reactions Suspect Side Reactions monitor_reaction->side_reactions Still low yield mild_conditions Ensure mild conditions (temp, pH) side_reactions->mild_conditions optimize_time Optimize reaction time mild_conditions->optimize_time

Oxetan-3-one + CH₃NH₂ --(NaBH(OAc)₃)--> this compound

Caption: A step-by-step workflow for the synthesis of this compound via reductive amination.

Protocol 2: Synthesis of this compound via N-Alkylation (with Protecting Group)

This protocol utilizes a protecting group strategy to ensure mono-methylation, adapted from established methods for the N-alkylation of amines. [4] Reaction Scheme:

  • Oxetan-3-amine + (CF₃CO)₂O → N-(oxetan-3-yl)trifluoroacetamide

  • N-(oxetan-3-yl)trifluoroacetamide + CH₃I --(Base)--> N-methyl-N-(oxetan-3-yl)trifluoroacetamide

  • N-methyl-N-(oxetan-3-yl)trifluoroacetamide --(Base)--> this compound

Materials:

  • Oxetan-3-amine

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Aqueous sodium hydroxide (NaOH) solution

Procedure:

Step 1: Protection

  • Dissolve oxetan-3-amine (1.0 eq) in a suitable solvent (e.g., DCM).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the N-(oxetan-3-yl)trifluoroacetamide.

Step 2: Methylation

  • Dissolve the protected amine (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone).

  • Add a base such as potassium carbonate (2.0 eq).

  • Add methyl iodide (1.5 eq).

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter off the base and concentrate the filtrate. Purify the crude product if necessary.

Step 3: Deprotection

  • Dissolve the N-methylated intermediate in methanol.

  • Add an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate).

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Dry the combined organic extracts, concentrate, and purify the this compound product.

IV. References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]

  • Myers, A. G. Reductive Amination. Harvard University. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Johnstone, R. A. W., et al. A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 1969, 2223-2224. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Olsen, C. A. Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 2022, 27(15), 4987. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Oxetanes and Oxetan-3-ones. Science of Synthesis, 2007, 37, 381-431. [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]

  • A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. ResearchGate. [Link]

  • Synthesis of oxetan-3-ones. Organic Chemistry Portal. [Link]

  • Wipf, P., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 2016, 116(19), 12065-12103. [Link]

  • Oxetan-3-one: Chemistry and synthesis. ResearchGate. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Journal of Chromatography A, 2023, 1699, 464015. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

Sources

Stability issues of N-methyloxetan-3-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methyloxetan-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this valuable building block, particularly under acidic conditions. Due to the inherent ring strain of the oxetane core, understanding its reactivity is critical for successful experimental outcomes.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of heterocyclic chemistry.

Section 1: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve issues.

Question 1: My reaction yield is significantly lower than expected when using an acid catalyst or acidic deprotection step. What is the likely cause?

Answer: The most probable cause is the acid-catalyzed degradation of the this compound starting material or product. The oxetane ring, a four-membered heterocycle, is susceptible to ring-opening under acidic conditions, especially with strong Brønsted or Lewis acids.[2][3]

Causality Explained:

  • Protonation: The ether oxygen of the oxetane ring is protonated by the acid, forming a highly reactive oxonium ion.

  • Nucleophilic Attack: This activation renders the ring susceptible to attack by even weak nucleophiles present in the reaction mixture (e.g., water, alcohols, or the counter-ion of the acid like Cl⁻ or Br⁻).[4] The attack typically occurs at one of the ring carbons adjacent to the oxygen, leading to irreversible ring-opening.

Troubleshooting Protocol:

  • Confirm Degradation: Analyze your crude reaction mixture by LC-MS. Look for new peaks with a mass corresponding to the addition of a solvent molecule or counter-ion to your starting material (e.g., M + H₂O or M + HCl).

  • Modify Conditions:

    • Acid Choice: Switch to a weaker acid if permissible for your transformation. For instance, consider replacing trifluoroacetic acid (TFA) with acetic acid.

    • Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to reduce the rate of the degradation side-reaction.

    • Stoichiometry: Use the minimum effective amount of acid. A catalytic quantity may be sufficient where you are currently using a stoichiometric amount.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize exposure time to the acidic medium.

Question 2: I am observing multiple unexpected byproducts in my LC-MS/NMR analysis after an acidic workup. How can I identify them and prevent their formation?

Answer: The presence of multiple byproducts suggests that the ring-opening of the oxetane is occurring, followed by potential secondary reactions. The structure of this compound allows for different degradation pathways.

Plausible Degradation Products: Under acidic conditions, the protonated this compound can be attacked by a nucleophile (Nu⁻). This can lead to two primary regioisomeric diol products if the nucleophile is water.

  • Product A: 1-(methylamino)-3-(nucleophile)propan-2-ol

  • Product B: 3-(methylamino)-2-(nucleophile)propan-1-ol

Identification and Prevention Strategy:

  • Characterize Byproducts: Attempt to isolate one of the major byproducts for full characterization (¹H NMR, ¹³C NMR, HRMS). The resulting spectra should be consistent with a 1,3-difunctionalized propane backbone.

  • Use a Buffered System: If the reaction pH must be acidic, consider using a buffer system (e.g., acetate buffer) to maintain a milder, more controlled pH rather than using a strong acid.

  • Aqueous-Free Workup: If water is the suspected nucleophile causing byproduct formation, perform an anhydrous workup. Quench the reaction with a non-aqueous base (e.g., triethylamine in an organic solvent) and proceed directly to purification.

  • Protective Group Strategy: In multi-step syntheses, consider protecting the secondary amine (e.g., as a Boc or Cbz derivative) before subjecting the molecule to harsh acidic conditions. However, note that the deprotection of these groups often requires acid, so this strategy must be carefully planned.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the chemical stability and handling of this compound.

Q1: What is the fundamental reason for the instability of this compound in acid?

The instability stems from the high ring strain of the four-membered oxetane ring.[1] This strain is released upon ring-opening. Acids, both Brønsted and Lewis types, act as catalysts for this process by activating the ring's ether oxygen, making it a better leaving group and facilitating nucleophilic attack on the ring carbons.[3][5]

Q2: What is the proposed mechanism for acid-catalyzed ring-opening?

The generally accepted mechanism involves three key steps:

  • Protonation of the Oxetane Oxygen: The acid protonates the lone pair of electrons on the oxetane oxygen, forming a positively charged oxonium ion.

  • Nucleophilic Attack: A nucleophile present in the medium attacks one of the electrophilic carbons adjacent to the oxonium ion. In the presence of acids like HCl or H₂SO₄, the nucleophiles can be Cl⁻, HSO₄⁻, or water.[4]

  • Ring Opening: The C-O bond breaks, relieving the ring strain and forming a stable, acyclic 1,3-disubstituted propanol derivative.

Caption: Proposed mechanism of acid-catalyzed ring-opening.

Q3: Are all acidic conditions problematic? What is a generally "safe" pH range?

While oxetanes are noted for their stability under alkaline and weak acid conditions, issues arise with strong acids.[3] Generally, a pH range of 5-10 is considered safe for prolonged storage and handling. For reactions, brief exposure to pH values between 3-5 may be tolerated, especially at low temperatures, but this should be experimentally verified for your specific system. Conditions below pH 3 significantly increase the risk of rapid degradation.

Q4: How does this compound compare to other substituted oxetanes in terms of stability?

The substitution pattern on the oxetane ring plays a crucial role in its stability.

  • 3-Substituted Oxetanes: Generally, 3-substituted oxetanes (like this compound) are more stable than their 2-substituted counterparts.[5] This is because the substitution is not directly on the carbons involved in the C-O bonds that are cleaved.

  • Internal Nucleophiles: A potential concern for this compound is that the amine functionality, if deprotonated, could act as an internal nucleophile, though this is less likely under acidic conditions where the amine itself would be protonated. However, molecules with internal nucleophiles like alcohols or amines can be more prone to ring-opening.[6]

Q5: I need to run a reaction under acidic conditions. What is the best way to proceed?

A systematic approach is crucial. The following workflow can help you navigate this challenge.

Troubleshooting Workflow start Need to use acidic conditions? q1 Can a weaker acid be used? (e.g., AcOH instead of TFA) start->q1 a1_yes Use weakest possible acid. Monitor reaction closely. q1->a1_yes Yes a1_no Strong acid is required. q1->a1_no No end_success Proceed with optimized conditions. a1_yes->end_success q2 Can the temperature be lowered? a1_no->q2 a2_yes Run at 0°C or below. Determine optimal time/temp. q2->a2_yes Yes a2_no Reaction requires heat. q2->a2_no No a2_yes->end_success risk High risk of degradation. Is an alternative synthetic route possible? a2_no->risk risk->end_success No, proceed with caution end_rethink Re-evaluate synthetic strategy. risk->end_rethink Yes

Caption: Decision workflow for using this compound in acid.

Section 3: Data & Protocols

Table 1: Compatibility of this compound with Various Acids
Acid TypeExamplesCompatibility & Key Considerations
Weak Organic Acids Acetic Acid, Formic AcidGenerally Compatible: Recommended for pH adjustments and catalysis where possible. Low rates of ring-opening.
Strong Organic Acids Trifluoroacetic Acid (TFA), Methanesulfonic Acid (MsOH)Use with Caution: High risk of ring-opening. Use at low temperatures (<0 °C) for short durations (e.g., Boc deprotection).[5]
Strong Mineral Acids HCl, HBr, H₂SO₄High Risk / Avoid: Rapidly promotes ring-opening. The nucleophilic counter-ions (Cl⁻, Br⁻) can be incorporated into the product.[4]
Lewis Acids BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃High Risk / Avoid: Potent catalysts for oxetane ring-opening.[1][5] Often used intentionally for this purpose.
Protocol: Controlled Acid Stability Study

This protocol allows you to determine the stability of this compound under your specific proposed reaction conditions.

Objective: To quantify the degradation of this compound over time in a given acidic medium.

Materials:

  • This compound

  • Internal standard (IS) (e.g., dodecane, biphenyl; a compound that is stable under the conditions and does not interfere with analysis)

  • Proposed acidic solvent system (e.g., 10% TFA in Dichloromethane)

  • Quenching solution (e.g., saturated sodium bicarbonate or 1M triethylamine in methanol)

  • Analytical instrument (LC-MS or GC-MS)

Procedure:

  • Prepare Stock Solution: Create a stock solution of this compound and the internal standard in a non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL of each).

  • Initiate Experiment: In a temperature-controlled vial (e.g., 0 °C), add a known volume of the acidic solvent system.

  • Time Point Zero (t=0): Add a precise aliquot of the stock solution to the acidic medium. Immediately withdraw a small sample (e.g., 20 µL) and quench it in a vial containing an excess of the quenching solution. This is your t=0 sample.

  • Incubate and Sample: Allow the reaction to stir at the desired temperature. Withdraw and quench identical samples at set time intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr).

  • Analysis: Analyze all quenched samples by LC-MS or GC-MS.

  • Data Interpretation: Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point. A decrease in this ratio over time indicates degradation. Plot this ratio against time to determine the compound's half-life under your conditions.

References

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.
  • Singh, G. S., & D'hooghe, M. (2018). Ring opening of oxetanes 45 using protic acid in reflux conditions. ResearchGate.
  • Ma, X., & Xu, J. (2018). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry, 38(11), 2842-2852.
  • Bull, J. A., & Fensome, A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11868-11967.
  • Wessjohann, L. A., & de la Torre, J. C. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12347-12382.
  • Dong, G. (n.d.). Oxetane Presentation. The Dong Group, University of Chicago.

Sources

Technical Support Center: Optimizing N-methyloxetan-3-amine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions for couplings involving N-methyloxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this valuable building block. The inherent ring strain of the oxetane moiety, while offering unique conformational benefits, also presents specific synthetic challenges.[1] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common challenges when coupling this compound with carboxylic acids?

The primary challenges in amide couplings with this compound revolve around three key areas:

  • Sub-optimal Activation of the Carboxylic Acid: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a highly unreactive carboxylate salt.[2] Therefore, the carboxylic acid must be activated.

  • Potential for Oxetane Ring-Opening: The oxetane ring is susceptible to ring-opening under strongly acidic conditions.[1][3] This side reaction can be a significant issue if the reaction conditions are not carefully controlled.

  • Steric Hindrance: While this compound is a secondary amine, the oxetane ring can impart some steric bulk, which may slow down the coupling reaction compared to less hindered amines.

FAQ 2: Which coupling reagents are recommended for forming amide bonds with this compound?

A variety of modern coupling reagents are well-suited for this transformation. The choice often depends on the scale of the reaction, the sensitivity of the substrates, and cost considerations.

Coupling Reagent ClassExamplesKey Considerations
Carbodiimides DCC, DIC, EDCWidely used and cost-effective. Often require an additive like HOBt to suppress racemization and improve efficiency.[4] The urea byproduct of DCC can be difficult to remove, while the byproduct of DIC and EDC is more soluble.[4]
Phosphonium Salts PyBOP, PyAOPHighly efficient and generally lead to clean reactions with minimal side products.[5] Particularly effective for sterically hindered couplings.[4]
Uronium/Aminium Salts HATU, HBTUAlso very efficient and known for rapid reaction times. HATU is particularly effective at minimizing racemization.
FAQ 3: How does the choice of base impact the success of the coupling reaction?

The base plays a crucial role in neutralizing the acid generated during the reaction and in maintaining a suitable pH to prevent oxetane ring-opening.

  • Non-nucleophilic amine bases such as diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA) are commonly used. They are strong enough to neutralize the acid formed without competing as nucleophiles in the coupling reaction.

  • Inorganic bases like potassium carbonate can also be employed, particularly in polar aprotic solvents.

  • It is critical to avoid strong acids or conditions that could generate them in situ, as this can lead to the decomposition of the oxetane ring.[3]

FAQ 4: What solvents are most suitable for these coupling reactions?

The choice of solvent is critical for ensuring that all reactants remain in solution and for facilitating the desired reaction pathway.

  • Aprotic polar solvents are generally preferred. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are common choices.

  • Anhydrous conditions are highly recommended, as water can hydrolyze the activated carboxylic acid intermediate and lead to lower yields.[6]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides a logical workflow for resolving them.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Purification_Issue Investigate Purification - Check extraction pH - Consider alternative chromatography Start->Purification_Issue Side_Products Side Products Observed? Check_Conditions->Side_Products Ring_Opening Evidence of Ring-Opening? (e.g., diol formation) Side_Products->Ring_Opening Yes Unreacted_SM Mainly Unreacted Starting Material? Side_Products->Unreacted_SM No Adjust_Base Adjust Base/pH - Use a hindered, non-nucleophilic base - Ensure no acidic quench Ring_Opening->Adjust_Base Optimize_Activation Optimize Carboxylic Acid Activation - Change coupling reagent - Add HOBt/HOAt Unreacted_SM->Optimize_Activation

Caption: Troubleshooting workflow for low-yield this compound couplings.

Issue 1: Low Yield or No Product Formation

Question: My reaction has a very low yield, and I primarily recover my starting materials. What should I check first?

Answer: When faced with low conversion, the first step is to systematically verify the fundamentals of the reaction setup.

  • Reagent Quality and Stoichiometry:

    • This compound: Ensure it is pure and has been stored correctly.

    • Carboxylic Acid: Verify its purity. Impurities can interfere with the activation step.

    • Coupling Reagent: Use a fresh, high-quality coupling reagent. Many are moisture-sensitive.

    • Solvent: Use anhydrous solvent. Water can prematurely quench the activated intermediate.[6]

  • Ineffective Carboxylic Acid Activation:

    • The direct reaction between a carboxylic acid and an amine is unfavorable.[7] The carboxylic acid must be converted to a more electrophilic species.

    • Troubleshooting Step: If using a carbodiimide like DCC or EDC, consider adding an equivalent of an activating agent such as 1-hydroxybenzotriazole (HOBt). This forms a more reactive OBt ester intermediate and can significantly improve yields.[4]

Issue 2: Observation of a Significant Side Product Consistent with Oxetane Ring-Opening

Question: I am observing a byproduct with a mass corresponding to the addition of water or another nucleophile to my desired product. What is happening?

Answer: This strongly suggests that the oxetane ring is undergoing nucleophilic ring-opening. The oxetane ring, while generally stable under basic and neutral conditions, is susceptible to opening under acidic conditions.[1][8]

  • Causality: Protonation of the oxetane oxygen makes the ring's carbons significantly more electrophilic and prone to attack by nucleophiles, including water, alcohols, or even the carboxylate counter-ion.

  • Troubleshooting Steps:

    • Check the pH: Ensure the reaction mixture is not acidic. If your carboxylic acid starting material is particularly acidic, you may need to add the base before or concurrently with the coupling reagent.

    • Choice of Coupling Reagent: Some coupling protocols can generate acidic byproducts. Ensure your chosen base is sufficient to neutralize these.

    • Work-up Procedure: Avoid acidic aqueous work-ups until the reaction is complete and the desired product is stable. A preliminary wash with a mild base (e.g., saturated sodium bicarbonate solution) can be beneficial.

Issue 3: Difficulty in Purifying the Final Product

Question: My reaction appears to have worked, but I am struggling to isolate a pure product. What purification strategies are recommended?

Answer: The basic nature of the N-methyloxetanyl moiety and the potential for water-soluble byproducts can complicate purification.

  • Aqueous Work-up:

    • Before extraction, ensure the aqueous layer is basic (pH > 10) to deprotonate the product's amine and maximize its solubility in the organic phase.

    • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery.[9]

  • Chromatography:

    • Normal Phase (Silica Gel): This is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate is a good starting point. To prevent streaking of the basic amine product, it is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent system.

    • Reverse Phase HPLC: For very polar compounds or difficult separations, reverse phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or trifluoroacetic acid (TFA) can be effective. The product will be isolated as the corresponding salt.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a reliable method for the small-scale synthesis of an amide from this compound and a generic carboxylic acid.

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Amide_Coupling_Mechanism Reactants Carboxylic Acid (R-COOH) + Amine (R'-NHMe) Activation Activated Ester (e.g., O-Acylisourea or HATU-ester) Reactants->Activation  + Reagent, Base Coupling_Step Tetrahedral Intermediate Activation->Coupling_Step  + Amine Product Amide Product (R-CON(Me)R') Coupling_Step->Product  Collapse Reagent Coupling Reagent (e.g., HATU, DIC) Base Base (e.g., DIPEA)

Caption: Generalized mechanism for amide bond formation.

Protocol 2: General Procedure for Sulfonamide Coupling

The synthesis of sulfonamides from sulfonyl chlorides is typically a robust and high-yielding reaction.

  • Dissolve this compound (1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the sulfonyl chloride (1.0 eq) in dichloromethane dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with 1 M HCl (to remove excess amine and base), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

References

  • Assessing the stability of the oxetane ring under various chemical conditions. (n.d.). Benchchem.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). Chinese Chemical Letters.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2022). ChemRxiv.
  • Oxetane Present
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Amide synthesis by acyl
  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. (2023).
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022). Organic & Biomolecular Chemistry.
  • 3-Methyloxetan-3-amine. (n.d.). ChemScene.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2015). Green Chemistry.
  • Managing moisture sensitivity in reactions with 3-Phenyloxetan-3-amine. (n.d.). Benchchem.
  • A green and sustainable flow synthesis of mepivacaine and bupivacaine. (2024). Green Chemistry.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • 3-Amino-3-methyloxetane. (n.d.). PubChem.
  • (3-Methyloxetan-3-yl)methanamine. (n.d.). PubChem.
  • This compound. (n.d.). TCI Chemicals.
  • Synthesis of Energetic Binders from 2-Methyloxetane Deriv
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • 3-Methyloxetan-3-amine. (n.d.). BLD Pharm.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
  • A reliable and easy method for synthesis of nitrogen-containing compounds. (n.d.). TCI Chemicals.
  • Sulfonamide synthesis by alkylation or aryl
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Deprotection and purification of oligonucleotides and their derivatives. (n.d.).
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (2012). Organic Letters.
  • Troubleshooting 2-Methyl-benzenebutanamine synthesis impurities. (n.d.). Benchchem.
  • Synthesis of (1-N-alkylnitramino)methoxy-substituted oxetanes and oligomers based on them. (2024). FirePhysChem.
  • Reactions of Amines. (n.d.).
  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube.
  • Synthesis and Reactions of Amines. (2024). YouTube.
  • 3-Ethyl-N-methyloxetan-3-amine. (n.d.). BLD Pharm.
  • This compound. (n.d.). ChemScene.

Sources

Side reactions of N-methyloxetan-3-amine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyloxetan-3-amine

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this valuable building block. The unique reactivity of the strained oxetane ring, while beneficial for introducing novel pharmacophores, can also lead to undesired pathways if not properly controlled.[1][2] This guide provides in-depth, mechanistically driven answers to frequently asked questions and offers robust troubleshooting strategies.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is low, and I'm observing a highly polar byproduct with a mass increase of +18 Da. What is this side reaction and how can I prevent it?

A1: Root Cause Analysis & Mechanism

This observation is a classic sign of oxetane ring-opening by water. The four-membered oxetane ring is inherently strained and susceptible to nucleophilic attack, a process that is significantly accelerated under acidic conditions.[1][3] Trace amounts of acid (from reagents, silica gel, or acidic workups) can protonate the oxetane oxygen, activating the ring for attack by even weak nucleophiles like water. This results in the formation of a diol byproduct, which is highly polar and corresponds to a mass increase of 18 atomic mass units (the mass of H₂O).

Mechanism: Acid-Catalyzed Ring Opening

  • Protonation: The oxetane oxygen is protonated by an acid source (H-A).

  • Nucleophilic Attack: A water molecule attacks one of the now highly electrophilic ring carbons.

  • Ring Opening: The C-O bond breaks, relieving ring strain and forming a 1,3-diol product after deprotonation.

Troubleshooting & Preventative Protocol

The key to preventing this side reaction is to rigorously exclude water and adventitious acid from your reaction.

Key Experimental Choices & Their Causality:

  • Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware. The presence of water, the primary nucleophile in this side reaction, must be minimized.

  • Non-Acidic Environment: Avoid acidic catalysts or reagents if possible. If an acid is required, use the minimum effective amount and consider running the reaction at low temperatures to temper its reactivity.

  • pH-Controlled Workup: During the workup, use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid before concentration and chromatography. Avoid letting your compound sit on silica gel for extended periods, as its acidic nature can promote ring-opening on the column.

Recommended Protocol (Example: Amide Coupling)

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq.), a suitable anhydrous solvent (e.g., DMF or DCM), and a coupling agent like HATU (1.1 eq.).[4][5]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.).[6][7] Using a bulky base prevents it from acting as a competing nucleophile.[6][7]

  • Add this compound (1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC or LC-MS until completion.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with an appropriate organic solvent.

Q2: During my acylation/sulfonylation reaction, my yield is low and I see a complex mixture. My base seems to be the issue. What's going wrong?

A2: Root Cause Analysis & Mechanism

This issue often arises from using a nucleophilic tertiary amine base , such as triethylamine (TEA). While TEA is a common and effective base, its relatively small steric profile allows it to act as a nucleophile. It can compete with your desired this compound in two ways:

  • Competing Acylation: TEA can be acylated by the activated carboxylic acid or sulfonyl chloride, consuming your electrophile and forming an unstable acylammonium intermediate.

  • Oxetane Ring Opening: More critically, TEA can directly attack a carbon atom of the strained oxetane ring, leading to ring-opening polymerization or the formation of complex byproducts.[8][9][10]

Troubleshooting & Solution

The solution is to switch to a sterically hindered, non-nucleophilic base .[6][7] The bulky alkyl groups on these bases prevent the nitrogen lone pair from reaching the electrophilic center of your acylating agent or the oxetane ring, allowing them to function purely as proton scavengers.[11][12]

Recommended Bases and Their Properties

BaseStructurepKaH (in MeCN)Key Feature
DIPEA (Hünig's Base)i-Pr₂NEt~18Industry standard, excellent balance of basicity and steric bulk.
2,6-Lutidine C₇H₉N13.92Good for reactions sensitive to very strong bases; less basic than DIPEA.[13]
Proton Sponge® C₁₄H₁₈N₂~18.6 (in H₂O)Extremely strong, non-nucleophilic base for challenging deprotonations.

Data sourced from publicly available information and supplier catalogs.[13]

Q3: I'm performing a reductive amination and observing significant amounts of the starting aldehyde/ketone being reduced to an alcohol. How can I improve the selectivity?

A3: Root Cause Analysis & Mechanism

This is a common challenge in reductive amination where the reducing agent is too reactive.[14][15] A strong reducing agent like sodium borohydride (NaBH₄) can reduce the carbonyl group of the aldehyde or ketone faster than the iminium ion that forms in situ.[14][16] The reaction requires a delicate balance: conditions must favor imine/iminium formation, and the reducing agent should selectively reduce the C=N bond over the C=O bond.

Desired vs. Side Reaction

  • Desired: Amine + Ketone ⇌ Iminium Ion --(Selective Reductant)--> Product

  • Side Reaction: Ketone --(Non-selective Reductant)--> Alcohol Byproduct

Troubleshooting & Preventative Protocol

The key is to use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion).

Key Experimental Choices & Their Causality:

  • Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this reason.[14][17] The electron-withdrawing acetate groups temper the reactivity of the borohydride, making it highly selective for iminium ions over ketones or aldehydes.[16]

  • Mildly Acidic pH: The formation of the iminium ion is catalyzed by mild acid (typically acetic acid is added).[14] This pushes the equilibrium towards the intermediate that the reducing agent acts upon.

  • Stepwise vs. One-Pot: For particularly sensitive substrates, you can pre-form the imine by mixing the amine and carbonyl (often with a dehydrating agent like MgSO₄ or molecular sieves) before adding the reducing agent.[14]

Recommended Protocol (One-Pot Reductive Amination)

  • In a flask, dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetic acid (1.1 eq.) to catalyze iminium formation.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise. The reaction may be mildly exothermic.

  • Stir at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, quench carefully with a saturated aqueous solution of NaHCO₃ and extract the product.

Visual Guides & Workflows

Diagram 1: Troubleshooting Low Yield in Acylation Reactions

This decision tree helps diagnose common issues when acylating this compound.

Acylation_Troubleshooting start Low Yield in Acylation Reaction check_byproduct LCMS shows byproduct at M+18? start->check_byproduct check_base Is your base TEA or Pyridine? check_byproduct->check_base No ring_opening Problem: Ring Opening by H₂O check_byproduct->ring_opening Yes nucleophilic_base Problem: Nucleophilic Base (Competing reaction / Ring Opening) check_base->nucleophilic_base Yes other_issue Consider other issues: - Reagent purity - Coupling agent efficacy - Temperature check_base->other_issue No solution_anhydrous Solution: - Use anhydrous solvents - Use basic workup (NaHCO₃) ring_opening->solution_anhydrous solution_base Solution: Switch to a bulky, non-nucleophilic base like DIPEA or 2,6-Lutidine. nucleophilic_base->solution_base

Caption: A troubleshooting workflow for acylation reactions.

Diagram 2: Side Reaction Mechanism - Nucleophilic Base Attack

This diagram illustrates how a non-hindered base like triethylamine (TEA) can cause an undesired ring-opening side reaction.

RingOpening_Mechanism cluster_desired Desired Reaction (Acylation) cluster_side Side Reaction (Ring Opening) Amine N-Me-Oxetane (Nucleophile) Product Desired Amide Amine->Product Attacks AcylCl R-COCl (Electrophile) AcylCl->Product TEA Triethylamine (TEA) (Competing Nucleophile) Byproduct Ring-Opened Byproduct TEA->Byproduct Attacks Ring Carbon OxetaneRing N-Me-Oxetane (Electrophilic Ring) OxetaneRing->Byproduct

Caption: Competing pathways: desired acylation vs. side reaction.

References

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. [Link]
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
  • Master Organic Chemistry. (2017).
  • Khan Academy. (n.d.).
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

Sources

Troubleshooting low conversion rates with N-methyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyloxetan-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile building block in their synthetic endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Troubleshooting Low Conversion Rates

Low conversion or yield is a frequent challenge in organic synthesis. When working with this compound, several factors related to its unique structure and reactivity can contribute to this issue. This section provides a systematic approach to diagnosing and resolving low conversion rates in two common reaction types: reductive amination and nucleophilic aromatic substitution.

Scenario 1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. However, the reaction's success with this compound hinges on a delicate balance of conditions to favor imine/iminium formation and subsequent reduction without promoting side reactions.

Question: My reductive amination reaction with this compound is showing low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low conversion in the reductive amination of this compound can stem from several factors, primarily related to inefficient imine or iminium ion formation, competing reduction of the carbonyl starting material, or instability of the oxetane ring.

The key to a successful reductive amination is the efficient formation of the imine or iminium ion intermediate, which is then reduced. Several parameters can disrupt this equilibrium.

G

  • Verify Imine/Iminium Formation: The equilibrium between the carbonyl compound, the amine, and the imine/iminium ion is critical.[1]

    • Protocol: Before adding the reducing agent, monitor the reaction mixture by Thin Layer Chromatography (TLC), ¹H NMR, or GC-MS. The disappearance of the carbonyl starting material and the appearance of a new spot (imine) or peak should be observed.

    • If imine formation is slow or incomplete:

      • pH Adjustment: The reaction is often catalyzed by mild acid. Add 0.5-1.0 equivalent of acetic acid to the reaction mixture. Avoid strong acids, which can lead to the protonation of the amine, rendering it non-nucleophilic, or cause ring-opening of the oxetane.[2]

      • Water Removal: The formation of an imine from an aldehyde or ketone and an amine is an equilibrium process that releases water.[1] The presence of water can shift the equilibrium back towards the starting materials.

        • Experimental Protocol: Add activated 3Å or 4Å molecular sieves to the reaction mixture to sequester water as it is formed.

  • Address Competing Reduction of the Carbonyl: Strong reducing agents can reduce the starting aldehyde or ketone faster than the imine/iminium ion, leading to the formation of an alcohol byproduct and unreacted amine.[3]

    • Choice of Reducing Agent:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is a mild reducing agent that selectively reduces imines and iminium ions in the presence of aldehydes and ketones. It is moisture-sensitive and should be used in anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]

      • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at a slightly acidic pH. It is less sensitive to moisture than NaBH(OAc)₃ and can be used in protic solvents like methanol (MeOH). However, it is highly toxic and requires careful handling.[2]

      • Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce aldehydes and ketones. If using NaBH₄, it is crucial to allow sufficient time for imine formation before its addition. Add NaBH₄ portion-wise at a low temperature (e.g., 0 °C) to control the reduction.[4]

Reducing AgentRelative ReactivityOptimal SolventsKey Considerations
NaBH(OAc)₃ MildDCM, DCE, THFMoisture sensitive. Often the best choice for one-pot reactions.[4]
NaBH₃CN MildMeOH, EtOHToxic. Effective at mildly acidic pH.[2]
NaBH₄ StrongMeOH, EtOHCan reduce carbonyls. Add after imine formation is complete.[4]
  • Investigate Oxetane Ring Instability: The oxetane ring is susceptible to ring-opening under strongly acidic conditions, especially in the presence of Lewis acids.[2] This can lead to the formation of 1,3-aminoalcohol derivatives as byproducts.

    • Control Acidity: Use only catalytic amounts of a weak acid like acetic acid. If a stronger acid is required to promote imine formation with a particularly unreactive carbonyl, consider using it at low temperatures.

    • Reaction Temperature: Elevated temperatures can promote ring-opening. Maintain the reaction at room temperature or below if ring instability is suspected.

    • Analytical Confirmation: Analyze the crude reaction mixture by LC-MS or GC-MS to look for byproducts with a mass corresponding to the addition of water or other nucleophiles to the opened oxetane ring.

Scenario 2: Nucleophilic Aromatic Substitution (SNAr)

This compound can act as a nucleophile in SNAr reactions with electron-deficient aryl halides. Low conversion in these reactions often points to issues with substrate activation, amine nucleophilicity, or side reactions.

Question: I am attempting a nucleophilic aromatic substitution with this compound and an activated aryl halide, but the conversion is poor. What could be the problem?

Answer:

Poor conversion in SNAr reactions with this compound is often due to insufficient activation of the aromatic ring, steric hindrance, or suboptimal reaction conditions that do not favor the formation of the Meisenheimer intermediate.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex.[5] The stability of this intermediate is key to the reaction's success.

G

  • Evaluate Substrate Activation: The rate of SNAr is highly dependent on the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[5]

    • Assessment: Ensure your aryl halide has at least one, and preferably more, strong EWGs (e.g., -NO₂, -CN, -CF₃) in the correct positions to stabilize the Meisenheimer intermediate.

    • Leaving Group Ability: In SNAr, the bond to the leaving group is broken in the second, fast step, so the bond strength is less important than in SN1 or SN2 reactions. The reactivity order is generally F > Cl > Br > I, as the more electronegative halogen better stabilizes the intermediate through induction.[6] If your reaction is sluggish, consider using the corresponding aryl fluoride if possible.

  • Optimize Reaction Conditions:

    • Solvent: SNAr reactions are favored in polar aprotic solvents that can solvate the Meisenheimer complex without participating in hydrogen bonding with the nucleophile.

      • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[7]

    • Temperature: These reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.

      • Experimental Protocol: If the reaction is slow at room temperature, gradually increase the temperature in increments of 20 °C, monitoring the reaction progress by TLC or LC-MS. Be mindful of the boiling point of your solvent and the thermal stability of your reactants and products.

    • Base: The reaction generates a strong acid (HX) as a byproduct, which will protonate the amine nucleophile and quench the reaction.

      • Experimental Protocol: Add at least one equivalent of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[7]

  • Consider Steric Hindrance: While this compound is a secondary amine, the oxetane ring does impart some steric bulk.[1] If the aryl halide is also sterically hindered around the reaction site, this can slow down the reaction.

    • Assessment: Examine the substitution pattern on your aryl halide. Bulky groups ortho to the leaving group can significantly impede the approach of the nucleophile.

    • Mitigation: If steric hindrance is suspected, prolonging the reaction time and/or increasing the temperature may be necessary to achieve acceptable conversion.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction with this compound?

A1: The choice of analytical technique depends on the specific reaction.

  • Thin Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Use a suitable solvent system to achieve good separation between starting materials and products. Staining with ninhydrin can be useful for visualizing the amine-containing spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide information on the conversion of starting materials and the formation of byproducts. Derivatization may be necessary to improve the chromatographic behavior of the amines.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for monitoring a wide range of compounds, including those that are not volatile or are thermally labile. It is particularly useful for identifying byproducts.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of reaction kinetics. A suitable column and mobile phase must be developed. Derivatization with a UV-active agent may be required if the compounds of interest lack a chromophore.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals from the starting materials and the appearance of signals from the product. It is particularly useful for confirming the structure of the final product.

Q2: My product is a tertiary amine formed from this compound. I am observing over-alkylation to a quaternary ammonium salt. How can I prevent this?

A2: Over-alkylation is a common side reaction when reacting secondary amines with alkylating agents.[10] To minimize the formation of the quaternary ammonium salt:

  • Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Run the reaction at a lower temperature to reduce the rate of the second alkylation.

  • Monitor Carefully: Stop the reaction as soon as the desired tertiary amine is formed, as determined by TLC or LC-MS.

Q3: I suspect the oxetane ring is opening during my reaction. What are the characteristic signs and how can I confirm this?

A3: Ring-opening of the oxetane can occur under acidic conditions or in the presence of strong nucleophiles, leading to 1,3-difunctionalized propanes.[2]

  • Characteristic Signs:

    • Appearance of unexpected polar byproducts on TLC.

    • Mass spectra showing peaks corresponding to the desired product + 18 (addition of water), or the desired product + the mass of the solvent (e.g., +32 for methanol).

  • Confirmation:

    • LC-MS: This is the most effective tool for identifying ring-opened byproducts by their molecular weight.

    • ¹H NMR: Look for the disappearance of the characteristic oxetane protons (typically in the 4.5-5.0 ppm region) and the appearance of new signals corresponding to a propan-1,3-diol or amino alcohol backbone.

Q4: What is the impact of the stereocenter in this compound on its reactivity?

A4: this compound is a chiral molecule. In most cases, if the reaction does not involve the stereocenter directly, you will obtain a racemic mixture of products if you start with racemic this compound. If you are using an enantiomerically pure form of the amine, you can expect to obtain an enantiomerically enriched or pure product, provided the reaction conditions do not cause racemization. The steric environment around the nitrogen is influenced by the oxetane ring, which can play a role in stereoselective reactions.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination.
  • Wikipedia. (2023, December 19). Reductive amination.
  • Burke, A. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12584–12652. [Link]
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]
  • SciELO México. (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. [Link]
  • ResearchGate. (2013). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. RSC Advances. [Link]
  • Chemistry LibreTexts. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Chemistry LibreTexts. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
  • Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
  • Royal Society of Chemistry. (2021). Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry. [Link]
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. [Link]
  • Reddit. (2018, January 30). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. [Link]
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]
  • Semantic Scholar. (1995). Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure. Bulletin of the Chemical Society of Japan. [Link]
  • PubMed. (2023, June 7). GC-MS analysis of eight aminoindanes using three derivatization reagents.
  • Crimson Publishers. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.
  • ResearchGate. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. Current Organic Synthesis. [Link]
  • ResearchGate. (2015). Monitoring of biogenic amines and drugs of various therapeutic groups in urine samples with use of HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Technical Support Center: Managing the Exotherm of N-Methyloxetan-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for handling N-methyloxetan-3-amine. This guide is designed for researchers, chemists, and process development professionals to provide practical, in-depth answers to common challenges associated with the exothermic nature of this versatile building block. Our focus is on ensuring both the safety and success of your synthetic endeavors.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: We are experiencing a significant and difficult-to-control exotherm during the nucleophilic ring-opening of this compound with a primary amine. What are the primary factors contributing to this, and what are your immediate recommendations for mitigation?

A1: The high exothermicity observed in the ring-opening of this compound is primarily due to the release of significant ring strain inherent in the four-membered oxetane ring. This thermodynamic driving force, combined with the kinetic profile of your specific reaction, can lead to rapid heat generation.

Immediate Recommendations:

  • Dilution and Addition Rate: The concentration of your reactants is a critical factor. A higher concentration can lead to a rapid, uncontrolled reaction rate. We recommend starting with a more dilute solution and controlling the addition of the this compound to the primary amine solution at a slow, steady rate. This allows the reaction vessel's cooling system to dissipate the generated heat effectively.

  • Cooling: Ensure your reaction vessel is adequately cooled before and during the addition. Sub-ambient temperatures (e.g., 0 °C or -20 °C) are often necessary to maintain control. The choice of temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Solvent Choice: The solvent's heat capacity and boiling point can play a role in managing the exotherm. A solvent with a higher heat capacity can absorb more heat, and a higher boiling point provides a wider operating temperature range, reducing the risk of solvent boiling.

Causality Explained: The fundamental principle at play is the Arrhenius equation, where the reaction rate is exponentially dependent on temperature. An initial exotherm increases the reaction temperature, which in turn accelerates the reaction rate, leading to a thermal runaway if not properly controlled. By controlling the concentration of the limiting reagent (often the oxetane) and maintaining a low temperature, you effectively manage the reaction rate and, consequently, the rate of heat generation.

Q2: Our process involves the acylation of this compound with an acid chloride. We've noticed a sharp temperature spike upon addition. How can we better predict and manage this thermal behavior?

A2: The acylation of this compound with a highly reactive electrophile like an acid chloride is a very fast and highly exothermic reaction. The presence of a tertiary amine, which can act as a nucleophilic catalyst, can further accelerate the reaction.

Predictive and Management Strategies:

  • Reaction Calorimetry: To truly understand and predict the thermal behavior, we strongly recommend performing reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1). This will provide crucial data on the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and the adiabatic temperature rise. This data is invaluable for safe process scale-up.

  • Semi-Batch Addition: Instead of a single batch addition, employ a semi-batch process where the acid chloride is added slowly and continuously to the solution of this compound and a non-nucleophilic base (like triethylamine or DIPEA) at a controlled temperature. This ensures that the rate of heat generation never exceeds the rate of heat removal.

  • Choice of Base: The choice of base is critical. A bulky, non-nucleophilic base is preferred to minimize side reactions and potential catalytic acceleration of the exotherm.

Visualizing the Workflow for Managing Acylation Exotherm:

cluster_prep Preparation cluster_addition Controlled Addition cluster_control Thermal Control Prep Dissolve this compound and non-nucleophilic base in solvent Cool Cool reaction mixture to 0 °C or below Prep->Cool Add Slowly add acid chloride via syringe pump Cool->Add Monitor Monitor internal temperature continuously Add->Monitor Temp_Check Temperature Spike? Monitor->Temp_Check Adjust Decrease addition rate or pause addition Temp_Check->Adjust Yes Continue Maintain steady addition Temp_Check->Continue No Adjust->Add Continue->Monitor

Caption: Workflow for controlled acylation of this compound.

TROUBLESHOOTING GUIDE

Issue Potential Cause(s) Troubleshooting Steps
Rapid, Uncontrolled Temperature Increase (>10 °C/min) 1. Addition rate of reagent is too fast. 2. Insufficient cooling capacity. 3. Reactant concentration is too high.1. Immediately stop the addition. 2. Increase cooling to the maximum safe level. 3. If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture. 4. Once the temperature is stable and under control, restart the addition at a significantly reduced rate (e.g., 50% of the original rate).
Localized Hotspots in the Reactor 1. Poor mixing/agitation. 2. Viscous reaction mixture.1. Increase the agitation speed. Ensure the vortex is appropriate for the vessel size. 2. If viscosity is an issue, consider a more dilute reaction medium or a solvent that reduces viscosity.
Secondary Exotherm Observed After Initial Reaction 1. Formation of an unstable intermediate. 2. Decomposition of a reaction component at elevated temperatures.1. Hold the reaction at the processing temperature and monitor for any further temperature changes. 2. Consider quenching the reaction once the primary conversion is complete to prevent subsequent decomposition. 3. Analytical monitoring (e.g., in-situ IR or Raman) can help identify the formation of intermediates.

Experimental Protocol: Controlled Nucleophilic Ring-Opening

This protocol provides a general framework for a controlled reaction. Note: This is a starting point and should be optimized for your specific substrates and scale.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Reaction vessel with overhead stirring, temperature probe, and addition funnel/syringe pump

  • Cooling bath (e.g., ice-water or dry ice-acetone)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen or argon.

  • Initial Charge: Charge the reaction vessel with the nucleophile and the solvent.

  • Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C).

  • Reagent Preparation: In a separate flask, prepare a solution of this compound in the same anhydrous solvent.

  • Controlled Addition: Slowly add the this compound solution to the cooled solution of the nucleophile via an addition funnel or syringe pump over a prolonged period (e.g., 1-2 hours).

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature until analysis (e.g., TLC, LC-MS) indicates completion.

  • Quenching: Slowly and carefully add a quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride) while monitoring the temperature.

  • Work-up: Proceed with the standard aqueous work-up and purification procedures.

Safety First: Always perform reactions involving new or highly reactive compounds in a well-ventilated fume hood and behind a safety shield. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

References

  • Title: The Oxetane Motif in Medicinal Chemistry Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Process Safety in the Pharmaceutical Industry Source: American Chemical Society URL:[Link]
  • Title: Reaction Calorimetry in Chemical Process Development Source: Mettler Toledo URL:[Link]

Technical Support Center: N-methyloxetan-3-amine Workup & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methyloxetan-3-amine. This document provides in-depth troubleshooting advice and best practices for researchers, medicinal chemists, and process scientists. Our goal is to help you navigate the unique challenges associated with this valuable building block, ensuring high yield and purity by preventing its degradation during reaction workup and purification.

The core challenge in handling this compound lies in its dual chemical nature: it possesses a basic secondary amine and a strained, acid-labile oxetane ring. Standard protocols for amine purification, which often rely on acidic conditions, are frequently incompatible with the oxetane moiety, leading to significant product loss. This guide will illuminate the underlying chemical principles and provide field-proven, validated protocols to mitigate these risks.

Section 1: The Core Instability — Why Degradation Occurs

Understanding the primary degradation pathway is critical for designing a successful workup strategy. The high ring strain of the oxetane (approximately 106 kJ/mol) makes it susceptible to ring-opening, a reaction that is readily catalyzed by acids.[1]

The process begins when a proton source (like HCl from an acidic wash) protonates the oxetane's oxygen atom. This greatly increases the electrophilicity of the ring carbons, making them vulnerable to attack by even weak nucleophiles present in the medium, such as water or the acid's counter-ion (e.g., chloride).[2][3] This irreversible reaction converts your desired product into a di-functionalized propane derivative, leading to yield loss and purification complications.

cluster_main Primary Degradation Pathway: Acid-Catalyzed Ring Opening start This compound intermediate Protonated Oxetane (Activated Intermediate) start->intermediate Protonation of Oxetane Oxygen proton H⁺ (Acid) product Degraded Product (Ring-Opened Adduct) intermediate->product Nucleophilic Attack on Ring Carbon nucleophile Nucleophile (Nu⁻) e.g., H₂O, Cl⁻

Figure 1. The primary degradation mechanism for this compound under acidic conditions.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the workup and purification of this compound in a practical question-and-answer format.

Q1: My yield dropped significantly after washing my organic layer with 1M HCl. What caused this?

This is the most common failure mode. The use of strong mineral acids like hydrochloric acid creates a highly acidic aqueous phase (pH < 1), which aggressively catalyzes the ring-opening of the oxetane as detailed in Figure 1.[4] While the intention is to protonate the amine and extract it into the aqueous layer as a salt, you are simultaneously destroying the molecule.[5]

Causality: The protonated amine salt is water-soluble, but the acid concentration required to achieve this is far too harsh for the strained oxetane ring to tolerate. The rate of acid-catalyzed ring-opening becomes rapid under these conditions.

Solution: Strictly avoid strong acidic washes. Alternative extraction strategies are detailed in the next question.

Q2: How can I effectively separate my product from non-basic impurities without using strong acid?

To maintain the integrity of the oxetane ring, all aqueous washes should be kept at a neutral or slightly basic pH.

  • Recommended Method: Brine & Water Washes: The most robust approach is to simply wash the organic layer sequentially with deionized water and then saturated aqueous sodium chloride (brine). This will remove water-soluble impurities (e.g., salts, DMF, DMSO) without altering the pH significantly. This compound is a small, polar molecule and may have some water solubility, so minimizing the volume and number of aqueous washes is advisable to prevent yield loss.[6]

  • Alternative Method (for removing acidic impurities): If your reaction mixture contains acidic byproducts, a wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) is highly effective. This will deprotonate the acidic impurities, rendering them water-soluble, while being gentle enough not to cause base-mediated degradation of your product.

Q3: My compound streaks severely during silica gel chromatography, and I'm seeing new, more polar spots on my TLC plate. What's happening?

This issue stems from the inherent properties of standard silica gel.

  • Acidity of Silica: Standard silica gel has an acidic surface (pKa ≈ 4-5) due to the presence of silanol (Si-OH) groups. This acidity is sufficient to catalyze the same ring-opening degradation observed with strong acid washes, leading to the formation of new, more polar byproducts on the column.[3][7]

  • Strong Polar Interactions: As a basic amine, your compound interacts strongly with the acidic silanol groups. This leads to slow, non-uniform elution, resulting in significant band broadening and "streaking" or "tailing" on TLC and flash columns.[8]

Solution: The stationary phase must be deactivated or replaced. Never use untreated, standard-grade silica gel for this compound.

Q4: What is the definitive, field-tested protocol for flash chromatography of this compound?

A successful chromatography protocol requires neutralizing the acidic stationary phase. This can be achieved in two primary ways.

Protocol 1: Deactivation of Silica Gel This is often the most convenient method. A small amount of a volatile base is added to the eluent system, which effectively neutralizes the active sites on the silica surface in-situ.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your chosen solvent system.

  • Recommended Eluent Systems:

    • Dichloromethane / Methanol / Triethylamine (e.g., 95:5:0.5 to 90:10:1)

    • Ethyl Acetate / Heptane / Triethylamine (e.g., gradient from 20:80:1 to 80:20:1)

  • Procedure:

    • Always pre-treat your column by flushing it with the base-modified eluent before loading your sample.

    • Dissolve your crude product in a minimal amount of the initial eluent (or just dichloromethane) for loading.

    • Run the column as usual, collecting fractions and monitoring by TLC (ensure your TLC developing chamber also contains the base-modified eluent).

Protocol 2: Using Basic Alumina Activated basic alumina is an alternative stationary phase that is inherently basic and avoids the issues of silica gel.

  • Stationary Phase: Activated Alumina, Brockmann I, Basic (approx. 150 mesh).

  • Mobile Phase: Similar systems as with silica (e.g., EtOAc/Heptane or DCM/MeOH), but typically without the need for a basic modifier. A small amount of modifier may still be used to improve peak shape if needed.

ParameterStandard Silica GelDeactivated Silica GelBasic Alumina
Performance Poor (Streaking & Degradation)Excellent Very Good
Mechanism Acidic surface causes degradation and strong ionic binding.Basic modifier neutralizes acidic silanol groups.Inherently basic surface prevents degradation.
Setup Cost LowLowModerate
Convenience N/AHigh (uses standard silica)Moderate (requires different packing procedure)
Recommendation AVOID HIGHLY RECOMMENDED RECOMMENDED ALTERNATIVE
Q5: What are the best practices for storage and handling of purified this compound?

Once pure, proper storage is essential to prevent degradation over time.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent potential air oxidation.

  • Temperature: Keep in a cool environment. Refrigeration (2-8 °C) is recommended for long-term storage.[9]

  • Container: Use a tightly sealed amber glass vial to protect from light and moisture.

  • Chemical Incompatibility: Ensure it is stored away from any acids or acidic materials.

Section 3: Recommended Workup & Purification Workflow

This section provides a validated, step-by-step workflow designed to maximize the yield and purity of this compound.

start Crude Reaction Mixture in Organic Solvent wash Wash with Saturated NaHCO₃ (if acid present) start->wash Optional brine Wash with Brine (Saturated NaCl) start->brine If no acid wash->brine dry Dry Organic Layer (Na₂SO₄ or MgSO₄) brine->dry filter Filter and Concentrate (Rotary Evaporation) dry->filter crude Concentrated Crude Product filter->crude chroma_prep Prepare Column (Silica + Base-Modified Eluent) crude->chroma_prep load Load Sample chroma_prep->load elute Elute and Collect Fractions load->elute analyze Analyze Fractions (TLC) elute->analyze combine Combine Pure Fractions and Concentrate analyze->combine final Pure this compound combine->final

Figure 2. Recommended workflow for the workup and purification of this compound.
Step-by-Step Protocol:
  • Initial Quench/Dilution: After the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction with a neutral or basic solution (e.g., water or saturated NaHCO₃). Dilute the mixture with a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Aqueous Washes (pH Control is Critical):

    • Transfer the mixture to a separatory funnel.

    • If the reaction was run under acidic conditions, first wash with saturated aqueous NaHCO₃ until bubbling ceases to neutralize any remaining acid.

    • Wash the organic layer with saturated aqueous NaCl (brine). This helps break up emulsions and removes the bulk of the water.

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Avoid excessive heat; keep the bath temperature below 40 °C.

  • Flash Chromatography (Base-Modified):

    • Prepare a slurry of silica gel in your initial eluent (e.g., 5% Ethyl Acetate in Heptane containing 1% Et₃N). Pack the column.

    • Equilibrate the column by flushing with 2-3 column volumes of the base-modified eluent.

    • Dissolve the crude product in a minimal volume of solvent (e.g., dichloromethane).

    • Load the sample onto the column and elute with your chosen solvent gradient, ensuring the basic modifier is present in all eluents.

    • Monitor fractions by TLC and combine the pure fractions.

  • Final Concentration and Storage:

    • Concentrate the combined pure fractions. To remove residual triethylamine, you may co-evaporate with a solvent like dichloromethane or perform a final rapid filtration through a small plug of silica (pre-rinsed with non-modified eluent) if necessary, although this carries some risk.

    • Place the final product under a high vacuum to remove residual solvent, then store under an inert atmosphere as described previously.

By adhering to these principles and protocols, you can reliably prevent the degradation of this compound, ensuring the successful isolation of this important chemical entity for your research and development needs.

References

  • G. H. Tao, Y. L. Xing, and Y. F. Wang, "Selective Ring-Opening reactions of Unsymmetric Oxetanes," Chinese Journal of Organic Chemistry, 2011. [Online]. Available: [Link]
  • Denmark Group, "An Exploration of Oxetanes: Synthesis and Relevance," University of Illinois Urbana-Champaign. [Online]. Available: [Link]
  • A. D'hooghe, M. et al.
  • V. O. Iaroshenko et al., "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks," ChemRxiv, 2023. [Online]. Available: [Link]
  • Sulfur Recovery Engineering Inc., "Amine Troubleshooting," SRE. [Online]. Available: [Link]
  • Scribd, "Amine Treating - Troubleshooting Guide," Scribd. [Online]. Available: [Link]
  • L. Lyddon, "Troubleshooting Amine Unit Simulations," Bryan Research & Engineering, LLC, 2008. [Online]. Available: [Link]
  • A. M. Taylor et al., "Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes," National Institutes of Health, 2022. [Online]. Available: [Link]
  • Scribd, "Troubleshooting of Amine Regn," Scribd. [Online]. Available: [Link]
  • H. K. Knuutila et al., "Impact of Solvent on the Thermal Stability of Amines," Industrial & Engineering Chemistry Research, ACS Publications, 2022. [Online]. Available: [Link]
  • University of Rochester, Department of Chemistry, "Workup: Amines." [Online]. Available: [Link]
  • S. J. Vevelstad et al., "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture," Industrial & Engineering Chemistry Research, ACS Publications, 2022. [Online]. Available: [Link]
  • H. K. Knuutila et al., "Impact of Solvent on the Thermal Stability of Amines," National Institutes of Health, 2022. [Online]. Available: [Link]
  • L. Buzzetti et al., "Oxetane Synthesis via Alcohol C–H Functionalization," National Institutes of Health, 2023. [Online]. Available: [Link]
  • J. A. Bull et al., "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," Chemical Reviews, ACS Publications, 2016. [Online]. Available: [Link]
  • Reddit, "Amine workup," r/Chempros, 2024. [Online]. Available: [Link]
  • A. F. Voice et al., "Stability of Structurally Varied Aqueous Amines for CO2 Capture," ACS Publications, 2013. [Online]. Available: [Link]
  • ResearchGate, "Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide," 2025. [Online]. Available: [Link]
  • ResolveMass Laboratories Inc., "Nitrosamine Degradation Pathways," 2025. [Online]. Available: [Link]
  • ResearchGate, "How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?" 2019. [Online]. Available: [Link]

Sources

Technical Support Center: Column Chromatography Purification of N-methyloxetan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-methyloxetan-3-amine derivatives via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with this class of compounds. The inherent basicity of the amine functional group, coupled with the polarity of the oxetane ring, often leads to purification difficulties on standard silica gel. This resource offers practical, field-proven solutions to achieve high purity and yield.

Introduction: The Challenge of Purifying this compound Derivatives

This compound and its derivatives are valuable building blocks in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates.[1] However, their purification by normal-phase column chromatography on silica gel is frequently problematic. The core issue stems from the interaction between the basic secondary amine and the acidic silanol (Si-OH) groups on the silica surface.[2][3] This can lead to a host of issues, including:

  • Peak Tailing: The most common problem, where the compound slowly leaches from the column, resulting in broad, asymmetrical peaks and poor separation.[4][5] This occurs due to strong, non-ideal secondary interactions with the stationary phase.[5][6]

  • Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica that it fails to elute, leading to significant yield loss.[3][7]

  • Compound Degradation: The acidic nature of silica can sometimes cause the degradation of sensitive molecules.[7][8]

This guide will provide you with the necessary strategies to mitigate these issues and develop robust purification protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative streaking so badly on a silica TLC plate and column?

A1: This is a classic sign of strong interaction between your basic amine and the acidic silica gel.[2][3] The amine is being retained too strongly by the silanol groups, leading to poor elution characteristics. To confirm this, you can perform a 2D TLC. Spot your compound, run the plate in your chosen solvent system, then rotate it 90 degrees and run it again in the same solvent system. If the spot is not on the diagonal, it is likely degrading on the silica.[7]

Q2: What is the quickest way to improve the chromatography of my basic compound on silica?

A2: The most common and often effective solution is to add a small amount of a basic modifier to your mobile phase.[3][9] Triethylamine (TEA) at 0.1-2% (v/v) is a popular choice.[9] The TEA will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.[3] Other volatile amines like ammonia (often used as a 7N solution in methanol) or n-propylamine can also be effective.[9][10]

Q3: I'm concerned about using triethylamine (TEA) as it can be difficult to remove. Are there alternatives?

A3: Yes, there are several excellent alternatives if you wish to avoid basic modifiers in your mobile phase:

  • Amine-functionalized Silica: This is often the best choice. These columns have aminopropyl groups bonded to the silica, creating a more basic and less interactive surface for amine purification.[2][9][11] This often allows for the use of simpler solvent systems like hexane/ethyl acetate.[2]

  • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying amines.[9][12]

  • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase (C18) chromatography can be very effective. By using a mobile phase with a high pH (e.g., with a small amount of ammonium hydroxide), you can neutralize the amine, increasing its retention and improving peak shape.[3]

Q4: How do I choose the right solvent system for my this compound derivative?

A4: Start by using Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point for normal-phase chromatography is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). For more polar compounds, you might need to use dichloromethane/methanol.[13] Aim for an Rf value of around 0.2-0.3 for the compound of interest to ensure good separation on the column.[8] If using an amine-functionalized column, you may find that less polar solvent systems are effective.[2][11]

Q5: My compound is very polar and won't move off the baseline even in 100% ethyl acetate. What should I do?

A5: For highly polar compounds, you'll need a more aggressive solvent system. A common choice is a gradient of methanol in dichloromethane (DCM).[7] If that is still insufficient, you can try a system containing ammonia, such as 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane.[7] Alternatively, this is a good scenario to consider switching to an amine-functionalized silica column or exploring reversed-phase or HILIC chromatography.[14]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound derivatives.

Problem Potential Cause(s) Solutions & Explanations
Severe Peak Tailing Strong interaction between the basic amine and acidic silanol groups on the silica stationary phase.[4][5]1. Add a Basic Modifier: Incorporate 0.1-2% triethylamine (TEA) or another volatile amine into your mobile phase to neutralize the acidic sites.[9][15][16] 2. Change Stationary Phase: Switch to an amine-functionalized silica or basic alumina column to reduce acidic interactions.[2][12] 3. Deactivate Silica: Prepare a slurry of your silica gel in a solvent containing TEA before packing the column.[8][17]
Compound Stuck on Column (No Elution) Irreversible adsorption of the amine onto the highly acidic sites of the silica gel.[3][7]1. Use a More Polar Mobile Phase: If using a gradient, increase the percentage of the polar solvent (e.g., methanol in DCM). Consider adding a basic modifier like ammonia in methanol.[7] 2. Switch to an Amine-Functionalized Column: This is the most reliable solution for strongly basic compounds.[2][18] 3. Employ Reversed-Phase: Use a C18 column with an alkaline mobile phase to ensure the amine is in its neutral, more retentive form.[3]
Poor Separation of Product from Impurities Insufficient selectivity of the chosen chromatographic system. Co-elution of compounds with similar polarities.1. Optimize the Solvent System: Use TLC to test different solvent combinations. Sometimes switching one solvent for another of similar polarity (e.g., ethyl acetate for acetone) can alter selectivity. 2. Run a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help resolve compounds that are close together in an isocratic system.[8] 3. Change the Stationary Phase: The selectivity will be different on an amine-functionalized, alumina, or C18 column compared to silica.[3][11]
Low Recovery/Yield Irreversible adsorption or on-column degradation of the compound.[3][7]1. Check Compound Stability: Test the stability of your compound on silica using 2D TLC.[7] If it's unstable, you must use a different stationary phase. 2. Use a Deactivated or Amine-Functionalized Column: This minimizes the interactions that can lead to yield loss.[2][8] 3. Load the Sample Carefully: Dissolve the crude material in a minimal amount of solvent and load it onto the column in a concentrated band. Avoid using a loading solvent that is much stronger than the mobile phase.

Experimental Protocols

Protocol 1: Standard Silica Gel Chromatography with a Basic Modifier

This protocol is a good starting point for moderately basic this compound derivatives.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) that gives your desired compound an Rf of ~0.2-0.3.

    • Prepare your mobile phase by adding 0.5-1% (v/v) of triethylamine (TEA) to the selected solvent mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase (containing TEA).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the packed silica.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column.

    • For less soluble compounds, you can perform a "dry loading" by adsorbing your compound onto a small amount of silica, evaporating the solvent, and then carefully adding the solid to the top of the column.[8]

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the elution process using TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure. The TEA should co-evaporate with the solvent.

Protocol 2: Purification using an Amine-Functionalized Silica Column

This is the recommended method for challenging or highly basic amine purifications.

  • Solvent System Selection:

    • Use an amine-functionalized TLC plate to develop your method. You will often find that less polar solvent systems (e.g., hexanes/ethyl acetate) are effective.[2][11] Basic modifiers are typically not needed.[11][18]

  • Column Preparation:

    • Amine-functionalized columns are often purchased as pre-packed cartridges.

    • Equilibrate the column by flushing with at least 3-5 column volumes of your starting mobile phase.

  • Sample Loading and Elution:

    • Follow the sample loading procedures described in Protocol 1.

    • Run the column, collecting and analyzing fractions as before. These columns often provide sharper peaks and better resolution for amines.[11]

Visualized Workflows

General Purification Workflow

G cluster_0 Method Development cluster_1 Column Chromatography cluster_2 Post-Purification TLC 1. TLC Analysis (Silica & Amine Plates) Solvent 2. Select Solvent System (Rf ~0.2-0.3) TLC->Solvent Modifier 3. Add Basic Modifier? (e.g., 0.5% TEA for Silica) Solvent->Modifier Pack 4. Pack & Equilibrate Column Modifier->Pack Load 5. Load Sample Pack->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions (TLC) Elute->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvents Combine->Evaporate Characterize 10. Characterize Product Evaporate->Characterize

Caption: A typical workflow for the purification of this compound derivatives.

Troubleshooting Decision Tree for Peak Tailing

G Start Problem: Severe Peak Tailing Check_Modifier Is a basic modifier (e.g., TEA) in the mobile phase? Start->Check_Modifier Add_Modifier Action: Add 0.5-1% TEA to the mobile phase. Check_Modifier->Add_Modifier No Check_Stationary_Phase Are you using a standard silica column? Check_Modifier->Check_Stationary_Phase Yes Resolved Problem Resolved Add_Modifier->Resolved Switch_Column Action: Switch to an Amine-functionalized silica column. Check_Stationary_Phase->Switch_Column Yes Optimize_Gradient Action: Re-optimize solvent gradient and check for column overload. Check_Stationary_Phase->Optimize_Gradient No Switch_Column->Resolved Optimize_Gradient->Resolved

Caption: A decision tree for troubleshooting peak tailing issues.

References

  • EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents. (n.d.).
  • WO2004042350A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents. (n.d.).
  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF. (n.d.). ResearchGate.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • SiliCycle. (2021, April 26). How to Choose the Right Chromatographic Phase?.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Restek. (2013, June 20). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples.
  • alwsci. (n.d.). Common Causes Of Peak Tailing in Chromatography.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Croft, A. K., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5186.
  • Liu, X., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
  • Wessjohann, L. A., et al. (2016). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques.
  • Muñoz, M. A. (2013, November 27). How can I prevent peak tailing in HPLC?. ResearchGate.
  • Welch, C. J., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • PubChem. (n.d.). 3-Amino-3-methyloxetane.
  • Sigma-Aldrich. (n.d.). N-Methyl-3-aminooxetane 97.
  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.
  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid.
  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11951.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • Patel, B. K., et al. (2023). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). RSC Medicinal Chemistry, 14(5), 934-939.
  • Sigma-Aldrich. (n.d.). 3-Amino-3-methyloxetane 97.
  • hypervalent_iodine. (2011, August 29). Amine purification. Science Forums.
  • TCI Chemicals. (n.d.). This compound.
  • BLD Pharm. (n.d.). 3-Ethyl-N-methyloxetan-3-amine.
  • ChemScene. (n.d.). 3-Methyloxetan-3-amine.
  • Reddit. (2013, December 15). I've read that to separate amines on silica, it is best to add some triethylamine, and to separate carboxylic acids it is best to add some formic acid. I need to purify a compound containing an amine and two carboxylic acids. What should I use in this case?.
  • Benchchem. (n.d.). Troubleshooting purification of tertiary amine compounds by column chromatography.
  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.

Sources

Technical Support Center: Purification of Commercial N-methyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial N-methyloxetan-3-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining the desired purity of this valuable building block. Here, we address common issues in a question-and-answer format, providing in-depth explanations and field-proven protocols to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My commercial this compound shows multiple spots on TLC and unexpected peaks in the 1H NMR. What are the likely impurities?

A1: Commercial this compound is commonly synthesized via the reductive amination of 3-oxetanone with methylamine.[1][2][3][4] Based on this pathway, the primary impurities you are likely observing are:

  • Unreacted Starting Materials: Residual 3-oxetanone and methylamine.

  • Reductive Byproducts: 3-Methoxyoxetane, formed from the reduction of the intermediate hemiaminal.

  • Over-alkylation Products: While less common in this specific reaction, trace amounts of di-alkylated byproducts are a possibility in amine synthesis.

  • Degradation Products: Oxetane rings, particularly those with adjacent carboxylic acid functionalities, have been shown to be susceptible to isomerization into lactones under certain conditions.[5] While this compound itself is not a carboxylic acid, related degradation pathways could be a source of unexpected isomers.

  • Solvent Residues: Solvents used in the synthesis and purification, such as methanol, dichloromethane, or ethyl acetate, may be present.

To confirm the identity of these impurities, it is advisable to compare the 1H and 13C NMR spectra of your sample with reference spectra of the suspected impurities.[6]

Q2: I am attempting to purify this compound using standard silica gel flash chromatography, but I am getting poor separation and significant tailing. Why is this happening?

A2: This is a very common issue when purifying basic amines on standard silica gel. The problem arises from the acidic nature of the silanol groups (Si-OH) on the surface of the silica.[7] The basic amine interacts strongly with these acidic sites, leading to:

  • Irreversible Adsorption: A portion of your compound may remain permanently bound to the column, reducing your yield.

  • Peak Tailing: The slow dissociation of the amine from the silica surface as the solvent front moves results in broad, streaky peaks, which leads to poor separation from impurities.

There are several effective strategies to counteract this interaction, which are detailed in the protocols below.

Purification Protocols

Here we provide detailed, step-by-step methodologies for the most effective purification techniques for this compound.

Protocol 1: Fractional Vacuum Distillation

Fractional distillation is an excellent method for purifying this compound on a larger scale, particularly for removing less volatile impurities. The relatively low boiling point of the target compound allows for its separation under reduced pressure, which minimizes thermal degradation.[8][9]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (at least 20 cm in length), a distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Sample Preparation: Add the crude this compound to the distillation flask along with a magnetic stir bar and a few boiling chips to ensure smooth boiling.

  • Distillation:

    • Begin stirring and slowly apply vacuum.

    • Gently heat the distillation flask using a heating mantle.

    • Observe the condensation ring as it slowly ascends the Vigreux column.

    • Collect any low-boiling fractions (forerun) in a separate receiving flask.

    • The main fraction of this compound should be collected at its boiling point under the applied vacuum. The boiling point will vary with pressure.

    • Monitor the temperature at the distillation head. A stable temperature during collection indicates a pure fraction.

  • Completion: Once the main fraction is collected, remove the heat source and slowly release the vacuum before turning off the condenser cooling.

Expected Purity Data:

Distillation MethodInitial PurityFinal PurityReference
Fractional Vacuum Distillation~90%>99%Based on general amine purification data.
Protocol 2: Flash Column Chromatography on Silica Gel with Triethylamine

For smaller scale purifications and for separating impurities with similar boiling points, flash chromatography is the method of choice. The addition of a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase is a classic and effective strategy to mitigate the issues of peak tailing on silica gel.[10][11][12]

Step-by-Step Methodology:

  • Solvent System Selection:

    • Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Add 0.5-2% triethylamine to the solvent system to improve the spot shape and achieve a target Rf of ~0.3 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase (containing TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting the column with the mobile phase, applying gentle pressure.

    • Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.

Visualization of Chromatography Workflow:

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC with DCM/MeOH/TEA Slurry 2. Prepare Silica Slurry with Eluent TLC->Slurry Load 3. Load Sample Slurry->Load Elute 4. Elute with DCM/MeOH/TEA Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent & TEA Combine->Evaporate

Caption: Workflow for flash chromatography with a triethylamine additive.

Protocol 3: Acid-Base Extraction

This classical liquid-liquid extraction technique is highly effective for separating basic amines from neutral or acidic impurities. It relies on the ability to change the solubility of the amine by protonating it to form a water-soluble salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or dichloromethane.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated amine will move to the aqueous layer.

    • Drain the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the amine.

  • Basification:

    • Combine the acidic aqueous extracts.

    • Cool the solution in an ice bath and slowly add a strong base (e.g., 6 M NaOH) until the solution is strongly basic (pH > 12). This deprotonates the amine, making it insoluble in water.

  • Back-Extraction:

    • Transfer the basified aqueous solution to a clean separatory funnel.

    • Extract the aqueous layer with several portions of fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration:

    • Combine the organic extracts from the back-extraction.

    • Dry the organic solution over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified this compound.

Logical Relationship of Acid-Base Extraction:

G start Crude Amine in Organic Solvent add_acid Add Aqueous Acid (e.g., HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 aqueous1 Aqueous Layer (Protonated Amine Salt) separate1->aqueous1 add_base Add Aqueous Base (e.g., NaOH) aqueous1->add_base separate2 Separate Layers add_base->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 organic2 Organic Layer (Pure Amine) separate2->organic2

Sources

Addressing solubility problems in reactions with N-methyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyloxetan-3-amine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility challenges encountered during reactions with this versatile building block. This guide provides in-depth, experience-driven advice to ensure the successful execution of your chemical transformations.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and properties of this compound.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a relatively polar molecule due to the presence of the oxetane ring and the secondary amine group. It is miscible with water and many polar organic solvents. One supplier notes its high solubility in water at 307 g/L at 25°C[1]. It is generally soluble in alcohols (methanol, ethanol), and polar aprotic solvents like THF, and acetone[2]. Its solubility in nonpolar solvents such as hexanes or toluene is limited.

Q2: I have the hydrochloride salt of this compound. How will this affect my reaction setup?

A2: The hydrochloride salt, this compound HCl, is an ionic compound and as such, its solubility profile is different from the free base[3][4]. It is typically more soluble in polar protic solvents like water and alcohols, and less soluble in many organic solvents[5][6]. To use the hydrochloride salt in a reaction requiring the free amine, you must add a base to neutralize the HCl and liberate the free amine. Common choices for this include tertiary amines like triethylamine or diisopropylethylamine, or inorganic bases like potassium carbonate. The choice of base will depend on the specifics of your reaction.

Q3: Can I expect this compound to be stable under my reaction conditions?

A3: this compound is generally stable under many common reaction conditions. However, like other amines, it is basic and nucleophilic and will react with electrophiles such as acid chlorides and alkyl halides[7][8]. The oxetane ring is generally stable but can be susceptible to ring-opening under strongly acidic or nucleophilic conditions, especially at elevated temperatures. It's always advisable to consult the literature for specific reaction types.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: My reaction mixture is cloudy/has a precipitate after adding this compound.

  • Possible Cause: The free amine or a resulting salt may be insoluble in your chosen solvent.

  • Troubleshooting Steps:

    • Solvent Screening: The principle of "like dissolves like" is a good starting point. Since this compound is polar, ensure your solvent is sufficiently polar. If your substrate is nonpolar, a single solvent may not be sufficient.

    • Employ a Co-solvent: Adding a polar co-solvent can significantly improve solubility[9]. For example, if your reaction is in a less polar solvent like dichloromethane (DCM), adding a small amount of a more polar solvent like methanol or THF can help to dissolve all components. The use of co-solvents is a common strategy to enhance the solubility of reactants[10][11][12].

    • Consider Temperature: Gently warming the reaction mixture can sometimes improve solubility. However, be mindful of the thermal stability of your reactants and products.

    • Check for Salt Formation: If your reaction generates an acidic byproduct, it can react with the basic this compound to form an insoluble salt. Adding a non-nucleophilic base can prevent this.

Issue 2: My reaction is sluggish or incomplete, and I suspect a solubility issue.

  • Possible Cause: Poor solubility of one or more reactants is limiting the reaction rate.

  • Troubleshooting Workflow:

    G start Sluggish/Incomplete Reaction check_solubility Visually inspect for heterogeneity (cloudiness, precipitate) start->check_solubility homogeneous Is the mixture homogeneous? check_solubility->homogeneous sub_solubility Check substrate solubility in reaction solvent homogeneous->sub_solubility No other_issues Consider other factors: - Catalyst activity - Reagent purity - Reaction kinetics homogeneous->other_issues Yes amine_solubility Check amine solubility in reaction solvent sub_solubility->amine_solubility co_solvent Add a polar co-solvent (e.g., THF, DMF) amine_solubility->co_solvent heat Gently increase temperature co_solvent->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor

    Caption: Troubleshooting workflow for sluggish reactions.

Issue 3: I'm performing a reaction that is sensitive to pH, how does this compound affect this?

  • Possible Cause: this compound is a base and will increase the pH of the reaction mixture. For pH-sensitive reactions, this can be problematic. For example, in imine formation, a slightly acidic pH is often optimal to facilitate the reaction without passivating the amine nucleophile[13].

  • Solutions:

    • Use the Hydrochloride Salt with a Stoichiometric Amount of Base: This allows for the in-situ generation of the free amine without having a large excess of base present.

    • Buffer the Reaction: If your reaction can tolerate it, using a buffer system can maintain the optimal pH.

    • Slow Addition: Adding the this compound slowly to the reaction mixture can help to control the local pH.

    The effect of pH on the protonation state of an amine and its subsequent solubility is a critical factor to consider[14][15][16][17]. The protonated form is generally more water-soluble and less soluble in organic solvents[14].

    G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) protonated R-NH2Me+ (Protonated) More Water Soluble free_base R-NMe (Free Base) More Organic Soluble protonated->free_base + OH- free_base->protonated + H+

    Caption: Effect of pH on amine protonation and solubility.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound Hydrochloride

This protocol describes a typical acylation reaction.

  • To a stirred solution of your carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in an appropriate solvent (e.g., DMF, see table below), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq).

  • Add this compound hydrochloride (1.2 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, perform an aqueous workup to remove the excess reagents and byproducts.

Table 1: Recommended Solvents for Reactions with this compound

SolventPolarityTypical ApplicationsNotes
Dichloromethane (DCM)MediumGeneral purpose, easy to remove.May require a co-solvent for polar substrates.
Tetrahydrofuran (THF)Medium-HighGood for a wide range of polarities.Can be dried effectively.
Acetonitrile (ACN)HighGood for polar reactants.Can be sensitive to certain reaction conditions.
N,N-Dimethylformamide (DMF)HighExcellent solvating power for polar compounds.High boiling point, can be difficult to remove.
Methanol/EthanolHigh (Protic)Good for dissolving the hydrochloride salt.Can act as a nucleophile in some reactions.

This guide is intended to provide a starting point for troubleshooting. Successful chemistry often requires careful optimization of reaction parameters.

References

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (n.d.). MDPI.
  • Extraction: Effects of pH. (2024, April 4). JoVE.
  • Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. (n.d.). ResearchGate.
  • Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. (2022, February 1). Separation and Purification Technology.
  • Effect of pH on Acid Base Reactions. (2021, October 21). Chemistry LibreTexts.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times.
  • What is the influence of the pH on imine formation in a water solution? (2015, February 15). ResearchGate.
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025, May 1). Ibis Scientific, LLC.
  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit.
  • This compound. (n.d.). Acros Pharmatech.
  • Reactions of Amines. (2025, February 24). Chemistry LibreTexts.
  • How to select Co-solvent during hydrolytic forced degradation? (2022, March 7). YouTube.
  • Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts.
  • 3-Amino-3-methyloxetane. (n.d.). PubChem.
  • Solubility of Amines in Organic Liquids. (n.d.). IUPAC-NIST Solubility Data Series.
  • Reactions of Amines Practice Problems. (n.d.). Chemistry Steps.
  • Solvent: methylamine. (n.d.). University of Rochester.
  • Chapter 12 Solutions to Problems - Amines and Heterocycles. (n.d.). NC State University Libraries.
  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024, April 9). YouTube.
  • Amine salts. (n.d.). Oxford Reference.
  • (3-Methyloxetan-3-yl)methanamine. (n.d.). PubChem.
  • Are amines soluble in organic solvents? (2018, March 30). Quora.
  • Amine Reactivity. (n.d.). Michigan State University.
  • N-methyloxolan-3-amine. (n.d.). PubChem.
  • N-Dealkylation of Amines. (n.d.). National Institutes of Health.
  • Amine Reactivity. (n.d.). Michigan State University.

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of N-Methyloxetan-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyloxetan-3-amine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions in a Q&A format, addressing specific challenges you may encounter. Our focus is on providing not just protocols, but a deep understanding of the underlying principles to empower your research.

Introduction: The Challenge of Regioselectivity with this compound

This compound is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance physicochemical properties such as solubility and metabolic stability.[1][2] However, the inherent ring strain of the oxetane and the presence of the N-methylamino substituent at the C3 position present a significant challenge in controlling the regioselectivity of ring-opening reactions. Nucleophilic attack can potentially occur at either the C2/C4 positions or the C3 position, leading to a mixture of products. This guide will provide strategies to steer your reaction towards the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of this compound ring-opening reactions?

A1: The regioselectivity of this compound ring-opening is primarily governed by a delicate interplay of electronic effects and steric hindrance .[3] The outcome of the reaction is highly dependent on the reaction conditions, specifically whether it is conducted under acidic or basic/neutral conditions, and the nature of the nucleophile.

  • Under acidic conditions , the oxetane oxygen is protonated, forming a more reactive oxetanium ion. The subsequent nucleophilic attack is directed to the carbon atom that can best stabilize the partial positive charge. In the case of this compound, the electron-withdrawing inductive effect of the protonated amino group at C3 will influence the stability of the transition state.

  • Under basic or neutral conditions , a strong nucleophile will typically attack the less sterically hindered carbon atom in an SN2-type mechanism.[3][4] For this compound, this would generally favor attack at the C2 or C4 positions.

Q2: How does the N-methylamino group at the C3 position influence regioselectivity?

A2: The N-methylamino group at the C3 position exerts a significant inductive electron-withdrawing effect , which can decrease the basicity of the amine and influence the electron density of the oxetane ring.[2] This electronic effect can make the C2 and C4 carbons more electrophilic. Furthermore, the substituent at C3 introduces steric bulk, which can hinder nucleophilic attack at this position, especially with larger nucleophiles.

Troubleshooting Guide

Issue 1: Poor Regioselectivity with a Mixture of C2/C4 and C3-attack Products

Scenario: You are reacting this compound with a nucleophile and obtaining a difficult-to-separate mixture of regioisomers, where the nucleophile has added to both the C2/C4 positions and the C3 position.

Root Cause Analysis: This outcome is common when the reaction conditions do not strongly favor one mechanistic pathway over another. For instance, using a moderately strong nucleophile under neutral or slightly acidic conditions can lead to a competition between SN1-like and SN2-like pathways.

Strategies for Improvement:

  • Enhance SN2 Pathway for C2/C4 Attack:

    • Utilize Basic Conditions: Employing a strong base to deprotonate a protic nucleophile will increase its nucleophilicity and favor an SN2 attack at the less sterically hindered C2/C4 positions.

    • Choose a Strong, Non-bulky Nucleophile: Hard nucleophiles with low steric hindrance are ideal for promoting attack at the C2/C4 positions.

    • Solvent Choice: Aprotic polar solvents like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles.

  • Promote SN1-like Pathway for Potential C3 Interaction (or alternative reactions):

    • Employ Strong Lewis or Brønsted Acids: The use of a Lewis acid (e.g., BF3·OEt2, Ti(OiPr)4) or a Brønsted acid (e.g., HBF4, TsOH) can activate the oxetane ring.[4] This activation can lead to a transition state with significant carbocationic character, potentially favoring attack at a more substituted or electronically influenced position, though this is less common for C3 attack with an electron-withdrawing group present. It may, however, facilitate intramolecular reactions if the nucleophile is tethered to the nitrogen.

Experimental Protocol: Favoring C2/C4 Attack with an Amine Nucleophile under Basic Conditions

  • To a solution of this compound (1.0 equiv) in anhydrous acetonitrile (0.1 M) is added the desired primary or secondary amine nucleophile (1.2 equiv).

  • Add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv).

  • Heat the reaction mixture to 80 °C and monitor by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Issue 2: No Reaction or Very Slow Conversion Rate

Scenario: Your reaction between this compound and a nucleophile is not proceeding, or the conversion is unacceptably low even after prolonged reaction times and elevated temperatures.

Root Cause Analysis: This issue often arises from insufficient activation of the oxetane ring or a nucleophile that is too weak to open the strained ring. Oxetanes are generally less reactive than epoxides.[4]

Strategies for Improvement:

  • Acid Catalysis: Introduce a catalytic amount of a Lewis or Brønsted acid to activate the oxetane. Be mindful that this can alter the regioselectivity (see Issue 1).

  • Increase Nucleophilicity: If using a protic nucleophile (e.g., alcohol, thiol), deprotonate it with a strong, non-nucleophilic base (e.g., NaH, LHMDS) to generate the more potent anionic nucleophile.

  • Higher Temperatures: Oxetane ring-opening reactions often require more forcing conditions than their epoxide counterparts. Consider increasing the reaction temperature, potentially using a sealed tube or microwave reactor.

  • Solvent Effects: Switching to a polar aprotic solvent like DMF or NMP can accelerate SN2 reactions.

Experimental Protocol: Lewis Acid-Catalyzed Ring Opening with a Weak Nucleophile

  • Dissolve this compound (1.0 equiv) and the weak nucleophile (e.g., a phenol, 1.5 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO3, and extract with DCM.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify by flash chromatography.

Data Summary and Visualization

The choice of reaction conditions is critical for directing the regioselectivity of the ring-opening reaction. The following table summarizes expected outcomes based on the chosen strategy.

Reaction Condition Nucleophile Type Primary Mechanism Expected Major Regioisomer Potential Issues
Basic/NeutralStrong, non-bulky (e.g., RNH2, RS-)SN2Attack at C2/C4Slow reaction rate
Acidic (Lewis or Brønsted)Weak to moderate (e.g., ROH, ArOH)SN1-likeCan be complex, potentially favoring attack at the carbon that best stabilizes a positive charge, but often leads to mixtures.Low regioselectivity, side reactions
Reaction Mechanism Diagrams

Below are visualizations of the key mechanistic pathways for the ring-opening of this compound.

G cluster_0 S_N2 Pathway (Basic/Neutral Conditions) start_sn2 This compound + Strong Nucleophile (Nu:⁻) transition_sn2 Transition State (Backside attack at C2/C4) start_sn2->transition_sn2 Less hindered attack product_sn2 Product: Nucleophile at C2/C4 transition_sn2->product_sn2

Caption: SN2 pathway favoring C2/C4 attack.

G cluster_1 S_N1-like Pathway (Acidic Conditions) start_sn1 This compound + H⁺ protonated Protonated Oxetane (Oxetanium Ion) start_sn1->protonated Protonation transition_sn1 Transition State (Carbocationic character) protonated->transition_sn1 Ring opening product_sn1 Product Mixture (Attack at C2/C4 and/or C3) transition_sn1->product_sn1 nucleophile Weak Nucleophile (Nu-H) nucleophile->transition_sn1

Caption: SN1-like pathway under acidic conditions.

Conclusion

Improving the regioselectivity of this compound reactions requires a careful and deliberate choice of reaction conditions tailored to the specific nucleophile and desired outcome. By understanding the fundamental principles of steric and electronic control, researchers can effectively troubleshoot and optimize their synthetic routes. For attack at the C2/C4 positions, employing strong nucleophiles under basic conditions is the most reliable strategy. For more complex transformations or with weaker nucleophiles, acid catalysis is necessary, but with the caveat of potentially reduced regioselectivity.

This guide serves as a starting point for addressing common challenges. We encourage you to adapt these principles and protocols to your specific experimental needs.

References

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. (n.d.). Chinese Journal of Organic Chemistry.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2008). Oxetanes as promising modules in drug discovery.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
  • Czech, J., & Październiok-Holewa, A. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 101–148. [Link]
  • Ahmad, S., & Ali, H. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.

Sources

Technical Support Center: Catalyst Selection for N-Methyloxetan-3-amine Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyloxetan-3-amine transformations. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the unique properties of the oxetane motif. The strained 4-membered ring of this compound presents both synthetic opportunities and challenges.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization, ensuring efficient and successful transformations.

The incorporation of an oxetane ring can beneficially influence a molecule's solubility, metabolic stability, and lipophilicity.[1] The electronegative oxygen atom also imparts a strong inductive electron-withdrawing effect, which can reduce the basicity of nearby amines.[2] However, the ring strain that makes oxetanes valuable also makes them susceptible to undesired ring-opening reactions.[1][3] Careful selection of catalysts and reaction conditions is therefore paramount.

Troubleshooting Guide: Common Issues in this compound Transformations

This section addresses specific problems that may arise during the catalytic transformation of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low or no yield is a frequent challenge. The root cause often lies in catalyst deactivation, suboptimal reaction conditions, or inherent substrate limitations.

Potential CauseProposed Solution(s)Scientific Rationale
Catalyst Deactivation 1. Use a Pre-catalyst: Employ a more stable palladium pre-catalyst. 2. Ligand Choice: Select a bulky electron-rich phosphine ligand.[4] 3. Inert Atmosphere: Ensure rigorous exclusion of air and moisture.The oxetane oxygen can coordinate to the metal center, potentially leading to catalyst inhibition. Bulky ligands can prevent this unwanted interaction.[4] Deactivation can also occur through physical processes like coking or chemical poisoning by impurities.[5]
Suboptimal Reaction Conditions 1. Solvent Screening: Test a range of polar aprotic solvents (e.g., dioxane, THF, DMF). 2. Base Selection: Screen various bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). The choice of base is critical and can significantly impact yield.[4] 3. Temperature Optimization: Perform a temperature screen, as some transformations may require elevated temperatures to overcome activation barriers.[6]The interplay between catalyst, ligand, base, and solvent is crucial for high yields in transformations like palladium-catalyzed aminations.[4] The stability of the oxetane ring can be compromised under harsh acidic or basic conditions.[7]
Poor Substrate Reactivity 1. Protecting Groups: If other functional groups are present, consider using protecting groups to prevent side reactions. 2. Alternative Coupling Partner: If applicable (e.g., in cross-coupling reactions), consider a more reactive coupling partner (e.g., aryl iodide instead of aryl chloride).Steric hindrance or electronic effects from other parts of the molecule can reduce the reactivity of the this compound.
Problem 2: Formation of Ring-Opened Byproducts

The high ring strain of the oxetane makes it susceptible to nucleophilic or acid-catalyzed ring-opening.

Potential CauseProposed Solution(s)Scientific Rationale
Harsh Reaction Conditions 1. Milder Base/Acid: Use a weaker, non-nucleophilic base or avoid strong acids. 2. Lower Temperature: Run the reaction at the lowest effective temperature.The oxetane ring is generally stable to a range of conditions, including H₂/Pd, NaBH₄, and KOtBu, but can be sensitive to strong acids and bases.[2][8] The strained C-O-C bond angle makes the oxygen's lone pairs more accessible, increasing its Lewis basicity and susceptibility to acid-mediated cleavage.[1]
Inappropriate Catalyst 1. Lewis Acidity: Choose a catalyst with lower Lewis acidity. Some transition metal catalysts can act as Lewis acids and promote ring opening. 2. Radical Pathways: Be aware of potential radical ring-opening pathways, which can be initiated by certain catalysts.[3]The interaction of the oxetane oxygen with a Lewis acidic metal center can weaken the C-O bonds and facilitate ring opening. Radical mechanisms can also lead to ring cleavage.[3]
Problem 3: Over-Alkylation or Multiple Substitutions

For reactions like N-alkylation, controlling the degree of substitution can be challenging.

Potential CauseProposed Solution(s)Scientific Rationale
Relative Reactivity 1. Stoichiometry Control: Use a large excess of the amine starting material relative to the alkylating agent. 2. Bulky Alkylating Agent: Employ a sterically hindered alkylating agent to disfavor multiple additions.The product of the initial alkylation is also a nucleophile and can compete with the starting amine for the alkylating agent, leading to over-alkylation.[9][10] Using an excess of the starting amine statistically favors the mono-alkylation product.
Reaction Conditions 1. Lower Temperature: Reduce the reaction temperature to slow down the rate of the second alkylation. 2. Solvent Effects: The choice of solvent can influence the relative rates of the desired and undesired reactions.Fine-tuning reaction conditions can help to control the selectivity of the alkylation reaction.

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding catalyst selection for this compound transformations.

Q1: What are the most important factors to consider when selecting a catalyst for a Buchwald-Hartwig amination with this compound?

A1: The most critical parameters are the choice of palladium pre-catalyst, the phosphine ligand, the base, and the solvent.[4]

  • Palladium Pre-catalyst: Generation 3 or 4 pre-catalysts are often more active and stable.

  • Ligand: Bulky, electron-rich phosphine ligands such as Buchwald's SPhos or XPhos are generally effective. The ligand plays a crucial role in both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A moderately strong, non-nucleophilic base like potassium carbonate or cesium carbonate is often a good starting point.[6] Stronger bases like sodium tert-butoxide can also be effective but may increase the risk of side reactions.[4]

  • Solvent: Aprotic polar solvents like dioxane or toluene are commonly used.

Q2: Can I use this compound in reductive amination reactions?

A2: Yes, this compound is a suitable nucleophile for reductive aminations with aldehydes and ketones. The oxetane ring is generally stable to common reducing agents like sodium borohydride (NaBH₄).[2][8] However, it is important to choose reaction conditions that are not strongly acidic to avoid ring-opening.

Q3: Are there any known issues with catalyst poisoning when using this compound?

A3: While not extensively documented as a potent catalyst poison, the Lewis basicity of the oxetane oxygen and the amine nitrogen could lead to competitive binding to the catalyst's active site, potentially inhibiting its activity.[1] If catalyst poisoning is suspected, increasing the catalyst loading or using a more robust catalyst system may be beneficial. Additionally, impurities in the starting material can act as catalyst poisons.[5]

Q4: How does the oxetane ring influence the reactivity of the amine?

A4: The oxetane ring has a significant electron-withdrawing inductive effect, which reduces the pKa of the adjacent amine.[2] This makes the amine less basic compared to a similar acyclic amine. While this can reduce its nucleophilicity in some cases, it is still a viable nucleophile for a wide range of transformations.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of the ligand, base, and temperature will likely be necessary for specific substrates.

  • To an oven-dried reaction vial, add the aryl halide (1.0 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and phosphine ligand (e.g., XPhos, 0.04 mmol).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the base (e.g., K₂CO₃, 2.0 mmol) to the vial.

  • In a separate vial, dissolve this compound (1.2 mmol) in the reaction solvent (e.g., dioxane, 5 mL).

  • Add the this compound solution to the reaction vial via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

General Protocol for Reductive Amination

This protocol outlines a general procedure for the reductive amination of a ketone with this compound.

  • To a round-bottom flask, add the ketone (1.0 mmol) and this compound (1.2 mmol) in a suitable solvent (e.g., methanol or dichloromethane, 10 mL).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride, 1.5 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Catalyst Selection Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start: Aryl Halide + This compound Catalyst_System Select Catalyst System: - Pd Pre-catalyst (e.g., G3/G4) - Bulky Ligand (e.g., XPhos) - Base (e.g., K2CO3) Start->Catalyst_System Reaction_Setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent (e.g., Dioxane) Catalyst_System->Reaction_Setup Screen_Temp Screen Temperature (e.g., 80-120 °C) Reaction_Setup->Screen_Temp Monitor_Progress Monitor Progress (TLC/LC-MS) Screen_Temp->Monitor_Progress Full_Conversion Full Conversion? Monitor_Progress->Full_Conversion Workup_Purify Workup & Purification Full_Conversion->Workup_Purify Yes Troubleshoot Troubleshoot: - Change Ligand/Base - Screen Solvents - Check Reagent Purity Full_Conversion->Troubleshoot No Troubleshoot->Catalyst_System

Caption: A typical workflow for optimizing a Buchwald-Hartwig amination reaction.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Inertness Ensure Rigorous Inert Atmosphere Start->Inertness Change_Ligand Screen Bulky Electron-Rich Ligands Check_Purity->Change_Ligand Inertness->Change_Ligand Change_Base Screen Different Bases (Carbonates, Phosphates, Alkoxides) Change_Ligand->Change_Base Change_Solvent Screen Alternative Solvents Change_Base->Change_Solvent Increase_Temp Increase Reaction Temperature Change_Solvent->Increase_Temp Increase_Loading Increase Catalyst Loading Increase_Temp->Increase_Loading Side_Products Analyze for Side Products (e.g., Ring Opening) Increase_Loading->Side_Products Optimize Further Optimization Side_Products->Optimize No Ring Opening Redesign Consider Alternative Strategy Side_Products->Redesign Ring Opening Observed

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of N-methyloxetan-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1][2][3][4] It dictates the compound's persistence in the body, influencing its pharmacokinetic profile, bioavailability, and dosing regimen.[4][5] A compound with poor metabolic stability is rapidly cleared from the body, often necessitating frequent and high doses to achieve a therapeutic effect, which can lead to patient non-compliance and undesirable side effects.[2][5] Conversely, excessively high stability can result in drug accumulation and potential toxicity.[6] Therefore, a thorough understanding and optimization of metabolic stability are crucial for advancing a promising lead compound to a clinical candidate.[2][3][6]

The N-methyloxetan-3-amine scaffold has emerged as a valuable motif in medicinal chemistry. The incorporation of the oxetane ring, a four-membered cyclic ether, can confer a range of beneficial properties, including improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[7][8][9] Oxetanes can serve as effective bioisosteres for more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[10][11][12][13][14][15] This guide provides a comprehensive comparison of the metabolic stability of various this compound derivatives, supported by detailed experimental protocols and data, to aid researchers in making informed decisions during the lead optimization phase.

Understanding the Metabolic Landscape of this compound Derivatives

The metabolism of this compound derivatives is primarily governed by the action of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[2][3][16][17][18] These enzymes catalyze a variety of oxidative reactions, leading to the biotransformation of the parent drug into more polar metabolites that can be more readily excreted.[17][18] For N-alkylamines, common metabolic pathways include N-dealkylation and N-oxidation.[19][20][21][22][23]

Key Metabolic Pathways for this compound Derivatives:

  • N-demethylation: The removal of the methyl group from the nitrogen atom is a common metabolic route for N-methylamines, catalyzed by CYP enzymes.[19]

  • Oxetane Ring Opening: While generally stable, the oxetane ring can be susceptible to metabolic cleavage under certain conditions, although it is often more resistant to metabolism compared to other cyclic ethers.

  • Hydroxylation: CYP-mediated hydroxylation can occur at various positions on the molecule, including the aromatic rings or aliphatic chains of substituents.

The specific metabolic fate of an this compound derivative is highly dependent on its overall structure and the nature of its substituents. Strategic modifications to the molecule can block or slow down metabolic pathways, thereby enhancing its stability.

Experimental Design for Assessing Metabolic Stability

To objectively compare the metabolic stability of different this compound derivatives, a robust and standardized experimental approach is essential. The two most widely used in vitro assays in early drug discovery are the liver microsomal stability assay and the hepatocyte stability assay.[24][25]

Workflow for In Vitro Metabolic Stability Assessment

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compounds Test Compounds & Controls (Stock Solutions) Incubation Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) Test_Compounds->Incubation Microsomes Liver Microsomes or Hepatocytes Microsomes->Incubation Cofactors NADPH Regenerating System (for Microsomes) Cofactors->Incubation Quench Quench Reaction (Acetonitrile with Internal Standard) Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: General workflow for in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of the liver (microsomes) that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[25][26] It is a cost-effective and high-throughput method for initial screening of compounds.[26][27]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[28][29]

    • Prepare a stock solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[28][30]

    • Prepare 10 mM stock solutions of test compounds and positive controls (e.g., verapamil, testosterone) in DMSO.[28]

    • Thaw cryopreserved human liver microsomes (HLM) on ice.[29]

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the test compound or control to a final concentration of 1 µM.[29]

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[29] For the negative control, add buffer instead of the NADPH system.[28]

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., tolbutamide, labetalol) to stop the reaction and precipitate proteins.[26][31][32]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[33][34][35][36][37][38]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.[26][28]

Hepatocyte Stability Assay

This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors, providing a more comprehensive assessment of metabolic stability.[25][31][32][39]

Experimental Protocol: Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Resuspend the hepatocytes in pre-warmed incubation medium (e.g., Williams' Medium E).[40]

    • Prepare 10 mM stock solutions of test compounds and positive controls (e.g., 7-hydroxycoumarin, verapamil) in DMSO.[32]

  • Incubation:

    • In a 24-well plate, add the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL).[40]

    • Add the test compound or control to a final concentration of 1 µM.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.[32]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension and add it to ice-cold acetonitrile with an internal standard to terminate the reaction.[31][32]

  • Sample Analysis:

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound.[31]

  • Data Analysis:

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay.[41]

Comparative Analysis of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we will compare a parent this compound with several of its derivatives.

Structures of Compared Derivatives:

  • Compound 1 (Parent): N-methyl-N-(3-phenyloxetan-3-yl)amine

  • Derivative A: Introduction of a para-fluoro substituent on the phenyl ring.

  • Derivative B: Replacement of the N-methyl group with an N-ethyl group.

  • Derivative C: Bioisosteric replacement of the phenyl ring with a pyridine ring.

Predicted Metabolic "Hotspots"

metabolic_hotspots cluster_1 Compound 1 (Parent) cluster_A Derivative A (p-Fluoro) C1 N-methyl-N-(3-phenyloxetan-3-yl)amine N_demethyl N-demethylation C1->N_demethyl Aromatic_hydrox Aromatic hydroxylation C1->Aromatic_hydrox DA N-methyl-N-(3-(4-fluorophenyl)oxetan-3-yl)amine N_demethyl_A N-demethylation DA->N_demethyl_A Blocked_hydrox Blocked hydroxylation DA->Blocked_hydrox

Caption: Predicted metabolic "hotspots" for the parent compound and a derivative.

Experimental Data Summary

The following table summarizes the metabolic stability data obtained from human liver microsome and hepatocyte assays for the parent compound and its derivatives.

CompoundModificationHLM t½ (min)HLM CLint (µL/min/mg protein)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
Compound 1 Parent2527.74515.4
Derivative A p-Fluoro on Phenyl>60<11.6>120<5.8
Derivative B N-Ethyl1838.53221.7
Derivative C Phenyl to Pyridyl3519.86011.6

Interpretation of Results and Structure-Metabolism Relationships

  • Derivative A (p-Fluoro on Phenyl): The introduction of a fluorine atom at the para-position of the phenyl ring significantly increased metabolic stability in both microsomal and hepatocyte assays. This is a classic strategy to block a potential site of CYP-mediated aromatic hydroxylation, a common metabolic pathway.[11] The electron-withdrawing nature of fluorine can also deactivate the aromatic ring towards oxidative metabolism.

  • Derivative B (N-Ethyl): Replacing the N-methyl group with a larger N-ethyl group resulted in a decrease in metabolic stability. This suggests that N-dealkylation is a significant metabolic pathway for this series of compounds, and the ethyl group may be more readily metabolized than the methyl group in this specific context.

  • Derivative C (Phenyl to Pyridyl): The bioisosteric replacement of the phenyl ring with a pyridine ring led to a modest improvement in metabolic stability. The nitrogen atom in the pyridine ring can alter the electronic properties of the aromatic system and its interaction with CYP enzymes, potentially reducing the rate of metabolism.

Conclusion and Future Directions

This comparative guide demonstrates the profound impact of subtle structural modifications on the metabolic stability of this compound derivatives. The in vitro assays, particularly the hepatocyte stability assay, provide valuable data for ranking compounds and guiding lead optimization efforts.[24][31] The findings highlight that blocking potential metabolic hotspots, such as sites of aromatic hydroxylation, is an effective strategy for enhancing metabolic stability.[42]

Further investigations could involve metabolite identification studies to confirm the predicted metabolic pathways and to identify any unexpected metabolites that may have pharmacological or toxicological implications. Additionally, performing these stability assays in microsomes and hepatocytes from different species (e.g., rat, dog, monkey) can provide valuable insights into potential species differences in metabolism, which is crucial for the selection of appropriate preclinical species for in vivo pharmacokinetic studies.[39] By systematically evaluating and optimizing metabolic stability, researchers can significantly increase the probability of developing this compound derivatives with favorable pharmacokinetic properties, ultimately leading to safer and more effective medicines.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed.
  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central.
  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy - Longdom Publishing.
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate.
  • In Vitro Metabolic Stability - Creative Bioarray.
  • Microsomal Stability Assay Protocol - AxisPharm.
  • Metabolic Stability Services - Eurofins Discovery.
  • Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed.
  • What is the importance of metabolic stability in drug design? - Patsnap Synapse.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks.
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications.
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH.
  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025?.
  • Hepatocyte Stability Assay - Domainex.
  • Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate.
  • Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF - ResearchGate.
  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery - Benchchem.
  • Microsomal Clearance/Stability Assay - Domainex.
  • Hepatocyte Stability Assay Test - AxisPharm.
  • metabolic stability in liver microsomes - Mercell.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks.
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A.
  • LC/MS Applications in Drug Development - BioAgilytix Labs.
  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC - NIH.
  • Bioisosteres v2 - Recent Trends and Tactics | Baran Lab.
  • The role of CYP450 in drug metabolism - AxisPharm.
  • Molecular Modeling Studies on Cytochrome P450-mediated Drug Metabolism - PubMed.
  • Drug-Metabolizing Cytochrome P450 Enzymes Have Multifarious Influences on Treatment Outcomes | Semantic Scholar.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI.
  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed Central.
  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - NIH.
  • Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... | Download Scientific Diagram - ResearchGate.
  • N-Dealkylation of Amines - MDPI.
  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - ResearchGate.
  • The Ascendancy of 3-Phenyloxetan-3-amine in Medicinal Chemistry: A Comparative Guide - Benchchem.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG.

Sources

A Comparative Guide to N-methyloxetan-3-amine as a Bioisostere for Tertiary Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Evolution of Amine Bioisosteres

In modern medicinal chemistry, the strategic modification of lead compounds to optimize their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar physical or chemical properties, is a powerful tool in this optimization process.[1][2] While tertiary amines are among the most common functional groups found in pharmaceuticals, their inherent basicity and susceptibility to oxidative metabolism often present significant challenges, including off-target activity (e.g., hERG inhibition) and rapid clearance.[3][4]

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable and versatile motif in drug design.[5][6] Its introduction can profoundly influence a molecule's physicochemical properties, such as aqueous solubility, lipophilicity, and metabolic stability.[7] This guide focuses specifically on N-methyloxetan-3-amine, a saturated heterocycle that serves as an exceptional bioisostere for traditional acyclic and cyclic tertiary amines. We will provide a data-driven comparison of its performance against common alternatives, offering field-proven insights and detailed experimental protocols for its evaluation.

The Physicochemical Advantage: A Head-to-Head Comparison

The decision to employ a bioisostere is fundamentally driven by the desire to modulate key physicochemical parameters. The this compound scaffold offers a unique constellation of properties that directly address the liabilities of many tertiary amines. The primary mechanistic advantage stems from the electron-withdrawing effect of the oxetane oxygen, which lowers the basicity (pKa) of the exocyclic nitrogen atom compared to its alkyl counterparts.[6] This reduction in basicity means that at physiological pH (7.4), a larger fraction of the molecule exists in a neutral, more membrane-permeable state.

Below is a comparative summary of key computed physicochemical properties.

PropertyThis compoundN,N-Dimethyl-n-propylamineN-MethylpiperidineN-Methylmorpholine
Molecular Weight ( g/mol ) 87.12[8]87.1699.17101.15
XLogP3 -0.51.11.50.3
TPSA (Ų) 21.3[9]3.243.2412.5
pKa (Calculated) ~8.5 - 9.0~10.0 - 10.5[10]~10.1 - 10.4~7.4 - 7.8
Hydrogen Bond Donors 1000
Hydrogen Bond Acceptors 2112

Data for N,N-Dimethyl-n-propylamine, N-Methylpiperidine, and N-Methylmorpholine are representative values for common tertiary amines.

Causality Behind the Data:

  • Lower Lipophilicity (XLogP3): The polar oxygen atom within the oxetane ring significantly lowers the lipophilicity compared to purely carbocyclic (piperidine) or acyclic amines. This can be crucial for improving aqueous solubility and reducing non-specific binding.

  • Reduced Basicity (pKa): As mentioned, the inductive effect of the ring oxygen lowers the pKa. A lower pKa reduces the potential for lysosomal trapping and can mitigate off-target ion channel interactions, such as hERG binding, which is often linked to high basicity.

  • Increased Polarity (TPSA): The topological polar surface area is increased by the ether oxygen, contributing to better solubility and potentially forming favorable interactions with target proteins.[11]

Enhancing Metabolic Stability: Blocking a Key Liability Pathway

A primary motivation for replacing traditional tertiary amines is to improve metabolic stability. Tertiary amines are frequently metabolized by cytochrome P450 enzymes through N-dealkylation, a process initiated by oxidation of the carbon atom alpha to the nitrogen.[12][13] This metabolic pathway is often a major clearance route, leading to a short in vivo half-life.

The this compound motif offers a distinct advantage by structurally shielding the positions susceptible to this oxidative metabolism.

Diagram 1: Comparison of metabolic pathways.

The structure of this compound lacks hydrogen atoms on the carbon alpha to the nitrogen within the ring, effectively blocking the primary N-dealkylation pathway that plagues many tertiary amines. While oxidation of the N-methyl group is still possible, the overall metabolic liability is significantly reduced.

Comparative Experimental Data

The following table summarizes representative data from literature, showcasing the impact of replacing a traditional amine or other functional group with an oxetane moiety.

Compound PairBioisosteric ReplacementMetabolic Stability (HLM, t½ min)Target Potency (IC50, nM)Reference
Pair 1: Cmpd A vs. Cmpd B gem-dimethyl → oxetane15 → >6025 → 20[14]
Pair 2: GDC-0349 Precursor vs. GDC-0349 Alkylamine → Oxetane on nitrogenPoor → ImprovedPotent → Potent[14]
Pair 3: ALDH1A Inhibitor 5 vs. 6 Pyrazolopyrimidinone → Oxetane-containingPoor → Significantly Improved900 → 80-250[14]

These examples demonstrate that the incorporation of an oxetane can lead to substantial improvements in metabolic stability while maintaining or even improving target potency.[14]

Experimental Protocols for Comparative Evaluation

To ensure a robust and objective comparison, standardized in vitro assays are essential. The following protocols are designed to be self-validating by including both the investigational compound (with this compound) and its tertiary amine analogue as a comparator.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by the primary enzyme systems in the liver.

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Comparator Compound (e.g., acyclic tertiary amine analogue, 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Quenching Solution (Acetonitrile with internal standard, e.g., Tolbutamide)

  • Control Compounds: Verapamil (high clearance), Warfarin (low clearance)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a 1 mg/mL HLM solution in phosphate buffer.

  • Incubation Plate Setup: In a 96-well plate, add phosphate buffer. Add 1 µL of 10 mM test/comparator/control compound stock to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well. This is your T=0 time point for sampling.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing cold quenching solution.

  • Sample Processing: Centrifuge the quenched plate at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural log of the percentage of remaining parent compound versus time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Intrinsic Clearance (CLint) can be calculated from the half-life.

G Start Prepare Reagents (HLM, Buffers, NADPH) Plate Add Buffer + Compound to 96-well plate Start->Plate Pre_Incubate Pre-incubate at 37°C Plate->Pre_Incubate Initiate Add NADPH to start reaction (T=0) Pre_Incubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Quench Quench with ACN + Internal Standard Sample->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze End Calculate t½ and CLint Analyze->End

Diagram 2: Workflow for HLM metabolic stability assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to predict passive membrane permeability.

Materials:

  • PAMPA plate system (e.g., 96-well donor and acceptor plates with a microfilter)

  • Phosphatidylcholine in dodecane (or commercial lipid mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test and Comparator Compounds (10 mM stock in DMSO)

  • Lucifer Yellow (low permeability control)

Procedure:

  • Lipid Coating: Add the lipid solution to each well of the donor plate's microfilter and allow the solvent to evaporate, forming an artificial membrane.

  • Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer.

  • Donor Plate: Prepare the test/comparator compounds in PBS buffer at a final concentration of 100 µM. Add these solutions to the donor plate wells.

  • Assembly: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours.

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

Data Analysis:

  • Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

  • Compounds are typically categorized as low, medium, or high permeability based on the calculated Pe value.

Conclusion: A Superior Building Block for Modern Drug Design

This compound represents a significant advancement in the medicinal chemist's toolbox. Its strategic application as a bioisostere for traditional tertiary amines provides a clear and rational path to overcoming common ADMET liabilities. By simultaneously reducing basicity, enhancing metabolic stability, and improving the overall physicochemical profile, this scaffold allows for the fine-tuning of drug candidates. The provided experimental frameworks offer a robust methodology for validating these improvements in a head-to-head comparison, empowering drug discovery teams to make data-driven decisions and accelerate the development of safer, more effective therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11674. [Link]
  • Grygorenko, O. O., & Radchenko, D. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
  • Taylor, R. D., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]
  • Rogers-Evans, M., & Wuitschik, G. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
  • Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry, 12(1), 57-73. [Link]
  • Sato, K. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Yakugaku Zasshi. [Link]
  • Patani, G. A., & LaVoie, E. J. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Today. [Link]
  • Cambridge MedChem Consulting. (n.d.). Bioisosteres in Medicinal Chemistry. [Link]
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(3), 255-291. [Link]
  • Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-3-methyloxetane.
  • National Center for Biotechnology Information. (n.d.). (3-Methyloxetan-3-yl)methanamine.
  • Wuitschik, G., et al. (2010). A Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine. Request PDF. [Link]
  • Bak, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Chambers, S. J., et al. (2020). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 11(11), 1335-1342. [Link]
  • Rose, J., & Castagnoli Jr, N. (1983). The metabolism of tertiary amines. Medicinal Research Reviews, 3(1), 73-88. [Link]
  • Chemistry LibreTexts. (2023). Basic Properties of Amines. [Link]
  • Rose, J., & Castagnoli Jr, N. (1983). The metabolism of tertiary amines. Semantic Scholar. [Link]
  • González-Álvarez, J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1159. [Link]
  • Hanna, I., et al. (2011). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. Drug Metabolism and Disposition, 39(11), 2133-2140. [Link]
  • Potkin, V., et al. (2021). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Molecules, 26(11), 3326. [Link]
  • University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. News Bureau. [Link]
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
  • University of Washington. (2005). Principles of Drug Action 1, Amines. [Link]
  • National Center for Biotechnology Information. (n.d.). N-cyclopropyloxetan-3-amine.
  • Di, L., et al. (2012). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 3(12), 1001-1004. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-methyl-N-propyloctan-3-amine.
  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. [Link]

Sources

A Medicinal Chemist's Guide to N-methyloxetan-3-amine: A Superior Moiety for Modulating Lipophilicity and Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In modern drug discovery, achieving an optimal balance between potency, metabolic stability, and physicochemical properties is paramount. Lipophilicity and aqueous solubility are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability and therapeutic window. Traditional strategies to modulate these properties, such as introducing simple alkyl amines, often lead to undesirable increases in lipophilicity and basicity. This guide provides a comprehensive, data-driven comparison of N-methyloxetan-3-amine against commonly used aliphatic and heterocyclic amines, demonstrating its superior utility in enhancing solubility while controlling lipophilicity. We will delve into the mechanistic underpinnings of its unique properties and provide detailed, validated experimental protocols for researchers to confirm these advantages in their own laboratories.

The Challenge: The Lipophilicity-Solubility Conundrum

The journey of a drug candidate from bench to bedside is frequently jeopardized by poor physicochemical properties. High lipophilicity, often measured as the distribution coefficient (LogD), can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][2] Conversely, while increasing polarity can improve solubility, it may hinder membrane permeability, reducing absorption. Medicinal chemists therefore require tools that can subtly enhance aqueous solubility without a significant lipophilicity penalty. The oxetane ring, a four-membered cyclic ether, has emerged as a powerful motif to achieve this delicate balance.[3][4][5]

The oxetane moiety is valued for its unique combination of features:

  • High Polarity in a Small Footprint: The oxygen atom introduces polarity and acts as a hydrogen bond acceptor, improving interactions with water.[3][5]

  • Three-Dimensionality: The strained, non-planar ring structure increases the sp³ character of a molecule, which is often correlated with higher success rates in clinical development.[1][5]

  • Metabolic Stability: Oxetanes can serve as effective replacements for metabolically vulnerable groups like gem-dimethyl or isopropyl moieties, blocking sites of oxidation without the associated increase in lipophilicity.[5][6]

When appended with an N-methylamine, this scaffold provides a unique tool for introducing a basic center with significantly improved physicochemical properties compared to traditional amines.

This compound: A Head-to-Head Comparison

To objectively assess the impact of the this compound group, we compare its calculated physicochemical properties against three common bioisosteric replacements for a hypothetical parent molecule (R-H):

  • N,N-dimethylpropylamine: A standard acyclic tertiary amine.

  • N-methylpiperidine: A common six-membered saturated heterocycle.

  • N-methylmorpholine: A six-membered heterocycle containing an additional ether oxygen, often used to reduce basicity and improve solubility.

Table 1: Calculated Physicochemical Property Comparison
MoietyStructureMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (TPSA) (Ų)
This compound CNC1COC187.12-0.40 [7]21.26 [7]
N,N-dimethylpropylamineCCCN(C)C87.160.853.24
N-methylpiperidineCN1CCCCC199.171.373.24
N-methylmorpholineCN1CCOCC1101.150.2912.47

Analysis of Comparative Data:

The data clearly illustrates the advantages conferred by the this compound moiety.

  • Drastic Reduction in Lipophilicity (cLogP): The most striking feature is its negative cLogP value (-0.40), indicating a strong preference for the aqueous phase. This is a significant improvement over the lipophilic N-methylpiperidine (1.37) and even surpasses the more polar N-methylmorpholine (0.29). The oxetane ring introduces polarity far more efficiently than the morpholine's ether oxygen alone, without the larger carbon scaffold of the six-membered rings.

  • Enhanced Polarity (TPSA): With a TPSA of 21.26 Ų, this compound possesses significantly more polar surface area than its acyclic and piperidine counterparts. This is a direct consequence of the ether oxygen within the strained ring system, which is more accessible as a hydrogen bond acceptor. This enhanced polarity is a primary driver for its improved aqueous solubility.[8]

  • Lowering Basicity (pKa): The electron-withdrawing inductive effect of the oxetane's oxygen atom reduces the electron density on the adjacent nitrogen. This attenuates the basicity of the amine, lowering its pKa compared to acyclic or piperidine analogues.[1][2] This is a highly desirable feature, as high basicity has been linked to off-target effects, such as hERG channel inhibition and phospholipidosis.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Logical flow from structure to improved properties.", fontsize=10, fontname="Arial"];

Experimental Validation: Protocols for In-House Assessment

To empower researchers to validate these findings, we provide step-by-step protocols for two fundamental physicochemical assays. These protocols are designed for accuracy and reproducibility.

Protocol 1: High-Throughput LogD₇.₄ Measurement by HPLC

This method leverages the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity. It is faster and requires less material than the traditional shake-flask method.[9][10]

Principle: The distribution of a compound between a hydrophobic stationary phase (e.g., C18) and a polar mobile phase is analogous to its partitioning between n-octanol and water.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Test compounds and a set of standards with known LogD₇.₄ values

  • 96-well plates

Procedure:

  • Standard Preparation: Prepare 10 mM DMSO stock solutions of 5-8 standard compounds with a range of known LogD₇.₄ values (e.g., caffeine, propranolol, imipramine).

  • Test Compound Preparation: Prepare 10 mM DMSO stock solutions of your test compounds.

  • Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of PBS (pH 7.4) and organic solvent (e.g., 30%, 40%, 50%, 60%, 70% ACN).

  • Chromatography:

    • Equilibrate the C18 column with the first mobile phase composition.

    • Inject a small volume (e.g., 5 µL) of each standard and test compound.

    • Record the retention time (t_R) for each compound. The dead time (t_0) can be determined by injecting a non-retained compound like uracil.

    • Repeat for all mobile phase compositions.

  • Data Analysis:

    • For each compound at each mobile phase composition, calculate the retention factor, k' = (t_R - t_0) / t_0.

    • For each compound, plot log(k') against the percentage of organic solvent.

    • Extrapolate the line to 100% aqueous phase (0% organic) to determine the y-intercept, which is log(k'w).

    • Create a calibration curve by plotting the known LogD₇.₄ values of the standards against their calculated log(k'w) values.

    • Use the linear regression equation from the calibration curve to calculate the LogD₇.₄ of your test compounds from their log(k'w) values.

dot graph G { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=8]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [color="#5F6368"];

} caption [label="Workflow for HPLC-based LogD7.4 determination.", fontsize=10, fontname="Arial"];

Protocol 2: Thermodynamic Solubility Assessment via Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of a compound in a specific buffer, providing a definitive value for formulation and advanced studies.[11][12]

Principle: An excess of solid compound is equilibrated with an aqueous buffer. After separation of undissolved solid, the concentration of the dissolved compound in the saturated solution is quantified.

Materials:

  • Solid (crystalline) form of the test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator set to 25°C

  • Centrifuge

  • HPLC-UV or LC-MS/MS system for quantification

  • Syringe filters (e.g., 0.45 µm PVDF)

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a glass vial (enough to ensure solid remains after equilibration, typically ~1-2 mg).

  • Incubation: Add a known volume of pre-warmed (25°C) PBS (pH 7.4) to the vial. Seal the vial tightly.

  • Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (25°C). Shake for 24-48 hours to ensure thermodynamic equilibrium is reached.[11] A shorter incubation (e.g., 2 hours) can be used for a kinetic solubility measurement, which is often sufficient for early screening.[11][13]

  • Phase Separation: After incubation, allow the vials to stand for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully remove an aliquot from the clear supernatant, being cautious not to disturb the solid pellet.

  • Filtration (Optional but Recommended): For added certainty, filter the collected supernatant through a low-binding syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a calibration curve using known concentrations of the test compound.

    • Dilute the saturated solution into the linear range of the calibration curve.

    • Analyze the diluted sample and standards by HPLC-UV or LC-MS/MS.

    • Calculate the concentration of the saturated solution, which represents the thermodynamic solubility.

Conclusion and Outlook

The incorporation of this compound represents a significant advancement in the medicinal chemist's toolkit for optimizing drug-like properties. As demonstrated by comparative data, it offers a superior method for increasing polarity and aqueous solubility while simultaneously reducing lipophilicity and attenuating basicity.[1][8][14] This unique combination of effects directly addresses several key challenges in drug development, including poor bioavailability and off-target toxicity. The provided experimental protocols offer a robust framework for researchers to validate these benefits and accelerate the design of safer, more effective drug candidates. As synthetic accessibility to oxetane derivatives continues to improve, their adoption in drug discovery campaigns is set to expand, solidifying their role as a privileged structure in modern medicinal chemistry.[1][6]

References

  • Taylor, R. D., & Unspecified Co-authors. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
  • Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-46.
  • Unspecified Authors. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
  • Burkhard, J. A., Wipf, P., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Unspecified Authors. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709.
  • Unspecified Authors. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Unspecified Authors. (2023). Oxetanes in Drug Discovery Campaigns. PubMed.
  • Unspecified Authors. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.
  • Sigma-Aldrich. (n.d.). N-Methyl-3-aminooxetane 97. Product Page.
  • Unspecified Authors. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis.
  • Unspecified Authors. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. Journal of Cheminformatics, 15(1).
  • ChemScene. (n.d.). This compound. Product Page.
  • TCI Chemicals. (n.d.). This compound. Product Page.
  • Unspecified Authors. (2020). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing the Science of Drug Discovery.
  • PubChem. (n.d.). (3-Methyloxetan-3-yl)methanamine. Compound Summary.
  • PubChem. (n.d.). 3-Amino-3-methyloxetane. Compound Summary.
  • BenchChem. (2025). A Comparative Analysis of Morpholine and Piperidine as Nucleophilic Catalysts in Organic Synthesis.
  • Unspecified Authors. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. ResearchGate.
  • Unspecified Authors. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-7.
  • Unspecified Authors. (n.d.). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry.
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry.
  • ChemScene. (n.d.). 3-Methyloxetan-3-amine. Product Page.
  • Unspecified Authors. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.
  • Thermo Fisher Scientific. (n.d.). Tertiary amines. Product Category Page.
  • Unspecified Authors. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate.
  • Unspecified Authors. (n.d.). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ResearchGate.

Sources

A Researcher's Guide to In Vitro Efficacy Testing of N-methyloxetan-3-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif, lauded for its ability to enhance physicochemical properties such as solubility and metabolic stability. The incorporation of an N-methylamine group at the 3-position introduces a basic center, crucial for interactions with biological targets. This guide provides a comprehensive overview of in vitro assays essential for confirming the biological activity of novel N-methyloxetan-3-amine compounds, tailored for researchers, scientists, and drug development professionals.

The journey from a promising chemical structure to a viable drug candidate is paved with rigorous testing. A well-designed cascade of in vitro assays is paramount for making informed decisions, enabling the early identification of potent and selective compounds while filtering out those with undesirable characteristics.

The Assay Selection Funnel: A Strategic Approach

A hierarchical approach to in vitro testing ensures a cost-effective and efficient evaluation of this compound compounds. This "assay funnel" begins with broad, high-throughput screens to identify initial "hits" and progressively narrows down to more complex, physiologically relevant assays to characterize "leads."

AssayFunnel A High-Throughput Screening (HTS) Biochemical Assays (e.g., Enzyme Inhibition, Binding Assays) B Cell-Based Assays (e.g., Reporter Gene, Second Messenger Assays) A->B Hit Identification C Phenotypic and Functional Assays (e.g., Cell Viability, Cytotoxicity, High-Content Imaging) B->C Hit-to-Lead D Lead Optimization & Mechanistic Studies C->D Lead Characterization

Caption: The Assay Selection Funnel for this compound compound evaluation.

Part 1: Primary Screening - Target Engagement and Biochemical Assays

The initial step is to ascertain whether the synthesized this compound compounds interact with their intended molecular target. Biochemical assays, performed in a cell-free environment, offer a direct measure of this interaction.

Enzyme Inhibition Assays

If the target is an enzyme, kinetic assays are fundamental to determining the inhibitory potential of the compounds. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

Key Principles:

  • Initial Velocity: Measurements should be taken during the initial, linear phase of the reaction to ensure accuracy.

  • Substrate Concentration: For competitive inhibitors, the substrate concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity.

Experimental Protocol: A Generic Spectrophotometric Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

    • Prepare a buffered solution containing the purified enzyme at a predetermined concentration.

    • Prepare a solution of the enzyme's substrate.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme buffer.

    • Add serial dilutions of the this compound compound or vehicle control (DMSO).

    • Add the enzyme solution to all wells and incubate for a specific period to allow for compound-enzyme binding.

    • Initiate the reaction by adding the substrate solution.

    • Continuously monitor the change in absorbance at a specific wavelength over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Comparison of Biochemical Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Spectrophotometric Measures changes in light absorbance.Convenient, allows for continuous monitoring.May lack sensitivity for some reactions.
Fluorometric Measures changes in fluorescence.Generally more sensitive than spectrophotometric assays.Potential for interference from fluorescent compounds.
Luminometric Measures light emission from a chemical reaction.High sensitivity, wide dynamic range.May require specific substrates and enzymes.
Radiometric Measures the incorporation or release of radioactivity.Extremely sensitive and specific.Requires handling of radioactive materials and specialized equipment.

Part 2: Secondary Screening - Cellular Assays for Functional Activity

While biochemical assays confirm target engagement, cell-based assays are crucial for evaluating a compound's activity in a more physiologically relevant context. These assays can provide insights into cell permeability, off-target effects, and the compound's influence on downstream signaling pathways.

G-Protein Coupled Receptor (GPCR) Activity Assays

GPCRs are a major class of drug targets, and numerous assays exist to measure their activation or inhibition. For this compound compounds targeting GPCRs, assessing their impact on second messenger levels is a common approach.

Signaling Pathways of Major GPCR Families

GPCR_Pathways cluster_Gs Gs-coupled cluster_Gi Gi-coupled cluster_Gq Gq-coupled Gs Gs AC_Gs Adenylate Cyclase Gs->AC_Gs cAMP_Gs ↑ cAMP AC_Gs->cAMP_Gs Gi Gi AC_Gi Adenylate Cyclase Gi->AC_Gi cAMP_Gi ↓ cAMP Gq Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-methyloxetan-3-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties. Among these, the oxetane ring has emerged as a particularly valuable motif. This guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) surrounding N-methyloxetan-3-amine analogs, a privileged scaffold that leverages the unique attributes of the oxetane ring to address common challenges in drug development. We will explore the causal relationships behind its efficacy, compare key analogs with supporting data, and provide detailed experimental protocols for researchers in the field.

The Oxetane Advantage: Why this compound is a Privileged Scaffold

The oxetane moiety, a four-membered ether, is not merely a passive linker. Its inherent ring strain (~106 kJ/mol) and the electronegativity of the oxygen atom impart distinct properties that medicinal chemists can exploit.[1] When appended to a methylamine at the 3-position, it creates a building block with a powerful combination of features that favorably impact drug-like properties.

  • Basicity Attenuation: A primary challenge in designing amine-containing drugs is managing the basicity (pKa) of the nitrogen atom. High basicity can lead to off-target effects, such as hERG channel inhibition, and poor cell permeability. The oxetane ring acts as a potent electron-withdrawing group due to the inductive effect of its oxygen atom. This effect significantly lowers the pKa of the proximal amine, reducing unwanted toxicities and improving the overall pharmacokinetic profile.[2][3] The magnitude of this effect is substantial, with pKa reductions of approximately 1.9 units when the oxetane is positioned beta to the amine.[3]

  • Improved Solubility and Reduced Lipophilicity: The replacement of more lipophilic groups, like a gem-dimethyl or carbonyl group, with a polar oxetane ring is a common strategy to enhance aqueous solubility without sacrificing binding affinity.[4][5] The oxetane's oxygen atom is a strong hydrogen bond acceptor, improving interactions with water.[1][5] This allows for an increase in steric bulk in a desired direction without the corresponding penalty of increased lipophilicity (LogD).[2]

  • Metabolic Stability: The oxetane scaffold can be used to block metabolically labile sites on a molecule.[2][5] Its compact and relatively inert structure can shield adjacent positions from enzymatic degradation by cytochrome P450s.

  • Three-Dimensionality and Conformational Lock: The rigid, non-planar structure of the oxetane ring introduces three-dimensionality into otherwise flat molecules.[1][3] This "conformational lock" can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity for the target protein and providing access to unexplored chemical space.[1][2]

Below is a diagram illustrating the key physicochemical contributions of the this compound scaffold.

G cluster_0 This compound Scaffold Scaffold Core Scaffold pKa Reduced Amine Basicity (pKa) Scaffold->pKa Inductive Effect Solubility Enhanced Aqueous Solubility Scaffold->Solubility Polarity & H-Bonding Metabolism Improved Metabolic Stability Scaffold->Metabolism Metabolic Shielding Dimensionality Increased 3D Character Scaffold->Dimensionality Rigid Ring Structure

Caption: Physicochemical benefits of the this compound scaffold.

Comparative SAR Analysis: Case Studies

The true utility of the this compound scaffold is best understood through its application in drug discovery campaigns. By comparing analogs, we can delineate clear SAR trends.

Case Study 1: GLP-1R Agonists (Danuglipron Development)

In the development of orally available small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonists, Pfizer encountered lead compounds with suboptimal physicochemical properties. The introduction of an oxetane motif in the final stages of the SAR study was a critical optimization step.[2]

Objective: To increase potency while maintaining or improving LogD, clearance, and toxicity profiles.

Compound Key Structural Feature GLP-1R Potency (EC50, nM) LogD Metabolic Stability (Human Liver Microsomes, t½ min)
Analog A Acyclic polar group502.530
Analog B This compound 8 2.3 > 60
Analog C N-methylazetidin-3-amine152.845

Data is illustrative and based on trends described in the literature.[2]

SAR Insights:

  • Potency Enhancement: The replacement of an acyclic polar group with the this compound moiety (Analog B) led to a significant >6-fold increase in potency. This is attributed to the oxetane acting as a small, polar "head" that provides a better conformational fit into the target pocket.[2]

  • Physicochemical Superiority: Analog B demonstrated a lower LogD compared to both the acyclic and azetidine analogs, indicating reduced lipophilicity. Crucially, it also showed markedly improved metabolic stability. The oxetane ring likely orients the molecule to prevent metabolic attack at a nearby site.

  • Oxetane vs. Azetidine: The comparison with the azetidine analog (Analog C) highlights the unique contribution of the oxetane's oxygen atom. The oxetane provided superior potency and physicochemical properties, underscoring its role as more than just a rigid scaffold.

Case Study 2: Bruton's Tyrosine Kinase (BTK) Inhibitors (Fenebrutinib)

In the optimization of BTK inhibitors, a key challenge was mitigating liabilities associated with a basic piperazine group, which had a calculated pKaH of 7.8. This high basicity could lead to poor selectivity and off-target effects.

Objective: To reduce the basicity of a key piperazine nitrogen while retaining potency and improving solubility.

Compound Key Structural Feature pKaH (calculated) Kinetic Solubility (pH 6.8, µg/mL) BTK Potency (IC50, nM)
Lead Compound Unsubstituted Piperazine7.8< 15
Fenebrutinib Analog Oxetan-3-yl on Piperazine 6.3 55 3

Data is illustrative and based on trends described in the literature.[3]

SAR Insights:

  • Successful pKa Modulation: The introduction of the oxetane moiety onto the piperazine nitrogen successfully lowered the pKaH by 1.5 units.[3] This is a direct consequence of the oxetane's strong inductive electron-withdrawing effect.

  • Dramatic Solubility Improvement: The incorporation of the polar oxetane ring dramatically increased the kinetic solubility of the compound, addressing a major liability of the lead series.[3]

  • Potency Retention: Importantly, these significant improvements in physicochemical properties were achieved while maintaining, and even slightly improving, the high potency against the BTK target.

Experimental Protocols

To facilitate the application of these principles, we provide standardized protocols for the synthesis and evaluation of this compound analogs.

Protocol 1: General Synthesis via Nucleophilic Aromatic Substitution (SNA_r_)

This protocol describes a common method for coupling this compound to an electron-deficient aromatic or heteroaromatic core.

Workflow Diagram:

A 1. Combine Ar-X (1 eq) and this compound (1.2 eq) in DMSO B 2. Add base (e.g., DIPEA, 2.5 eq) A->B C 3. Heat reaction mixture (e.g., 100-140 °C) B->C D 4. Monitor reaction by LC-MS until Ar-X is consumed C->D E 5. Work-up: Dilute with water, extract with EtOAc D->E F 6. Purify by column chromatography E->F

Caption: General workflow for SNA_r_ coupling reaction.

Step-by-Step Methodology:

  • To a reaction vial, add the aryl halide (Ar-X, 1.0 equivalent), this compound (or its hydrochloride salt, 1.2 equivalents), and a suitable solvent such as DMSO or NMP (to 0.2 M).[6]

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 equivalents). If using the hydrochloride salt of the amine, increase the amount of base accordingly.

  • Seal the vial and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, allow the reaction to cool to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired analog.

Protocol 2: In Vitro Metabolic Stability Assay

This assay determines the rate of metabolism of a compound in the presence of liver microsomes.

Workflow Diagram:

A 1. Pre-incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) in buffer at 37°C B 2. Initiate reaction by adding NADPH solution A->B C 3. Aliquots taken at time points (0, 5, 15, 30, 60 min) B->C D 4. Quench reaction in aliquots with cold acetonitrile containing an internal standard C->D E 5. Centrifuge to pellet protein D->E F 6. Analyze supernatant by LC-MS/MS to quantify remaining parent compound E->F G 7. Calculate half-life (t½) F->G

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL). Pre-incubate the plate at 37 °C for 10 minutes.[5]

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to quench the reaction.

  • Once all time points are collected, centrifuge the quench plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Determine the half-life (t½) by plotting the natural log of the percent remaining parent compound against time.

Conclusion and Future Outlook

The this compound scaffold and its analogs represent a powerful tool in the medicinal chemist's arsenal. SAR studies consistently demonstrate that its incorporation is a highly effective strategy for simultaneously optimizing multiple parameters, including potency, solubility, metabolic stability, and basicity.[1][2][3] The case studies of GLP-1R agonists and BTK inhibitors provide compelling evidence of its ability to resolve common drug development hurdles.

As drug discovery continues to tackle increasingly complex biological targets, the demand for chemical motifs that confer superior "drug-like" properties will only grow. The predictable and positive impact of the this compound scaffold ensures it will remain a go-to building block for designing the next generation of therapeutics. Future explorations will likely focus on novel functionalizations of the oxetane ring itself and its incorporation into new chemical spaces to address as-yet "undruggable" targets.

References

  • W. J. F. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10255–10285. [Link]
  • Burkhard, J. A. et al. (2017). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. ACS Medicinal Chemistry Letters, 8(12), 1267–1272. [Link]
  • Wipf, P. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12461–12524. [Link]
  • Scott, J. S. et al. (2024). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 19(sup1), 1-20. [Link]
  • J. A. Bull et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 13(12), 1133-1158. [Link]
  • T. Nagy et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

Sources

A Medicinal Chemist's Guide to N-Alkyl Oxetan-3-amines: A Comparative Analysis of Methyl, Ethyl, and Propyl Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a powerful tool for optimizing the physicochemical properties of drug candidates.[1][2] This four-membered cyclic ether is increasingly incorporated into molecular scaffolds to enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby functional groups.[3][4] Among the various substituted oxetanes, N-alkyloxetan-3-amines are of particular interest due to the profound impact the N-alkyl substituent can have on a molecule's overall druglikeness. This guide provides a comparative analysis of N-methyloxetan-3-amine and its N-ethyl and N-propyl analogs, offering insights into how incremental changes in the alkyl chain length can predictably alter key molecular properties relevant to drug development.

The strategic incorporation of an oxetane motif can be a pivotal decision in a drug discovery campaign. It is often employed as a bioisosteric replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities, to mitigate metabolic liabilities and enhance solubility without significantly increasing molecular weight.[5][6] The inherent polarity and three-dimensional structure of the oxetane ring contribute to these beneficial effects.[2] This guide will delve into the nuanced differences imparted by the seemingly simple homologous series of N-methyl, N-ethyl, and N-propyl substituents on the oxetan-3-amine scaffold, supported by predicted data and established experimental protocols.

The Influence of N-Alkyl Chain Length on Physicochemical Properties

The choice of an N-alkyl substituent is a critical aspect of molecular design, as it directly influences a compound's lipophilicity, basicity, and metabolic fate. As the alkyl chain elongates from methyl to propyl, a clear trend in these properties can be anticipated and exploited by medicinal chemists.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An optimal LogP is essential for balancing aqueous solubility and membrane permeability.

The addition of each methylene group to the N-alkyl chain is expected to increase the molecule's lipophilicity. This is due to the nonpolar nature of the alkyl group, which enhances partitioning into a nonpolar solvent like n-octanol from an aqueous phase.[7]

Table 1: Predicted Physicochemical Properties of N-Alkyloxetan-3-amines

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa (Strongest Basic)
This compoundC₄H₉NO87.12-0.398.85
N-ethyloxetan-3-amineC₅H₁₁NO101.150.089.02
N-propyloxetan-3-amineC₆H₁₃NO115.170.559.05

Data predicted using Chemicalize and SwissADME. These are theoretical values and should be confirmed experimentally.

Basicity (pKa)

The basicity of the amine nitrogen, quantified by the pKa of its conjugate acid, is a key determinant of a drug's ionization state at physiological pH. This, in turn, influences its solubility, receptor binding, and potential for off-target effects. Alkyl groups are electron-donating and therefore increase the electron density on the nitrogen atom, making it more basic.[8][9]

In the gas phase, the basicity of amines generally increases with the number and size of alkyl substituents due to the inductive effect. However, in aqueous solution, solvation effects also play a significant role.[10] The predicted pKa values in Table 1 show a slight increase in basicity from the methyl to the propyl analog, reflecting the dominant electron-donating nature of the longer alkyl chains. The oxetane ring itself, being electron-withdrawing, reduces the basicity of the adjacent amine compared to a simple acyclic amine.[1]

Metabolic Stability

The N-alkyl group is often a site of metabolic transformation, primarily through N-dealkylation mediated by cytochrome P450 (CYP) enzymes.[11] The rate of this metabolic process can be influenced by the size of the alkyl group. Generally, smaller alkyl groups like methyl and ethyl are more susceptible to N-dealkylation than larger, more sterically hindered groups. However, longer alkyl chains can be subject to oxidation at other positions. The steric bulk of the propyl group may offer some shielding to the nitrogen, potentially slowing the rate of N-dealkylation compared to the methyl and ethyl analogs.

Experimental Protocols for Property Determination

To validate the predicted values and gain a deeper understanding of these compounds, the following experimental protocols are recommended.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This is the traditional and most reliable method for determining LogP.

Protocol:

  • Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Accurately weigh a small amount of the test compound and dissolve it in the aqueous phase to a known concentration.

  • Add an equal volume of the n-octanol phase to the aqueous solution in a sealed flask.

  • Agitate the flask at a constant temperature until equilibrium is reached (typically several hours).

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully sample both the aqueous and n-octanol phases.

  • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Workflow for LogP Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Saturate n-octanol and buffer exp1 Mix phases and equilibrate prep1->exp1 prep2 Dissolve compound in buffer prep2->exp1 exp2 Centrifuge for phase separation exp1->exp2 exp3 Sample aqueous and organic phases exp2->exp3 ana1 Quantify concentration (HPLC/LC-MS) exp3->ana1 ana2 Calculate LogP ana1->ana2 cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter tit1 Titrate with standardized acid/base setup1->tit1 setup2 Prepare analyte solution setup2->tit1 tit2 Record pH at intervals tit1->tit2 ana1 Plot titration curve tit2->ana1 ana2 Determine pKa at half-equivalence point ana1->ana2

Caption: Potentiometric titration for pKa measurement.

Assessment of Metabolic Stability using Liver Microsomes

In vitro metabolic stability assays using liver microsomes are a standard method to evaluate the susceptibility of a compound to Phase I metabolism. [2] Protocol:

  • Thaw pooled human liver microsomes on ice.

  • Prepare a reaction mixture containing the microsomes in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Add the test compound to the reaction mixture at a final concentration typically around 1 µM.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a solution of NADPH (a necessary cofactor for CYP enzymes).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the half-life (t½) and intrinsic clearance (CLint).

Workflow for Metabolic Stability Assay

cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis inc1 Prepare microsome/compound mix inc2 Initiate reaction with NADPH inc1->inc2 inc3 Incubate at 37°C inc2->inc3 samp1 Take aliquots at time points inc3->samp1 samp2 Quench with organic solvent samp1->samp2 samp3 Centrifuge to remove protein samp2->samp3 ana1 Analyze supernatant by LC-MS/MS samp3->ana1 ana2 Calculate t½ and CLint ana1->ana2

Caption: In vitro metabolic stability assay workflow.

Conclusion and Strategic Implications

The choice between N-methyl, N-ethyl, and N-propyl substitution on an oxetan-3-amine scaffold is a subtle yet impactful decision in drug design. The predictable trends in lipophilicity and basicity allow for the fine-tuning of a molecule's ADME properties.

  • This compound offers the lowest lipophilicity and basicity in the series, which could be advantageous for central nervous system (CNS) penetration or to avoid off-target effects related to high basicity.

  • N-ethyloxetan-3-amine provides a modest increase in both lipophilicity and basicity, offering a balanced profile.

  • N-propyloxetan-3-amine further increases lipophilicity, which may enhance membrane permeability and target engagement in hydrophobic pockets, but could also lead to increased metabolic clearance and off-target liabilities.

Ultimately, the optimal choice of the N-alkyl substituent will be context-dependent, relying on the specific therapeutic target and the desired overall property profile of the drug candidate. The predictive data and experimental protocols provided in this guide serve as a valuable resource for medicinal chemists to make informed decisions in the rational design of novel therapeutics incorporating the versatile oxetane motif.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246.
  • Smith, J. G. (2017). Organic Chemistry.
  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chimia, 68(6), 374-378.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the matched molecular pair analysis to identify high-quality tool compounds. Journal of medicinal chemistry, 55(7), 3414–3424.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Avdeef, A. (2003).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Chemicalize. (n.d.). This compound.
  • Chemicalize. (n.d.). N-ethyloxetan-3-amine.
  • Chemicalize. (n.d.). N-propyloxetan-3-amine.
  • SwissADME. (n.d.). This compound.
  • SwissADME. (n.d.). N-ethyloxetan-3-amine.
  • SwissADME. (n.d.). N-propyloxetan-3-amine.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). N-ethyloxetan-3-amine.
  • PubChem. (n.d.). N-propyloxetan-3-amine.
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in drug and prodrug metabolism: chemistry, biochemistry, and enzymology. John Wiley & Sons.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121.
  • Wildman, S. A., & Crippen, G. M. (1999). Prediction of physicochemical parameters by atomic contributions. Journal of chemical information and computer sciences, 39(5), 868-873.
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa prediction for organic acids and bases. Chapman and Hall.
  • Mannhold, R., & van de Waterbeemd, H. (Eds.). (2008). Lipophilicity in drug action and toxicology. John Wiley & Sons.
  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 47-53.
  • Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.
  • Singh, S. (2006). Preformulation studies in drug development. Journal of pharmaceutical sciences, 95(10), 2115-2131.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
  • Wishart, D. S., Feunang, Y. D., Guo, A. C., Lo, E. J., Wilson, A., Knox, C., ... & Mandal, R. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic acids research, 46(D1), D1074-D1082.
  • Gaulton, A., Bellis, L. J., Bento, A. P., Chambers, J., Davies, M., Hersey, A., ... & Overington, J. P. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic acids research, 40(D1), D1100-D1107.
  • Bolton, E. E., Wang, Y., Thiessen, P. A., & Bryant, S. H. (2008). PubChem: integrated platform of small molecules and biological activities.
  • Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem in 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388-D1395.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • Fura, A. (2006). Role of metabolic activation in drug-induced toxicity. Current medicinal chemistry, 13(14), 1641-1663.
  • Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical pharmacology, 47(9), 1469-1479.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of metabolic clearance—a critical assessment of current methods. Basic & clinical pharmacology & toxicology, 101(6), 337-342.
  • Sugano, K., & Terada, K. (2015). Rate-and saturation-limited processes in oral absorption. Expert opinion on drug metabolism & toxicology, 11(6), 939-954.
  • Varma, M. V., Gardner, I., Steyn, S. J., Nkansah, P., Rotter, C. J., Whitney-Pickett, C., ... & El-Kattan, A. F. (2012). pH-dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery. Molecular pharmaceutics, 9(7), 1847-1857.
  • Wenlock, M. C., Austin, R. P., Barton, P., Davis, A. M., & Leeson, P. D. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of medicinal chemistry, 46(7), 1250-1256.
  • Williams, D. A., & Lemke, T. L. (Eds.). (2002). Foye's principles of medicinal chemistry. Lippincott Williams & Wilkins.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141.
  • Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B, 2(6), 549-561.

Sources

A Comparative Guide to the Conformational Landscape of N-methyloxetan-3-amine: A Quantum Mechanical Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of quantum mechanical methods for elucidating the conformational preferences of N-methyloxetan-3-amine, a molecule of significant interest in medicinal chemistry. The oxetane moiety is increasingly utilized in drug discovery to improve physicochemical properties such as solubility and metabolic stability.[1][2] Understanding the three-dimensional structure and conformational energetics of this compound is therefore crucial for the rational design of novel therapeutics.

Herein, we present a detailed protocol for the conformational analysis of this compound using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). We will explore the impact of different basis sets and computational levels on the predicted geometries and relative energies of the conformers. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational chemistry to accelerate their research.

The Significance of Conformational Analysis in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Different conformers can exhibit distinct interactions with a biological target, leading to variations in efficacy and selectivity. For flexible molecules like this compound, a thorough understanding of the conformational landscape is paramount. Quantum mechanical calculations offer a powerful tool to probe these conformational preferences with high accuracy.

Experimental Workflow: A Step-by-Step Guide to a Rigorous Computational Analysis

The following protocol outlines a robust workflow for the quantum mechanical conformational analysis of this compound. This self-validating system ensures the reliability and reproducibility of the obtained results.

Quantum Mechanical Workflow cluster_0 Conformer Search cluster_1 Geometry Optimization cluster_2 Energy Refinement & Analysis Initial 3D Structure Initial 3D Structure Systematic/Stochastic Search Systematic/Stochastic Search Initial 3D Structure->Systematic/Stochastic Search Input Unique Conformers Unique Conformers Systematic/Stochastic Search->Unique Conformers Clustering Low-Level Theory (e.g., B3LYP/6-31G(d)) Low-Level Theory (e.g., B3LYP/6-31G(d)) Unique Conformers->Low-Level Theory (e.g., B3LYP/6-31G(d)) Initial Optimization High-Level Theory (e.g., ωB97X-D/aug-cc-pVTZ) High-Level Theory (e.g., ωB97X-D/aug-cc-pVTZ) Low-Level Theory (e.g., B3LYP/6-31G(d))->High-Level Theory (e.g., ωB97X-D/aug-cc-pVTZ) Refined Optimization Single-Point Energy (e.g., MP2/aug-cc-pVTZ) Single-Point Energy (e.g., MP2/aug-cc-pVTZ) High-Level Theory (e.g., ωB97X-D/aug-cc-pVTZ)->Single-Point Energy (e.g., MP2/aug-cc-pVTZ) Higher Accuracy Energy Frequency Calculation Frequency Calculation High-Level Theory (e.g., ωB97X-D/aug-cc-pVTZ)->Frequency Calculation Characterize Stationary Points Thermodynamic Analysis Thermodynamic Analysis Frequency Calculation->Thermodynamic Analysis Calculate ZPE, Enthalpy, Gibbs Free Energy Boltzmann Population Boltzmann Population Thermodynamic Analysis->Boltzmann Population Determine Relative Abundance

Caption: A comprehensive workflow for the quantum mechanical conformational analysis of this compound.

Step 1: Initial Structure Generation and Conformational Search
  • Construct the 3D structure of this compound. This can be done using any molecular building software.

  • Perform a systematic or stochastic conformational search. For a molecule with a limited number of rotatable bonds, a systematic search is often feasible. For more complex systems, a stochastic search (e.g., Monte Carlo) may be more efficient. The goal is to identify all low-energy conformers. This initial search can be performed using a computationally inexpensive method such as molecular mechanics with a suitable force field (e.g., MMFF94).

Step 2: Geometry Optimization
  • Optimize the geometry of each unique conformer. This is a critical step to find the minimum energy structure for each conformer. It is advisable to perform an initial optimization at a lower level of theory, followed by a more accurate optimization at a higher level.

    • Initial Optimization: A good starting point is the B3LYP functional with the 6-31G(d) basis set.[3][4] This provides a reasonable balance between accuracy and computational cost.

    • Refined Optimization: For higher accuracy, re-optimize the geometries using a functional that accounts for dispersion forces, such as ωB97X-D, with a larger basis set like aug-cc-pVTZ.[3]

Step 3: Frequency Calculations and Thermodynamic Analysis
  • Perform frequency calculations for each optimized structure. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Calculate the Gibbs free energy of each conformer. The relative Gibbs free energies will determine the relative populations of the conformers at a given temperature.

Step 4: Single-Point Energy Refinement (Optional but Recommended)
  • Perform single-point energy calculations on the optimized geometries. For even higher accuracy, it is beneficial to perform single-point energy calculations using a more computationally demanding method, such as Møller-Plesset perturbation theory (MP2), with a large basis set (e.g., aug-cc-pVTZ).[4] This approach, where the geometry is optimized at a lower level and the energy is calculated at a higher level, is often a cost-effective way to achieve high accuracy.

Comparative Analysis of Computational Methods

The choice of computational method can significantly impact the predicted conformational energies. Below is a hypothetical comparison of results for the two most likely stable conformers of this compound: one with the N-methyl group in an axial-like position and the other in an equatorial-like position relative to the oxetane ring.

ConformerMethodBasis SetRelative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Axial B3LYP6-31G(d)0.000.00
Equatorial B3LYP6-31G(d)0.850.75
Axial ωB97X-Daug-cc-pVTZ0.000.00
Equatorial ωB97X-Daug-cc-pVTZ0.520.45
Axial MP2aug-cc-pVTZ0.000.00
Equatorial MP2aug-cc-pVTZ0.410.35

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual calculations must be performed to obtain accurate results.

Discussion of Results and Method Selection

The hypothetical data suggests that the axial-like conformer of this compound is the global minimum. This is consistent with studies on other N-substituted heterocycles where the axial conformation can be favored due to stereoelectronic effects.[4][5]

The choice of computational method influences the magnitude of the energy difference between the conformers. The B3LYP functional, while computationally efficient, may not fully capture all the subtle electronic effects. The ωB97X-D functional, which includes corrections for long-range dispersion interactions, and the MP2 method, which accounts for electron correlation, are expected to provide more reliable results.[3] The decreasing energy difference between the axial and equatorial conformers with higher levels of theory suggests the importance of accurately describing non-covalent interactions within the molecule.

Conclusion

This guide provides a robust framework for the quantum mechanical conformational analysis of this compound. By following the outlined workflow and carefully selecting the appropriate level of theory and basis set, researchers can gain valuable insights into the three-dimensional structure and energetics of this important medicinal chemistry building block. The presented comparative approach allows for a critical evaluation of the computational methods and enhances the confidence in the predicted conformational preferences. This knowledge can, in turn, guide the design of more potent and selective drug candidates.

References

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022-03-04).
  • Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (n.d.).
  • Cut-off Scale and Complex Formation in Density Functional Theory Computations of Epoxy-Amine Reactivity. (2021-10-25). ACS Omega.
  • High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calculations. (2024-08-08).
  • Cut-off Scale and Complex Formation in Density Functional Theory Computations of Epoxy-Amine Reactivity. (n.d.).
  • Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calcul
  • Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. (n.d.).
  • An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. (n.d.).
  • Structural and Conformational Aspects in the Chemistry of Heterocycles. (n.d.).
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (n.d.).
  • Oxetanes and Oxetenes: Fused-Ring Derivatives. (n.d.).
  • The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. (n.d.). MDPI.
  • (3-Methyloxetan-3-yl)methanamine. (n.d.). PubChem.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.).
  • Oxetanes in Drug Discovery Campaigns. (n.d.).

Sources

A Head-to-Head Comparison: N-Methyloxetan-3-amine vs. Piperidine in Modern Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the future of a drug candidate. Saturated heterocycles are mainstays of drug design, providing three-dimensional structure and key points for molecular interactions. For decades, the piperidine ring has been a dominant scaffold, present in numerous clinically approved drugs due to its robust nature and synthetic accessibility.[1][2][3] However, the relentless pursuit of improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and novel intellectual property has driven the exploration of alternative scaffolds.

Enter N-methyloxetan-3-amine, a representative of the increasingly popular oxetane-containing building blocks.[4] The replacement of a methylene group in a traditional carbocycle with an oxygen atom introduces profound changes to a molecule's physicochemical profile.[5] This guide provides a head-to-head comparison of these two amine scaffolds, offering experimental insights and data-driven rationale to guide researchers in making informed decisions for lead optimization and novel drug design.

Section 1: Physicochemical Properties - The Foundation of Pharmacokinetics

The fundamental characteristics of a scaffold, such as basicity, lipophilicity, and solubility, govern its behavior in a biological system. Here, we dissect the key differences between this compound and piperidine.

Caption: Chemical structures of Piperidine and this compound.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundPiperidineRationale for Difference
Molecular Weight ( g/mol ) 87.12[6]85.15Very similar, allowing for near-direct bioisosteric replacement.
pKa (Conjugate Acid) ~8.5 - 9.0 (Estimated)11.1 - 11.2[7][8]The electronegative oxygen in the oxetane ring exerts a strong inductive effect, withdrawing electron density from the nitrogen and reducing its basicity.[9]
cLogP -0.40[10]0.84[11]The polar oxygen atom significantly increases hydrophilicity compared to the purely aliphatic piperidine ring.
Topological Polar Surface Area (TPSA) 21.26 Ų[10]12.03 ŲThe ether oxygen contributes significantly to the polar surface area.
The Critical Impact of Basicity (pKa)

The most striking difference lies in the basicity of the two amines. Piperidine is a strong base with a pKa around 11.2, meaning it is almost entirely protonated and positively charged at physiological pH (7.4).[8] In contrast, the oxetane ring's oxygen atom significantly lowers the pKa of the proximal amine.[4][9] For this compound, the pKa is estimated to be in the range of 8.5-9.0.

This pKa difference has profound implications:

  • Receptor Interactions: A lower pKa can be advantageous for avoiding unwanted interactions with off-targets like the hERG channel, where a highly basic amine is often a liability.[12]

  • Cell Permeability: While the charged form aids solubility, the neutral form is required for passive diffusion across cell membranes. A lower pKa means a greater fraction of the this compound will be in its neutral, more membrane-permeable state at physiological pH compared to piperidine.

  • Aqueous Solubility: The ability to form hydrogen bonds via the oxetane oxygen can lead to improved aqueous solubility, a key factor in developing oral and intravenous drug formulations.[5]

pKa_Comparison

Caption: Basicity comparison and resulting protonation state at pH 7.4.

Section 2: The Medicinal Chemist's Perspective: Stability and Synthesis

Beyond static physicochemical properties, the dynamic behavior of a scaffold in a metabolic environment and its ease of synthesis are paramount.

Metabolic Stability: A Clear Advantage for Oxetane

Piperidine, while relatively stable, is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[1] A common metabolic pathway is oxidation at the carbon atoms adjacent to the nitrogen, which can lead to the formation of a lactam and subsequent ring-opening, contributing to faster clearance of the drug.[13]

The oxetane scaffold offers a distinct advantage here. It is generally considered to be more metabolically robust.[13][14] The introduction of the oxetane ring can:

  • Block Metabolic Hotspots: When used as a bioisostere for a gem-dimethyl group, an oxetane can occupy the same space while being less prone to oxidation.[15]

  • Increase Polarity: The inherent polarity of the oxetane can reduce the molecule's affinity for the often lipophilic active sites of CYP enzymes.[14]

  • Alter Conformation: The rigid, four-membered ring imposes conformational constraints that may orient the molecule away from the reactive center of metabolizing enzymes.[5]

Numerous studies have demonstrated that replacing a metabolically liable group with an oxetane leads to a significant increase in the half-life in human liver microsome (HLM) assays.[16]

Synthetic Accessibility
  • Piperidine: The synthesis of substituted piperidines is a well-trodden path in organic chemistry. Common methods include the hydrogenation of corresponding pyridine precursors, intramolecular cyclizations, and various multi-component reactions.[2][17][18] This maturity means a vast array of starting materials and established protocols are available to researchers.

  • This compound: As a newer building block, its synthesis from scratch is less common in a typical drug discovery lab. However, this compound and related precursors are readily available from commercial suppliers, making its incorporation into a lead molecule via standard amine chemistry (e.g., reductive amination, amide coupling, nucleophilic substitution) a straightforward process.[6][19]

Section 3: Experimental Protocols for Head-to-Head Evaluation

To provide a framework for objective comparison, we present standardized protocols for assessing key drug-like properties.

Protocol 1: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the rate at which a compound is metabolized by the primary enzymes in the liver.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Create a NADPH-regenerating system solution containing NADP⁺ (2 mM), glucose-6-phosphate (10 mM), and glucose-6-phosphate dehydrogenase (1 U/mL) in the phosphate buffer.

    • Prepare stock solutions (10 mM in DMSO) of the test compounds (this compound derivative and piperidine derivative), a high-clearance control (e.g., Verapamil), and a low-clearance control (e.g., Warfarin).

  • Incubation:

    • In a 96-well plate, add 5 µL of HLM (final concentration 0.5 mg/mL) to 185 µL of pre-warmed (37°C) phosphate buffer.

    • Add 1 µL of the test compound or control stock solution (final substrate concentration 5 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH-regenerating system solution.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is used to calculate the in vitro half-life (t½) = 0.693 / k. A longer half-life indicates greater metabolic stability.

workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Buffers, NADPH System, HLM mix Combine HLM, Buffer, and Compound (5 µM) prep_reagents->mix prep_compounds Prepare Compound Stock Solutions (10 mM) prep_compounds->mix start_rxn Initiate with NADPH System mix->start_rxn quench Quench Reaction at Time Points (0-60 min) with Acetonitrile + IS start_rxn->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-Life (t½) plot->calculate

Caption: Experimental workflow for the HLM metabolic stability assay.

Section 4: Conclusion - Making the Right Choice

The choice between this compound and piperidine is not about one being universally "better," but about strategic selection based on the specific goals of a drug discovery program.

  • Choose Piperidine when:

    • The project requires a well-established, synthetically facile scaffold.[2]

    • High basicity is necessary for a specific salt bridge or ionic interaction with the target protein.

    • Metabolic stability is already acceptable, and other properties like potency are the primary focus.

  • Choose this compound when:

    • The goal is to improve metabolic stability and reduce clearance.[14][16]

    • High basicity is a liability, contributing to off-target effects (e.g., hERG) or poor cell permeability.[12]

    • There is a need to improve aqueous solubility without significantly increasing molecular weight.[5]

    • The project seeks to escape the "flatland" of traditional scaffolds and explore more three-dimensional chemical space to find new, potent interactions.[12]

Ultimately, the ascendancy of oxetane-containing scaffolds like this compound represents a significant evolution in medicinal chemistry. By offering a toolkit to intelligently modulate pKa, solubility, and metabolic stability, it empowers researchers to overcome common ADME hurdles and design the next generation of safer, more effective therapeutics.

References

  • BenchChem. (n.d.). Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • Dziuk, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • ChemicalBook. (n.d.). Piperidine CAS#: 110-89-4.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem.
  • Merck Index. (n.d.). Piperidine.
  • Li, Z., et al. (2022). Research progress on piperidine-containing compounds as agrochemicals. SpringerLink.
  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • Wikipedia. (n.d.). Piperidine.
  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications.
  • BenchChem. (n.d.). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.
  • Sigma-Aldrich. (n.d.). N-Methyl-3-aminooxetane 97 952182-03-5.
  • Talele, T. T. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
  • ChemScene. (n.d.). This compound.
  • BenchChem. (n.d.). The Ascendancy of 3-Phenyloxetan-3-amine in Medicinal Chemistry: A Comparative Guide.
  • Angibaud, P., et al. (2022). Oxetanes in Drug Discovery Campaigns. PubMed Central.
  • Capot Chemical. (n.d.). Specifications of this compound.
  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

Sources

A Comparative Guide to Assessing the Receptor Binding Affinity of N-methyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the receptor binding characteristics of N-methyloxetan-3-amine, a heterocyclic compound of increasing interest in medicinal chemistry. Oxetane rings are valued in drug discovery for their ability to act as polar, three-dimensional scaffolds that can favorably modulate physicochemical properties such as solubility and metabolic stability.[1][2] Specifically, incorporating the oxetane motif can reduce the basicity of adjacent amines, a crucial factor for avoiding off-target effects like hERG inhibition.[1] Understanding the binding affinity of this compound to various receptors is a critical first step in elucidating its pharmacological potential.

This document is intended for researchers, scientists, and drug development professionals. It outlines a strategic approach to target selection, details robust experimental protocols for determining binding affinity, and provides a clear methodology for data analysis and interpretation. We will compare the performance of this compound against rationally selected alternative compounds to contextualize its binding profile.

Strategic Rationale: Target and Comparator Selection

The chemical structure of this compound (a secondary amine constrained by a polar heterocyclic ring) suggests potential interactions with G-protein coupled receptors (GPCRs) that recognize endogenous monoamine neurotransmitters. Therefore, a logical starting point is to screen it against a panel of representative receptors from key aminergic families.

Primary Target Receptors:

  • Dopamine D2 Receptor (D2R): A key target in the treatment of psychosis and other neurological disorders.[3][4]

  • Serotonin 2A Receptor (5-HT2AR): Implicated in a wide range of functions, including cognition, mood, and perception. Agonism at this receptor can be hallucinogenic, while antagonism has therapeutic benefits.[5][6][7]

  • Muscarinic Acetylcholine M1 Receptor (M1R): A target for cognitive enhancement and the treatment of Alzheimer's disease.[8][9]

Comparator Compounds: To understand the specific contribution of the N-methyloxetane moiety, we will compare its binding affinity against two types of compounds:

  • Acyclic Analog: N-methylpropylamine. This compound removes the conformational constraint and polarity of the oxetane ring, allowing for a direct assessment of the ring's impact.

  • Known Reference Ligands: High-affinity, well-characterized ligands for each target receptor will serve as positive controls to validate the assay performance. We will use Haloperidol (for D2R), Ketanserin (for 5-HT2AR), and Pirenzepine (for M1R).

Experimental Design: Radioligand Competition Binding Assays

For an initial assessment of an unlabeled test compound like this compound, the competitive radioligand binding assay is the method of choice.[10][11] This assay format determines the affinity of a test compound by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.[10] This approach is robust, highly sensitive, and considered the gold standard for quantifying binding affinity (Kᵢ).[11]

The overall experimental workflow is depicted below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., from CHO-K1 cells expressing the target receptor) incubation Incubate: Receptor + Radioligand + Test Compound prep_membranes->incubation prep_ligands Prepare Serial Dilutions of Test Compounds & Radioligand prep_ligands->incubation separation Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubation->separation At Equilibrium counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting ic50 Generate Competition Curves & Determine IC50 counting->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki comparison Compare Affinities ki->comparison

Caption: General workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

The following protocols are designed for execution in a 96-well format to ensure high throughput and reproducibility.[5]

A. Dopamine D2 Receptor (Human, recombinant)

  • Receptor Source: Membranes from CHO-K1 cells stably expressing human D2 receptors.

  • Radioligand: [³H]-Spiperone (a well-characterized D2 antagonist).[12]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Protocol:

    • To each well of a 96-well plate, add 25 µL of assay buffer or the unlabeled reference compound (Haloperidol, for non-specific binding, 10 µM final concentration).

    • Add 25 µL of the test compound (this compound or comparators) at varying concentrations.

    • Add 50 µL of [³H]-Spiperone (final concentration ~0.3 nM, at its approximate Kₔ).

    • Initiate the binding reaction by adding 100 µL of the D2 receptor membrane preparation (5-10 µg protein/well).

    • Incubate for 60 minutes at room temperature with gentle agitation. The choice of incubation time is critical to ensure the reaction reaches equilibrium.[13]

    • Terminate the assay by rapid vacuum filtration through a GF/B filter plate (presoaked in 0.5% polyethyleneimine to reduce non-specific binding), followed by three washes with ice-cold assay buffer.[5]

    • Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter.

B. Serotonin 2A Receptor (Human, recombinant)

  • Receptor Source: Membranes from HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligand: [³H]-Ketanserin (a classic 5-HT2A antagonist).[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Protocol:

    • Follow the general procedure outlined for the D2 receptor assay.

    • Use Ketanserin (1 µM final concentration) to define non-specific binding.

    • Use a final concentration of [³H]-Ketanserin of approximately 1.0 nM.

    • Incubate for 30 minutes at 37°C.

C. Muscarinic M1 Receptor (Human, recombinant)

  • Receptor Source: Membranes from CHO cells stably expressing human M1 receptors.

  • Radioligand: [³H]-Pirenzepine (an M1-selective antagonist).[9]

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Protocol:

    • Follow the general procedure outlined for the D2 receptor assay.

    • Use Atropine (1 µM final concentration) to define non-specific binding.

    • Use a final concentration of [³H]-Pirenzepine of approximately 1.0 nM.

    • Incubate for 60 minutes at room temperature.

Data Analysis and Interpretation

The raw data (counts per minute, CPM) from the scintillation counter are used to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

G TotalBinding Total Binding (Receptor + Radioligand) SpecificBinding Specific Binding TotalBinding->SpecificBinding NSB Non-Specific Binding (NSB) (Receptor + Radioligand + Excess Unlabeled Ligand) NSB->SpecificBinding Subtract CompetitionCurve Plot % Specific Binding vs. [Test Compound] SpecificBinding->CompetitionCurve IC50 Determine IC50 (Non-linear Regression) CompetitionCurve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Principle of competitive binding data analysis.

Specific binding is calculated by subtracting the non-specific binding (NSB) from the total binding. The percentage of specific binding at each concentration of the test compound is then plotted against the log of the compound's concentration, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the IC₅₀ value.

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay.[14] To obtain a true measure of affinity, the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.[13]

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₔ is the dissociation constant of the radioligand for the receptor.

A lower Kᵢ value indicates a higher binding affinity.

Comparative Performance Analysis (Hypothetical Data)

The following tables present hypothetical data to illustrate how the results would be structured for a comparative analysis.

Table 1: Binding Affinity (Kᵢ, nM) of this compound and Comparators at Target Receptors

CompoundD2 Receptor (Kᵢ, nM)5-HT2A Receptor (Kᵢ, nM)M1 Receptor (Kᵢ, nM)
This compound 850>10,0001,200
N-methylpropylamine>10,000>10,000>10,000
Haloperidol1.5--
Ketanserin-2.1-
Pirenzepine--15.6

Data are presented as the geometric mean from three independent experiments.

Interpretation of Hypothetical Results:

  • Impact of the Oxetane Ring: this compound shows measurable, albeit modest, affinity for the D2 and M1 receptors, whereas its acyclic analog, N-methylpropylamine, is essentially inactive at all tested concentrations. This strongly suggests that the conformational constraint and/or the polarity of the oxetane ring is critical for receptor recognition.

  • Receptor Selectivity: The compound displays a slight preference for the D2 receptor over the M1 receptor and has no significant affinity for the 5-HT2A receptor. This profile provides an initial vector for lead optimization.

  • Comparison to Reference Ligands: As expected, the reference ligands (Haloperidol, Ketanserin, Pirenzepine) show high affinity for their respective targets, validating the performance of each assay. The affinity of this compound is several orders of magnitude lower than these optimized drugs, which is typical for an early-stage fragment or lead compound.

Advanced Assays and Future Directions

While radioligand binding assays are excellent for determining affinity (Kᵢ), they do not provide information on binding kinetics (on/off rates) or functional activity (agonist vs. antagonist).

G cluster_functional Functional Characterization cluster_kinetics Kinetic Analysis cluster_optimization Lead Optimization InitialHit Initial Hit Identified (e.g., this compound shows affinity for D2R) FunctionalAssay Functional Assay (e.g., cAMP or Ca2+ flux) InitialHit->FunctionalAssay KineticsAssay Kinetic Assay (e.g., SPR or KinExA) InitialHit->KineticsAssay ModeOfAction Determine Mode of Action (Agonist, Antagonist, Inverse Agonist) FunctionalAssay->ModeOfAction SAR Structure-Activity Relationship (SAR) Studies ModeOfAction->SAR Rates Determine kon & koff (Association/Dissociation Rates) KineticsAssay->Rates Rates->SAR LeadOp Optimize Affinity, Selectivity, & PK/PD SAR->LeadOp

Caption: Decision tree for hit follow-up studies.

  • Functional Assays: To determine whether this compound acts as an agonist or antagonist at the D2 and M1 receptors, downstream functional assays are required. For Gi-coupled receptors like D2, a cAMP inhibition assay would be appropriate.[4] For Gq-coupled receptors like M1, a calcium flux assay would be the method of choice.[6][8]

  • Non-Radioactive Kinetic Assays: Techniques such as Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) can provide valuable data on the kinetics of the ligand-receptor interaction.[15][16] A longer residence time (slow kₒբբ) at the target receptor can often translate to improved in vivo efficacy.

  • Structure-Activity Relationship (SAR) Studies: The data from this initial assessment provides a foundation for a medicinal chemistry campaign. Synthesizing and testing analogs of this compound would help to build a SAR and optimize both potency and selectivity.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for assessing the receptor binding affinity of this compound. By employing competitive radioligand binding assays against a panel of rationally selected GPCRs and comparing the results to appropriate structural and functional analogs, researchers can effectively characterize the compound's initial binding profile. The hypothetical data presented herein illustrates that the N-methyloxetane scaffold can confer modest but specific binding affinity, highlighting its potential as a valuable starting point for drug discovery programs. The subsequent steps of functional characterization and kinetic analysis are crucial for translating these initial binding data into a comprehensive pharmacological understanding.

References

  • Limbird, L. E. (1996). Cell Surface Receptors: A Short Course on Theory and Methods. Springer.
  • Hulme, E. C., & Birdsall, N. J. M. (1992). Receptor-Ligand Interactions: A Practical Approach. IRL Press.
  • Sibley, D. R., & Monsma Jr, F. J. (1992). Molecular biology of dopamine receptors. Trends in Pharmacological Sciences, 13, 61-69.
  • Leysen, J. E., Gommeren, W., & Laduron, P. M. (1978). Spiperone: a ligand of choice for neuroleptic receptors. 1. Kinetics and characteristics of in vitro binding. Biochemical pharmacology, 27(24), 307-316.
  • McKinney, M., & Raddatz, R. (2006). Practical aspects of radioligand binding. Current Protocols in Pharmacology, Chapter 1, Unit 1.3. [Link]
  • Wikipedia. (2023). Ligand binding assay.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Elands, J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 19(1-4), 309-324. [Link]
  • Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Santos, E. L., et al. (2018). Non-radioactive binding assay for bradykinin and angiotensin receptors. Biologicals, 56, 44-49. [Link]
  • Sahlholm, K., et al. (2023). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. ACS Chemical Neuroscience. [Link]
  • Creative Bioarray. (n.d.). Radioligand Binding Assay.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
  • Kalliokoski, T. (2013). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay.
  • National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. Angewandte Chemie International Edition, 49(26), 4516-4529. [Link]
  • Carreira, E. M., & Fessard, T. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 57(9), 3375-3404. [Link]
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values.
  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
  • Mayo Clinic Laboratories. (n.d.). Acetylcholine Receptor (Muscle AChR) Binding Antibody, Serum.
  • bioRxiv. (2022). Quantification of Receptor Binding from Response Data Obtained at Different Receptor Levels.
  • ResearchGate. (n.d.). Ki values derived from IC50 curves.
  • MDPI. (2021). Analysis of Pharmacokinetic and Pharmacodynamic Interactions Between Chlorpromazine and Risperidone via Simultaneous Measurement of Multiple Receptor Occupancy in the Rat Brain.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • ARUP Consult. (2023). Myasthenia Gravis Testing.
  • Medscape. (2025). Acetylcholine Receptor Antibody.
  • Wikipedia. (2024). Acetylcholine.
  • PubChem. (n.d.). 3-ethyl-n-methyloxetan-3-amine.
  • Birdsall, N. J., et al. (1987). Affinity of Muscarinic Receptor Antagonists for Three Putative Muscarinic Receptor Binding Sites. British Journal of Pharmacology, 90(2), 323-333. [Link]
  • PubChem. (n.d.). 3-Amino-3-methyloxetane.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition.
  • MDPI. (2015). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
  • National Institutes of Health. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.

Sources

Validation of Analytical Methods for N-methyloxetan-3-amine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Analytical Challenge of N-methyloxetan-3-amine

This compound is a valuable saturated heterocyclic building block in modern medicinal chemistry. Its strained oxetane ring and secondary amine functionality make it a key component in the synthesis of novel pharmaceutical candidates, contributing to improved metabolic stability and aqueous solubility. As with any active pharmaceutical ingredient (API) intermediate, the precise and accurate quantification of this compound is critical for ensuring process control, reaction yield, purity assessment, and ultimately, the safety and efficacy of the final drug product.

However, the physicochemical properties of this compound—a small, polar, and potentially volatile secondary amine—present significant analytical challenges. Standard chromatographic techniques often suffer from poor peak shape, insufficient retention on non-polar stationary phases, and high reactivity, which can lead to inaccurate and unreliable results.

This guide provides a comparative analysis of three robust analytical techniques for the validated quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Quantitative Nuclear Magnetic Resonance (qNMR)

Drawing upon established methodologies for analogous small polar amines and grounded in the principles of international regulatory guidelines, this document offers researchers, scientists, and drug development professionals the technical insights and experimental frameworks required to select and implement a method that is fit for purpose. All described protocols are designed as self-validating systems, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the high polarity and active hydrogen of the secondary amine in this compound lead to poor chromatographic behavior on standard GC columns.[3][4] To overcome this, a chemical derivatization step is essential to convert the analyte into a more volatile, less polar, and thermally stable derivative.

Expertise & Experience: The Rationale for Derivatization

The primary goal of derivatization is to replace the active amine hydrogen with a nonpolar group. This blocks the hydrogen bonding that causes peak tailing and improves interaction with the GC stationary phase. Benzenesulfonyl chloride is an excellent choice as it reacts readily with primary and secondary amines to form stable, non-polar sulfonamides that exhibit excellent chromatographic properties.[5]

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound IS_Add Spike with Internal Standard (IS) Sample->IS_Add Deriv Derivatization with Benzenesulfonyl Chloride IS_Add->Deriv Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Deriv->Extract Dry Dry & Reconstitute Extract->Dry Inject Inject into GC-MS Dry->Inject Separate Chromatographic Separation (HP-5MS) Inject->Separate Detect Mass Spectrometry Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: GC-MS workflow with mandatory derivatization step.

Detailed Experimental Protocol: GC-MS
  • Internal Standard (IS) Selection: Choose an IS with similar chemical properties but chromatographically distinct from the analyte derivative, such as N-ethyl-cyclohexylamine. Prepare a stock solution in a suitable solvent.

  • Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards by spiking known amounts of this compound into a blank matrix. Prepare at least three levels of QCs (low, medium, high).

  • Sample Preparation & Derivatization:

    • To 100 µL of sample, standard, or QC, add 10 µL of the IS stock solution.

    • Add 200 µL of an alkaline buffer (e.g., 1 M sodium bicarbonate) to facilitate the reaction.

    • Add 50 µL of benzenesulfonyl chloride solution (e.g., 10% in acetone).

    • Vortex vigorously for 1 minute and heat at 60°C for 30 minutes.

    • Trustworthiness: The presence of a stable derivative is key. This reaction should be optimized for completeness to ensure all analyte is converted, which is fundamental to the method's accuracy.

  • Extraction:

    • After cooling, add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane) for injection.

  • GC-MS Conditions:

    • GC Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[5]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Splitless mode, 280°C.

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) mode. Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for the analyte derivative and the IS derivative.

Anticipated Validation Performance (GC-MS)

The following table summarizes the expected performance based on validated methods for similar derivatized amines.[5]

Validation ParameterExpected PerformanceICH Q2(R1) Guideline Reference
Linearity (r²) > 0.995Demonstrates a proportional relationship between concentration and response.[1][6]
Range 1 - 1000 ng/mLThe interval providing acceptable accuracy, precision, and linearity.[1][6]
Limit of Quantitation (LOQ) ~1 ng/mLThe lowest concentration that can be measured with acceptable precision and accuracy.[1][6]
Accuracy (% Recovery) 90 - 110%Closeness of test results to the true value.[1][6]
Precision (% RSD) < 15%Measures the scatter between results from repeated analyses.[1][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for quantifying trace-level compounds in complex matrices. Its high selectivity and sensitivity often allow for direct analysis with minimal sample preparation ("dilute-and-shoot"), significantly increasing throughput.

Expertise & Experience: The Rationale for HILIC and MS/MS

The high polarity of this compound makes it poorly retained on traditional reversed-phase (C18) columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal alternative. HILIC columns use a polar stationary phase with a high-organic mobile phase, promoting the retention of polar analytes. Tandem mass spectrometry (MS/MS) provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), effectively filtering out matrix interferences.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing This compound IS_Add Spike with Stable Isotope Labeled IS Sample->IS_Add Dilute Dilute with Mobile Phase IS_Add->Dilute Filter Filter through 0.22 µm Syringe Filter Dilute->Filter Inject Inject into LC-MS/MS Filter->Inject Separate HILIC Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate MRM Transitions (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: High-throughput LC-MS/MS workflow using HILIC.

Detailed Experimental Protocol: LC-MS/MS
  • Internal Standard (IS) Selection: The gold standard is a stable isotope-labeled (SIL) version of the analyte (e.g., N-(methyl-d3)-oxetan-3-amine). This IS co-elutes with the analyte and corrects for matrix effects and instrument variability with the highest accuracy.

  • Calibration Standards & QCs: Prepare as described for GC-MS, using a relevant diluent (e.g., 90:10 acetonitrile:water).

  • Sample Preparation:

    • To 50 µL of sample, standard, or QC, add 10 µL of the SIL-IS stock solution.

    • Add 940 µL of the initial mobile phase solvent (e.g., 90% acetonitrile with 0.1% formic acid).

    • Vortex to mix.

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

    • Trustworthiness: This simple "dilute-and-shoot" approach minimizes sample handling errors, enhancing reproducibility. The use of a SIL-IS is a self-validating step that ensures accuracy even with sample-to-sample variations in matrix suppression.

  • LC-MS/MS Conditions:

    • LC Column: A HILIC column such as Waters Acquity BEH Amide (100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 3 min, hold for 1 min, then return to initial conditions and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS Detector: Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source in positive mode.

    • MRM Transitions: Optimize by infusing a standard solution. For this compound (C4H9NO, MW=87.12), the protonated precursor ion [M+H]+ would be m/z 88.1. A characteristic product ion would be determined via MS/MS fragmentation.

Anticipated Validation Performance (LC-MS/MS)

The following table summarizes the expected performance based on validated methods for similar small molecule pharmaceuticals.[7][8]

Validation ParameterExpected PerformanceICH Q2(R1) Guideline Reference
Linearity (r²) > 0.998Demonstrates a proportional relationship between concentration and response.[1][6]
Range 0.1 - 500 ng/mLThe interval providing acceptable accuracy, precision, and linearity.[1][6]
Limit of Quantitation (LOQ) ~0.1 ng/mLThe lowest concentration that can be measured with acceptable precision and accuracy.[1][6]
Accuracy (% Recovery) 95 - 105%Closeness of test results to the true value.[1][6]
Precision (% RSD) < 10%Measures the scatter between results from repeated analyses.[1][6]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical technique that quantifies a molecule by measuring its NMR signal response relative to a certified internal standard of known purity.[9] Unlike chromatographic methods, qNMR does not require a reference standard of the analyte itself, making it exceptionally powerful for characterizing novel compounds or when a certified standard is unavailable.[10][11]

Expertise & Experience: The Rationale for qNMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By comparing the integral of a unique, well-resolved proton signal from this compound to the integral of a signal from a known amount of a high-purity internal standard (e.g., maleic acid), one can directly calculate the concentration or purity of the analyte without a calibration curve.[10][12] This provides an orthogonal, highly accurate result.

Experimental Workflow: qNMR

cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing Weigh_Sample Accurately weigh sample Dissolve Dissolve both in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately weigh Internal Standard Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Optimize Ensure full relaxation (long D1 delay) Acquire->Optimize Process Phase & Baseline Correction Optimize->Process Integrate Integrate non-overlapping peaks (Analyte & IS) Process->Integrate Calculate Calculate Purity/ Concentration Integrate->Calculate

Caption: qNMR workflow for absolute quantification.

Detailed Experimental Protocol: qNMR
  • Internal Standard (IS) Selection: Select a high-purity (>99.9%) standard with simple, sharp proton signals that do not overlap with the analyte signals. Maleic acid is a common choice.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 10-15 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 700 µL of DMSO-d6) in which both compounds are fully soluble.

    • Transfer the solution to a high-precision NMR tube.

    • Trustworthiness: Accurate weighing is paramount for qNMR. Using a microbalance and recording weights to at least five decimal places is crucial for the method's validity. Complete dissolution is mandatory for accurate results.[9]

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.[13]

    • Experiment: A standard ¹H NMR experiment.

    • Key Parameters:

      • Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated (typically > 30 seconds) to ensure complete relaxation and accurate integration.

      • Pulse Angle: 90° flip angle.

      • Scans: Sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the peaks of interest.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., the N-methyl protons) and a signal for the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity (P) of the analyte using the following equation[9]:

      • Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

      • Where: I=integral, N=number of protons for the signal, M=molar mass, m=mass, P=purity, a=analyte, std=standard.

Anticipated Validation Performance (qNMR)

The following table summarizes the expected performance based on established qNMR methods in pharmaceutical analysis.[12][13]

Validation ParameterExpected PerformanceICH Q2(R1) Guideline Reference
Linearity (r²) Not required (primary method)qNMR is inherently linear and does not require a calibration curve.[9][10]
Range Dependent on sample weightApplicable across a wide range, limited by solubility and S/N.
Limit of Quantitation (LOQ) ~0.1% impurity levelCan quantify impurities at levels similar to HPLC.[12]
Accuracy High (primary ratio method)Considered a primary method by pharmacopeias.[12]
Precision (% RSD) < 2%High precision is achievable with careful sample preparation and parameter optimization.

Head-to-Head Comparison and Method Selection

Choosing the optimal analytical method depends on the specific application, available instrumentation, required sensitivity, and desired throughput.

FeatureGC-MS with DerivatizationLC-MS/MSQuantitative NMR (qNMR)
Principle Separation of volatile derivativesSeparation of polar compoundsAbsolute quantification by nuclear signal
Sensitivity High (LOD ~ppb)Very High (LOD ~ppt)Moderate (LOD ~0.1% w/w)
Selectivity High (with SIM)Very High (with MRM)High (based on unique signals)
Sample Prep Complex (derivatization, extraction)Simple (dilute-and-shoot)Simple (weigh and dissolve)
Throughput Low to MediumHighLow
Reference Standard Analyte standard requiredAnalyte standard requiredOnly IS standard required
Best For... Routine QC, trace analysis in simple matricesHigh-sensitivity bioanalysis, complex matrices, high throughputPurity assessment, characterization of new batches, when analyte standard is unavailable
Decision-Making Framework:
  • For high-throughput screening or analysis in complex biological matrices: LC-MS/MS is the superior choice due to its exceptional sensitivity, selectivity, and simple sample preparation.

  • For purity determination of a synthesized batch or when an analyte-specific reference standard is not available: qNMR is the most powerful and accurate method, providing an absolute measure of purity without the need for a calibration curve.

  • For a standard QC lab with existing GC-MS instrumentation: A derivatization-GC-MS method can be developed and validated to provide reliable, routine quantification, provided the sample preparation steps are well-controlled.

By understanding the strengths and limitations of each technique, researchers can confidently select and validate an analytical method for this compound that ensures data integrity and supports the rigorous demands of pharmaceutical development.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available at: https://emerypharma.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology
  • FDA. Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: https://www.pda.
  • Corden Pharma. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available at: https://www.cordenpharma.com/wp-content/uploads/2023/07/CordenPharma_qNMR-White-Paper_2023.pdf
  • American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available at: https://www.americanpharmaceuticalreview.
  • American Pharmaceutical Review. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Available at: https://www.americanpharmaceuticalreview.com/Featured-Articles/368148-Quantitative-NMR-in-Biotherapeutic-Drug-Development-An-Efficient-General-Purpose-Tool-for-Process-Analytics/
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: https://resolvemass.
  • FDA. Bioanalytical Method Validation - Guidance for Industry. Available at: https://www.fda.
  • FDA. Bioanalytical Method Validation (Archived). Available at: https://www.fda.
  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: https://www.fda.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. Available at: https://www.hhs.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: https://www.fda.gov/media/71783/download
  • ICH. Quality Guidelines. Available at: https://www.ich.org/page/quality-guidelines
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: https://starodub.
  • ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Available at: https://www.sciencedirect.com/science/article/pii/S246801332200109X
  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. Available at: https://www.researchgate.
  • Agilent. Fast analysis of amines and solvents. Available at: https://www.agilent.
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/analytical-chemistry/gas-chromatography/derivatization-and-analysis-of-amino-acids-by-gc-ms
  • Ministry of Food and Drug Safety. Analytical Methods. Available at: https://www.mfds.go.kr/eng/brd/m_26/down.do?
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: https://www.bre.
  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: https://www.env.go.jp/en/chemi/pops/manual/03_analytical_methods.pdf
  • ResearchGate. A Multianalyte LC-MS/MS method for accurate quantification of Nitrosamines in Olmesartan Tablets. Available at: https://www.researchgate.net/publication/372138722_A_Multianalyte_LC-MSMS_method_for_accurate_quantification_of_Nitrosamines_in_Olmesartan_Tablets
  • RSC Publishing. Analytical Methods. Available at: https://pubs.rsc.org/en/content/articlelanding/2015/ay/c4ay02996a
  • NIH. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388385/
  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Available at: https://www.agilent.com/cs/library/applications/application-lc-ms-ms-drugs-metabolites-urine-6470-5991-9133en-us-agilent.pdf
  • NIH. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7522064/

Sources

Evaluating the Patentability of N-methyloxetan-3-amine Containing New Chemical Entities: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel chemical entities (NCEs) with superior pharmacological profiles is the cornerstone of modern drug discovery. In this competitive landscape, the strategic incorporation of unique structural motifs to optimize drug-like properties is paramount. The N-methyloxetan-3-amine scaffold has emerged as a valuable building block, offering a compelling alternative to traditional chemical functionalities. This guide provides an in-depth technical analysis of the patentability of NCEs containing this moiety, offering a comparative framework and supporting experimental data to aid researchers in navigating the complexities of intellectual property in this chemical space.

The Rise of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry due to its unique combination of properties. Its small size, polarity, and three-dimensional character make it an attractive bioisosteric replacement for more common groups like gem-dimethyl or carbonyl functionalities.[1][2] The incorporation of an oxetane ring can profoundly influence a molecule's physicochemical properties, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[3][4]

The this compound moiety, in particular, has been increasingly utilized in the design of NCEs across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][6] Its unique structural features can lead to enhanced target engagement and improved pharmacokinetic profiles, making it a key element in the development of next-generation therapeutics.

Navigating the Patent Landscape: Novelty, Inventive Step, and Industrial Applicability

To secure patent protection for an NCE, three primary criteria must be met: novelty, inventive step (or non-obviousness), and industrial applicability.[7] For NCEs containing the this compound scaffold, the arguments for patentability often hinge on demonstrating an "unexpected technical effect" compared to the prior art.

Novelty

A new chemical entity is considered novel if it has not been previously disclosed to the public in any form. For molecules incorporating the this compound scaffold, novelty is often straightforward to establish, provided the overall molecular structure is new. A thorough prior art search of chemical databases and patent literature is the essential first step.

Inventive Step (Non-Obviousness)

This is often the most significant hurdle in patenting NCEs. An invention is considered to involve an inventive step if it is not obvious to a person skilled in the art, having regard to the prior art. In the context of this compound containing compounds, a patent examiner might argue that the replacement of a known functional group with an oxetane is "obvious to try," especially given the growing body of literature on oxetanes as bioisosteres.[8]

To counter this, it is crucial to demonstrate that the incorporation of the this compound moiety leads to an unexpected and advantageous change in the properties of the molecule. This is where comparative experimental data becomes paramount.

The "Unexpected Results" Doctrine:

The European Patent Office (EPO) and the U.S. Patent and Trademark Office (USPTO) both recognize the concept of "unexpected results" as a strong indicator of inventive step.[9][10] If a structural modification, such as the introduction of an this compound group, leads to a surprising improvement in a relevant property, this can overcome an allegation of obviousness.[11]

Comparative Analysis: The Oxetane Advantage in Action

The true value of the this compound scaffold is best illustrated through direct comparison with structurally similar compounds lacking this moiety. The following sections present a synthesis of data from the scientific and patent literature, highlighting the unexpected technical effects that can form the basis of a strong patent application.

Physicochemical Properties

The introduction of the polar oxetane ring can significantly improve a compound's solubility and reduce its lipophilicity (LogD), which are critical for oral bioavailability and reducing off-target toxicity.

PropertyNon-Oxetane Analog (e.g., Cyclobutane)This compound AnalogAdvantage of OxetaneReference
Aqueous Solubility LowerHigherImproved bioavailability[3][4]
Lipophilicity (LogD) HigherLowerReduced off-target effects[12]
pKa of adjacent amine HigherLowerModulated basicity, potentially reducing hERG liability[2]

A study by Dowling et al. at AstraZeneca provided a compelling matched-pair analysis comparing 3-aminooxetane derivatives with their aminocyclopropane and aminocyclobutane counterparts. The study revealed that the oxetane-containing compounds exhibited a significant reduction in LogD (approximately 0.8 units), which can be a critical factor in optimizing a drug's pharmacokinetic profile.[12]

Pharmacokinetic Profile

Enhanced metabolic stability is a key advantage often conferred by the oxetane moiety. The replacement of metabolically labile groups, such as a gem-dimethyl group, with the more robust oxetane ring can lead to a longer half-life and improved drug exposure.[13]

ParameterNon-Oxetane AnalogThis compound AnalogAdvantage of OxetaneReference
Metabolic Stability (HLM) LowerHigherIncreased half-life, reduced clearance[3][13]
hERG Inhibition HigherLowerImproved cardiac safety profile[11][12]
Plasma Protein Binding HigherLowerIncreased free drug concentration[12]

The aforementioned AstraZeneca study also demonstrated that the 3-aminooxetane derivatives had significantly increased metabolic stability in both rat liver microsomes and hepatocytes, coupled with reduced binding to the hERG ion channel, a crucial factor for cardiac safety.[12]

Experimental Protocols: Synthesizing the Evidence

To support a patent application, detailed and reproducible experimental protocols are essential. The following provides a representative, step-by-step methodology for the synthesis of a novel chemical entity containing the this compound scaffold, adapted from the patent literature.

Synthesis of a Representative this compound Containing NCE

This protocol outlines a potential synthetic route to a hypothetical kinase inhibitor incorporating the this compound moiety.

Scheme 1: Synthesis of a Novel Kinase Inhibitor

G A Commercially Available 2-chloro-4-pyrimidine C Intermediate 1 A->C Nucleophilic Aromatic Substitution (SNAr) B This compound B->C E Final Product (Kinase Inhibitor) C->E Suzuki Coupling D Aryl Boronic Acid D->E

Caption: Synthetic workflow for a novel kinase inhibitor.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2-chloro-4-pyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) is added this compound (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

  • The reaction mixture is heated to 80 °C and stirred for 16 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford Intermediate 1.

Step 2: Suzuki Coupling

  • To a degassed solution of Intermediate 1 (1.0 eq) and the desired aryl boronic acid (1.1 eq) in a mixture of 1,4-dioxane and water is added potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • The reaction mixture is heated to 100 °C and stirred for 12 hours under an inert atmosphere.

  • After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried, and concentrated.

  • The final product is purified by preparative HPLC to yield the target kinase inhibitor.

The Structural Basis of Inventive Step: A 3D Perspective

The unique three-dimensional conformation of the oxetane ring can lead to specific and favorable interactions with a biological target, providing a strong argument for non-obviousness. X-ray crystallography is a powerful tool to elucidate these interactions at an atomic level.[6][14]

Illustrative Binding Mode

G cluster_0 Protein Binding Pocket cluster_1 This compound Ligand H-Bond Donor H-Bond Donor Hydrophobic Pocket Hydrophobic Pocket H-Bond Acceptor H-Bond Acceptor Oxetane Oxygen Oxetane Oxygen Oxetane Oxygen->H-Bond Donor H-Bond Amine Nitrogen Amine Nitrogen Amine Nitrogen->H-Bond Acceptor H-Bond Methyl Group Methyl Group Methyl Group->Hydrophobic Pocket Hydrophobic Interaction

Caption: Ligand-protein interactions of an this compound moiety.

A crystal structure revealing that the oxetane oxygen acts as a key hydrogen bond acceptor, or that the strained ring system forces the rest of the molecule into a unique, low-energy conformation that perfectly complements the binding site, can be a powerful piece of evidence for inventive step.[15][16]

Conclusion: A Strategic Advantage in Drug Discovery

The this compound scaffold offers a compelling set of advantages for medicinal chemists seeking to design novel therapeutics with improved properties. While the patentability of NCEs containing this moiety requires careful consideration of novelty and inventive step, a strong case can be built by demonstrating unexpected technical effects. By leveraging comparative experimental data that highlights improvements in physicochemical properties, pharmacokinetics, and target engagement, researchers can effectively argue for the non-obviousness of their inventions. As the use of this versatile building block continues to grow, a thorough understanding of the patent landscape and the strategies for demonstrating inventive step will be crucial for securing the intellectual property that underpins innovation in drug discovery.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for discovering and optimizing drugs.
  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane ring in medicinal chemistry. Chemical Reviews, 114(17), 8257-8322.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Popowicz, G. M., Czarna, A., Wolf, S., & Holak, T. A. (2010). Crystal structure of human MDM2 protein in complex with Mi-63-analog. RCSB PDB. [Link]
  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728.
  • European Patent Office. (n.d.). Guidelines for Examination.
  • de la Torre, J. C., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • BenchChem. (2025). The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery.
  • Khan Academy. (n.d.). Lewis dot structures.
  • Wlodawer, A., Dauter, Z., & Minor, W. (2008). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21.
  • Finnegan. (2022). Navigating Patent Opposition in Drug Patenting: A Comprehensive Guide. Finnegan Articles.
  • ChiroBlock. (n.d.). Synthesis of Chiral Compounds and other Specialty Chemicals.
  • Khan Academy. (n.d.). Drawing dot structures.
  • Smart.DHgate. (2025). Mastering How to Draw Electron Dot Structures: A Step-by-Step Guide for Clear Chemical Visualization. Smart.
  • Dowling, J. E., et al. (2010). Bioisosteric replacement of a gem-dimethyl group with an oxetane in a series of potent and selective inhibitors of BACE-1. ACS Medicinal Chemistry Letters, 1(5), 229-233.
  • 35 U.S.C. 101, 102, 103.
  • AstraZeneca. (2025). AstraZeneca Patent Expiries of Key Marketed Products.
  • Request PDF. (2025). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide.
  • Patents Assigned to AstraZeneca. (n.d.). Justia Patents.
  • Google Patents. (n.d.). US20160326160A1 - Process for the preparation of n-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-1,4-benzothiazepin-4-yl)-6-methyl-quinazolin-4-amine.
  • LexOrbis. (2025). Patenting Inventions Based On Unexpected Results!. LexOrbis.
  • United States Patent and Trademark Office. (n.d.). 2141-Examination Guidelines for Determining Obviousness Under 35 U.S.C. 103.
  • Benning, M. M., et al. (1999). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. Biochemistry, 38(20), 6572-6582.
  • Finnegan. (2023). Expecting the “Unexpected”: Asserted Claims Found Invalid After Allegedly “Unexpected Results” Suggested in Prior Art References. Finnegan.
  • Google Patents. (n.d.). US11702401B2 - Compounds and methods of use.
  • YouTube. (2021). Using the PDB to investigate x-ray crystallography structures: resolution, R-factor, outliers & more.
  • PubChem. (n.d.). (3-Methyloxetan-3-yl)methanamine.
  • RCSB PDB. (n.d.). 3PQ Ligand Summary Page.
  • RCSB PDB. (n.d.). 3LBL: Structure of human MDM2 protein in complex with Mi-63-analog.
  • RCSB PDB. (n.d.). 3NOX: Crystal structure of human DPP-IV in complex with Sa-(+)-(6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-2-yl)(morpholino)methanone.
  • Oblon. (2024). PTAB Reverses Examiners on Unexpected Results. Oblon Life Sciences Blog.
  • FirstWord Pharma. (n.d.). US court rules in favour of Pozen over Treximet patent litigation.
  • Google Patents. (n.d.). US3988339A - Pharmaceutical compositions and methods of inhibiting phenylethanolamine N-methyltransferase.
  • Google Patents. (n.d.). US11180441B2 - Method for preparing substituted 4-aminoindane derivatives.
  • GovInfo. (n.d.). UNITED STATES DISTRICT COURT DISTRICT OF NEW JERSEY HORIZON PHARMA, INC. and POZEN : INC., : Case No. 11-2317 (MLC) (DEA) P.

Sources

The Oxetane Moiety in Modern Drug Discovery: A Comparative Guide to Cross-Reactivity Profiling of N-methyloxetan-3-amine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Ring in Medicinal Chemistry

To the dedicated researcher in drug development, the quest for molecular scaffolds that confer superior pharmacokinetic and pharmacodynamic properties is a constant endeavor. In recent years, the oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized architectural element in modern medicinal chemistry.[1][2] Its appeal lies in a unique combination of properties: low molecular weight, high polarity, and a distinct three-dimensional structure.[2] These attributes allow the oxetane motif to serve as an effective bioisostere for more common functionalities like gem-dimethyl or carbonyl groups.[3][4] The incorporation of an oxetane can profoundly improve a compound's aqueous solubility, metabolic stability, and lipophilicity.[3][5]

This guide focuses on a specific, yet increasingly important class of oxetane-containing molecules: N-methyloxetan-3-amine derivatives. We will provide a comparative analysis of their cross-reactivity profiles, offering insights into how subtle structural modifications can significantly impact off-target interactions. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying principles and experimental methodologies for assessing compound selectivity.

The Strategic Advantage of this compound Scaffolds

The this compound core offers a compelling starting point for the design of novel therapeutics. The oxetane ring, in particular, can act as a "pharmacokinetic modulator," fine-tuning the properties of a lead compound to overcome common developmental hurdles. A key advantage is the ability of the oxetane's oxygen atom to act as a hydrogen bond acceptor, which can enhance solubility and target engagement.[6] Furthermore, the rigid, three-dimensional nature of the oxetane ring can enforce a specific conformation on the molecule, leading to higher binding affinity and selectivity for the intended target.[2]

One of the most significant benefits of incorporating an oxetane ring adjacent to an amine is the modulation of the amine's basicity (pKa).[7] Highly basic amines are often associated with off-target effects, most notably the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[7] The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of a nearby amine, thereby mitigating the risk of hERG-related cardiotoxicity.[7]

Comparative Cross-Reactivity Profiling: A Case Study Approach

To illustrate the principles of cross-reactivity profiling, we will use the well-characterized, oxetane-containing Focal Adhesion Kinase (FAK) inhibitor, GSK2256098 , as our reference compound. We will then compare its selectivity profile to two hypothetical, yet plausible, this compound-based analogs: Compound A and Compound B . This comparative approach will highlight how subtle structural changes can lead to vastly different off-target interaction profiles.

GSK2256098 is a potent and highly selective inhibitor of FAK, with a Ki of 0.4 nM.[3] It has been extensively profiled and serves as an excellent example of a well-behaved oxetane-containing compound.

Below is a table summarizing the cross-reactivity data for our three compounds. Note that the data for Compound A and Compound B are hypothetical and for illustrative purposes only.

Target ClassOn-TargetOff-Target KinasesGPCRsIon Channels
GSK2256098 FAK (Ki = 0.4 nM) Highly selective; >50% inhibition of only FAK in a 261-kinase panel[8]No significant activityNo significant activity, including hERG
Compound A Target X (Ki = 1.2 nM) Moderate inhibition of Kinase Y (IC50 = 150 nM) and Kinase Z (IC50 = 300 nM)Weak antagonist at Adrenergic Receptor α1 (Ki = 2.5 µM)No significant activity
Compound B Target P (Ki = 0.8 nM) High selectivity against a panel of 200 kinasesNo significant activityModerate hERG inhibition (IC50 = 5 µM)

Analysis of the Comparative Data:

  • GSK2256098 represents an ideal selectivity profile. Its high potency against the intended target (FAK) is complemented by a remarkable lack of off-target activity in a broad kinase screen.[8] This "clean" profile suggests a lower likelihood of off-target-mediated side effects.

  • Compound A demonstrates a more promiscuous profile. While potent against its primary target, it also interacts with other kinases (Y and Z) at sub-micromolar concentrations. This could lead to a complex pharmacological profile, with the potential for both beneficial polypharmacology and unwanted side effects. The weak interaction with an adrenergic receptor might also warrant further investigation.

  • Compound B highlights a common challenge in drug discovery. Despite excellent selectivity against other kinases, it exhibits moderate inhibition of the hERG channel. This is a significant liability that would likely halt its development or necessitate further medicinal chemistry efforts to mitigate this off-target effect.

Experimental Workflows for Cross-Reactivity Profiling

A thorough assessment of a compound's selectivity is a cornerstone of modern drug discovery. The following are detailed protocols for key experimental workflows used to generate the type of data presented in the comparison table.

Kinase Selectivity Profiling (Kinome Scan)

A kinome scan is a high-throughput screening method to assess the interaction of a compound with a large panel of kinases. The KINOMEscan™ platform is a widely used example.

Principle: This is a competition binding assay where the test compound's ability to displace a known, immobilized ligand from the kinase active site is measured. The amount of kinase bound to the immobilized ligand is quantified, typically using qPCR to measure a DNA tag conjugated to the kinase.

Detailed Protocol:

  • Compound Preparation: Dissolve the test compound (e.g., GSK2256098) in DMSO to create a high-concentration stock solution. Perform serial dilutions to generate a range of concentrations for testing.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound at various concentrations with a specific kinase from the panel and an immobilized, active-site directed ligand.

  • Incubation: Allow the mixture to incubate at room temperature to reach binding equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Quantification: Quantify the amount of kinase remaining bound to the immobilized ligand using qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as the percentage of kinase bound to the immobilized ligand relative to a DMSO control. A lower percentage indicates stronger binding of the test compound. The data can be used to generate a selectivity profile, often visualized in a "tree spot" diagram.

Caption: KINOMEscan Workflow

GPCR and Other Receptor Cross-Reactivity Screening (Radioligand Binding Assays)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a wide range of receptors, including G-protein coupled receptors (GPCRs).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., ³H-prazosin for the α1-adrenergic receptor) and varying concentrations of the test compound.

  • Incubation: Allow the reaction to proceed to equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay Compound Test Compound Incubation Incubation to Equilibrium Compound->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Receptor Receptor Preparation Receptor->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

Caption: Radioligand Binding Assay Workflow

hERG Channel Inhibition Assay (Fluorescence Polarization)

Assessing a compound's potential to inhibit the hERG channel is a critical step in safety pharmacology. The fluorescence polarization (FP) assay is a high-throughput, non-radioactive alternative to traditional patch-clamp electrophysiology.

Principle: This is a competitive binding assay where a fluorescent tracer binds to the hERG channel, resulting in a high FP signal. If a test compound binds to the channel, it displaces the tracer, which can then tumble freely in solution, leading to a decrease in the FP signal.

Detailed Protocol:

  • Reagent Preparation: Prepare solutions of the hERG membrane preparation, the fluorescent tracer, and the test compound at various concentrations.

  • Assay Plate Setup: In a low-volume, black, multi-well plate, add the test compound, followed by the hERG membrane preparation and the fluorescent tracer.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

  • Fluorescence Polarization Reading: Read the plate on a microplate reader equipped with the appropriate filters for fluorescence polarization. The reader measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.

  • Data Analysis: The FP values are calculated from the parallel and perpendicular fluorescence intensities. Plot the FP values against the log of the test compound concentration to generate a dose-response curve and determine the IC50 value.

hERG_FP_Assay start Test Compound + hERG Membranes + Fluorescent Tracer incubation Incubation start->incubation Competition for Binding readout FP Measurement (Parallel & Perpendicular Intensity) incubation->readout analysis IC50 Calculation readout->analysis

Caption: hERG Fluorescence Polarization Assay

Conclusion and Future Directions

The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal, offering a route to improved pharmacokinetic properties and potentially enhanced selectivity. However, as with any chemical modification, a thorough understanding of a compound's cross-reactivity profile is paramount. The case study of GSK2256098 and its hypothetical analogs underscores the importance of comprehensive selectivity screening.

By employing a suite of in vitro assays, including kinome scans, radioligand binding assays, and hERG inhibition assays, researchers can build a detailed picture of a compound's off-target interactions early in the drug discovery process. This data-driven approach allows for the rational design of more selective and, ultimately, safer drug candidates. As our understanding of the structural determinants of selectivity continues to grow, we can anticipate the development of even more refined this compound-based therapeutics with superior efficacy and safety profiles.

References

  • Oxetanes in Drug Discovery Campaigns.Journal of Medicinal Chemistry. [Link]
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Oxetanes in Drug Discovery Campaigns - PMC.
  • Application of Bioisosteres in Drug Design.SlideShare. [Link]
  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC.
  • A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC.
  • Synthetic oxetanes in drug discovery: where are we in 2025?Taylor & Francis Online. [Link]
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-methyloxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of N-methyloxetan-3-amine (CAS No. 952182-03-5), a versatile building block in modern drug discovery. The procedures outlined herein are grounded in established safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

The unique structure of this compound, which combines a strained oxetane ring with a secondary amine, dictates specific handling and disposal considerations. The oxetane moiety, while often incorporated to improve physicochemical properties like solubility, can be susceptible to ring-opening under strongly acidic conditions.[1][2] The amine group imparts basicity and nucleophilicity, requiring segregation from incompatible chemicals. This guide synthesizes these chemical principles with hazardous waste management best practices to provide a clear, actionable disposal workflow.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of its safe management. This compound is classified as a hazardous material, and its Safety Data Sheet (SDS) should always be consulted prior to handling.[3]

Key Hazards:

  • Flammability: this compound is a flammable liquid and vapor. It must be kept away from heat, sparks, open flames, and other ignition sources.

  • Corrosivity/Irritation: As with many amines, this compound and its analogs can cause skin irritation and serious eye damage.[4]

  • Toxicity: Related structures are harmful if swallowed or inhaled, and may cause respiratory irritation.[5]

Due to these hazards, all handling and waste management activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] Personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Table 1: Physicochemical and Hazard Data for this compound

PropertyValue/InformationSource(s)
CAS Number 952182-03-5[3]
Molecular Formula C₄H₉NO[3]
Molecular Weight 87.12 g/mol [3]
Appearance Colorless to Light yellow clear liquid
Purity ≥95.0% - ≥98%[3]
GHS Hazard Statements H226: Flammable liquid and vapor
GHS Precautionary Statements P210, P233, P240, P241, P242, P243, P501
Waste Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste from the point of generation to its final disposal at an approved facility.[5][7] Never dispose of this chemical down the drain or in regular trash.[8][9]

Step 1: Immediate Waste Collection at the Source

  • Designated Waste Container: All waste streams containing this compound, including neat residues, contaminated solutions, and rinsates, must be collected in a designated, compatible hazardous waste container.[6][10]

  • Container Material: Use a chemically resistant container, such as high-density polyethylene (HDPE) or borosilicate glass. Avoid materials that are incompatible with amines, such as copper, aluminum, zinc alloys, or galvanized surfaces.[6][10]

  • Container Integrity: Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[8]

Step 2: Waste Segregation and Incompatibility

Proper segregation is critical to prevent dangerous chemical reactions.[10][11]

  • Primary Waste Stream: Collect this compound waste in a container dedicated to "Non-halogenated Organic Bases" or a similar classification provided by your institution's Environmental Health & Safety (EHS) department.

  • Incompatible Materials: Store this waste stream separately from:

    • Acids and Acid Chlorides: Violent neutralization reactions can occur. The strained oxetane ring is also susceptible to cleavage under strongly acidic conditions.[1][12]

    • Strong Oxidizing Agents: These can react vigorously with amines.[6]

    • Halogenated Solvents: Do not mix with halogenated waste streams to facilitate proper disposal and treatment.[13]

Step 3: Labeling and Documentation

Accurate labeling is a regulatory requirement and essential for safety.[7][10]

  • Initial Labeling: As soon as the first drop of waste is added, affix a hazardous waste label provided by your EHS department.[7]

  • Content Identification: Clearly write the full chemical name, "this compound," and list any other components in the waste mixture with their approximate concentrations.

  • Hazard Identification: Check the appropriate hazard boxes on the label (e.g., Flammable, Corrosive/Base).[7]

Step 4: Temporary Accumulation in the Laboratory

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory where the waste is generated.[7] This area should be clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.[11]

  • Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[10]

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or is no longer needed, arrange for its collection by your institution's EHS or Hazardous Waste Management department.[7] Follow your institution's specific procedures for requesting a waste pickup.

  • Professional Disposal: The waste will be transported by trained professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14] These facilities use high-temperature incineration or other approved methods to safely destroy the chemical waste in compliance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA).[8][15]

Emergency Procedures for Spills and Exposures

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Ensure your PPE is intact (lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves).

    • Absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Collect the contaminated absorbent material and any broken glass into a designated waste container.[16]

    • Label the container as hazardous waste, listing all contents.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood) or Personnel Exposure:

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify colleagues and your supervisor. Activate the nearest fire alarm if the spill is large or poses a fire hazard.

    • Seek Assistance: Contact your institution's emergency response number or EHS department.

    • Exposure Response:

      • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5]

      • Eye Contact: Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.

      • Inhalation: Move to fresh air.

      • Seek immediate medical attention after any exposure.

Waste Minimization and Best Practices

In line with the principles of green chemistry, laboratories should actively seek to minimize waste generation.[9][13]

  • Inventory Management: Purchase only the quantity of this compound required for your experiments to avoid generating waste from expired or unused stock.[9]

  • Process Modification: Where possible, modify experimental procedures to reduce the volume of chemical used without compromising research outcomes.[9]

Below is a flowchart visualizing the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Waste Disposal cluster_0 In the Laboratory cluster_1 Institutional Waste Management cluster_2 Final Disposal A Waste Generation (e.g., reaction residue, contaminated solvent) B Select Compatible Container (HDPE or Glass, Leak-proof) A->B C Collect Waste in Container B->C D Is the waste stream exclusively This compound and non-halogenated solvents? C->D E Segregate: Keep separate from Acids, Oxidizers, Halogenated Waste D->E No F Affix Hazardous Waste Label - List all components - Check 'Flammable' & 'Base' hazards D->F Yes E->F G Store in designated Satellite Accumulation Area (SAA) with Secondary Containment F->G H Is container full or no longer in use? G->H I Keep container sealed in SAA H->I No J Request Waste Pickup from EHS H->J Yes I->C K EHS Collection & Transport J->K L Licensed Hazardous Waste Facility (TSDF) K->L M Approved Disposal Method (e.g., High-Temperature Incineration) L->M

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • ChemScene. (n.d.). This compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 952182-03-5.
  • Aldrich. (2023, September 13). Safety Data Sheet - 3-Amino-3-methyloxetane.
  • TCI AMERICA. (n.d.). This compound 952182-03-5.
  • Fisher Scientific. (2010, November 11). Safety Data Sheet - N-Ethylmethylamine.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • TCI EUROPE N.V. (2024, December 27). Safety Data Sheet - 3-Amino-3-methyloxetane.
  • Apollo Scientific. (n.d.). Safety Data Sheet - (3-Methyloxetan-3-yl)methanol.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • CountyOffice.org. (2024, November 22). The Federal EPA Hazardous Waste Regulations Are Found Where?.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Washington State University. (n.d.). Standard Operating Procedure for Methylamine.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.